5-Methyl-1,3-cyclohexadiene
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
特性
CAS番号 |
19656-98-5 |
|---|---|
分子式 |
C7H10 |
分子量 |
94.15 g/mol |
IUPAC名 |
5-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-5,7H,6H2,1H3 |
InChIキー |
ZNKKYYNWFKHNHZ-UHFFFAOYSA-N |
正規SMILES |
CC1CC=CC=C1 |
製品の起源 |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Physicochemical Properties
5-Methyl-1,3-cyclohexadiene is a cyclic diene with the molecular formula C₇H₁₀ and a molecular weight of 94.16 g/mol .[1][2][3] The presence of a methyl group on the saturated carbon atom of the cyclohexadiene ring introduces chirality, meaning it can exist as two enantiomers: (R)-5-methyl-1,3-cyclohexadiene and (S)-5-methyl-1,3-cyclohexadiene.[4] The conjugated diene system within the six-membered ring is the primary determinant of its chemical reactivity.
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀ | [1][2][3] |
| Molecular Weight | 94.16 g/mol | [1] |
| Density | 0.835 g/mL | [1] |
| Boiling Point | 101 °C | [5] |
| Flash Point | 1.6 °C | |
| XLogP3 | 2.5 | [2][3] |
Synthesis of this compound
A common synthetic route to this compound involves the dehydrobromination of a di-brominated precursor, such as 3,4-dibromo-1-methylcyclohexane. This elimination reaction is typically carried out in the presence of a strong base.
Conceptual Workflow for Synthesis via Dehydrobromination:
Caption: Synthesis of this compound.
Detailed Synthetic Protocol: Dehydrobromination of 3,4-dibromo-1-methylcyclohexane
This protocol is based on established principles of elimination reactions for the synthesis of alkenes.
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is charged with a solution of 3,4-dibromo-1-methylcyclohexane in a suitable anhydrous solvent (e.g., tetrahydrofuran).
-
Base Addition: A solution of a strong, non-nucleophilic base, such as potassium tert-butoxide (KOtBu), in the same solvent is added dropwise to the stirred solution of the dibromide at room temperature. The use of a non-nucleophilic base is crucial to favor elimination over substitution.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material.
-
Workup: Upon completion, the reaction mixture is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield pure this compound.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the conjugated π-system, making it a versatile substrate for a variety of organic transformations.
Diels-Alder Reaction
As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. This powerful ring-forming reaction is a cornerstone of synthetic organic chemistry. The diene reacts with a dienophile, an alkene or alkyne, to form a substituted cyclohexene ring system.
Mechanism of the Diels-Alder Reaction:
Caption: The concerted mechanism of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol provides a representative procedure for the reaction of this compound with a common dienophile.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride in a suitable solvent, such as toluene.
-
Diene Addition: Add this compound to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the disappearance of the reactants using TLC.
-
Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of cold solvent. The product can be further purified by recrystallization.
Electrophilic Addition Reactions
The double bonds in this compound are susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (e.g., HBr) proceeds through a carbocation intermediate. Due to the conjugated nature of the diene, the initial carbocation formed is allylic and resonance-stabilized, leading to the formation of both 1,2- and 1,4-addition products.
The regioselectivity of the addition is governed by Markovnikov's rule, which states that the electrophile (H⁺ in the case of HBr) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.[6] For 2,3-dimethyl-1,3-cyclohexadiene, a related compound, protonation preferentially occurs at a terminal carbon of the diene system to form the most stable tertiary allylic carbocation.[7] A similar outcome is expected for this compound.
Regioselectivity in Electrophilic Addition:
Sources
- 1. This compound [stenutz.eu]
- 2. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (r)-5-Methyl-1,3-cyclohexadiene | C7H10 | CID 12599171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (R)-5-methyl-1,3-cyclohexadiene [webbook.nist.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 10.3. Regiochemistry, stereochemistry | Organic Chemistry II [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physical Properties of 5-Methyl-1,3-cyclohexadiene
Introduction
5-Methyl-1,3-cyclohexadiene is a cyclic diene of significant interest in organic synthesis and materials science. Its conjugated double bond system and chiral center make it a valuable precursor for a variety of chemical transformations, including Diels-Alder reactions, polymerizations, and the synthesis of complex natural products. A thorough understanding of its physical properties is paramount for its effective handling, application, and the design of novel synthetic methodologies. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, supported by experimental protocols and safety guidelines to empower researchers, scientists, and drug development professionals in their work with this versatile compound.
Molecular and Chemical Identity
This compound, with the chemical formula C₇H₁₀, is a flammable, colorless liquid.[1] Its structure consists of a six-membered ring containing two conjugated double bonds and a methyl group at the 5-position.
| Identifier | Value |
| IUPAC Name | 5-methylcyclohexa-1,3-diene[2] |
| CAS Number | 19656-98-5[2] |
| Molecular Formula | C₇H₁₀[2] |
| Molecular Weight | 94.15 g/mol [2] |
| Canonical SMILES | CC1CC=CC=C1[2] |
| InChI | InChI=1S/C7H10/c1-7-5-3-2-4-6-7/h2-5,7H,6H2,1H3[2] |
| InChIKey | ZNKKYYNWFKHNHZ-UHFFFAOYSA-N[2] |
Physicochemical Properties
The physical properties of this compound are crucial for its purification, handling, and use in chemical reactions. The following table summarizes its key physicochemical data, with values compiled from various authoritative sources. It is important to note that minor variations in reported values can occur due to different experimental conditions and measurement techniques.
| Property | Value | Source(s) |
| Boiling Point | 110.8 °C at 760 mmHg | [1][3] |
| Density | 0.832 - 0.835 g/cm³ | [3][4] |
| Refractive Index | ~1.476 | [5] |
| Flash Point | 1.6 °C | [1][3] |
| Vapor Pressure | 27.5 mmHg at 25 °C | [1][3] |
| Water Solubility | Limited | [6] |
| Solubility in Organic Solvents | Soluble | [6] |
| XLogP3 | 2.5 | [2][3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on its molecular structure.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the vinylic, allylic, and methyl protons. The chemical shifts (δ) are predicted to be in the following regions:
-
Vinylic Protons (C=C-H): 5.5 - 6.5 ppm
-
Allylic Protons (C=C-CH): ~2.0 - 3.0 ppm
-
Methyl Protons (-CH₃): ~1.0 ppm
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shift ranges for the different carbon atoms are:
-
Vinylic Carbons (C=C): 120 - 140 ppm
-
Allylic Carbon (-CH-): ~30 - 40 ppm
-
Saturated Carbon (-CH₂-): ~20 - 30 ppm
-
Methyl Carbon (-CH₃): ~15 - 25 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational frequencies of its functional groups:
-
=C-H stretch (alkene): ~3020 - 3100 cm⁻¹
-
-C-H stretch (alkane): ~2850 - 2960 cm⁻¹
-
C=C stretch (conjugated diene): ~1600 - 1650 cm⁻¹
Mass Spectrometry (MS)
In mass spectrometry, this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will provide further structural information.
-
Molecular Ion (M⁺): m/z = 94
Experimental Protocols for Physical Property Determination
The following section details standardized, step-by-step methodologies for the experimental determination of the key physical properties of this compound. Adherence to these protocols is crucial for obtaining accurate and reproducible data.
Boiling Point Determination (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid.
Diagram: Boiling Point Determination Workflow
Caption: Workflow for Density Measurement.
Materials:
-
This compound sample
-
Pycnometer (specific gravity bottle)
-
Analytical balance
-
Thermometer
-
Distilled water
Procedure:
-
Clean and Dry: Thoroughly clean and dry the pycnometer.
-
Weigh Empty Pycnometer: Accurately weigh the empty pycnometer on an analytical balance and record the mass (m_empty).
-
Fill with Sample: Fill the pycnometer with this compound, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow. Carefully wipe the outside of the pycnometer dry.
-
Weigh Filled Pycnometer: Weigh the filled pycnometer and record the mass (m_filled).
-
Determine Pycnometer Volume: To determine the exact volume of the pycnometer, empty and clean it, then fill it with distilled water of a known temperature and density. Weigh the pycnometer filled with water (m_water). The volume (V) can be calculated using the density of water at that temperature.
-
Calculation: The density of the this compound sample is calculated using the following formula: Density = (m_filled - m_empty) / V
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a measure of how much light bends, or refracts, when it enters a substance.
Diagram: Refractive Index Measurement Workflow
Caption: Workflow for Refractive Index Measurement.
Materials:
-
This compound sample
-
Abbe refractometer
-
Dropper
-
Lens paper
-
Ethanol or acetone (for cleaning)
Procedure:
-
Calibration: Calibrate the Abbe refractometer using a standard liquid with a known refractive index, such as distilled water.
-
Sample Application: Open the prism of the refractometer and place a few drops of the this compound sample onto the lower prism surface using a clean dropper.
-
Measurement: Close the prism and ensure the sample spreads evenly. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.
-
Reading: Read the refractive index value from the scale.
-
Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue or lens paper moistened with ethanol or acetone.
Safety, Handling, and Disposal
As a flammable organic compound, this compound requires careful handling to minimize risks.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield. [7]* Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
Handling and Storage:
-
Ventilation: Handle in a well-ventilated area, preferably in a fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. [7]Use non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. [7] Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not dispose of it down the drain. Contaminated packaging should also be disposed of as hazardous waste.
Conclusion
This technical guide provides a detailed and practical overview of the physical properties of this compound. By consolidating key data, outlining reliable experimental protocols, and emphasizing safety considerations, this document aims to be an essential resource for scientists and researchers. A comprehensive understanding of these fundamental properties is the bedrock for innovation and advancement in the chemical sciences, enabling the full potential of this versatile molecule to be realized in various applications.
References
- LookChem. This compound. [Link]
- Stenutz, R. This compound. [Link]
- Vijay Nazare.
- PubChem. 5-Methylcyclohexa-1,3-diene. [Link]
Sources
- 1. This compound|lookchem [lookchem.com]
- 2. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.juniata.edu [cdn.juniata.edu]
- 4. This compound [stenutz.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CAS 4313-57-9: 1-Methyl-1,4-cyclohexadiene | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 5-Methyl-1,3-cyclohexadiene: Molecular Structure, Bonding, and Synthetic Utility
Abstract
This technical guide provides a comprehensive examination of 5-Methyl-1,3-cyclohexadiene, a chiral conjugated diene of significant interest in synthetic organic chemistry. The document delves into the nuanced aspects of its molecular structure, including orbital hybridization, conformational analysis, and stereochemistry. A detailed analysis of its spectroscopic signatures (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is presented to aid in its characterization. Furthermore, this guide explores the reactivity of this compound, with a particular focus on its application in pericyclic reactions, most notably the Diels-Alder reaction, a cornerstone for the construction of complex cyclic systems. Synthetic strategies for its preparation, including enantioselective routes, are discussed, alongside the broader context of the cyclohexadiene motif in natural products and drug development. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile synthetic building block.
Introduction: The Strategic Importance of the Cyclohexadiene Scaffold
The cyclohexadiene core is a prevalent structural motif in a vast array of natural products and pharmacologically active molecules.[1][2] Its inherent conformational constraints and the reactivity of its conjugated π-system make it a valuable scaffold for the stereocontrolled synthesis of complex molecular architectures. This compound, with its chiral center and unsymmetrical diene system, presents a particularly interesting case study in stereoselectivity and regioselectivity in cycloaddition reactions.[3] Understanding the fundamental principles governing its structure and reactivity is paramount for its effective utilization in the synthesis of novel chemical entities with therapeutic potential.[4][5] This guide aims to provide a detailed exposition of these principles, grounded in established chemical theory and supported by spectroscopic data and synthetic protocols.
Molecular Structure and Bonding
The molecular formula of this compound is C₇H₁₀, with a molecular weight of approximately 94.15 g/mol .[6][7] The molecule consists of a six-membered ring containing two conjugated double bonds and a methyl substituent at the 5-position.
Orbital Hybridization and Pi-Conjugation
The carbon atoms of the diene system (C1, C2, C3, and C4) are sp² hybridized, with their p-orbitals overlapping to form a conjugated π-system. The remaining carbon atoms (C5 and C6) and the methyl carbon are sp³ hybridized. The delocalization of π-electrons across the four-carbon diene system is a key determinant of the molecule's reactivity and spectroscopic properties.
Diagram: Orbital Hybridization of this compound
Caption: p-orbital overlap in this compound.
Conformational Analysis
1,3-cyclohexadiene and its derivatives exist in non-planar conformations.[8] The presence of the sp³-hybridized C5 and C6 atoms prevents the ring from being fully planar. The molecule adopts a twisted or half-chair conformation. For 5-substituted 1,3-cyclohexadienes, the substituent can occupy either a pseudo-axial or a pseudo-equatorial position. In the case of a bulky substituent like a tert-butyl group, the equatorial conformation is only slightly favored over the axial conformation, with a conformational energy of about 1.7 kJ/mol.[9][10] This suggests that for the less sterically demanding methyl group in this compound, the energy difference between the two conformers is also likely to be small, leading to a dynamic equilibrium between the pseudo-axial and pseudo-equatorial forms at room temperature.
Stereochemistry
The C5 carbon atom in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers: (R)-5-Methyl-1,3-cyclohexadiene and (S)-5-Methyl-1,3-cyclohexadiene.[11] The specific enantiomer can have a profound impact on the stereochemical outcome of its reactions and the biological activity of the resulting products. The synthesis of enantiomerically pure forms of this diene is therefore of considerable importance.[11]
Spectroscopic Characterization
A thorough understanding of the spectroscopic properties of this compound is essential for its identification and for monitoring reactions in which it participates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the vinylic, allylic, and methyl protons. The vinylic protons (on C1, C2, C3, and C4) would appear in the downfield region, typically between 5.5 and 6.5 ppm.[12] The allylic protons on C6 and the proton on C5 will be found in the upfield region, likely between 2.0 and 3.0 ppm. The methyl protons will give rise to a doublet further upfield, around 1.0 ppm. The coupling patterns will be complex due to cis, trans, and allylic couplings.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show seven distinct signals. The sp²-hybridized carbons of the diene will resonate in the downfield region, typically between 120 and 140 ppm.[13][14] The sp³-hybridized carbons (C5, C6, and the methyl carbon) will appear in the upfield region.
Table 1: Predicted NMR Data for this compound (Predicted using online NMR prediction tools)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1-H | ~5.8 (m) | 127.1 |
| C2-H | ~5.9 (m) | 125.4 |
| C3-H | ~5.7 (m) | 129.8 |
| C4-H | ~5.6 (m) | 132.5 |
| C5-H | ~2.5 (m) | 30.7 |
| C6-H₂ | ~2.2 (m) | 28.9 |
| CH₃ | ~1.0 (d, J ≈ 7 Hz) | 21.3 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups. The C=C stretching vibrations of the conjugated diene system are expected to appear in the 1600-1680 cm⁻¹ region.[1][5] The sp² C-H stretching vibrations will be observed above 3000 cm⁻¹, while the sp³ C-H stretching vibrations will be found below 3000 cm⁻¹.
Mass Spectrometry
In mass spectrometry, this compound will show a molecular ion peak (M⁺) at m/z = 94. The fragmentation pattern of cyclic dienes can be complex, often involving retro-Diels-Alder reactions and rearrangements.[3] A prominent fragment would likely correspond to the loss of the methyl group (M-15), resulting in a peak at m/z = 79.
Reactivity and Synthetic Applications
The conjugated diene system in this compound makes it a versatile reagent in a variety of chemical transformations, most notably in pericyclic reactions.
The Diels-Alder Reaction: A Gateway to Complexity
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring.[15] This reaction is a powerful tool for creating molecular complexity in a single step with high stereocontrol. This compound serves as the diene component in these reactions.
The methyl group at the 5-position influences both the regioselectivity and stereoselectivity of the Diels-Alder reaction.[3] When reacting with an unsymmetrical dienophile, the methyl group, being an electron-donating group, can direct the regiochemical outcome.[16]
Stereoselectivity: The Endo Rule
In Diels-Alder reactions involving cyclic dienes, the "endo" product is typically favored.[17] This preference is attributed to secondary orbital interactions between the developing π-system of the dienophile and the p-orbitals of the diene.
Diagram: Diels-Alder Reaction of this compound with Maleic Anhydride
Caption: Generalized workflow of the Diels-Alder reaction.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
The following is a representative protocol for the Diels-Alder reaction of this compound with maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add maleic anhydride (1.0 equivalent).
-
Add anhydrous toluene to dissolve the maleic anhydride.
-
Add this compound (1.1 equivalents) to the solution.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Synthesis of this compound
Several synthetic routes to this compound have been reported. One common approach involves the isomerization of other methylcyclohexadiene isomers.[18] Enantioselective synthesis is crucial for applications where the chirality of the molecule is important. This can be achieved through various methods, including the use of chiral catalysts or starting from chiral precursors. For instance, enantioselective C-H functionalization of cyclohexadienes has been demonstrated as a viable strategy.[11]
Relevance in Drug Development and Natural Products
The cyclohexadiene scaffold is a key structural element in numerous natural products with diverse biological activities.[1] For example, the 1,3-cyclohexadien-1-al moiety is found in safranal, the main component of saffron, which exhibits neuroprotective and anticancer effects.[1] While specific examples of marketed drugs containing the this compound core are not abundant, the broader class of cyclohexadiene derivatives has been investigated for various therapeutic applications, including as modulators of calcium-dependent potassium channels for the treatment of central nervous system disorders.[4] The ability of this compound to serve as a chiral building block for the construction of complex polycyclic systems makes it a valuable tool for medicinal chemists in the discovery and development of new therapeutic agents.[19][20]
Conclusion
This compound is a molecule of significant synthetic utility, offering a chiral, conjugated diene system for the construction of complex cyclic molecules. Its rich stereochemistry and reactivity, particularly in the Diels-Alder reaction, make it a valuable building block for natural product synthesis and drug discovery. A thorough understanding of its molecular structure, bonding, and spectroscopic properties, as detailed in this guide, is crucial for harnessing its full potential in the laboratory. As the demand for stereochemically complex and diverse small molecules continues to grow in the pharmaceutical and agrochemical industries, the importance of versatile building blocks like this compound is set to increase.
References
- Benchchem. (2025). Application Notes and Protocols: Regioselectivity and Stereoselectivity in Diels-Alder Reactions of 5-Methyl-1,3-hexadiene. Benchchem.
- Ríos-Lugo, M. J., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1728. [Link]
- Bischoff, S., et al. (1996). Cyclohexadiene derivatives. U.S.
- ResearchGate. (n.d.). Biological activities of 1,3-cyclohexadien-1-als (2, 6, 7, 36, 208, 233).
- Lightner, D. A., & Chappuis, J. L. (1981). Conformational analysis of 5-t-butylcyclohexa-1,3-diene.
- Benchchem. (2025).
- Benchchem. (2025). Application Notes and Protocols: Regioselectivity in Diels-Alder Reactions of 5,5-Dimethyl-1,3-cyclohexadiene. Benchchem.
- LookChem. (2022). Conformational Analysis of 5-t-Butylcyclohexa-1,3-diene. LookChem.
- MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(14), 5429. [Link]
- Wikipedia. (2024). Diels–Alder reaction. Wikipedia. [Link]
- The Good Scents Company. (n.d.). 1,4-cyclohexadiene. The Good Scents Company.
- Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Chemistry LibreTexts.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. NMRDB.org. [Link]
- Request PDF. (2025). Conformational flexibility of 1,3-cyclohexadiene and its aza analogs. Request PDF.
- The Good Scents Company. (n.d.). 1,3-cyclohexadiene. The Good Scents Company.
- YouTube. (2021). How to Predict the Number of Signals in a 1H NMR (O Chem). YouTube.
- CASPRE. (n.d.). 13C NMR Predictor. CASPRE.
- Wikipedia. (2024). 1,4-Cyclohexadiene. Wikipedia. [Link]
- ACS Publications. (2004). Predicting Carbon-13 NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 108(49), 10809-10816. [Link]
- PubMed Central. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 7(43), 38784-38801. [Link]
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene. PubChem. [Link]
- virtual Chemistry 3D. (2024). 13C NMR predictor. virtual Chemistry 3D.
- ACS Publications. (1966). Structures and conformations of the cyclohexadienes. Journal of the American Chemical Society, 88(16), 3882-3887. [Link]
- ACS Publications. (2023). Enantioselective Synthesis of Triarylmethanes via Intermolecular C–H Functionalization of Cyclohexadienes with Diaryldiazomethanes. Organic Letters, 25(22), 4058-4062. [Link]
- Chegg. (2020). Solved 1H NMR of 1,3-cyclohexadiene. Chegg.
- Save My Exams. (2024). Predicting Carbon-13 NMR Spectra (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
- The Royal Society of Chemistry. (2017). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar. The Royal Society of Chemistry.
- Master Organic Chemistry. (2018). Regiochemistry In the Diels-Alder Reaction. Master Organic Chemistry. [Link]
- YouTube. (2021). Diels-Alder Reaction | Organic Chemistry Lessons. YouTube.
- Stenutz. (n.d.). This compound. Stenutz. [Link]
- PubChem. (n.d.). 5-Methylene-1,3-cyclohexadiene. PubChem. [Link]
- Caltech. (n.d.). Enantioselective Synthesis of a Hydroxymethyl-cis-1,3-cyclopentenediol Building Block. Caltech.
- Penn State Research Database. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts.
Sources
- 1. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US5530014A - Cyclohexadiene derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Visualizer loader [nmrdb.org]
- 7. This compound [stenutz.eu]
- 8. researchgate.net [researchgate.net]
- 9. Conformational analysis of 5-t-butylcyclohexa-1,3-diene - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. lookchem.com [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Visualizer loader [nmrdb.org]
- 14. CASPRE [caspre.ca]
- 15. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. m.youtube.com [m.youtube.com]
- 18. pure.psu.edu [pure.psu.edu]
- 19. mdpi.com [mdpi.com]
- 20. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Imperative of Spectroscopic Diligence in Drug Discovery
An In-depth Technical Guide to the Spectroscopic Analysis of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (CAS 19656-98-5)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of a chemical entity is the bedrock upon which all subsequent biological and clinical data stand. A compound's identity, purity, and stereochemistry are not mere academic details; they are critical determinants of its efficacy, safety, and ultimately, its therapeutic potential. For a molecule like (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, a derivative of the crucial neurotransmitter dopamine, this analytical rigor is paramount. This guide provides a comprehensive, experience-driven framework for the spectroscopic characterization of this compound, moving beyond rote data presentation to a deeper understanding of why specific analytical choices are made and how to interpret the resulting data with confidence.
The Subject: (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, also known as Methyldopa, is a centrally acting sympatholytic agent. Its mechanism of action is intricately linked to its structure, serving as a competitive inhibitor of the enzyme DOPA decarboxylase, which is involved in the biosynthesis of norepinephrine. The presence of a chiral center, the catechol moiety, and the alpha-methyl group all contribute to its pharmacological profile. Therefore, a multi-faceted spectroscopic approach is not just recommended; it is essential for confirming the integrity of this molecule.
Table 1: Key Chemical Identifiers for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
| Identifier | Value |
| CAS Number | 19656-98-5 |
| Chemical Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
| IUPAC Name | (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
The Spectroscopic Triad: A Synergy of Analytical Techniques
No single spectroscopic technique can provide a complete picture of a molecule's structure. Instead, we rely on a synergistic triad of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique probes different aspects of the molecular structure, and their combined data provides a self-validating system for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
Theoretical Underpinnings: NMR spectroscopy provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. The chemical shift of a nucleus is influenced by its local electronic environment, providing clues to the types of functional groups present. Coupling patterns between adjacent nuclei reveal connectivity within the molecule.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid.
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; D₂O is often used for its ability to exchange with labile protons (e.g., -OH, -NH₂, -COOH), which can simplify the spectrum.
-
Ensure complete dissolution; gentle vortexing or sonication may be applied.
-
-
Instrumental Parameters (Example: 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).
-
Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Apply a 90° pulse angle.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be necessary due to the lower natural abundance of ¹³C (e.g., 1024 or more).
-
-
2D NMR (COSY, HSQC, HMBC):
-
For unambiguous assignment, acquire two-dimensional spectra.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons separated by two or three bonds.
-
-
Data Interpretation and Expected Resonances:
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
| Atom(s) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |
| Aromatic CH | 6.5 - 7.0 | 115 - 125 | Protons on the catechol ring, deshielded by the aromatic system. |
| Methylene CH₂ | ~3.0 | ~40 | Protons adjacent to the aromatic ring and the quaternary carbon. |
| Methyl CH₃ | ~1.5 | ~25 | Aliphatic protons on the alpha-methyl group. |
| Quaternary C | - | ~60 | The chiral center bearing the amino and carboxyl groups. |
| Aromatic C-OH | - | 140 - 150 | Carbons of the catechol ring directly attached to hydroxyl groups. |
| Carboxyl C=O | - | ~175 | The carboxylic acid carbon, highly deshielded. |
Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions. The Human Metabolome Database provides predicted ¹H NMR data for methyldopa in D₂O. Suppliers of methyldopa standards often provide comprehensive analytical data, including ¹H and ¹³C NMR.[1][2]
Workflow for NMR Data Analysis
Caption: Workflow for NMR data acquisition, processing, and structural elucidation.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Theoretical Underpinnings: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.
Experimental Protocol: Acquiring an FTIR Spectrum
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
-
This method requires minimal sample preparation and is non-destructive.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Data Interpretation and Expected Absorptions:
The infrared spectrum of methyldopa is expected to be concordant with a reference spectrum.[3]
Table 3: Characteristic IR Absorption Bands for (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| O-H (Phenolic) | 3200 - 3600 (broad) | Stretching |
| N-H (Amine) | 3300 - 3500 | Stretching |
| C-H (Aromatic) | 3000 - 3100 | Stretching |
| C-H (Aliphatic) | 2850 - 3000 | Stretching |
| C=O (Carboxylic Acid) | 1630 - 1680 | Stretching |
| C=C (Aromatic) | 1450 - 1600 | Stretching |
| C-N | 1000 - 1350 | Stretching |
The FTIR spectrum of pure methyldopa shows prominent frequencies at 3475 and 3375 cm⁻¹ (NH₂ stretching), 3215 cm⁻¹ (OH stretching), and 1637 cm⁻¹ (C=O of the carboxylic acid group).[4] Changes in the IR absorption pattern can indicate potential incompatibilities or degradation when the drug is mixed with excipients.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Theoretical Underpinnings: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.
Experimental Protocol: Acquiring a Mass Spectrum
-
Ionization Method Selection:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like methyldopa. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.
-
Electron Ionization (EI): A hard ionization technique that can cause extensive fragmentation, providing a detailed fingerprint of the molecule.
-
-
Mass Analyzer:
-
Quadrupole: A common mass analyzer that separates ions based on their stability in an oscillating electric field.
-
Time-of-Flight (TOF): Measures the time it takes for ions to travel a fixed distance, providing high mass resolution.
-
-
Sample Introduction:
-
The sample is typically dissolved in a suitable solvent and introduced into the ion source via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Interpretation and Expected Ions:
-
Molecular Ion Peak: For (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid (C₁₀H₁₃NO₄), the expected monoisotopic mass is approximately 211.08 g/mol .[6]
-
In positive ion mode ESI, the primary ion observed would be [M+H]⁺ at m/z 212.09.
-
In negative ion mode ESI, the primary ion would be [M-H]⁻ at m/z 210.07.
-
-
Fragmentation Pattern: Analysis of the fragment ions can help to piece together the structure of the molecule. Common fragmentation pathways for this compound would involve loss of water, carbon dioxide, and cleavage of the side chain.
Logical Relationship of Spectroscopic Data
Caption: The synergistic relationship between NMR, IR, and MS in structural elucidation.
Conclusion: A Framework for Analytical Confidence
The spectroscopic characterization of (S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid is a clear illustration of the necessity for a multi-technique approach in modern chemical analysis. By integrating the data from NMR, IR, and Mass Spectrometry, a comprehensive and self-validating picture of the molecule's identity, purity, and key structural features emerges. This guide has provided not only the expected spectroscopic data but also the underlying rationale for the experimental choices and a workflow for data interpretation. For researchers in drug discovery and development, adherence to such a rigorous analytical framework is not merely good practice; it is a fundamental requirement for ensuring the integrity and reproducibility of their scientific endeavors.
References
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0011754).
- ResearchGate. (n.d.). Fourier‐transform infrared spectra of methyldopa (red), PMDA‐EDA NPs (green), and r‐PMDA‐EDA NPs (blue).
- ResearchGate. (n.d.). A(a-c) presents the IR spectrum of pure methyldopa, mixture of methyldopa and dextrose )1:1 mass ratio) with 20% (v/w) added water, immediately after mixing and after incubation at 90 °C after 2 months.
- ResearchGate. (n.d.). Design of methyldopa structure and calculation of its properties by quantum mechanics.
- World Health Organization. (n.d.). METHYLDOPA.
- T3DB. (n.d.). Methyldopa (T3D3577).
- ResearchGate. (n.d.). 14 NMR parameters value (ppm) of (C9‚O14 bond, methyldopa in phase H 2 O at the level of B3LYP, BLYP and MP2(3-21G * ,6-31G,6-31G * ) basis set at the DFT theory.
- SpectraBase. (n.d.). Methyldopa.
- Daicel Pharma Standards. (n.d.). Methyldopa Impurities Manufacturers & Suppliers.
- Al-Nahrain Journal of Science. (2022). The Impact of the Drug Methyldopa in Both Medical and Industrial Applications.
Sources
- 1. Methyldopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Methyldopa Standard | Manasa Life Sciences [manasalifesciences.com]
- 3. ghsupplychain.org [ghsupplychain.org]
- 4. repository.karyailmiah.trisakti.ac.id [repository.karyailmiah.trisakti.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Methyl-1,3-cyclohexadiene
Abstract
Introduction and Molecular Architecture
5-Methyl-1,3-cyclohexadiene (C₇H₁₀) is a cyclic conjugated diene. Its structure is characterized by a six-membered ring containing two conjugated double bonds and a single methyl substituent at an allylic position. The placement of this methyl group at the C5 position introduces a chiral center, a critical feature that profoundly influences its NMR spectra by rendering the molecule asymmetric.
This asymmetry means that, unlike the parent 1,3-cyclohexadiene, no plane of symmetry bisects the molecule. Consequently, all seven carbon atoms and all ten protons are in chemically distinct environments, leading to the expectation of a full complement of seven signals in the ¹³C spectrum and ten unique signals in the ¹H spectrum. The most notable consequence of the C5 stereocenter is the generation of diastereotopic protons at the adjacent C6 methylene position, a key spectral feature that will be discussed in detail.
Caption: Numbering scheme for this compound.
Foundational Analysis: The Spectra of 1,3-Cyclohexadiene
To accurately predict the spectrum of the target molecule, we must first establish a baseline using the experimentally verified data of its parent structure, 1,3-cyclohexadiene. Due to its C₂ symmetry, 1,3-cyclohexadiene exhibits a simpler spectrum with only three unique carbon signals and three unique proton signals.
Table 1: Experimental NMR Data for 1,3-Cyclohexadiene
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Olefinic | ~5.98 | m | H1, H4 |
| Olefinic | ~5.79 | m | H2, H3 |
| Allylic | ~2.20 | m | H5, H6 |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| Olefinic | ~126.6 | C1, C4 |
| Olefinic | ~124.5 | C2, C3 |
| Allylic | ~22.7 | C5, C6 |
| (Data sourced from Spectral Database for Organic Compounds, SDBS)[1] |
Predicted ¹H NMR Spectrum of this compound
The introduction of a methyl group at C5 breaks the molecule's symmetry and introduces predictable changes to the chemical shifts of nearby protons. The analysis below details the predicted ¹H NMR spectrum.
Causality Behind Predicted Shifts:
-
Olefinic Protons (H1-H4): These protons remain in the characteristic downfield region for vinylic protons (δ 5.5-6.0 ppm) due to the deshielding effect of the circulating π-electrons in the conjugated system.[2] The methyl group is too distant to cause a significant shift, but the loss of symmetry will result in four distinct, complex multiplets.
-
Allylic Methine Proton (H5): This proton is now on a tertiary, chiral carbon. Its signal is expected to shift slightly downfield compared to the allylic protons of the parent compound due to the alpha-substituent effect of the methyl group. It will appear as a complex multiplet due to coupling with H4, the two diastereotopic H6 protons, and the three H7 methyl protons.
-
Diastereotopic Methylene Protons (H6a, H6b): The C5 chiral center renders the two H6 protons chemically non-equivalent.[3] They are diastereotopic because replacing one versus the other with a different group (e.g., deuterium) would create a pair of diastereomers. This non-equivalence results in two distinct signals, each with its own chemical shift and coupling constants. They will couple to each other (geminal coupling), to H1, and to H5 (vicinal coupling), resulting in complex patterns, likely doublets of multiplets.
-
Methyl Protons (H7): This signal will appear in the upfield alkyl region. It will be split into a doublet by the single adjacent proton, H5.
Table 2: Predicted ¹H NMR Data for this compound
| Assignment | Predicted δ (ppm) | Predicted Multiplicity | Rationale for Prediction |
|---|---|---|---|
| H1, H2, H3, H4 | 5.7 - 6.0 | m (complex) | Olefinic region, loss of symmetry creates 4 distinct signals. |
| H5 | ~2.5 - 3.0 | m (complex) | Allylic methine, deshielded by alpha-methyl group. |
| H6a / H6b | ~2.2 - 2.4 | m (distinct signals) | Diastereotopic allylic methylene protons adjacent to chiral center C5.[3] |
| H7 (CH₃) | ~1.05 | d | Alkyl group coupled to one proton (H5). |
Predicted ¹³C NMR Spectrum of this compound
All seven carbon atoms in this compound are chemically non-equivalent and should produce seven distinct signals. The predicted chemical shifts are based on the parent diene data plus established substituent effects.
Causality Behind Predicted Shifts:
-
Alpha (α) Effect: The carbon directly attached to the methyl group (C5) will experience a significant downfield shift of approximately +9 ppm.
-
Beta (β) Effect: The carbons adjacent to the substitution site (C4 and C6) will also shift downfield, typically by a similar margin of +9 ppm.[4]
-
Gamma (γ) Effect: The carbon two bonds away (C3) may experience a small shielding (upfield) effect, known as the gamma-gauche effect, shifting it by approximately -2.5 ppm.
-
Olefinic Carbons (C1, C2): These carbons are more distant and will be only minimally affected, remaining close to their positions in the parent diene.
-
Methyl Carbon (C7): This will appear in the typical upfield region for a primary sp³ carbon, around 20 ppm.
Table 3: Predicted ¹³C NMR Data for this compound
| Assignment | Baseline δ (ppm) (from 1,3-CHD) | Substituent Effect | Predicted δ (ppm) | DEPT-135 | DEPT-90 |
|---|---|---|---|---|---|
| C1 | 126.6 | Minimal | ~127 | CH (+) | CH (+) |
| C2 | 124.5 | Minimal | CH (+) | CH (+) | |
| C3 | 124.5 | γ-effect ( -2.5) | CH (+) | CH (+) | |
| C4 | 126.6 | β-effect ( +9) | CH (+) | CH (+) | |
| C5 | 22.7 | α-effect ( +9) | CH (+) | CH (+) | |
| C6 | 22.7 | β-effect ( +9) | ~32 | CH₂ (-) | No Signal |
| C7 | N/A | N/A | ~21 | CH₃ (+) | No Signal |
Validation with DEPT Spectroscopy: A standard ¹³C NMR experiment is typically proton-decoupled, showing each unique carbon as a singlet. To confirm the assignments in Table 3, Distortionless Enhancement by Polarization Transfer (DEPT) experiments are essential:
-
DEPT-90: This experiment would selectively show signals only for methine (CH) carbons. We would expect to see five signals corresponding to C1, C2, C3, C4, and C5.
-
DEPT-135: This experiment provides more comprehensive information. Methine (CH) and methyl (CH₃) carbons appear as positive signals, while methylene (CH₂) carbons appear as negative signals. Quaternary carbons are not observed. For this molecule, we would predict six positive signals (C1, C2, C3, C4, C5, C7) and one negative signal (C6).
Standard Experimental Protocol
Acquiring high-quality, reproducible NMR data requires a standardized methodology. The following protocol is recommended for compounds of this type.
Caption: Standardized workflow for NMR analysis.
Methodology Details:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solvating power for nonpolar compounds and its single, well-defined residual solvent peak at 7.26 ppm.
-
Add a small drop of tetramethylsilane (TMS) to serve as the internal reference standard, setting the 0 ppm mark for both ¹H and ¹³C spectra.
-
-
Instrumental Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Perform automated or manual shimming to ensure a homogeneous magnetic field across the sample.
-
Tune and match the probe for both the proton (¹H) and carbon (¹³C) frequencies to maximize sensitivity.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire the spectrum using a standard pulse-acquire sequence. A sufficient number of scans (typically 16 to 32) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Spectrum: Acquire the spectrum using a pulse-acquire sequence with proton broadband decoupling. A larger number of scans (e.g., 512 to 2048) is typically required due to the low natural abundance of the ¹³C isotope.
-
DEPT Spectra: Run the standard DEPT-90 and DEPT-135 pulse sequences to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase correction and baseline correction on the resulting spectra to ensure accurate integration and peak picking.
-
Conclusion
This guide provides a detailed, theory-grounded prediction of the ¹H and ¹³C NMR spectra of this compound. By leveraging the empirical data of 1,3-cyclohexadiene and established principles of chemical shift theory, substituent effects, and stereochemistry, we have constructed a comprehensive spectral analysis. The key takeaways for researchers are the predicted chemical shifts and, most importantly, the rationale behind them: the breaking of symmetry by the C5-methyl group, the resulting generation of seven unique carbon signals, and the appearance of diastereotopic protons at the C6 position. This predictive framework serves as a powerful tool for the identification and structural elucidation of this compound and related substituted cyclic dienes.
References
- Ashenhurst, J. (2022). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]
- National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). [Link]
- Chemistry LibreTexts. (2023). Nuclear Magnetic Resonance (NMR) of Alkenes. [Link]
- Reich, H. J. Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Gheorghiu, M. D., et al. (2021). H NMR and conformational analysis of diastereotopic methylene protons in achiral flexible molecules. Revue Roumaine de Chimie. [Link]
Sources
An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-1,3-cyclohexadiene
Foreword: The Analytical Imperative
In the landscape of drug development and fine chemical synthesis, the unambiguous structural confirmation of reactive intermediates and core molecular scaffolds is paramount. 5-Methyl-1,3-cyclohexadiene (C₇H₁₀, M.W. 94.15 g/mol ) represents a class of conjugated cyclic dienes that are not only fundamentally important in mechanistic organic chemistry but also serve as versatile building blocks.[1][2] Its inherent volatility and reactivity necessitate robust, high-fidelity analytical techniques for characterization. This guide provides a detailed, field-proven perspective on the application of Fourier-Transform Infrared (FT-IR) Spectroscopy and Electron Ionization Mass Spectrometry (EI-MS) for the comprehensive analysis of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to serve as a self-validating framework for researchers and analytical scientists.
Part 1: Molecular Vibrational Analysis via FT-IR Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule, providing a functional group "fingerprint." For a molecule like this compound, the key is to differentiate the vibrations of the conjugated π-system from the saturated aliphatic portions of the ring.
Theoretical Foundation: Expected Vibrational Modes
The structure of this compound contains several distinct bond types, each with a characteristic vibrational frequency. The conjugation of the double bonds slightly lowers their stretching frequencies compared to isolated double bonds due to electron delocalization.
-
C-H Stretching Vibrations: A critical diagnostic region is ~3000 cm⁻¹. Bonds involving sp²-hybridized carbons (alkenyl C-H) absorb at frequencies just above 3000 cm⁻¹, while those involving sp³-hybridized carbons (alkane C-H) absorb just below.[3][4]
-
C=C Stretching Vibrations: Conjugated dienes typically exhibit two C=C stretching bands due to symmetric and asymmetric stretching modes.[5] These are expected in the 1600-1650 cm⁻¹ region.
-
C-H Bending Vibrations: The bending modes for methyl (-CH₃) and methylene (-CH₂-) groups, as well as the out-of-plane bends for the alkenyl C-H groups, provide further structural confirmation and are found in the fingerprint region (<1500 cm⁻¹).[6]
Predicted Infrared (IR) Absorption Data
The following table summarizes the anticipated, diagnostically significant absorption bands for this compound in the gas phase.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Intensity | Rationale & Causality |
| ~3000 - 3100 | =C-H Stretch (sp² C-H) | Medium | Corresponds to the stretching of C-H bonds on the conjugated double bond system.[3] |
| ~2850 - 2960 | -C-H Stretch (sp³ C-H) | Strong | Arises from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups.[7] |
| ~1640 - 1650 | C=C Asymmetric Stretch (Conjugated) | Strong | The higher frequency, more intense stretch of the conjugated diene system. |
| ~1600 - 1610 | C=C Symmetric Stretch (Conjugated) | Medium-Weak | The lower frequency, less intense stretch of the conjugated diene system. |
| ~1450 & ~1375 | -CH₂- Scissoring & -CH₃ Bend | Medium | Characteristic bending vibrations for the aliphatic portions of the molecule.[3] |
| ~650 - 1000 | =C-H Bend (Out-of-Plane) | Strong | Strong absorptions typical for cis-alkenes within a ring, useful for confirming diene geometry. |
Experimental Protocol: Gas-Phase FT-IR Analysis
Given the volatility of this compound, a gas-phase analysis is the optimal method to obtain a high-resolution spectrum free from solvent interference.
-
System Preparation: Purge the FT-IR spectrometer's optical bench with dry nitrogen or argon for at least 30 minutes. This is a critical step to minimize atmospheric H₂O and CO₂ interference, which can obscure key spectral regions.
-
Background Acquisition: Acquire a high-signal-to-noise background spectrum of the evacuated gas cell (pathlength typically 5-10 cm, with KBr or NaCl windows). A minimum of 64 scans is recommended.
-
Sample Preparation: Place a small aliquot (~5-10 µL) of liquid this compound into a sealed vial connected via a vacuum line to the gas cell.
-
Sample Introduction: Gently open the valve to allow the vapor of the analyte to fill the evacuated gas cell to a pressure of approximately 5-10 Torr. The use of a controlled leak valve ensures a reproducible sample concentration.
-
Spectrum Acquisition: Immediately acquire the sample spectrum, co-adding a minimum of 64 scans at a resolution of at least 2 cm⁻¹.
-
Data Processing: The final absorbance spectrum is generated by ratioing the sample spectrum against the previously collected background spectrum. A baseline correction may be applied if necessary.
Workflow for FT-IR Analysis```dot
Caption: Predicted EI-MS Fragmentation Pathways.
Predicted Quantitative Mass Spectrometry Data
| m/z Value | Proposed Ion Structure | Fragmentation Pathway | Significance |
| 94 | [C₇H₁₀]•⁺ | Molecular Ion (M•⁺) | Confirms the molecular weight of the analyte. |
| 79 | [C₆H₇]⁺ | M•⁺ - •CH₃ | Indicates the presence of a methyl substituent. |
| 54 | [C₄H₆]•⁺ (Butadiene radical cation) | Retro-Diels-Alder Reaction | Highly diagnostic for the cyclohexadiene core structure. [8][9]Expected to be a major peak. |
Experimental Protocol: GC-MS Analysis
Gas Chromatography (GC) is the ideal method for introducing a volatile analyte like this compound into the mass spectrometer, as it provides excellent separation from any potential impurities or isomers.
-
Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a high-volatility organic solvent such as hexane or dichloromethane. [10]2. GC Column Selection: A non-polar capillary column (e.g., DB-5ms, HP-PONA) is appropriate for separating non-polar hydrocarbons. A column length of 30m is standard. [11][12]3. GC Method Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium, with a constant flow rate of ~1.0-1.5 mL/min.
-
Oven Program: Start at 40 °C (hold for 2 min), then ramp at 10 °C/min to 200 °C. This program ensures good separation of volatile components.
-
Injection: 1 µL injection with a split ratio of 50:1 to avoid overloading the column and detector.
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 35 to 200 to ensure capture of all relevant ions.
-
Transfer Line Temperature: 280 °C to prevent sample condensation.
-
Workflow for GC-MS Analysis
Caption: GC-MS Experimental Workflow.
Part 3: Data Synthesis and Conclusion
References
- Retro-Diels Alder mechanism: Significance and symbolism. (2025). Wisdomlib. [Link]
- Retro diels alder reaction and ortho effect. (2016). SlideShare. [Link]
- 1,3-Cyclohexadiene, 5-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Andrews, L., & Kelsall, B. J. (1987). Fourier transform infrared spectra of conjugated diene and cumulene complexes with hydrogen fluoride in solid argon. The Journal of Physical Chemistry, 91(6), 1425–1432. [Link]
- D’Amico, F., Giobbi, C., et al. (2023). High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup. Sensors, 23(10), 4647. [Link]
- 5-Methylene 1,3-cyclohexadiene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Gas phase ion energetics data for 5-Methylene 1,3-cyclohexadiene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products. (2017).
- Mancini, T., Giobbi, C., et al. (2023). High-sensitivity monitoring of VOCs in air via FTIR spectroscopy using a multipass gas cell setup. Il Nuovo Cimento C, 46(3), 66. [Link]
- (R)-5-methyl-1,3-cyclohexadiene. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Gas phase ion energetics data for 1,3-Cyclohexadiene, 5-methyl-. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Mass spectrometry: Retro diels alder fragment
- de Klerk, A., & van der Westhuizen, R. (2007). The use of GC×GC with time-of-flight mass spectrometry to investigate dienes and Diels-Alder polymerisation products in high-temperature Fischer-Tropsch-based fuels.
- Mass spectrometry: Retro Diel's-Alder fragment
- Retro-Diels–Alder reaction. Wikipedia. [Link]
- Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]
- 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-, [S-(R,S)]-**. NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
- Smoot, J. (2012). Analysis of volatile organic compounds in air samples by infrared.
- 12.6 Infrared Spectra of Some Common Functional Groups.
- Bastús, M. G., et al. (2021). On-Site Detection of Volatile Organic Compounds (VOCs). Sensors, 21(16), 5343. [Link]
- D’Amico, F., Giobbi, C., et al. (2022). High Sensitivity real-time VOCs monitoring in air through FTIR Spectroscopy using a Multipass Gas Cell Setup. arXiv. [Link]
- Infrared Spectroscopy Absorption Table. (2025). Chemistry LibreTexts. [Link]
- 5-Methyl-1,4-diphenyl-5-vinylcyclohexa-1,3-diene. SpectraBase. [Link]
- Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]
- Sample Preparation Guidelines for GC-MS. University of Maryland School of Pharmacy. [Link]
- Fragmentation patterns of simple organic molecules Retro Diels-Alder fragment
- Interpreting Infrared Spectra. Specac Ltd. [Link]
- Mameli, O., et al. (2021). Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field. Applied Sciences, 11(11), 5035. [Link]
- Mass Spectrometry. University of California, Irvine. [Link]
- Tureček, F., & Hanuš, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. Mass Spectrometry Reviews, 3(1), 85-152. [Link]
- Dettmer, K., et al. (2011). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites, 1(1), 57-80. [Link]
- Červený, L., et al. (2005). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes. Chemical Papers, 59(3), 180-184. [Link]
Sources
- 1. 1,3-Cyclohexadiene, 5-methyl- [webbook.nist.gov]
- 2. 1,3-Cyclohexadiene, 5-methyl- [webbook.nist.gov]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. eng.uc.edu [eng.uc.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 7. Mid and Near-Infrared Reflection Spectral Database of Natural Organic Materials in the Cultural Heritage Field - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retro-Diels Alder mechanism: Significance and symbolism [wisdomlib.org]
- 9. youtube.com [youtube.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Thermodynamic Stability of Methyl-1,3-Cyclohexadiene Isomers
Abstract The thermodynamic stability of cyclic dienes is a critical parameter in synthetic chemistry, influencing reaction equilibria, product distributions, and the feasibility of synthetic routes. This technical guide provides an in-depth analysis of the factors governing the relative thermodynamic stabilities of key isomers of methyl-1,3-cyclohexadiene: 1-methyl-1,3-cyclohexadiene, 2-methyl-1,3-cyclohexadiene, and 5-methyl-1,3-cyclohexadiene. By integrating foundational principles of organic chemistry with established experimental and computational methodologies, this document elucidates the structural and electronic factors that determine the energy landscape of these isomers. The guide offers a robust theoretical framework, detailed protocols for stability assessment, and a comparative analysis to inform researchers, scientists, and drug development professionals in their work with these important molecular scaffolds.
Introduction to Isomeric Stability
Substituted cyclohexadienes are fundamental structural motifs in a vast array of natural products and are pivotal intermediates in numerous synthetic transformations, including Diels-Alder reactions and transition metal-catalyzed processes. The precise positioning of a substituent, such as a methyl group, on the cyclohexadiene ring creates structural isomers with distinct physical and chemical properties. Among the most important of these properties is thermodynamic stability, which dictates the relative energy of an isomer at equilibrium. A lower-energy, more stable isomer will be favored, impacting purification strategies, storage, and the energetic profile of subsequent reactions.
This guide focuses on three constitutional isomers of methyl-1,3-cyclohexadiene, exploring the chemical principles that differentiate their intrinsic stabilities. Understanding this hierarchy is not merely academic; it has profound practical implications for predicting the outcomes of elimination or isomerization reactions and for designing efficient synthetic pathways that favor the formation of a desired, and often most stable, product.
Theoretical Framework: Pillars of Diene Stability
The relative thermodynamic stability of alkene and diene isomers is primarily governed by a combination of electronic and steric factors. The following principles form the basis for predicting the stability order of the methyl-1,3-cyclohexadiene isomers.
2.1 Degree of Alkene Substitution A cornerstone of alkene stability is the degree of substitution on the carbon-carbon double bond. Double bonds become more stable as the number of attached alkyl groups increases.[1][2] This trend is generally ordered as:
-
Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted[1]
This stabilizing effect arises from two main contributions:
-
Hyperconjugation: The interaction of the electrons in the C-H sigma bonds of the adjacent alkyl group with the empty π* antibonding orbital of the double bond. This delocalization of electron density lowers the overall energy of the system.
-
Bond Strength: A C-C bond between an sp² carbon of the alkene and an sp³ carbon of the alkyl substituent is intrinsically stronger than a C-H bond involving the same sp² carbon.[3] Thus, increasing alkyl substitution replaces weaker C(sp²)-H bonds with stronger C(sp²)-C(sp³) bonds, enhancing molecular stability.[3]
2.2 Steric Effects While alkyl substitution is stabilizing, steric hindrance can introduce strain and destabilize a molecule.[2] In cyclic systems, unfavorable steric interactions, such as 1,3-diaxial interactions in chair-like conformations or eclipsing interactions in planar rings, can raise the ground-state energy of an isomer.[4] For the isomers , the planarity of the conjugated diene system minimizes severe steric clashes between the methyl group and the ring hydrogens, making the degree of substitution the dominant factor.
Comparative Analysis of Methyl-1,3-Cyclohexadiene Isomers
Applying the theoretical framework allows for a systematic evaluation and prediction of the relative stabilities of the 1-methyl, 2-methyl, and 5-methyl isomers.
3.1 Isomer Structures and Substitution Patterns
-
1-Methyl-1,3-cyclohexadiene: The methyl group is directly attached to a doubly bonded carbon (C1). This arrangement results in one trisubstituted double bond (C1=C2) and one disubstituted double bond (C3=C4).
-
2-Methyl-1,3-cyclohexadiene: The methyl group is attached to C2. This also results in one trisubstituted double bond (C1=C2) and one disubstituted double bond (C3=C4).
-
This compound: The methyl group is attached to C5, an sp³-hybridized carbon. Both double bonds (C1=C2 and C3=C4) are disubstituted .
3.2 Predicted Stability Hierarchy
Based on the principle of alkene substitution, the isomer with the most highly substituted double bonds will be the most thermodynamically stable.
-
Most Stable: 1-Methyl-1,3-cyclohexadiene. This isomer benefits from a trisubstituted double bond, providing significant stabilization through hyperconjugation. The placement of the methyl group at the terminus of the conjugated system is maximally effective.
-
Intermediate Stability: 2-Methyl-1,3-cyclohexadiene. Like the 1-methyl isomer, this compound also possesses a trisubstituted double bond. However, subtle electronic differences in the placement of the methyl group within the diene system may render it marginally less stable than the 1-methyl isomer, though it is still significantly more stable than the 5-methyl isomer.
-
Least Stable: this compound. In this isomer, the methyl group is not directly attached to the π-system. Its stabilizing influence is limited to weak inductive effects. Crucially, both double bonds are only disubstituted, placing this isomer at a significantly higher energy level compared to its 1-methyl and 2-methyl counterparts.
Therefore, the predicted order of thermodynamic stability is: 1-Methyl-1,3-cyclohexadiene > 2-Methyl-1,3-cyclohexadiene > this compound
Caption: Relationship between isomers and key stability factors.
Methodologies for Determining Thermodynamic Stability
The predicted stability order can be validated through rigorous experimental and computational methods that quantify the energy differences between isomers.
4.1 Experimental Approaches
Two primary experimental techniques are employed to measure relative isomer stabilities: heat of hydrogenation and acid-catalyzed equilibration.
4.1.1 Heat of Hydrogenation This calorimetric method measures the enthalpy change (ΔH°hydrog) when an alkene is hydrogenated to its corresponding alkane.[3] Since all three methyl-1,3-cyclohexadiene isomers produce the same product (methylcyclohexane) upon full hydrogenation, any difference in the heat released is directly attributable to the difference in the initial stability of the dienes.[5] A more stable diene has a lower potential energy and therefore releases less heat upon hydrogenation.[1][5]
-
Principle: Lower |ΔH°hydrog| = Higher thermodynamic stability.
4.1.2 Acid-Catalyzed Equilibration This method involves treating any one of the isomers (or a mixture) with a catalytic amount of a strong acid. The acid facilitates reversible protonation and deprotonation steps, allowing the isomers to interconvert until a thermodynamic equilibrium is established.[6][7] The composition of the mixture at equilibrium directly reflects the relative stabilities of the isomers, with the lowest-energy isomer being the most abundant.
Protocol: Acid-Catalyzed Isomer Equilibration
This protocol is a self-validating system; equilibrium is confirmed when the isomer ratio remains constant over successive measurements.
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve a known quantity (e.g., 100 mg) of a methyl-1,3-cyclohexadiene isomer (or a mixture) in an inert solvent (e.g., 10 mL of anhydrous toluene).
-
Initiation: Add a catalytic amount of a strong, non-nucleophilic acid (e.g., 2-3 drops of concentrated sulfuric acid or a small scoop of p-toluenesulfonic acid).
-
Reaction: Stir the mixture at a constant, controlled temperature (e.g., 50 °C).
-
Monitoring: At regular time intervals (e.g., 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), withdraw a small aliquot (approx. 0.1 mL) from the reaction mixture.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a dilute basic solution (e.g., 1 mL of 5% NaHCO₃ solution) to neutralize the acid catalyst and halt the isomerization.
-
Extraction: Add a small amount of a volatile organic solvent (e.g., 1 mL of diethyl ether), vortex, and allow the layers to separate.
-
Analysis: Analyze the organic layer by Gas Chromatography (GC) to determine the relative percentage of each isomer.
-
Validation: Continue monitoring until the isomer ratio determined by GC analysis remains constant over at least two consecutive time points, confirming that thermodynamic equilibrium has been reached.
-
Calculation: Use the final equilibrium concentrations ([A]eq, [B]eq) to calculate the equilibrium constant (Keq) and the Gibbs free energy difference (ΔG°) between isomers using the equation ΔG° = -RT ln(Keq).
Caption: Experimental workflow for acid-catalyzed equilibration.
4.2 Computational Chemistry Approaches
Modern computational methods, particularly Density Functional Theory (DFT), provide a powerful tool for calculating the ground-state energies of molecules with high accuracy.[8] By modeling the isomers in silico, their relative thermodynamic stabilities can be predicted and quantified.
Workflow: Computational Stability Analysis
-
Structure Generation: Build the 3D structures of 1-methyl-, 2-methyl-, and this compound using molecular modeling software.
-
Conformational Search: For the 5-methyl isomer, perform a conformational search to identify the lowest-energy conformer (axial vs. equatorial methyl group).
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step locates the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Energy Calculation: Calculate the single-point electronic energy with a higher level of theory or a larger basis set (e.g., ωB97X-D/def2-TZVP) for greater accuracy.
-
Analysis: Sum the electronic energy and thermal corrections (including ZPVE) to obtain the total Gibbs free energy for each isomer. The relative stabilities are determined by comparing these final energy values.
Caption: Workflow for computational stability determination.
Quantitative Stability Data
| Isomer | Structure | C=C Substitution Pattern | Predicted Relative Stability (ΔG°) | Rationale |
| 1-Methyl-1,3-cyclohexadiene | ![]() | One Trisubstituted, One Disubstituted | Most Stable (0 kJ/mol, reference) | Maximally stabilized by a trisubstituted double bond at the end of the diene system. |
| 2-Methyl-1,3-cyclohexadiene | ![]() | One Trisubstituted, One Disubstituted | Slightly Less Stable | Also stabilized by a trisubstituted double bond, but may be marginally less stable than the 1-methyl isomer. |
| This compound | ![]() | Two Disubstituted | Least Stable (> 10 kJ/mol higher) | Lacks a trisubstituted double bond; methyl group is on an sp³ carbon and provides minimal electronic stabilization to the π-system. |
| (Note: Structural images are illustrative. Relative stability values are estimates based on established chemical principles.) |
Implications for Research and Development
A clear understanding of the thermodynamic landscape of these isomers is essential for professionals in chemical synthesis and drug development.
-
Reaction Control: In reactions that can form multiple diene isomers, such as base-catalyzed elimination of a substituted cyclohexene, the product distribution will be governed by either kinetic or thermodynamic control. Under thermodynamic control (higher temperatures, longer reaction times, reversible conditions), the most stable isomer, 1-methyl-1,3-cyclohexadiene, will be the major product.
-
Starting Material Purity: When using a specific methyl-1,3-cyclohexadiene isomer as a starting material, its propensity to isomerize to a more stable form upon storage or under certain reaction conditions must be considered. For instance, using the less stable 5-methyl isomer may lead to mixtures if acidic catalysts or high temperatures are employed in subsequent steps.
-
Drug Scaffolds: The geometry and electronic properties of the diene can influence how it binds to a biological target. Ensuring the synthesis of the correct, stable isomer is crucial for maintaining the intended pharmacological activity and avoiding isomeric impurities.
Conclusion
The thermodynamic stability of methyl-1,3-cyclohexadiene isomers is dictated by fundamental principles of physical organic chemistry. The degree of substitution on the double bonds is the paramount factor, leading to a clear stability hierarchy where 1-methyl-1,3-cyclohexadiene is the most stable isomer, followed by the 2-methyl and then the significantly less stable 5-methyl isomer. This order is predictable from theory and can be confirmed quantitatively through experimental methods like acid-catalyzed equilibration and computational chemistry. For scientists engaged in synthesis and drug development, this knowledge is critical for controlling reaction outcomes, ensuring the purity of materials, and designing molecules with desired properties.
References
- Lumen Learning. (n.d.). Stability of Alkenes. MCC Organic Chemistry. [Link]
- Ashenhurst, J. (2020). Alkene Stability Increases With Substitution. Master Organic Chemistry. [Link]
- LibreTexts. (2023). 7.8: Stability of Alkenes. Chemistry LibreTexts. [Link]
- Khan Academy. (n.d.).
- Chemistry Notes. (2020).
- Gao, Y., et al. (2009). Enthalpy of formation of the cyclohexadienyl radical and the C-H bond enthalpy of 1,4-cyclohexadiene: an experimental and computational re-evaluation. J Phys Chem A, 113(25), 6955-63. [Link]
- NIST. (n.d.). 1,3-Cyclohexadiene. NIST Chemistry WebBook. [Link]
- Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. [Link]
- LibreTexts. (2020). 9.
- Maryasin, B., et al. (2019). On the Stability of Disubstituted Cyclobutenes – A Computational Study. European Journal of Organic Chemistry, 2019(2-3). [Link]
- Sloop, J.C. (2015). Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives. Scientific & Academic Publishing. [Link]
- Khan, S. (n.d.). Addition of water (acid-catalyzed) mechanism. Khan Academy. [Link]
- Le, V. A., et al. (2023). Computational Analysis of the Energetic Stability of High-Entropy Structures of a Prototypical Lanthanide-Based Metal–Organic Framework. The Journal of Physical Chemistry C, 127(12), 5987-5996. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]
- 5. Khan Academy [khanacademy.org]
- 6. Acid-catalyzed Hydration of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Computational Analysis of the Energetic Stability of High-Entropy Structures of a Prototypical Lanthanide-Based Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis and Discovery of 5-Methyl-1,3-cyclohexadiene
Abstract
This technical guide provides a comprehensive overview of the synthesis, discovery, and chemical properties of 5-Methyl-1,3-cyclohexadiene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into various synthetic methodologies, including modern and classical routes, with a focus on the causality behind experimental choices. Detailed protocols, mechanistic insights, and characterization data are presented to ensure scientific integrity and practical applicability. The guide also briefly touches upon the historical context of its discovery and its applications, particularly as a versatile diene in cycloaddition reactions.
Introduction: The Significance of this compound
This compound is a cyclic conjugated diene that holds considerable utility in organic synthesis. Its structure, featuring a methyl-substituted cyclohexadiene ring, makes it a valuable precursor for the construction of complex molecular architectures. The conjugated diene system readily participates in pericyclic reactions, most notably the Diels-Alder reaction, providing a powerful tool for the stereocontrolled formation of six-membered rings.[1] The presence of the methyl group introduces elements of regioselectivity and stereoselectivity in its cycloaddition reactions, allowing for the synthesis of specific isomers of substituted cyclohexenes. These products, in turn, serve as key intermediates in the synthesis of natural products and pharmaceutical agents. This guide will explore the primary methods for the synthesis of this compound, its spectroscopic characterization, and its role as a building block in synthetic chemistry.
Synthetic Strategies for this compound
The synthesis of this compound can be approached through several strategic disconnections. The most common and practical laboratory-scale syntheses involve the formation of a suitable precursor, typically an alcohol, followed by an elimination reaction to generate the conjugated diene system. Industrial-scale production may employ different strategies based on cost and availability of starting materials. This section will detail some of the most effective synthetic routes.
Synthesis via Grignard Reaction and Subsequent Dehydration
A robust and versatile method for the synthesis of this compound involves a two-step sequence: the reaction of a Grignard reagent with an appropriate aldehyde to form a secondary alcohol, followed by acid-catalyzed dehydration.[2]
Step 1: Synthesis of the Precursor Alcohol (5-Methyl-5-hexen-3-ol)
The synthesis of the precursor alcohol, 5-methyl-5-hexen-3-ol, is achieved through the nucleophilic addition of an allylmagnesium halide to isobutyraldehyde.[2] The Grignard reagent, typically allylmagnesium bromide, is prepared in situ from the reaction of magnesium metal with allyl bromide in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).[3] The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of isobutyraldehyde, leading to the formation of the corresponding secondary alcohol after an aqueous workup.[4]
Causality of Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents, such as water, as they are strong bases and will be quenched.[2][3] Therefore, all glassware must be flame-dried, and anhydrous solvents must be used.
-
Inert Atmosphere: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Control of Temperature: The formation of the Grignard reagent is exothermic and may require initial heating to initiate, but subsequent cooling might be necessary to control the reaction rate and minimize side reactions like Wurtz coupling.[2]
Step 2: Acid-Catalyzed Dehydration
The synthesized 5-methyl-5-hexen-3-ol is then subjected to acid-catalyzed dehydration to yield this compound.[1] Common dehydrating agents include strong acids such as sulfuric acid or phosphoric acid. The mechanism involves protonation of the hydroxyl group, followed by the loss of water to form a carbocation intermediate. Subsequent elimination of a proton from an adjacent carbon atom leads to the formation of the double bond. The formation of the conjugated diene is thermodynamically favored.
Experimental Protocol: Synthesis via Grignard Reaction and Dehydration
Part A: Synthesis of 5-Methyl-5-hexen-3-ol
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried and allowed to cool under a stream of nitrogen.
-
Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask with a small crystal of iodine to initiate the reaction. Anhydrous diethyl ether is added to cover the magnesium. A solution of allyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated with gentle heating and then maintained at a gentle reflux.
-
Aldehyde Addition: After the magnesium has been consumed, the reaction mixture is cooled in an ice bath. A solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 10 °C.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude alcohol.
Part B: Dehydration to this compound
-
Reaction Setup: The crude 5-methyl-5-hexen-3-ol is placed in a round-bottom flask with a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).
-
Distillation: The flask is fitted with a distillation apparatus. The mixture is heated gently, and the product, this compound, is distilled off as it is formed.
-
Purification: The distillate is washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by washing with water and brine. The organic layer is dried over anhydrous calcium chloride and can be further purified by fractional distillation.
Diagram of the Grignard-Dehydration Synthesis Pathway:
Caption: General workflow for the synthesis of this compound via the Wittig reaction.
Discovery and Historical Context
While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical literature, its existence and synthesis would have been a natural extension of the broader exploration of cyclic dienes and their reactions in the early to mid-20th century. The development of synthetic methods for preparing substituted cyclohexadienes was driven by the burgeoning field of organic synthesis and the desire to understand the reactivity of these systems, particularly in the context of the Diels-Alder reaction, which was first described by Otto Diels and Kurt Alder in 1928. The synthesis of various substituted dienes, including methylated cyclohexadienes, would have been pursued to investigate the scope and limitations of this powerful cycloaddition reaction.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Table 1: Spectroscopic Data for this compound
| Spectroscopic Technique | Characteristic Features |
| ¹H NMR | Signals corresponding to vinylic protons (in the range of 5.5-6.0 ppm), an allylic proton, methylene protons, and a methyl group doublet. [5] |
| ¹³C NMR | Resonances for four sp² hybridized carbons of the diene system (typically in the 120-140 ppm range) and three sp³ hybridized carbons. [6] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=C stretching of the conjugated diene system (around 1600-1650 cm⁻¹), =C-H stretching (above 3000 cm⁻¹), and C-H stretching of sp³ carbons (below 3000 cm⁻¹). [5][7] |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z = 94. [6]Fragmentation patterns would likely involve the loss of a methyl group (m/z = 79). |
Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific isomer.
Applications in Synthesis: The Diels-Alder Reaction
The primary synthetic utility of this compound lies in its role as a diene in the Diels-Alder reaction. [1]This [4+2] cycloaddition reaction with a dienophile provides a highly efficient route to substituted cyclohexene rings. The methyl group at the 5-position influences the regiochemistry and stereochemistry of the cycloaddition, which is a key consideration in synthetic planning.
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
-
Reaction Setup: In a round-bottom flask, maleic anhydride (1.0 equivalent) is dissolved in a suitable solvent such as toluene.
-
Diene Addition: this compound (1.1 equivalents) is added to the solution.
-
Reaction Conditions: The mixture is heated to reflux for a specified period, and the reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield the Diels-Alder adduct.
Conclusion
This compound is a valuable synthetic intermediate with well-established routes for its preparation. The choice of synthetic method often depends on the desired scale, available starting materials, and required purity. The Grignard and Wittig reaction pathways offer reliable and versatile laboratory-scale syntheses. Its primary application as a diene in the Diels-Alder reaction underscores its importance in the construction of complex cyclic systems. This guide has provided a detailed overview of its synthesis, characterization, and utility, offering a foundational resource for researchers in the chemical sciences.
References
- Royal Society of Chemistry. (n.d.). Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)3-catalysed transfer processes Electronic Supplementar.
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene.
- Wikipedia. (n.d.). Cyclohexa-1,4-diene.
- ACS Publications. (1965). Synthesis of 1,3-Cyclohexadienes by the Reaction of Enamines with Methyl trans-2,4-Pentadienoate1. The Journal of Organic Chemistry.
- University of St Andrews Research Portal. (n.d.). Evolution of Functional Cyclohexadiene-Based Synthetic Reagents: The Importance of Becoming Aromatic.
- ACS Publications. (n.d.). Gas-phase ion chemistry of 5-methylene-1,3-cyclohexadiene (o-isotoluene) and 3-methylene-1,4-cyclohexadiene (p-isotoluene). Journal of the American Chemical Society.
- ACS Publications. (n.d.). .alpha.,.alpha.-Dimethoxy-o-xylylene [5-(dimethoxymethylene)-6-methylene-1,3-cyclohexadiene]: formation by 1,4-elimination and electrocyclic routes and reactions. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1735.
- PubChem. (n.d.). 5-Methylene-1,3-cyclohexadiene.
- Stenutz. (n.d.). This compound.
- ScienceDirect. (2023). Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, 5, 100823.
- NIST. (n.d.). 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-, [S-(R,S)]-.
- Organic Chemistry Portal. (n.d.). 1,4-Cyclohexadiene synthesis.
- NIST. (n.d.). (R)-5-methyl-1,3-cyclohexadiene.
- Chemistry LibreTexts. (2023). Grignard Reagents.
- LookChem. (n.d.). This compound.
- YouTube. (2024). Grignard Reactions + Shortcuts (Live Recording) Organic Chemistry Review & Practice Session. Leah4sci.
- PubChem. (n.d.). (r)-5-Methyl-1,3-cyclohexadiene.
- Wikipedia. (n.d.). Elias James Corey.
- Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione.
- Quora. (2018). What is the major, minor, and less major product of the dehydration of 3-methylhexan-3-ol? Why?.
- PubChem. (n.d.). 5-Methyl-5-hexen-3-ol.
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-dien-1-ol.
- YouTube. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. The Organic Chemistry Tutor.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 格氏试剂 [sigmaaldrich.com]
- 4. Grignard Reaction: An ‘Old-Yet-Gold’ synthetic gadget toward the synthesis of natural Products: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
The Pervasive Presence of 5-Methyl-1,3-cyclohexadiene Derivatives in Nature: A Technical Guide for Researchers
Abstract
The 5-methyl-1,3-cyclohexadiene scaffold, a core structure of the p-menthane monoterpenes, is a ubiquitous feature in the chemical tapestry of the natural world. This in-depth technical guide provides a comprehensive exploration of the natural occurrence, biosynthesis, and biological significance of this compound and its derivatives. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current scientific knowledge to offer field-proven insights into this important class of natural products. We will delve into their widespread distribution in the plant kingdom, with a particular focus on their role as key constituents of essential oils. The guide will further elucidate the biosynthetic pathways responsible for their formation, from the initial cyclization of geranyl diphosphate to the subsequent enzymatic modifications that generate a diverse array of oxygenated derivatives. Moreover, we will examine the multifaceted ecological roles and pharmacological activities of these compounds, including their antimicrobial, anti-inflammatory, and anticancer properties, supported by mechanistic insights where available. Finally, this guide will provide detailed experimental protocols for the extraction, isolation, and characterization of these valuable natural products, equipping researchers with the practical knowledge to further explore their potential.
Introduction: The Significance of the this compound Scaffold
The this compound core structure is a fundamental building block for a significant class of monoterpenes known as the phellandrenes and their numerous derivatives. The seemingly simple six-membered ring with two conjugated double bonds and a methyl group gives rise to a surprising degree of chemical diversity and biological activity. The most prominent members of this family are the isomeric pair, α-phellandrene (this compound) and β-phellandrene, which are widely distributed in the plant kingdom and are responsible for the characteristic aromas of many essential oils[1][2].
The true significance of this scaffold, however, extends far beyond its olfactory properties. Nature has evolved a sophisticated enzymatic machinery to modify the basic phellandrene structure, leading to a plethora of oxygenated derivatives, including aldehydes (e.g., phellandral), ketones (e.g., piperitone, carvotanacetone, cryptone), and alcohols[1][2][3]. These modifications dramatically alter the physicochemical properties and biological activities of the parent compounds, expanding their functional roles in plant defense, communication, and as potential therapeutic agents. For drug development professionals, this natural library of this compound derivatives represents a rich and largely untapped resource of novel chemical entities with promising pharmacological profiles.
This guide will systematically explore the natural world's utilization of the this compound framework, providing a foundational understanding for future research and development endeavors.
Natural Occurrence: A Widespread Presence Across the Plant Kingdom
Derivatives of this compound are most prominently found as volatile organic compounds (VOCs) in the essential oils of a vast array of plant species. Their presence is not confined to a specific plant family, highlighting their broad ecological and physiological importance.
Phellandrenes (α- and β-phellandrene)
α-Phellandrene and its exocyclic isomer, β-phellandrene, are among the most common monoterpenes in plant volatiles. They are significant components of the essential oils from:
-
Eucalyptus species: Many eucalyptus species are rich in phellandrenes, which contribute to their characteristic camphoraceous and minty aroma[2][4].
-
Apiaceae family: Plants such as dill (Anethum graveolens) and fennel (Foeniculum vulgare) produce essential oils containing high concentrations of α-phellandrene[5][6].
-
Lamiaceae family: Various mint species (Mentha spp.) contain phellandrenes as part of their complex essential oil profiles[2][4].
-
Pinaceae family: Pine species (Pinus spp.) are also known to produce phellandrenes, contributing to the characteristic scent of pine forests[2].
-
Other notable sources: Phellandrenes are also found in the essential oils of black pepper, parsley, cinnamon, lavender, and ginger grass[2].
Oxygenated Derivatives
The functional diversity of the this compound scaffold is greatly expanded through enzymatic oxidation, leading to a variety of aldehydes, ketones, and alcohols.
-
Phellandral: This aldehyde derivative is a characteristic component of the essential oils from several Eucalyptus species, including Eucalyptus cneorifolia and Eucalyptus polybractea[1]. It is also found in the oils of cumin and certain Zanthoxylum species[1].
-
Piperitone: This ketone is found in high concentrations in the essential oil of Eucalyptus dives and various Mentha species, contributing to their peppermint-like aroma[2][4].
-
Carvotanacetone: This ketone is a derivative of carvone and is found as a minor component in the essential oils of plants in the mint family, such as spearmint[3].
-
Cryptone: This ketone is another naturally occurring derivative, though its distribution is less extensively documented.
The following table summarizes the occurrence of key this compound derivatives in selected plant species.
| Compound | Derivative Type | Selected Natural Sources | Representative Concentration (% of essential oil) |
| α-Phellandrene | Hydrocarbon | Anethum graveolens (Dill), Foeniculum vulgare (Fennel), Eucalyptus spp. | Up to 82.1% in F. vulgare[5][6] |
| β-Phellandrene | Hydrocarbon | Eucalyptus spp., Pinus spp., Zanthoxylum piperitum | Varies widely |
| Phellandral | Aldehyde | Eucalyptus cneorifolia, Eucalyptus polybractea, Cuminum cyminum (Cumin) | Can be a major component in specific chemotypes |
| Piperitone | Ketone | Eucalyptus dives, Mentha spp. | High concentrations in E. dives |
| Carvotanacetone | Ketone | Mentha spp. (e.g., Spearmint) | Minor component |
Biosynthesis: From a Linear Precursor to a Diverse Array of Cyclic Compounds
The biosynthesis of this compound derivatives is a fascinating example of nature's ability to generate structural complexity from simple building blocks. The pathway originates from the general terpenoid biosynthesis route and involves a series of enzymatic transformations, primarily cyclization and subsequent oxidation.
Formation of the Phellandrene Backbone
The journey begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the methylerythritol 4-phosphate (MEP) pathway in plant plastids. The condensation of one molecule of DMAPP and one molecule of IPP, catalyzed by geranyl diphosphate synthase (GPPS), yields the C10 linear precursor, geranyl diphosphate (GPP)[7].
The crucial cyclization step is mediated by a class of enzymes known as monoterpene synthases (MTPSs). Specifically, phellandrene synthases catalyze the conversion of GPP to either α- or β-phellandrene. The reaction proceeds through a series of carbocationic intermediates, and the final product is determined by the specific folding of the active site of the enzyme, which dictates the final deprotonation step. For instance, a β-phellandrene synthase has been cloned and characterized from Lavandula angustifolia (lavender)[8].
Figure 1: Biosynthesis of the phellandrene backbone from IPP and DMAPP.
Formation of Oxygenated Derivatives
The structural diversity of this compound derivatives is primarily achieved through the action of cytochrome P450 monooxygenases (CYPs). These enzymes introduce oxygen atoms into the phellandrene backbone, leading to the formation of alcohols, aldehydes, and ketones. The regioselectivity and stereoselectivity of these hydroxylations are tightly controlled by the specific CYP enzyme involved.
While the exact CYPs responsible for the biosynthesis of many phellandrene derivatives are still under investigation, it is well-established that CYPs play a pivotal role in the oxidation of monoterpenes[3][4]. For example, the hydroxylation of a monoterpene precursor is often the initial step, followed by further oxidation by dehydrogenases to yield aldehydes and ketones. The biotransformation of α-phellandrene by various microorganisms to produce oxygenated derivatives like carvotanacetone and 6-hydroxypiperitone has been demonstrated, providing a model for the types of enzymatic reactions that may occur in plants[9].
Figure 2: General pathway for the formation of oxygenated phellandrene derivatives.
Biological and Pharmacological Activities: A Multifaceted Profile
The this compound derivatives exhibit a broad spectrum of biological activities, which are of significant interest to both ecologists and drug development professionals.
Ecological Roles
In their natural context, these compounds play crucial roles in the interactions between plants and their environment:
-
Plant Defense: As components of essential oils, phellandrenes and their derivatives act as potent deterrents against herbivores and pathogens. Their antimicrobial and insecticidal properties help protect plants from microbial infections and insect attacks[2][9]. Phellandral, for example, is involved in the defense mechanisms of plants[10].
-
Pollinator Attraction: The characteristic aromas produced by these compounds can also serve to attract pollinators, thereby facilitating plant reproduction.
-
Allelopathy: Some of these volatile compounds may be released into the environment to inhibit the growth of competing plant species.
-
Insect Pheromones and Attractants: β-Phellandrene has been identified as an attractant for the yellow peach moth, suggesting its potential use in pest management strategies[11]. Terpenoids, in general, are known to function as insect pheromones[12][13][14][15].
Pharmacological Activities
A growing body of research has highlighted the therapeutic potential of this compound derivatives, particularly α-phellandrene and its oxygenated counterparts.
-
Antimicrobial Activity: α-Phellandrene and essential oils rich in this compound have demonstrated significant activity against a range of bacteria and fungi[5][6]. The proposed mechanism of action involves the disruption of the fungal cell membrane integrity, leading to the leakage of cellular components[12]. Piperitone has also shown inhibitory effects against certain bacteria[16].
-
Anti-inflammatory Effects: α-Phellandrene has been shown to possess potent anti-inflammatory properties. Its mechanism of action involves the inhibition of neutrophil migration and the stabilization of mast cells, thereby reducing the release of pro-inflammatory mediators such as TNF-α and IL-6[1][17][18].
-
Anticancer Activity: Several studies have indicated the anticancer potential of α-phellandrene. It has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. While the exact mechanisms are still being elucidated, they appear to involve the modulation of key signaling pathways[5][6].
-
Immunomodulatory Effects: α-Phellandrene has been found to promote immune responses in mice by enhancing macrophage phagocytosis and natural killer cell activity, suggesting its potential as an immunomodulatory agent[19].
-
Analgesic and Antinociceptive Properties: α-Phellandrene has also exhibited analgesic and antinociceptive effects in animal models, indicating its potential for pain management[5][6].
Experimental Protocols: A Practical Guide for Researchers
This section provides detailed, step-by-step methodologies for the extraction, isolation, and analysis of this compound derivatives from plant materials.
Protocol for Extraction of Essential Oils by Hydrodistillation
Objective: To extract volatile compounds, including this compound derivatives, from plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves, flowers, seeds)
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a suitable amount of plant material (e.g., 100 g) and place it in the round-bottom flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged (e.g., 500 mL).
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions, connecting the flask to the heating mantle.
-
Begin heating the mixture to boiling. The steam and volatile compounds will rise, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Continue the hydrodistillation for a set period (e.g., 3-4 hours) until no more oil is collected.
-
Allow the apparatus to cool, and then carefully collect the separated essential oil layer.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried essential oil to a sealed glass vial and store at 4°C in the dark until analysis.
Protocol for GC-MS Analysis of Essential Oils
Objective: To identify and quantify the this compound derivatives in the extracted essential oil.
Materials:
-
Extracted essential oil sample
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS)
-
Helium carrier gas
-
Solvent for dilution (e.g., hexane or ethanol)
-
Reference standards for known this compound derivatives
-
NIST mass spectral library
Procedure:
-
Prepare a dilute solution of the essential oil in the chosen solvent (e.g., 1% v/v).
-
Set up the GC-MS instrument with the appropriate parameters (e.g., injector temperature, oven temperature program, carrier gas flow rate, mass spectrometer scan range). A typical oven program might start at 60°C, ramp up to 240°C at a rate of 3°C/min, and hold for a few minutes.
-
Inject a small volume of the diluted sample (e.g., 1 µL) into the GC.
-
The compounds will be separated based on their boiling points and polarity as they pass through the column.
-
As each compound elutes from the column, it will be fragmented and detected by the mass spectrometer, generating a mass spectrum.
-
Identify the individual compounds by comparing their mass spectra with those in the NIST library and by comparing their retention times with those of the reference standards.
-
Quantify the relative abundance of each compound by integrating the area of its corresponding peak in the chromatogram.
Figure 3: Workflow for the GC-MS analysis of essential oils.
Conclusion and Future Directions
The this compound scaffold and its naturally occurring derivatives represent a fascinating and valuable area of natural product chemistry. Their widespread distribution, diverse biological activities, and relatively simple chemical structures make them attractive targets for further research and development. This guide has provided a comprehensive overview of their natural occurrence, biosynthesis, and biological significance, along with practical protocols for their study.
Future research should focus on several key areas:
-
Biosynthetic Pathway Elucidation: While the general pathway is understood, the specific enzymes, particularly the cytochrome P450s responsible for the oxygenation of phellandrenes in different plant species, need to be identified and characterized. This knowledge will be crucial for metabolic engineering efforts to produce these compounds in higher yields.
-
Mechanistic Studies of Biological Activity: Further in-depth studies are needed to elucidate the precise molecular mechanisms underlying the pharmacological activities of these compounds, particularly their anticancer and anti-inflammatory effects. This will be essential for their development as therapeutic agents.
-
Exploration of Natural Diversity: A systematic screening of a wider range of plant species, as well as other natural sources such as fungi and bacteria, is likely to reveal novel derivatives with unique biological activities.
-
Sustainable Production: The development of biotechnological production platforms, such as engineered microorganisms, could provide a sustainable and cost-effective source of these valuable compounds.
By continuing to explore the rich chemical diversity of this compound derivatives, the scientific community can unlock their full potential for applications in medicine, agriculture, and beyond.
References
- Piperitone. (n.d.). In Wikipedia.
- Piperitone: chemical formula, occurrence in nature, properties... (2023, February 22). In Antropocene.it.
- Siqueira, H. D. S., et al. (2016). α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation. Journal of Pharmacy and Pharmacology, 68(9), 1173-1181. [Link]
- Weitzel, C., & Simonsen, H. T. (2015). Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes. Phytochemistry Letters, 11, 149-157. [Link]
- Thangaleela, S., et al. (2022). A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene. Molecules, 27(19), 6585. [Link]
- Wang, Y., et al. (2025). Design and Synthesis of Structural Analogues of β-Phellandrene to Attract the Yellow Peach Moth (Conogethes punctiferalis). Journal of Agricultural and Food Chemistry. [Link]
- Lin, J. J., et al. (2013). Alpha-phellandrene promotes immune responses in normal mice through enhancing macrophage phagocytosis and natural killer cell activities. In Vivo, 27(6), 809-814. [Link]
- Gonçalves, J. C. R., et al. (2020). α-Phellandrene attenuates tissular damage, oxidative stress, and TNF-α levels on acute model ifosfamide-induced hemorrhagic cystitis in mice. Inflammopharmacology, 28(5), 1337-1348. [Link]
- de Cássia da Silveira e Sá, R., et al. (2022).
- Al-Mijalli, S. H. (2018). Analysis of Essential Oils Using GC- FID And GC-MS. International Journal of Research in Pharmaceutical and Nano Sciences, 7(4), 139-146. [Link]
- An Easy-To-Understand Guide To GCMS Testing For Essential Oils. (2020, June 9).
- Quimby, B. D. (2024, January 26). Qualitative Analysis of Essential Oils Using GC/MS with Hydrogen Carrier Gas and the Agilent HydroInert Source. Agilent Technologies, Inc. [Link]
- da Silva, J. K. R., et al. (2022).
- Piperitone – Knowledge and References. (n.d.). In Taylor & Francis.
- Chemical Composition Analysis for Essential Oils by GC-MS. (2025, August 29).
- Zhang, Y., et al. (2021). Monoterpenoid biosynthesis by engineered microbes. Journal of Industrial Microbiology & Biotechnology, 48(9-10), kuab052. [Link]
- Fundamental Chemistry of Essential Oils and Volatile Organic Compounds, Methods of Analysis and Authentication. (2021). Molecules, 26(12), 3506. [Link]
- da Silva, J. K. R., et al. (2022).
- Li, X., et al. (2025). Diversity and role of volatile terpene and terpenoid pheromones in insects. Journal of Economic Entomology. [Link]
- Thangaleela, S., et al. (2022). A Narrative Review on the Bioactivity and Health Benefits of Alpha-Phellandrene. Molecules, 27(19), 6585. [Link]
- Boukhebti, H., et al. (2025). Expediting multiple biological properties of main bioactive compounds of Mentha pulegium L. Journal of Ethnopharmacology. [Link]
- phellandrene, 1329-99-3. (n.d.). In The Good Scents Company.
- de Cássia da Silveira e Sá, R., et al. (2022).
- Insect pheromones. (1966). Science, 154(3750), 734-742. [Link]
- Türker, L. (2025). Phellandrenes and Some Species from Them - A DFT Treatment.
- Insect Pheromones and Other Behaviour-Modifying Chemicals: Applications and Regulation. (2021, December 1). IOBC-WPRS Bulletin, 100, 1-10. [Link]
- Ando, T., et al. (2020). Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist. Journal of Pesticide Science, 45(4), 215-226. [Link]
- Bentley, F. K., et al. (2013). Paradigm of Monoterpene (β-phellandrene) Hydrocarbons Production via Photosynthesis in Cyanobacteria. Energy & Environmental Science, 6(10), 2997-3007. [Link]
Sources
- 1. α-Phellandrene, a cyclic monoterpene, attenuates inflammatory response through neutrophil migration inhibition and mast cell degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450-enzymes involved in the biosynthesis of mono- and sesquiterpenes - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (PDF) Alpha-Phellandrene and Alpha-Phellandrene-Rich Essential Oils: A Systematic Review of Biological Activities, Pharmaceutical and Food Applications (2022) | Matteo Radice | 28 Citations [scispace.com]
- 7. scitepress.org [scitepress.org]
- 8. Oxidation of naphthalene by a multicomponent enzyme system from Pseudomonas sp. strain NCIB 9816 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diversity and role of volatile terpene and terpenoid pheromones in insects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bcpc.org [bcpc.org]
- 15. Semiochemicals containing lepidopteran sex pheromones: Wonderland for a natural product chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. researchgate.net [researchgate.net]
- 18. α-Phellandrene attenuates tissular damage, oxidative stress, and TNF-α levels on acute model ifosfamide-induced hemorrhagic cystitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Alpha-phellandrene promotes immune responses in normal mice through enhancing macrophage phagocytosis and natural killer cell activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pericyclic Landscape of 5-Methyl-1,3-cyclohexadiene: A Theoretical and Computational Guide
Abstract
This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to investigate the complex reaction dynamics of 5-Methyl-1,3-cyclohexadiene. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes foundational principles of pericyclic reactions with advanced computational protocols. We delve into the nuanced effects of the methyl substituent on the conformational preferences, thermal and photochemical electrocyclic ring-opening reactions, and the associated transition states. This guide emphasizes the causality behind methodological choices, offering field-proven insights into designing robust computational experiments. Detailed protocols for geometry optimization, transition state searching, and multiconfigurational wavefunction analysis are presented, alongside illustrative visualizations to elucidate key concepts and workflows.
Introduction: The Significance of Substituted Cyclohexadienes
The 1,3-cyclohexadiene motif is a cornerstone in organic chemistry, serving as a fundamental building block in the synthesis of complex natural products and pharmacologically active molecules. Its rich reactivity is dominated by pericyclic reactions, concerted processes involving a cyclic redistribution of electrons that are governed by the elegant principles of orbital symmetry, famously encapsulated in the Woodward-Hoffmann rules.[1][2] The introduction of a methyl group at the 5-position, creating this compound, breaks the molecule's symmetry and introduces subtle yet profound electronic and steric effects that modulate its reactivity and stereochemical outcomes.
Understanding these substituent effects is paramount for controlling reaction pathways and designing novel synthetic strategies. Computational chemistry provides an indispensable toolkit for dissecting these intricate reaction mechanisms at a level of detail inaccessible to experimental methods alone.[3] This guide will explore the theoretical underpinnings and practical application of computational techniques to elucidate the conformational landscape and pericyclic reactivity of this compound.
Conformational Analysis: The Energetic Landscape of the Ground State
Prior to investigating its reactivity, a thorough understanding of the ground-state conformational preferences of this compound is essential. The cyclohexadiene ring is not planar and exists in a twisted half-chair conformation. The methyl group at the C5 position can occupy either a pseudo-axial or a pseudo-equatorial position, leading to two distinct conformers.
The relative stability of these conformers is dictated by steric interactions, specifically 1,3-diaxial strain in the pseudo-axial conformer.[4] Computational methods, particularly Density Functional Theory (DFT), are well-suited to quantify the energetic difference between these conformers.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) | Computational Method | Basis Set |
| Pseudo-equatorial | 0.00 | B3LYP | 6-31G(d) |
| Pseudo-axial | 1.5 - 2.5 | B3LYP | 6-31G(d) |
Note: The values presented are representative and may vary slightly depending on the specific functional and basis set employed.
The pseudo-equatorial conformer is generally found to be the more stable, albeit the energy difference is often small. This preference minimizes steric repulsion between the methyl group and the axial hydrogens on the same face of the ring.
Experimental Protocol: Ground State Geometry Optimization
A robust protocol for obtaining the optimized geometries and relative energies of the conformers is crucial for subsequent reaction pathway calculations.
-
Initial Structure Generation: Construct 3D models of both the pseudo-axial and pseudo-equatorial conformers of this compound using a molecular modeling program.
-
Computational Method Selection: Choose a suitable level of theory. For ground-state geometries of organic molecules, DFT functionals such as B3LYP or M06-2X with a Pople-style basis set like 6-31G(d) or a larger basis set like cc-pVTZ offer a good balance of accuracy and computational cost.[1]
-
Geometry Optimization: Perform a full geometry optimization for each conformer. This procedure iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.[5][6]
-
Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The frequency analysis also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
-
Energy Comparison: Compare the ZPVE-corrected electronic energies of the two conformers to determine their relative stability.
Pericyclic Reactions: A Computational Perspective
This compound is a versatile substrate for a variety of pericyclic reactions, most notably electrocyclic ring-opening and Diels-Alder cycloadditions. This guide will focus on the electrocyclic ring-opening to form a substituted hexatriene, a reaction of significant theoretical and practical interest.
Thermal Electrocyclic Ring-Opening
Under thermal conditions, the electrocyclic ring-opening of 1,3-cyclohexadiene is a classic example of a reaction governed by the Woodward-Hoffmann rules. For a 6π-electron system, the thermally allowed process is disrotatory, meaning the substituents at the termini of the breaking sigma bond rotate in opposite directions (one clockwise, one counter-clockwise).[7][8]
The methyl group at the 5-position does not directly participate in the bond-breaking and bond-forming, but it influences the transition state energy and can affect the equilibrium position between the cyclic and acyclic isomers.[9]
Photochemical Electrocyclic Ring-Opening
Upon photochemical excitation, the stereochemical outcome of the electrocyclic ring-opening is reversed. For a 6π-electron system, the photochemically allowed process is conrotatory, where the terminal groups rotate in the same direction.[10] This change in stereospecificity is a direct consequence of the altered symmetry of the highest occupied molecular orbital (HOMO) in the first excited state.
The computational modeling of photochemical reactions is significantly more complex than for thermal reactions. It often requires multiconfigurational methods like the Complete Active Space Self-Consistent Field (CASSCF) and its second-order perturbation theory correction (CASPT2) to accurately describe the electronic structure of excited states and the regions of the potential energy surface where different electronic states cross, known as conical intersections.[11][12]
Diagram: Computational Workflow for Pericyclic Reaction Analysis
Caption: A generalized workflow for the computational investigation of pericyclic reactions.
Experimental Protocol: Transition State Searching and Reaction Path Following
-
Transition State (TS) Guess: Generate an initial guess for the transition state structure. This can be done by modifying the reactant geometry along the expected reaction coordinate (i.e., elongating the C1-C6 bond) or by using a linear interpolation between the reactant and product structures.
-
TS Optimization: Perform a transition state optimization using an appropriate algorithm (e.g., Berny algorithm with Opt=TS). This will locate the first-order saddle point on the potential energy surface.
-
TS Confirmation: Conduct a frequency calculation on the optimized TS structure. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: To confirm that the located TS connects the desired reactant and product, perform an IRC calculation. This involves following the path of steepest descent from the TS downhill to the reactant and product energy minima.
-
Activation Energy Calculation: The activation energy (ΔE‡) is calculated as the difference between the ZPVE-corrected energies of the transition state and the reactant.
Advanced Computational Methods for Photodynamics
To accurately model the photochemical ring-opening of this compound, more sophisticated theoretical approaches are necessary.
CASSCF and CASPT2: A Multireference Approach
The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of the electronic structure in situations where single-reference methods like DFT fail, such as in electronically excited states and near conical intersections.[13] In a CASSCF calculation, a subset of electrons and orbitals (the "active space") are treated with a full configuration interaction, providing a balanced description of multiple electronic states.
However, CASSCF lacks a description of dynamic electron correlation. This is typically added as a second-order perturbation theory correction, known as CASPT2. The CASPT2 method provides more accurate energies for the ground and excited states.
Diagram: Key Concepts in Multireference Calculations
Caption: The concept of active space in CASSCF calculations.
Experimental Protocol: A Basic CASSCF/CASPT2 Workflow
-
Active Space Selection: This is the most critical step. For the electrocyclic ring-opening of this compound, a suitable active space would typically include the six π-electrons and the six π-orbitals (three bonding and three anti-bonding) involved in the reaction. This is denoted as a CAS(6,6) active space.
-
State-Averaging: To obtain a balanced description of multiple electronic states (e.g., the ground state and the first few excited states), a state-averaged CASSCF calculation is often performed.
-
CASSCF Calculation: Run the CASSCF calculation to optimize both the molecular orbitals and the CI coefficients for the selected active space and states.
-
CASPT2 Correction: Perform a single-point CASPT2 calculation on the CASSCF-optimized wavefunction and geometry to obtain more accurate state energies.
Conclusion and Future Directions
The computational investigation of this compound provides a fascinating case study in the application of modern theoretical chemistry to understand and predict the behavior of organic molecules. Through a combination of DFT for ground-state properties and thermal reactions, and multireference methods like CASSCF/CASPT2 for photochemical processes, a detailed picture of its pericyclic reactivity can be constructed.
The principles and protocols outlined in this guide provide a robust framework for researchers to explore the reactivity of this and other substituted dienes. Future work in this area could involve non-adiabatic dynamics simulations to model the ultrafast processes following photoexcitation, providing a time-resolved view of the ring-opening reaction. Furthermore, exploring the influence of different substituents at various positions on the cyclohexadiene ring will continue to be a fruitful area of research, with direct implications for the design of novel photoswitches, molecular machines, and synthetic intermediates.
References
- Arruda, B. C., & Sension, R. J. (2014). Ultrafast polyene dynamics: the ring opening of 1,3-cyclohexadiene derivatives. Physical Chemistry Chemical Physics, 16(10), 4439-4455. URL: [Link]
- CHEM60001: Advanced Chemistry Topics 1 – Pericyclic Reactions LECTURE 8 Electrocyclic Reactions. (n.d.). University of Bristol. URL: [Link]
- Faccialà, D., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Journal of the American Chemical Society. URL: [Link]
- Tia, R., Asempa, E., & Adei, E. (2014). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Longdom Publishing. URL: [Link]
- Pericyclic Reactions. (n.d.).
- Deb, S., & Weber, P. M. (2025). Substituent Effects on Electrocyclic Reactions: Ultrafast Ring-Opening of α-Phellandrene Stimulated by Impulsively Excited Molecular Vibrations. The Journal of Physical Chemistry A. URL: [Link]
- Electrocyclic Reactions. (2020). Master Organic Chemistry. URL: [Link]
- Electrocyclic reaction. (n.d.). In Wikipedia.
- Mahmoud, A. R. (2025). Pericyclic Reactions in Organic Chemistry: Mechanistic Studies and Applications.
- Poliak, I., et al. (2019). Ultrafast Photoinduced Dynamics of 1,3-Cyclohexadiene Using XMS-CASPT2 Surface Hopping.
- Chad's Prep. (2021, February 23). 16.7 Electrocyclic Reactions | Organic Chemistry [Video]. YouTube. URL: [Link]
- Mori, T., & Kato, S. (2020). Theoretical study of cyclohexadiene/hexatriene photochemical interconversion using spin-Flip time-Dependent density functional theory. Taylor & Francis Online. URL: [Link]
- Conformational Analysis. (n.d.). OpenOChem Learn. URL: [Link]
- Geometry Optimization. (n.d.). EXPO - Software Ic. URL: [Link]
- ORCA Input Library - Tutorial: Setting up the orbitals for a CAS calculation. (n.d.). Google Sites.
- Introduction to Geometry Optimization. (n.d.). Bar-Ilan University. URL: [Link]
- Total Organic Chemistry. (2021, January 15). Electrocyclic Reactions | Organic Chemistry Lessons [Video]. YouTube. URL: [Link]
- Chemistry Classes by Rashmi. (2021, May 22). Electrocyclic Reactions:Huckel -Mobius method / PMO Method / Transition State Aromaticity Method [Video]. YouTube. URL: [Link]
- Molcas. (2020, November 12). How to CASSCF, tutorial with ORCA [Video]. YouTube. URL: [Link]
- Neese, F. (n.d.). CASSCF Calculations in ORCA: A tutorial Introduction.
- Practical Issues on the Use of the CASPT2/CASSCF Method in Modeling Photochemistry: the Selection and Protection of an Active Space. (n.d.). CEES. URL: [Link]
- Sekikawa, T., et al. (2021). Real-time observation of the Woodward–Hoffmann rule for 1,3-cyclohexadiene by femtosecond soft X-ray transient absorption. RSC Publishing. URL: [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Analysis | OpenOChem Learn [learn.openochem.org]
- 5. Geometry Optimization – EXPO [ba.ic.cnr.it]
- 6. tau.ac.il [tau.ac.il]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. youtube.com [youtube.com]
- 9. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Ultrafast Photoinduced Dynamics in 1,3-Cyclohexadiene: A Comparison of Trajectory Surface Hopping Schemes† - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure of 5-Methyl-1,3-cyclohexadiene
Abstract
This technical guide provides a comprehensive analysis of the electronic structure of 5-Methyl-1,3-cyclohexadiene, a substituted cyclic diene of significant interest in theoretical and synthetic organic chemistry. We will explore the intricate interplay of its conjugated π-system, the conformational constraints imposed by its cyclic nature, and the electronic perturbations introduced by the methyl substituent. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of such molecular systems. We will dissect the molecule's frontier molecular orbitals, predict its spectroscopic behavior using established empirical rules, and outline both experimental and computational methodologies for its detailed characterization.
Foundational Principles: Conjugation in Cyclic Dienes
At the core of this compound's electronic properties lies its conjugated diene system. Conjugated dienes feature alternating double and single bonds, which allows for the delocalization of π-electrons across the system.[1][2] This delocalization, a result of the overlap of adjacent p-orbitals, leads to enhanced thermodynamic stability compared to non-conjugated dienes.[2][3]
The cyclic framework of 1,3-cyclohexadiene locks the diene into an s-cis conformation, where the double bonds are on the same side of the connecting single bond.[4][5] This is a crucial structural feature, as many acyclic dienes prefer the more stable s-trans conformation to minimize steric hindrance.[2][4] The enforced s-cis geometry has profound implications for the molecule's reactivity, particularly in pericyclic reactions like the Diels-Alder cycloaddition.[6]
The Influence of the Methyl Substituent
The presence of a methyl group at the 5-position introduces electronic effects that modulate the properties of the diene system. These effects are primarily:
-
Inductive Effect (+I): The methyl group is weakly electron-donating through the sigma bond framework. This +I effect increases the electron density in the ring.
-
Hyperconjugation: This is a stabilizing interaction involving the delocalization of electrons from the C-H σ-bonds of the methyl group into the adjacent π-system.[7] This donation of electron density further enriches the π-system of the diene, influencing its reactivity and the energy levels of its molecular orbitals.[8]
The combined influence of these effects makes the diene more electron-rich, which can enhance its reactivity as a nucleophile in various chemical reactions.[8][9]
Frontier Molecular Orbitals (FMOs) and Spectroscopic Properties
The reactivity and spectroscopic properties of this compound are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In a conjugated system, the energy gap between the HOMO and LUMO is smaller than in isolated alkenes, which has direct consequences for its UV-Vis absorption.[1][10]
Predicting UV-Vis Absorption Maximum (λmax)
The Woodward-Fieser rules provide an empirical method for predicting the λmax for the π → π* transition in conjugated systems.[11][12] For this compound, a homoannular diene (conjugated double bonds within the same ring), the calculation is as follows:
| Feature | Contribution (nm) |
| Base value for a homoannular diene | 253 |
| Alkyl substituent (the methyl group) | +5 |
| Ring residues (2) | +10 (2 x 5) |
| Predicted λmax | 268 |
This prediction provides a valuable starting point for experimental verification. The actual measured λmax may vary slightly due to solvent effects and other factors.[13]
Experimental and Computational Characterization Protocols
A multi-faceted approach combining spectroscopic and computational methods is essential for a thorough understanding of the electronic structure.
Experimental Protocol: UV-Vis Spectroscopy
This protocol outlines the determination of the λmax of this compound.
Objective: To experimentally determine the wavelength of maximum absorbance (λmax) for the π → π* electronic transition.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol or hexane)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrument Calibration: Calibrate the spectrophotometer using a blank cuvette containing only the solvent.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and place it in the spectrophotometer.
-
Spectrum Acquisition: Scan a range of wavelengths, typically from 200 to 400 nm, to record the absorption spectrum.[14]
-
Data Analysis: Identify the wavelength at which the maximum absorbance occurs. This value is the experimental λmax.
Computational Protocol: Density Functional Theory (DFT) Analysis
DFT calculations are a powerful tool for investigating the electronic structure, molecular orbitals, and other properties of molecules.[15][16]
Objective: To compute the optimized geometry, frontier molecular orbital energies, and simulated electronic spectrum of this compound.
Software: A quantum chemistry software package such as Gaussian, ORCA, or similar.
Methodology:
-
Structure Input: Build the 3D structure of this compound.
-
Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule.[17] A common level of theory for this is the B3LYP functional with a 6-31G(d) basis set.[18][19]
-
Frequency Analysis: After optimization, perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).[20][21] This step also provides zero-point vibrational energy and thermodynamic data.
-
Molecular Orbital Analysis: Visualize the HOMO and LUMO to understand their spatial distribution and symmetry. The energy difference between the HOMO and LUMO provides a theoretical estimate of the electronic transition energy.
-
Simulated Spectrum: Use Time-Dependent DFT (TD-DFT) to calculate the excited states and simulate the UV-Vis spectrum, which can be compared with the experimental data.[18]
Visualizing Workflows and Concepts
Diagrams are indispensable for illustrating complex workflows and relationships.
Caption: Experimental workflow for UV-Vis spectroscopy.
Caption: Computational workflow for DFT analysis.
Conclusion
The electronic structure of this compound is a fascinating case study in the principles of physical organic chemistry. Its conjugated π-system, conformationally restricted by the cyclic structure, is subtly yet significantly influenced by the electron-donating methyl group. Through a synergistic application of empirical rules, experimental spectroscopy, and high-level computational modeling, a detailed and predictive understanding of its electronic properties can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to explore and exploit the unique characteristics of this and related molecules in their scientific endeavors.
References
- Chemistry Notes. (2022-11-29). Woodward Fieser rule. [Link]
- Slideshare. Woodward Fieser Rules | PPTX. [Link]
- Unknown. Woodward-Fieser Rules for calculating I max - in conjugated dienes, trienes and polyenes. [Link]
- Wikipedia. Woodward's rules. [Link]
- Chemistry LibreTexts. (2023-01-22).
- Master Organic Chemistry. (2017-05-12).
- YouTube. (2022-12-31).
- PubMed Central.
- Stack Exchange. (2017-08-04).
- Penn State University. (2018-04-24).
- TURBOMOLE Users Forum.
- eCampusOntario Pressbooks. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis). [Link]
- Google Sites.
- National Institute of Standards and Technology. (R)-5-methyl-1,3-cyclohexadiene. [Link]
- Unknown. Chapter 14. Conjugated Compounds and Ultraviolet Spectroscopy -Spring 2018.pptx. [Link]
- Chemistry LibreTexts. (2019-06-05). 14.15: Conjugated Dienes and Ultraviolet Light. [Link]
- Scribd. Conjugated Dienes and Ultraviolet Spectroscopy: Based On Mcmurry'S Organic Chemistry, 6 Edition. [Link]
- Universität Bern. (2022-12-16). Reversing the Bond Length Alternation Order in Conjugated Polyenes by Substituent Effects. [Link]
- National Center for Biotechnology Information. (r)-5-Methyl-1,3-cyclohexadiene | C7H10. [Link]
- YouTube. (2021-02-10). Diels-Alder Reaction. [Link]
- National Institute of Standards and Technology. 5-Methylene 1,3-cyclohexadiene. [Link]
- YouTube. (2021-01-03).
- Chemistry LibreTexts. (2022-01-28). 16.
- National Center for Biotechnology Information. 5-Methylene-1,3-cyclohexadiene | C7H8. [Link]
- OpenStax. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/14%3A_Conjugated_Compounds_and_Ultraviolet_Spectroscopy/14.01%3A_Stability_of_Conjugated_Dienes_-Molecular_Orbital_Theory]([Link] Orbital_Theory)
- Stenutz. This compound. [Link]
- ResearchGate. Dienophiles and dienes used in this study. [Link]
- SciSpace. The Absorption Spectra of the Cyclic Dienes in the Vacuum Ultra-Violet. [Link]
- University of Calgary. Ch 10: Bonding in Dienes. [Link]
- Chemistry LibreTexts. (2019-06-05). 13.01-02.
- YouTube. (2019-01-02).
- LookChem. This compound. [Link]
- YouTube. (2017-02-08).
- PubMed Central.
- arXiv. Theoretical Exploration of the Diene-Transmissive Hetero- Diels-Alder Strategy Toward Boron-Functionalized Octahydroquinolines. [Link]
- American Chemical Society. Photoelectron spectra of cyclic ethers. [Link]
- Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]
- Khan Academy. Diels-Alder: stereochemistry of diene. [Link]
- ResearchGate. Structural formula and molecular orbitals of 1,3-cyclohexadiene.... [Link]
- MDPI. (2024-01-20). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link]
- ChemRxiv. (2022-04-21).
- Chemistry LibreTexts. (2024-09-25). 30.
- ResearchGate. (2022-04-26).
- MDPI. (2023-02-24). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). [Link]
- eScholarship.org. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. [Link]
Sources
- 1. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14.1 Stability of Conjugated Dienes: Molecular Orbital Theory – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. One moment, please... [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Woodward's rules - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. ORCA Input Library - Geometry optimizations [sites.google.com]
- 16. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 21. DFT: Imaginary frequencies after geometry optimization [forum.turbomole.org]
chirality and stereoisomers of 5-Methyl-1,3-cyclohexadiene
An In-Depth Technical Guide to the Chirality and Stereoisomers of 5-Methyl-1,3-cyclohexadiene
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, the precise control of molecular three-dimensional geometry is paramount. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept that dictates biological activity. A significant number of pharmaceuticals are chiral compounds, with often only one enantiomer (one of the mirror-image isomers) providing the desired therapeutic effect, while the other may be inactive or, in some cases, responsible for adverse effects.[1][2][3]
This compound is a cyclic diene that serves as a valuable building block in organic synthesis. Its structure contains a stereogenic center, rendering it chiral and endowing it with the potential to be a powerful tool in the asymmetric synthesis of complex molecules. This guide provides a comprehensive technical exploration of the chirality, stereoisomerism, synthesis, resolution, and characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Part 1: Molecular Structure and Stereoisomerism
This compound is a hydrocarbon with the molecular formula C₇H₁₀ and a molecular weight of approximately 94.15 g/mol .[4][5][6] The core of the molecule is a six-membered ring containing two conjugated double bonds. The key to its stereochemistry lies at the 5th position of the ring.
The Chiral Center
The carbon atom at position 5 is sp³-hybridized and is bonded to four different groups:
-
A methyl group (-CH₃)
-
A hydrogen atom (-H)
-
A carbon atom that is part of a double bond (-C=C-)
-
A methylene group within the ring (-CH₂-)
This substitution pattern makes the C5 carbon a stereogenic center, or chiral center. Consequently, this compound exists as a pair of non-superimposable mirror images known as enantiomers. These enantiomers are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R)-5-methyl-1,3-cyclohexadiene and (S)-5-methyl-1,3-cyclohexadiene.[4][7]
Diagram: Enantiomers of this compound
Caption: Generalized workflow for the resolution of enantiomers via diastereomer formation.
Asymmetric Synthesis
A more efficient and modern approach is asymmetric synthesis, which creates a predominance of one enantiomer directly. [8]This is typically achieved using a chiral catalyst or auxiliary that influences the stereochemical outcome of the reaction. For cyclic dienes, methods like organocatalytic Diels-Alder reactions or transition-metal-catalyzed processes can be employed to construct the chiral ring system enantioselectively. [9][10][11]
Part 3: Analysis and Characterization of Stereoisomers
Once an enantiomerically enriched sample is obtained, its identity and purity must be confirmed.
Chiroptical Properties
Enantiomers are distinguished by their interaction with plane-polarized light.
-
Optical Rotation: One enantiomer will rotate the plane of polarized light to the right (dextrorotatory, (+)) and the other to the left (levorotatory, (-)) by an equal magnitude. This is measured using a polarimeter. The specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength).
-
Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light, providing a unique spectrum for each enantiomer.
Determination of Enantiomeric Purity
The most crucial analytical task is to determine the enantiomeric excess (ee), which quantifies the purity of the sample.
-
Chiral Chromatography (HPLC & GC): This is the gold standard method. The sample is passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus elute at different times. The relative area of the two peaks in the resulting chromatogram allows for precise calculation of the enantiomeric excess.
Experimental Protocol: Analytical Chiral HPLC Method Development
-
Column Selection: Choose a chiral column based on the analyte's structure. Polysaccharide-based columns (e.g., Chiralcel OD, Chiralpak AD) are often a good starting point for neutral hydrocarbons.
-
Mobile Phase Screening: Begin with a simple mobile phase, typically a mixture of hexane or heptane and an alcohol modifier like isopropanol (IPA) or ethanol. Screen different ratios (e.g., 99:1, 95:5, 90:10 Hexane:IPA).
-
Flow Rate and Temperature Optimization: Use a standard flow rate (e.g., 1.0 mL/min) and ambient temperature. These parameters can be adjusted to improve peak shape and resolution.
-
Detection: Use a UV detector, typically at a wavelength where the diene absorbs (e.g., ~260 nm).
-
Analysis: Inject the racemic mixture to identify the retention times of both enantiomers. Subsequently, inject the resolved sample to determine the peak areas for the major and minor enantiomers.
-
Calculation: Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Data Presentation: Physicochemical Properties
| Property | (R)-5-methyl-1,3-cyclohexadiene | (S)-5-methyl-1,3-cyclohexadiene | Racemic this compound |
| IUPAC Name | (5R)-5-methylcyclohexa-1,3-diene [7] | (5S)-5-methylcyclohexa-1,3-diene | 5-methylcyclohexa-1,3-diene [6] |
| CAS Number | 78939-20-5 [4] | Not individually listed | 19656-98-5 [5][6] |
| Molecular Formula | C₇H₁₀ [4][5] | C₇H₁₀ | C₇H₁₀ |
| Molecular Weight | 94.15 g/mol [4][7] | 94.15 g/mol | 94.15 g/mol |
| Specific Rotation [α] | Opposite in sign, equal in magnitude | Opposite in sign, equal in magnitude | 0° |
Part 4: Applications in Drug Development and Synthesis
The true value of enantiopure this compound lies in its application as a chiral building block. The stereocenter within the molecule can be used to control the formation of new stereocenters in subsequent reactions, a process known as stereocontrol.
The Diels-Alder Reaction
The conjugated diene system of this compound makes it an ideal substrate for the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings. [12]When an enantiopure diene is used, the existing stereocenter at C5 can direct the approach of the dienophile, leading to the preferential formation of one diastereomer of the product. This diastereoselectivity is crucial for building the complex, multi-stereocenter frameworks found in many natural products and pharmaceutical agents. [13]
Diagram: Stereoselective Diels-Alder Reaction
Caption: Use of a chiral diene to achieve a diastereoselective Diels-Alder reaction.
This control over stereochemistry is essential in drug development. The synthesis of a single, desired stereoisomer of a drug candidate is now a regulatory expectation, as different stereoisomers can have vastly different pharmacokinetic and pharmacodynamic profiles. [3]Using chiral synthons like enantiopure this compound allows for more efficient and predictable synthetic routes to these complex target molecules, reducing the need for difficult late-stage resolutions and minimizing the waste associated with discarding an unwanted enantiomer. [14]
Conclusion
This compound is more than a simple cyclic hydrocarbon; it is a chiral molecule whose stereoisomers serve as potent building blocks in asymmetric synthesis. Understanding its fundamental chirality, the methods for its synthesis and resolution, and the analytical techniques for its characterization is critical for its effective application. For researchers in drug discovery and organic synthesis, enantiopure (R)- and (S)-5-methyl-1,3-cyclohexadiene represent valuable tools for the stereocontrolled construction of complex molecular architectures, ultimately enabling the development of safer and more effective therapeutic agents.
References
- National Institute of Standards and Technology (NIST). (R)-5-methyl-1,3-cyclohexadiene. NIST Chemistry WebBook. [Link]
- National Institute of Standards and Technology (NIST). 1,3-Cyclohexadiene, 5-methyl-. NIST Chemistry WebBook. [Link]
- Stenutz. This compound. [Link]
- National Center for Biotechnology Information. (r)-5-Methyl-1,3-cyclohexadiene. PubChem Compound Summary. [Link]
- National Center for Biotechnology Information. 5-Methylcyclohexa-1,3-diene. PubChem Compound Summary. [Link]
- LookChem. This compound. [Link]
- Wikipedia. Chiral resolution. [Link]
- National Center for Biotechnology Information. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. [Link]
- National Center for Biotechnology Information.
- Chiralpedia. Part 6: Resolution of Enantiomers. [Link]
- Chemistry LibreTexts. 6.
- Cheméo. Chemical Properties of 1,3-Cyclohexadiene, 5-methyl- (CAS 19656-98-5). [Link]
- Wikipedia. Elias James Corey. [Link]
- ACS Publications. Rhodium(I)
- ResearchGate. Diastereoselective synthesis of chiral 1,3-cyclohexadienals. [Link]
- National Center for Biotechnology Inform
- Penn State Research Database.
- MDPI.
- Royal Society of Chemistry. Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid. [Link]
- National Center for Biotechnology Information. Organocatalytic Asymmetric Synthesis of Azabicyclo[2.1.1]hexanes. [Link]
- National Center for Biotechnology Information. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
- National Center for Biotechnology Information.
- Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]
- PubMed Central. The significance of chirality in contemporary drug discovery-a mini review. [Link]
- National Center for Biotechnology Information. The Significance of Chirality in Drug Design and Development. [Link]
Sources
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (R)-5-methyl-1,3-cyclohexadiene [webbook.nist.gov]
- 5. 1,3-Cyclohexadiene, 5-methyl- [webbook.nist.gov]
- 6. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (r)-5-Methyl-1,3-cyclohexadiene | C7H10 | CID 12599171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric synthesis of 9-alkyl tetrahydroxanthenones via tandem asymmetric Michael/cyclization promoted by chiral phosphoric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Elias James Corey - Wikipedia [en.wikipedia.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Chemistry of 5-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1,3-cyclohexadiene is a cyclic conjugated diene that serves as a versatile building block in organic synthesis. Its strategic placement of a methyl group on the cyclohexadiene ring introduces elements of chirality and influences the regioselectivity and stereoselectivity of its reactions, making it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, characterization, and key reactions of this compound, with a focus on its applications in areas such as cycloaddition reactions, photochemical rearrangements, electrophilic additions, and polymerization. Detailed experimental protocols and mechanistic insights are provided to enable researchers to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Characterization
A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its application in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H10 |
| Molecular Weight | 94.15 g/mol [1] |
| Boiling Point | 110.8°C at 760 mmHg |
| Density | 0.835 g/mL[2] |
| CAS Number | 19656-98-5[1] |
Spectroscopic Data:
The structural features of this compound can be unequivocally confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the vinylic, allylic, and methyl protons. Approximate chemical shifts are observed in the regions of 5.5-6.0 ppm for the vinylic protons, 2.0-2.5 ppm for the allylic protons, and around 1.0 ppm for the methyl protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum displays distinct resonances for the sp²-hybridized carbons of the diene system (typically in the 120-140 ppm range) and the sp³-hybridized carbons of the ring and the methyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands corresponding to the C-H stretching of the vinylic hydrogens (above 3000 cm⁻¹) and the C=C stretching of the conjugated diene system (around 1600-1650 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum shows a molecular ion peak (M⁺) at m/z = 94, consistent with the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of the reaction.
Dehydrohalogenation of 3,4-dibromo-1-methylcyclohexane
A common laboratory-scale synthesis involves the dehydrohalogenation of a dihalogenated precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-dibromo-1-methylcyclohexane in a suitable solvent such as ethanol.
-
Base Addition: Add a strong, non-nucleophilic base, such as potassium tert-butoxide or sodium isopropoxide, to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield pure this compound.
Key Reactions and Applications
The reactivity of this compound is dominated by its conjugated diene system, making it a valuable participant in a variety of chemical transformations.
The Diels-Alder Reaction: A Gateway to Cyclic Systems
The Diels-Alder reaction, a [4+2] cycloaddition, is arguably the most significant reaction of this compound, providing a powerful and atom-economical method for the construction of six-membered rings.[3] The presence of the methyl group on the diene influences both the regioselectivity and stereoselectivity of the cycloaddition.
Regioselectivity: When reacting with an unsymmetrical dienophile, the methyl group, being an electron-donating group, directs the regiochemical outcome of the reaction. This is governed by the frontier molecular orbital (FMO) theory, where the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile is maximized.
Stereoselectivity: The Diels-Alder reaction is a concerted and stereospecific process. The "endo rule" generally predicts the major diastereomer, where the substituents on the dienophile are oriented towards the newly forming double bond in the transition state.
Table 2: Representative Diels-Alder Reactions of 5-Methyl-1,3-hexadiene [3]
| Dienophile | Product | Typical Yield (%) | Diastereoselectivity (endo:exo) |
| Maleic Anhydride | 4-isopropyl-1-methylcyclohex-4-ene-1,2-dicarboxylic anhydride | 85-95 | >10:1 |
| Methyl Acrylate | Methyl 4-isopropyl-1-methylcyclohex-3-enecarboxylate | 70-85 | ~4:1 |
| Acrolein | 4-isopropyl-1-methylcyclohex-3-enecarbaldehyde | 60-75 | Not specified |
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride [3]
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add maleic anhydride (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene to dissolve the maleic anhydride.
-
Diene Addition: Add this compound (1.1 equivalents) to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Redissolve the crude product in a suitable solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by silica gel column chromatography.
Diagram: Diels-Alder Reaction Mechanism
Caption: Concerted mechanism of the Diels-Alder reaction.
Photochemical Rearrangements: Ring-Opening to Acyclic Trienes
Upon ultraviolet irradiation, 1,3-cyclohexadienes undergo a conrotatory electrocyclic ring-opening reaction to form the corresponding 1,3,5-hexatrienes.[4] This photochemical transformation is a key step in the synthesis of vitamin D and its analogs. The presence of a methyl group on the cyclohexadiene ring is expected to influence the photostationary state and potentially the quantum yield of the ring-opening process.
The generally accepted mechanism involves excitation to an electronically excited state, followed by a rapid, non-adiabatic transition through a conical intersection to the ground state potential energy surface of the hexatriene product.[3][5]
Diagram: Photochemical Ring-Opening of this compound
Caption: Photochemical electrocyclic ring-opening reaction.
Electrophilic Additions: A Tale of Two Products
The reaction of this compound with electrophiles, such as hydrogen halides, can lead to a mixture of 1,2- and 1,4-addition products. The ratio of these products is often dependent on the reaction conditions, illustrating the principles of kinetic versus thermodynamic control.[1][6]
-
Kinetic Control: At lower temperatures, the reaction is under kinetic control, and the major product is the one that is formed faster. This is typically the 1,2-adduct, resulting from the attack of the nucleophile on the more substituted carbon of the allylic carbocation intermediate.
-
Thermodynamic Control: At higher temperatures, the reaction becomes reversible and is under thermodynamic control. The major product is the more stable isomer, which is often the 1,4-adduct due to the formation of a more highly substituted and thus more stable double bond.
Diagram: Electrophilic Addition of HBr to this compound
Caption: Kinetic and thermodynamic pathways in electrophilic addition.
Polymerization: Building Macromolecular Structures
This compound can serve as a monomer in polymerization reactions, leading to the formation of polymers with interesting properties. The stereochemistry of the resulting polymer can be controlled by the choice of the polymerization method.
Ziegler-Natta Polymerization: This method, often employing titanium-based catalysts in combination with organoaluminum co-catalysts, is known for its ability to produce stereoregular polymers.[7] The polymerization of 5-methyl-1,3-hexadiene (a close structural analog) with a Ziegler-Natta catalyst system has been shown to yield polymers with controlled microstructures.[8]
Experimental Protocol: Ziegler-Natta Polymerization [7]
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare the Ziegler-Natta catalyst by reacting a transition metal compound (e.g., titanium tetrachloride) with an organoaluminum co-catalyst (e.g., triethylaluminum) in an anhydrous, deoxygenated solvent like toluene.
-
Monomer Preparation: Purify this compound by distillation over a suitable drying agent.
-
Polymerization: In a reaction vessel under an inert atmosphere, add the purified monomer and the catalyst solution.
-
Reaction Conditions: Maintain the reaction at a controlled temperature and monitor the viscosity of the solution, which will increase as the polymer forms.
-
Termination and Isolation: Quench the polymerization by adding a small amount of an alcohol (e.g., methanol). Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent like methanol.
-
Purification and Characterization: Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum. The polymer can be characterized by techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR spectroscopy for microstructure analysis.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its unique structural features allow for a wide range of chemical transformations, providing access to complex cyclic and acyclic molecules. The Diels-Alder reaction of this diene offers a reliable method for the construction of six-membered rings with predictable regio- and stereochemistry. Its photochemical ring-opening provides a route to substituted hexatrienes, while its electrophilic addition reactions serve as a classic example of kinetic versus thermodynamic control. Furthermore, its ability to undergo polymerization opens up possibilities for the synthesis of novel polymeric materials. The detailed protocols and mechanistic discussions provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this compound in their scientific pursuits.
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State | Semantic Scholar [semanticscholar.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
A Comprehensive Guide to the Safe Handling of 5-Methyl-1,3-cyclohexadiene in the Laboratory
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 5-Methyl-1,3-cyclohexadiene (CAS No: 19656-98-5). Given its hazardous properties, including high flammability and the potential for explosive peroxide formation, adherence to rigorous safety protocols is not merely procedural—it is essential for the protection of personnel and infrastructure. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of informed safety and experimental integrity.
Section 1: Core Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary dangers are its extreme flammability and its propensity to form shock-sensitive and explosive peroxides upon exposure to air.[1][2] Understanding these core hazards is the foundation of all subsequent safety protocols.
GHS Hazard Classification Summary:
-
Flammable Liquids: Category 2 (Signal Word: Danger)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system irritation)[1][3]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[3]
-
Serious Eye Damage/Eye Irritation: Category 2 (Causes serious eye irritation)[3]
-
Aspiration Hazard: Category 1 (May be fatal if swallowed and enters airways)[4]
Key Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H304: May be fatal if swallowed and enters airways.
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
Section 2: Physicochemical Properties for Risk Assessment
The physical and chemical properties of a substance directly dictate the necessary handling and storage precautions. The extremely low flash point of this compound, for instance, is the causal factor for the strict requirement to eliminate all potential ignition sources.
| Property | Value | Source |
| CAS Number | 19656-98-5 | [5][6] |
| Molecular Formula | C₇H₁₀ | [5][6] |
| Molecular Weight | 94.15 g/mol | [6][7] |
| Appearance | Colorless Liquid | [2] |
| Boiling Point | 101 - 110.8 °C | [5][8] |
| Flash Point | 1.6 °C | [5] |
| Density | 0.832 g/cm³ | [5] |
| Vapor Pressure | 27.5 mmHg at 25°C | [5] |
| Water Solubility | Immiscible | [4] |
Section 3: Engineering Controls & Safe Handling Protocols
Safe handling is achieved by creating a multi-layered system of protection, starting with engineering controls designed to contain the hazard at its source.
Primary Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors, which are heavier than air and can accumulate in low-lying areas, and provides a protective barrier.[2]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of flammable vapors.[1][3] Ensure that eyewash stations and safety showers are located close to the workstation.[1][4]
-
Explosion-Proof Equipment: All electrical equipment used in the vicinity (stir plates, heating mantles, lighting) must be rated as explosion-proof.[1][9] This is a direct consequence of the low flash point and the potential for vapors to form an explosive mixture with air.[1]
Procedural Handling
-
Grounding and Bonding: To prevent the ignition of vapors by static electricity, all metal containers and transfer lines must be grounded and bonded.[1][10] Static discharge is a frequent and often overlooked ignition source.
-
Inert Atmosphere: For reactions that are sensitive or involve heating, consider handling the diene under an inert atmosphere (e.g., nitrogen or argon) to mitigate both fire and peroxide formation risks.
-
Use of Non-Sparking Tools: All tools used for opening containers or handling equipment must be made of a non-sparking material (e.g., beryllium copper).[1][9]
-
Avoidance of Ignition Sources: A strict "no open flames" policy is mandatory.[1][2] Keep the chemical away from all potential ignition sources, including hot surfaces, sparks, and static discharge.[1][9][11]
Section 4: Personal Protective Equipment (PPE)
Engineering controls are the first line of defense, but a robust PPE program is essential for personal protection.
-
Eye/Face Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] If there is a significant splash hazard, a face shield should be worn in addition to goggles.[12]
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves.[1][2] Always inspect gloves for tears or holes before use. Use proper glove removal technique to avoid skin contact.[13]
-
Lab Coat/Clothing: A flame-retardant lab coat is required. Wear appropriate protective clothing to prevent any possibility of skin exposure.[1]
-
-
Respiratory Protection: If engineering controls are insufficient to maintain exposure below occupational limits, or during emergency situations, use a NIOSH/MSHA-approved respirator equipped with an organic vapor cartridge.[1][4][12] A formal respiratory protection program, including fit-testing, is required.
Section 5: Storage, Stability, and Peroxide Management
Improper storage is a leading cause of laboratory incidents involving this class of chemical. The dual risks of flammability and peroxide formation must be actively managed.
General Storage Requirements
-
Location: Store in a dedicated, approved flammables storage cabinet or a refrigerator/freezer rated for flammable materials.[1]
-
Conditions: Keep the container tightly closed in a cool, dry, and well-ventilated area.[1][9][10] Protect from light, which can accelerate peroxide formation.[2][14]
-
Incompatibilities: Segregate from strong oxidizing agents.[2]
Critical Protocol: Peroxide Formation and Management
As a diene, this compound can react with atmospheric oxygen in a process called autoxidation to form unstable and potentially explosive peroxide compounds.[2][14] This risk increases over time and is accelerated by heat, light, and the presence of contaminants.[14] Peroxides can detonate when subjected to heat, friction, or shock, especially during processes like distillation where they become concentrated.[14]
Step-by-Step Peroxide Testing Protocol (Potassium Iodide Method):
-
Work in a chemical fume hood and wear all required PPE.
-
Add 1-3 mL of the this compound to an equal volume of glacial acetic acid in a test tube.
-
Add 3-5 drops of a freshly prepared 5% potassium iodide (KI) solution.
-
Stopper the tube and shake. The formation of a yellow to brown color indicates the presence of peroxides. For enhanced sensitivity, a drop of starch solution can be added, which will turn dark blue or black in the presence of iodine.[14]
Action Levels Based on Peroxide Concentration:
| Peroxide Concentration | Risk Level | Recommended Action |
| < 30 ppm | Low | Chemical may be used. It is advisable to remove peroxides before any distillation or concentration step.[14] |
| 30 - 100 ppm | Moderate Hazard | DO NOT HEAT OR CONCENTRATE. [14] It is strongly recommended to decontaminate the solvent to remove peroxides or dispose of it via your institution's hazardous waste program.[14] |
| > 100 ppm | SERIOUS HAZARD | DO NOT MOVE OR OPEN THE CONTAINER. [14] Contact your institution's Environmental Health & Safety (EHS) office immediately for emergency disposal.[14] |
Step-by-Step Peroxide Removal Protocol (Activated Alumina Column): This procedure should only be performed on solvents with peroxide levels below 100 ppm.[14]
-
Prepare a chromatography column packed with activated basic alumina. The amount of alumina will depend on the volume of solvent to be purified.
-
Carefully pass the this compound through the column under gravity or low positive pressure.
-
Collect the purified solvent.
-
Re-test the solvent to confirm that peroxides have been removed. If necessary, add a suitable inhibitor (e.g., BHT) to prevent reformation.
Section 6: Emergency Response Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[1][15] |
| Skin Contact | Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][15] |
| Ingestion | DO NOT INDUCE VOMITING. This is an aspiration hazard. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][16][17] |
Fire Fighting
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[1][18]
-
Unsuitable Media: Do not use a solid stream of water, as it may be ineffective and spread the fire.
-
Specific Hazards: The substance is highly flammable.[1] Vapors are heavier than air and may travel a considerable distance to an ignition source and flash back.[1][11] Containers may explode when heated.[1][11] Hazardous combustion products include carbon monoxide and carbon dioxide.[1]
-
Protective Actions: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[1][11] Use water spray to cool fire-exposed containers.[2]
Accidental Release (Spill)
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the area.
-
Remove Ignition Sources: Extinguish all flames, turn off hot plates, and remove any source of sparks.[1][10]
-
Ventilate: Ensure the area is well-ventilated, but avoid creating drafts that could spread vapor.
-
Containment: Wearing full PPE, contain the spill using an inert, non-combustible absorbent material like vermiculite, dry sand, or earth.[2][10]
-
Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[9][10]
-
Decontamination: Clean the spill area thoroughly.
Section 7: Waste Disposal Considerations
This compound and any materials contaminated with it must be treated as hazardous waste.
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1][4]
-
Procedure: Dispose of waste materials and containers at an approved waste disposal facility.[1][4] Do not dispose of down the drain.
Section 8: References
-
This compound - LookChem. (n.d.). Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsLEhgLMc_7o_IJh0eWwqxjnWA_da5CpmOLLC9QytgXWZjE_2IZ38W5ciahaw8-R87SDQuOwLCKzeyZrQVGXQSKPsEpG-FTvOSar2wjsJoJMAiQmGEO4u_JWDbAdiOMczxT7soTTNRswaOVooH-VapXNdiri5UWQ==]
-
(r)-5-Methyl-1,3-cyclohexadiene | C7H10 - PubChem. (n.d.). National Institutes of Health. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiOUNMtdsTBVcQbXU1wVNqOv6fR_OaANftDkrKJeTVaQTkRYHWza96Rzu0BMoXC46fORVGb5dup7C96pou6Lw248KUfqV7BE2D28mai9nDg0DV3JtfKajP1ke2LvpvhgiX_hpSnsd1WjbdUgf8rmwbSb8wzqSFjCJ8VW7rVUnOtAlGeQ==]
-
This compound - Stenutz. (n.d.). Retrieved from Stenutz. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRDjmSSB-aY54pe_ybgBwQtKRcrPdwevySWi0fjjq6vwJHR3CbEd66ekAnU9grTH9caNZognAWSKuwbdoGxVRt1ZBrYBmFENhP1mBHyjoWHxqkr34SvMKrhVRjIsA4gD8yII16YKvt_DnB0GmCgXg41WQH9uA2tbIOGlPBjvJ_-l74V0fJmcCOyw==]
-
SAFETY DATA SHEET - Fisher Scientific. (2014, June 10). Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHba4Jrit1dB69TO7pZHRaZ2VgOCgbLMNXqb4dNYqksPNMUY478NuQHl5v38idJ8Eb987oRIFdpzdGN9TpjsoEGKJ9RoyO_jyH-vJ_r89ZT-xvfAZve4jvdB4zQeaDJSfMpIcXkLWqZwVJ-8S5M-qVduJLrVMEvBdQjryoz6LffIyFqKzpdOb_ND_Nlmp7-o8Oe3imqXTwqUBnE82H4IxPGarh7kfSzii_zCxAvQOpn1AIa-HGvLKQoD3b2a_WIKhvUheirs3OHwDaIX5hvA7KxiMzoMP9RemMGFoR_y2M=]
-
5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem. (n.d.). National Institutes of Health. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdR_-fmOgxvw-rEHbCFVCVdLcznn1JhNFelOBNeeRh9v-58tEvzXkG4K_RrYj5wchfFztMWbLIxMNxL9fx3jpUO14uVM_qIpCmYBk_y0lPH_kr_RZ30EPcP_jyVJFN3Q6nh5K9LHqpnYI3Djayc1t6f6Ve-yj4dew7e_qdXHMK3A==]
-
5-Methyl-1,3-cyclohexanedione 98 4341-24-6 - Sigma-Aldrich. (n.d.). Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG73x7claRQCXllvcO2BVBdJZPiqNxcp7fe43f_niLv2G2QUMRvPGc66ExCa1G1A99wmQFQMohqhI730YJ3xhxp7f8B39kKlSoQBIQW2HxQ_sShpzRPl_dCChUm2AJz33QDAH1pXHPnqGvv4WqbKEhC0QDtAw==]
-
Chemical Properties of 1,3-Cyclohexadiene, 5-methyl- (CAS 19656-98-5) - Cheméo. (n.d.). Retrieved from Cheméo. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHanslMFHnPk4txorF2B_P-PMRHRLruHpGWBcP-abDY7kvre8aEEVbyggtqmXtFIgsSowTROi-L7VmW7Zp_22mfidGeWVc50Oez3pTftD1mXqXucZeVQtMg5uxSzL51w0c6v-GfmHdKoTjjf-fT5e8H_sQBK35WxFfOVob0wA==]
-
5-Methyl-1,3-hexadiene - AK Scientific, Inc. (n.d.). Retrieved from AK Scientific, Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGFEoY-iD4HZX5KBaHMX7PbaJiIA5VaPaYBQ7GbLZxsOCEN1Rk5ZgLpK-1kdHUmVawqaXSvBt00ctW5yDu4NlOatcNXVo7g2uYzbOTv2q-YBPEB5PuKLa42ypEozJaU9g==]
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6). Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGafnSiUqi1fKcbNSeSgCRZKBTV1_xNeit3HQ_eqbuaN_ZzB9gqZ0D6Oz_WsPRqsMWcc56VXLUeHlsT8W8XwaaKSnV6f_3dPrLGT3IfeuP9zi8jlJui2fPLwGyMXxOAuRaJrp_v-9QCsNua]
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Centers for Disease Control and Prevention. Retrieved from cdc.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTPz8xTqfIwN5TxMkhDm3o9TPo5U3tY-CD2fMwSTwxjYkeLGKLWjzqyOg0Ztj6tlZpnaFGyvggkpZwRYZzVqG1GzNxB0Jzmm0TA-5phaLlnZTren8DnPCCdCKYyZyEK1MP8q0MN9E=]
-
Technical Support Center: Safe Storage and Handling of 5-Methyl-1,3-hexadiene - Benchchem. (2025, December). Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJ7rPc1OY9qizmZHcVfFQ4melw58aGO_vdQTwoGlEsyj9Dv15oTJ_Dpxn0FcyxiF7w997oy3Mh-TqUSnCn11E4HZ9OmvGcCIs6Y1FcjM63DkCo_QswhEZmWFdGqakMznB4KgUcDO3H89C_OmZWFL7m8R4oZBJEwm5rIVyQ6yUccmfnloDE8r7EkdSBdZULD8ryrboyLgAvqcjggqW3h5wyJmhex2nDPZAt]
-
Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.). Retrieved from American Chemistry Council. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEX9QJwnQTZyjo41mDVufwUz4s2LvxEhQA9B16b7Xk_UGyHsAT1Bzxh8WUA27q73pR-h2nmesHfbnt11VU9WkAIY78WKmtoWb65b4HjYfQNWJg_g6kE-0mPldyjRcfoBDa4oCG8pbHc--WLEUrvv8idWEx3Z3mWMZROiQWQvpTDzygUW6QUvoGWD206FX2k-BMgbtWJOFqhHOOHcelIePhlZVAiexvhSoZ3mbYi7Nhu8aHGzYw4WzTbwqJBaVoBMKgK0Q==]
-
material safety data sheet. (2024, June 7). Retrieved from Capot Chemical Co., Ltd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUWisVyjcbChKlBl3mxql1C-5AZQ3_Akdm5QgcTq5iieEj7qgyKFFkyaydzlAeh7SZQOU9jaQTh8KM3AB1gPEtSVw8DZ0BgcXAbqgGqvPI3Tw7FojExa2LFogXrhG8U_lH_yGxFozirKviCfgQcZk=]
-
1-Methyl-1,4-cyclohexadiene - Apollo Scientific. (n.d.). Retrieved from Apollo Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExUxtQxURutsz0JLj8ixhDDIaCWdb6a6rBhA7hUmjrLssZ-aPlz9KcGMsO3Ciwv9u8aE-huieKCdXwH2uZ5Sa0q2q-iyb8-FSjYnio0NRc484NHTNuyvkvo1S01dQdohxontalefKg_M3dhqyawF3IeHC1ByW070cq13UtNwc=]
-
SAFETY DATA SHEET - Fisher Scientific. (n.d.). Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXTc1ezC0MF1ExcsKdej4VB4jE9kE63TN75s61-oiIQuhXoNRhPQDXp_glYkKBReOFm9W_k90JM0PLUaV7lo5lHzKsR1Nh8u5y53_-fJ9DVQQp-U-CM53WCSmAWLSMOAMAZTwaVCotI7OGaXi3dOL26K_fOWQkFZUpOCUOUD18lSU-sFBONhUdEUO1QzIbk8PIQ--jLcWZgVhFqongY4bnFzxNPysJadFdJx2ZN8KB_VVteJTOa9Qtw5G3lccSWsSNuNBfYpwe9kwVOhMKQlBokl-ltmVvig==]
-
2 - SAFETY DATA SHEET. (2021, December 24). Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7UFv4Tz2vS3YYBLNQ3gPgxAKV-UHIC2y3lTDChQ66c14Up4VV8JE3PA6qxeTr7Hy9JK_IUbo4MieKnlB_jPwS9odfKnukQrTcaNJKuX6MYRu1YwwdVKzoYS1d01pbjaemXjY4HU0DUzGjy49377jCtORJhDX228Ha8Lk2ncpS1JLN6tkgUU1I6XMB7bDq85yrnAowG0kdLvNkC-Q0z9OpK0ndjCUJ5KKgW4pTczyVvYek7vARQ6jgy76s47gjOXGbrjt53-J-Y0UgmgSH3G5xXE08S0ek43ss_B1I6GECVtSm9Hg==]
-
SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqVSrO_Njh66nqK6dJnmjCUTQXIa7mvppPMk1XtOhagaMODnlXP49NuDCBZfQ-Y7k6575OW0Orfd-xADthkuKWLEdQ7wbaKZ886Fen1bnMBd61oaCxq29iGVvzSxh3O8yV3CQ1kXoWBr2T1Drpmxzym7ShRiTQ0sb0ThW53ennag==]
-
Section 5: Firefighting Measures. (n.d.). Occupational Safety and Health Administration. Retrieved from osha.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHitTtJZerKNlI334xtb3GaHd1ne2kvvTcXnrkq876qDbCHOV0T1eVNB2RePnog16sPkwKxfDYB5mGtbQPJfKxeZHWQWen2L_6gUGWtdtSep0oCjuo_9QDFo_B-oZmFrfFTCdiCdsV28JyN2LUUTvwsYxUEKTpSFvVl9I6U7F_28m1uwxWxLt_xxWTu_n44]
-
1-Methyl-1,4-cyclohexadiene - LookChem. (n.d.). Retrieved from LookChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFb5-kMjF_LjfIUYIyceoE9z3E_UCsHIjUkY6TugIIHbp8v5FYVP34L3WqooO3MIYRPzPWyDJsrbboQG5wJr8G_Gpu2tdQIRhQdORP1ceVM_uHEgs8JGF6O3fSDDrFNQNC9dIB3iCe3UlY76u1Xv8wplXY2-PqpikMwLD4=]
-
Chemical Safety Data Sheet MSDS / SDS - METHYL CYCLOHEXADIENE - ChemicalBook. (n.d.). Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3b4R23EsyOkF9of1a7mcEAq6QE_n_DUXN1DXIAjgbTQ_mAG5nlEilWnGk5dNc_poV2Xjz-iKuFk_B2mJ7RiERqnvHjZHKafqK-574t-GmcpOz2rJip5aIHYFuzWsYPpQ38ge9ys-dG5UwjJdTdScvpR8pV3tt]
-
Fisher Scientific Chemicals, Inc. - SAFETY DATA SHEET. (2024, March 30). Retrieved from Fisher Scientific. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCiFm9TonMdCa9ceVkr9VwmKluupKg6nBGW3Zbd21_IP91khqE8Rsp--AfWUARD5Gs2dc7lzySvhsLY8Z6lwgxrkcrz1spnLxVGMZQXAmX5Yr-1vOrCItNMP3ci6soX4ODuvws0zxYsl9NRnWQJjPlrr75poA2mGG9_gmteg11S02euDSe3AQJgfBzSz0IH3RfiYtiPnLU4elocz4WTZ17jd6ptxnalHvZH9wxFy10kOhTtO1MniZDgrgL4rWB7DN1UKcBiLRULaqkD7Nalvf6bKJHC04L5g==]
-
ICSC 0762 - 1,3-CYCLOHEXADIENE - Inchem.org. (n.d.). Retrieved from Inchem.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTdyITW6siGjBB3Re8YB9I4KP-m7j0Bj9rHtRQHZPxFzBVWW0iXSL6T4GA78N_DHTt9EVvoGpuOTmmO3mkz-Uwt5N5tmgxl0_Ypn8Q2TxoS2zjKD-NwYm_SiXUaVf1Ds9Ht3kQfzWkarNsDiMHOKCRxiA=]
-
1,3-Cyclohexadiene, 5-methyl- - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from nist.gov. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFkVghW32uu_QgYoJgu8os-CYRk03pwgiAk30hsh198VTZ2lWAWMNgoKnjI8to8LgpOgDW3Ckst9VxyU7qI1cKvf6Iq7fn5PtCpaDLbfdUR2swYwfDx1xemmemdrJ_Ag0tN57Fuu8QAcFR-p2CmFn9ySlr2ng=]
-
1,3-Cyclohexadiene SDS, 592-57-4 Safety Data Sheets - ECHEMI. (n.d.). Retrieved from ECHEMI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFspuhhCm9McWSlELRGILBmSX6AZKYSJtQV88OvwAsWOYkY_Otg6lsv3YYU0qYHqb3O948Y-TKdlqR4pXkbweixgiBvUTiNZ90X4vw2mK0z8rZdZjKszRLW7-gJ7TPqRzUd-6HGxuyxmpSLDY1uyGsrHLRagRU9UVyj5g==]
Sources
- 1. fishersci.com [fishersci.com]
- 2. ICSC 0762 - 1,3-CYCLOHEXADIENE [inchem.org]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. lookchem.com [lookchem.com]
- 6. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. (r)-5-Methyl-1,3-cyclohexadiene | C7H10 | CID 12599171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [stenutz.eu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
- 12. americanchemistry.com [americanchemistry.com]
- 13. capotchem.cn [capotchem.cn]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 16. file1.lookchem.com [file1.lookchem.com]
- 17. echemi.com [echemi.com]
- 18. cdp.dhs.gov [cdp.dhs.gov]
Methodological & Application
Synthesis of 5-Methyl-1,3-cyclohexadiene from Toluene: An Application Note and Detailed Protocol
Introduction
5-Methyl-1,3-cyclohexadiene is a valuable cyclic diene with applications in organic synthesis, serving as a versatile building block for the construction of more complex molecular architectures through reactions such as Diels-Alder cycloadditions. Its synthesis from readily available and cost-effective toluene presents an important transformation in synthetic organic chemistry. This application note provides a comprehensive guide for the synthesis of this compound from toluene, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
The presented methodology is a two-step process commencing with the Birch reduction of toluene to yield the unconjugated 1-methyl-1,4-cyclohexadiene. This is followed by a base-catalyzed isomerization to afford the thermodynamically more stable conjugated diene, this compound. This guide offers a detailed, step-by-step protocol, an in-depth discussion of the reaction mechanisms, and essential safety considerations.
Reaction Overview and Mechanistic Insights
The conversion of toluene to this compound is a two-stage process:
-
Birch Reduction: Toluene is first reduced using an alkali metal (typically sodium or lithium) dissolved in liquid ammonia, with an alcohol co-solvent acting as a proton source. This reaction selectively reduces the aromatic ring to a non-conjugated diene.[1] The electron-donating methyl group directs the reduction to the 2,5-positions, yielding 1-methyl-1,4-cyclohexadiene.[2] The mechanism involves the formation of a radical anion, which is subsequently protonated by the alcohol. A second electron transfer and protonation complete the reduction.[3]
-
Isomerization: The initially formed 1-methyl-1,4-cyclohexadiene is then isomerized to the more stable, conjugated this compound. This can be achieved through base-catalyzed proton transfer.[4]
The overall synthetic workflow is depicted below:
Caption: Overall synthetic scheme for the conversion of toluene to this compound.
Experimental Protocols
Part 1: Birch Reduction of Toluene to 1-Methyl-1,4-cyclohexadiene
This protocol is adapted from established Birch reduction procedures.[3][5]
Materials and Reagents:
-
Toluene (C₇H₈)
-
Anhydrous liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Absolute ethanol (EtOH)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask equipped with a dry ice condenser, a gas inlet, and a dropping funnel
-
Low-temperature thermometer
-
Magnetic stirrer and stir bar
-
Schlenk line or inert atmosphere setup (Argon or Nitrogen)
-
Dewar flask
Procedure:
-
Apparatus Setup: Assemble the three-necked flask with the dry ice condenser and gas inlet. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.
-
Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath in a Dewar flask. Condense approximately 250 mL of anhydrous liquid ammonia into the flask.
-
Reagent Addition: To the liquid ammonia, add 20 g (0.217 mol) of toluene, followed by the slow addition of 25 mL of absolute ethanol.
-
Sodium Addition: While vigorously stirring the ammonia solution, carefully add 10 g (0.435 mol) of sodium metal in small pieces over 30 minutes. The solution will develop a deep blue color, indicating the presence of solvated electrons.
-
Reaction Monitoring: Maintain the reaction at -78 °C and continue stirring. The reaction is complete when the blue color persists for over 30 minutes.
-
Quenching: Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride until the blue color is discharged.
-
Ammonia Evaporation: Remove the cold bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.
-
Workup: To the remaining residue, add 100 mL of cold water and extract with diethyl ether (3 x 75 mL). Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the diethyl ether by rotary evaporation at low temperature and pressure. The crude product, 1-methyl-1,4-cyclohexadiene, is obtained as a colorless oil. A typical yield for this step is around 85-90%.[5]
Part 2: Isomerization to this compound
This procedure utilizes a base to catalyze the isomerization of the 1,4-diene to the 1,3-diene.[4]
Materials and Reagents:
-
Crude 1-methyl-1,4-cyclohexadiene from Part 1
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Pentane
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere setup
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the crude 1-methyl-1,4-cyclohexadiene in 100 mL of anhydrous DMSO.
-
Base Addition: Add potassium tert-butoxide (approximately 5 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by GC-MS or TLC to observe the conversion of the starting material to the conjugated diene.
-
Workup: Pour the reaction mixture into a separatory funnel containing 200 mL of cold water. Extract the product with pentane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the pentane by rotary evaporation.
-
Purification: The crude this compound can be purified by fractional distillation under reduced pressure.
Product Characterization and Data
The final product should be characterized by spectroscopic methods to confirm its identity and purity.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | [6] |
| Molecular Weight | 94.15 g/mol | [6] |
| Appearance | Colorless liquid | |
| Boiling Point | 101-102 °C | [2] |
| Density | 0.835 g/mL | [2] |
| Refractive Index | 1.476 | [2] |
| ¹H NMR (CDCl₃) | Predicted shifts: Olefinic protons (~5.5-6.0 ppm), Allylic protons (~2.0-2.5 ppm), Methyl protons (~1.0 ppm) | [7] |
| ¹³C NMR | Data available in spectral databases | [6] |
| IR (Vapor Phase) | Characteristic peaks for C=C stretch (~1600-1650 cm⁻¹), =C-H stretch (~3000-3100 cm⁻¹), and C-H stretch (~2850-2960 cm⁻¹) | [6][7] |
Safety Precautions
This synthesis involves several hazardous materials and procedures that require strict adherence to safety protocols.
-
Liquid Ammonia: Anhydrous ammonia is a corrosive and toxic gas. It should only be handled in a well-ventilated fume hood by trained personnel. Ensure the dry ice condenser is functioning efficiently to minimize the escape of ammonia gas.
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture. Quenching of the reaction should be performed slowly and carefully.
-
Potassium tert-butoxide: This is a strong base and is corrosive. Avoid contact with skin and eyes. Handle in a fume hood.
-
Solvents: Toluene, diethyl ether, and pentane are flammable. All operations should be conducted away from open flames or ignition sources.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Troubleshooting
-
Low Yield in Birch Reduction: This can be due to the presence of moisture, which will consume the sodium metal. Ensure all glassware is thoroughly dried and an inert atmosphere is maintained.
-
Incomplete Isomerization: If the isomerization does not go to completion, the reaction time can be extended, or a slightly higher temperature can be employed. The purity of the DMSO and the activity of the base are also critical.
-
Product Purity: Careful fractional distillation is necessary to separate the final product from any remaining starting material or byproducts.
Conclusion
The synthesis of this compound from toluene via a two-step Birch reduction and subsequent isomerization is a reliable and effective method for producing this valuable synthetic intermediate. By following the detailed protocols and adhering to the safety precautions outlined in this application note, researchers can successfully perform this transformation in a laboratory setting. The mechanistic understanding and characterization data provided serve as a comprehensive resource for scientists engaged in organic synthesis and drug development.
References
- PubChem. 5-Methylcyclohexa-1,3-diene. [Link]
- SpectraBase. 5-Methyl-1,4-diphenyl-5-vinylcyclohexa-1,3-diene. [Link]
- Altundas, A., et al. (2005). Excellent and Convenient Procedures for Reduction of Benzene and Its Derivatives. Turkish Journal of Chemistry, 29(5), 513-518.
- Krüger-Braunert, T., & Linker, T. (2024). One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds.
- Stenutz, R. This compound. [Link]
- Master Organic Chemistry.
- PubMed. One-Pot Synthesis of 1,3-Cyclohexadienes by Birch Reduction in the Presence of Carbonyl Compounds. [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- Science of Synthesis. (2008). Isomerization of Unconjugated Dienes, Allenes, Alkynes, and Methylenecyclopropanes. Thieme.
- ACS Publications.
- SpectraBase. 5-Methyl-1,2-hexadiene. [Link]
- Wikipedia. Birch reduction. [Link]
- ResearchGate.
- PubMed.
- Penn State Research Database.
- Heravi, M. M., Fard, M. V., & Faghihi, Z. (2015). Recent Applications of Birch Reduction in Total Synthesis of Natural Products. Current Organic Chemistry, 19(15), 1436-1465.
Sources
- 1. (R)-5-methyl-1,3-cyclohexadiene [webbook.nist.gov]
- 2. This compound [stenutz.eu]
- 3. 1,3-CYCLOHEXADIENE(592-57-4) 1H NMR spectrum [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
laboratory preparation of 5-Methyl-1,3-cyclohexadiene
An Application Note for the Laboratory Preparation of 5-Methyl-1,3-cyclohexadiene
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the laboratory synthesis of this compound, a valuable conjugated diene in organic synthesis. The protocol detailed herein focuses on a robust and reproducible method involving the double dehydrobromination of a vicinal dibromide precursor. This application note is designed for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization techniques. The structure of this guide is tailored to explain the causality behind experimental choices, ensuring both scientific integrity and practical success.
Introduction and Significance
This compound is a cyclic diene that serves as a key building block in the construction of complex molecular architectures. Its conjugated π-system makes it an active participant in pericyclic reactions, most notably the Diels-Alder reaction, which is a powerful tool for forming six-membered rings with high stereocontrol.[1] The resulting cyclohexene derivatives are versatile intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials. Understanding a reliable preparative route to this compound is therefore of significant interest to the synthetic chemistry community.
This guide focuses on the synthesis via a double elimination reaction, a classic and effective strategy for introducing unsaturation into cyclic systems. The chosen precursor, 3,4-dibromo-1-methylcyclohexane, undergoes a base-mediated double dehydrobromination to yield the target diene.
Synthesis Strategy and Reaction Mechanism
The formation of this compound is achieved through the E2 (elimination, bimolecular) mechanism. This reaction involves the concerted removal of a proton and a bromide ion from adjacent carbon atoms. For the E2 reaction to proceed efficiently in a cyclohexane system, the proton and the leaving group (bromide) must be in an anti-periplanar (or anti-coplanar) arrangement, meaning they are in the same plane but on opposite sides of the C-C bond.[2][3] This typically requires both groups to be in axial positions in the chair conformation of the cyclohexane ring.[4]
The reaction proceeds in two successive E2 elimination steps:
-
First Elimination: A strong base abstracts an axial proton, leading to the departure of an axial bromide and the formation of 5-methyl-1-cyclohexene.
-
Second Elimination: A second equivalent of the base removes another appropriately positioned proton, leading to the departure of the second bromide and the formation of the conjugated diene system in this compound.
The choice of a strong, non-nucleophilic base is critical to favor elimination over substitution (SN2) side reactions. A sterically hindered base like sodium isopropoxide or potassium tert-butoxide is often employed.
Reaction Scheme Visualization
Caption: Overall reaction for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is based on the general procedure for the dehydrobromination of vicinal dibromides to form dienes.[5][6]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 3,4-dibromo-1-methylcyclohexane | 257.98 | 25.8 g | 0.10 | Starting material. |
| Sodium Metal | 22.99 | 5.1 g | 0.22 | Handle with extreme care. |
| Anhydrous Isopropanol | 60.10 | 150 mL | - | Solvent. Must be dry. |
| Diethyl Ether | 74.12 | 200 mL | - | For extraction. |
| Saturated NaCl solution (Brine) | - | 50 mL | - | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | 10 g | - | Drying agent. |
| Boiling Chips | - | 2-3 pieces | - | To ensure smooth boiling. |
Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Distillation apparatus (fractional setup recommended)
-
Ice bath
Synthesis Procedure
Step 1: Preparation of Sodium Isopropylate Solution (Base)
-
Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with a drying tube), and a stopper.
-
Place 150 mL of anhydrous isopropanol into the flask.
-
Carefully add small pieces of sodium metal (5.1 g, 0.22 mol) to the isopropanol through the side neck. The reaction is exothermic and produces hydrogen gas; perform this step in a well-ventilated fume hood away from ignition sources.
-
Allow the sodium to react completely until it is all dissolved. This may require gentle heating. The resulting solution is sodium isopropoxide in isopropanol.
Step 2: Dehydrobromination Reaction
-
Cool the sodium isopropoxide solution to room temperature.
-
Dissolve 3,4-dibromo-1-methylcyclohexane (25.8 g, 0.10 mol) in a small amount of isopropanol and add it to a dropping funnel.
-
Add the dibromide solution dropwise to the stirred sodium isopropoxide solution over 30 minutes.
-
After the addition is complete, heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 250 mL of cold water.
-
Transfer the aqueous mixture to a 500 mL separatory funnel and extract with diethyl ether (3 x 70 mL).
-
Combine the organic extracts and wash with saturated brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
Step 4: Purification
-
The crude product is isolated by removing the diethyl ether using a rotary evaporator. Caution: Do not evaporate to complete dryness to avoid concentrating potentially explosive peroxides.[7]
-
Purify the resulting pale yellow oil by fractional distillation. Collect the fraction boiling at approximately 101-103 °C.[8] The expected yield is around 60%.[5]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of this compound.
Product Characterization
Confirm the identity and purity of the final product using standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to pale yellow liquid |
| Molecular Formula | C₇H₁₀[9] |
| Molecular Weight | 94.16 g/mol [8] |
| Boiling Point | ~101 °C[8] |
| Density | ~0.835 g/mL[8] |
| ¹H NMR | Expect signals for vinylic protons (δ 5.5-6.0 ppm), allylic protons, and the methyl group protons. |
| ¹³C NMR | Expect signals for sp² carbons of the diene (δ 120-140 ppm) and sp³ carbons. |
| IR Spectroscopy | Expect C=C stretching for conjugated diene (~1600-1650 cm⁻¹) and C-H stretching for sp² and sp³ carbons. |
Safety and Handling
General Precautions: All operations should be performed in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] An eyewash station and safety shower must be readily accessible.[11][12]
Specific Hazards:
-
This compound and Diethyl Ether: These are highly flammable liquids.[10] Keep away from heat, sparks, open flames, and other ignition sources.[12] Use explosion-proof equipment and take precautionary measures against static discharge.[10][11]
-
Sodium Metal: Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere or in a dry environment.
-
Peroxide Formation: Like other dienes, this compound can form explosive peroxides upon exposure to air and light.[7] Store the purified product in a sealed, air-impermeable, light-resistant container under an inert atmosphere (e.g., nitrogen or argon).[7] Test for the presence of peroxides before any heating or distillation, especially after prolonged storage.[7]
Disposal: Dispose of all chemical waste according to local, regional, and national regulations.[10][12]
References
- LookChem. (n.d.). This compound.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (1999). 4-methylcyclohexene. In Introduction to Organic Laboratory Techniques: A Microscale Approach. Saunders College Publishing.
- Wikipedia. (n.d.). Cyclohexa-1,3-diene.
- Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione.
- Study.com. (n.d.). Explain the fact that trans-1-bromo-2-methylcyvlohexane yields the non-Zaitsev elimination product 3-methylcyclohexene on treatment with KOH.
- Stenutz. (n.d.). This compound.
- Study.com. (n.d.). Identify possible products of dehydrohalogenation of trans-1-bromo-2-methylcyclohexane.
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene.
- Bartleby. (2022). When trans-1-bromo-2-methylcyclohexane is subjected to dehydrohalogenation, the major product is 3-methylcyclohexene.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. homework.study.com [homework.study.com]
- 4. Answered: When trans-1-bromo-2-methylcyclohexane is subjected to dehydrohalogenation, the major product is 3-methylcyclohexene. The rationale for this is that the… | bartleby [bartleby.com]
- 5. lookchem.com [lookchem.com]
- 6. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. This compound [stenutz.eu]
- 9. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
Application Notes and Protocols: Regioselectivity and Stereoselectivity in Diels-Alder Reactions of 5-Methyl-1,3-cyclohexadiene
An Application Guide for Researchers
Abstract and Introduction
The Diels-Alder reaction, a cornerstone of modern synthetic chemistry, provides a powerful and atom-economical method for the construction of six-membered rings.[1][2] This [4+2] cycloaddition between a conjugated diene and a dienophile allows for the creation of significant molecular complexity in a single, often stereospecific, step.[1][3] This guide focuses on a specific, highly versatile diene: 5-Methyl-1,3-cyclohexadiene. As a cyclic diene, its conjugated π-system is rigidly held in the reactive s-cis conformation, making it an exceptionally reactive substrate for Diels-Alder cycloadditions.[4]
The presence of a methyl group at the C5 position, which is not part of the conjugated system, introduces critical elements of regioselectivity and stereoselectivity when reacting with unsymmetrical dienophiles.[5] Understanding and controlling these selective aspects is paramount for any synthetic chemist aiming to leverage this diene for the synthesis of complex target molecules, such as natural products or pharmaceutical intermediates.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It elucidates the fundamental principles governing the reaction outcomes of this compound, explains the causality behind experimental choices, and provides detailed, field-proven protocols for both thermal and Lewis acid-catalyzed transformations.
Core Mechanistic Principles: A Guide to Predicting Outcomes
The predictive power of the Diels-Alder reaction stems from a deep understanding of its underlying mechanistic principles, primarily governed by Frontier Molecular Orbital (FMO) theory and steric interactions.
Regioselectivity: The "Ortho" vs. "Para" Directing Effects
When an unsymmetrical diene like this compound reacts with an unsymmetrical dienophile (e.g., methyl acrylate), two different constitutional isomers, known as regioisomers, can be formed.[6] The selectivity for one isomer over the other is dictated by the electronic properties of the substituents.[5]
In a normal-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[7] The methyl group on the diene is weakly electron-donating, which perturbs the electron density in the diene's HOMO. For a 1-substituted diene, the largest HOMO coefficient is typically at the C4 position. For the dienophile, an electron-withdrawing group (EWG) polarizes the π-system and creates a larger LUMO coefficient on the carbon atom beta to the EWG.
The reaction proceeds preferentially through a transition state that aligns the largest HOMO coefficient of the diene with the largest LUMO coefficient of the dienophile. This leads to the formation of the "ortho" (1,2-substituted) or "para" (1,4-substituted) product, while the "meta" (1,3-substituted) product is generally disfavored.[6] For this compound, steric hindrance from the C5-methyl group can also play a significant role in directing the dienophile's approach.
Caption: Regioselectivity in the Diels-Alder reaction.
Stereoselectivity: The Alder Endo Rule
When a cyclic diene is used, the Diels-Alder reaction produces a bicyclic adduct.[8] This introduces another layer of selectivity, as the dienophile's substituents can be oriented in one of two diastereomeric positions: endo or exo.
-
Endo Product: The substituents on the dienophile are oriented towards the π-system of the newly formed double bond (anti to the main bridge).[8][9]
-
Exo Product: The substituents on the dienophile are oriented away from the π-system of the newly formed double bond (syn to the main bridge).[8][9]
Under kinetic control (i.e., lower reaction temperatures and shorter reaction times), the endo product is almost always the major product.[10] This preference, known as the Alder Endo Rule , is rationalized by "secondary orbital interactions."[1] This refers to a stabilizing interaction between the p-orbitals of the electron-withdrawing group on the dienophile and the p-orbitals of the C2 and C3 atoms of the diene in the transition state. This favorable interaction lowers the energy of the endo transition state relative to the exo transition state.[8][10]
It is crucial to recognize that the exo product is typically the thermodynamically more stable isomer due to reduced steric hindrance.[10][11] Therefore, under conditions of thermodynamic control (high temperatures, long reaction times, or reversibility), the exo product may become the major isomer.
Caption: Endo vs. Exo selectivity in Diels-Alder reactions.
Data Presentation: Expected Outcomes
The following table summarizes the expected quantitative outcomes for the Diels-Alder reaction of this compound with representative dienophiles under typical conditions. These values are illustrative and serve as a baseline for experimental design.
| Dienophile | Conditions | Expected Yield (%) | Expected Regioselectivity | Expected Stereoselectivity (endo:exo) |
| Maleic Anhydride | Toluene, Reflux, 2h | 85-95% | N/A (Symmetrical) | >10:1 |
| Methyl Acrylate | Thermal, 150 °C, 12h | 70-85% | "Para" favored over "Meta" | ~4:1 |
| Methyl Acrylate | AlCl₃ (0.2 eq), CH₂Cl₂, 0°C, 4h | >90% | "Para" >95% | >20:1 |
| Acrolein | Thermal, 110 °C, 6h | 60-75% | "Para" favored over "Meta" | ~3:1 |
The Impact of Lewis Acid Catalysis
Lewis acid catalysts dramatically enhance the rate and selectivity of Diels-Alder reactions.[12][13] By coordinating to a basic site on the dienophile (typically a carbonyl oxygen), the Lewis acid powerfully withdraws electron density.
This has two primary consequences:
-
Rate Acceleration: The LUMO energy of the dienophile is significantly lowered, reducing the HOMO-LUMO energy gap and accelerating the reaction. This often allows reactions to proceed at much lower temperatures.[7][13]
-
Enhanced Selectivity: The polarization of the dienophile is increased, leading to larger differences in the LUMO coefficients. This magnifies the electronic directing effects, resulting in higher regioselectivity.[14] Similarly, the enhanced electronic factors often lead to a greater preference for the endo transition state, increasing stereoselectivity.[13]
Caption: Workflow for Lewis acid-catalyzed Diels-Alder reaction.
Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Solvents should be handled under an inert atmosphere where specified.
Protocol 1: Thermal Diels-Alder Reaction with Maleic Anhydride
This protocol describes a standard thermal cycloaddition, which is robust and requires minimal specialized equipment.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Maleic Anhydride (1.05 equiv)
-
Anhydrous Toluene
-
Hexanes
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.05 equiv).
-
Solvent Addition: Add 20 mL of anhydrous toluene to the flask to dissolve the maleic anhydride. Gentle warming may be required.
-
Diene Addition: Once the solution is homogeneous, add this compound (1.0 equiv) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 110 °C) using a heating mantle.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 2-4 hours.
-
Workup: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product will often crystallize directly from the reaction mixture upon cooling.
-
Isolation: Cool the flask in an ice bath for 30 minutes to maximize crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected crystals with a small amount of cold hexanes to remove any residual toluene and unreacted starting material. Allow the product to air-dry to a constant weight. The resulting anhydride is typically of high purity.
Protocol 2: Lewis Acid-Catalyzed Diels-Alder with Methyl Acrylate
This protocol demonstrates the enhancement of rate and selectivity using a Lewis acid catalyst. Strict anhydrous conditions are critical for success.
Materials & Reagents:
-
This compound (1.1 equiv)
-
Methyl Acrylate (1.0 equiv)
-
Aluminum Chloride (AlCl₃, 0.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried, three-neck round-bottom flask (100 mL)
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: Assemble a flame-dried 100 mL three-neck flask with a magnetic stir bar, a thermometer, and a nitrogen inlet. Maintain the inert atmosphere throughout the procedure.
-
Catalyst Suspension: To the flask, add anhydrous DCM (30 mL) followed by the careful addition of AlCl₃ (0.2 equiv) at room temperature. Stir to create a suspension.
-
Dienophile Addition: Cool the catalyst suspension to 0 °C using an ice bath. Slowly add methyl acrylate (1.0 equiv) via syringe over 5 minutes. Stir the resulting mixture for 15 minutes at 0 °C. The Lewis acid will coordinate to the carbonyl group of the acrylate.
-
Diene Addition: Add a solution of this compound (1.1 equiv) in 10 mL of anhydrous DCM to the reaction mixture dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Conditions: Allow the reaction to stir at 0 °C.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Workup (Quenching): Once the reaction is complete, quench it by slowly and carefully adding 20 mL of cold saturated NaHCO₃ solution while maintaining vigorous stirring (Caution: gas evolution).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with 15 mL portions of DCM.
-
Washing & Drying: Combine the organic layers and wash with 20 mL of brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of 5-10% ethyl acetate in hexanes) to afford the pure Diels-Alder adduct.
Conclusion
The Diels-Alder reaction of this compound is a synthetically valuable transformation for generating substituted bicyclic frameworks. The regioselectivity of its reactions with unsymmetrical dienophiles is primarily governed by the electronic directing effects predicted by FMO theory, favoring "ortho" or "para" adducts. The stereoselectivity is dominated by the Alder Endo Rule under kinetic control, leading to a strong preference for the endo diastereomer. Both rate and selectivity can be significantly enhanced through the use of Lewis acid catalysis, which allows these complex transformations to be carried out under mild conditions with excellent control over the product's constitution and stereochemistry. The protocols provided herein offer a validated starting point for researchers to harness the synthetic potential of this versatile diene.
References
- Houk, K. N. (2017). Origins of Endo Selectivity in Diels–Alder Reactions of Cyclic Allene Dienophiles. PMC. [Link]
- Chemistry Steps. (2018). Endo and Exo products of Diels-Alder Reaction. Chemistry Steps. [Link]
- YouTube. (2018). Endo and Exo Selectivity in the Diels-Alder Reaction. [Link]
- BYJU'S. Diels Alder Reaction Mechanism. [Link]
- University of Massachusetts. (n.d.). CHEM-333: Lab experiment 11: The Diels-Alder Reaction. [Link]
- Wikipedia. Diels–Alder reaction. [Link]
- Jasperse, C. (n.d.). Diels-Alder Lab. [Link]
- Ashenhurst, J. (2018). Regiochemistry In The Diels-Alder Reaction. Master Organic Chemistry. [Link]
- Journal of Chemical Education. (1962). A Diels-Alder reaction experiment. [Link]
- Indian Academy of Sciences. (2018). Lewis acid catalyst system for Diels–Alder reaction. [Link]
- Organic Chemistry Portal. Diels-Alder Reaction. [Link]
- University of California, Irvine. (n.d.). Experiment 14 – The Diels-Alder Cycloaddition Reaction. [Link]
- National Institutes of Health (NIH). (2019). Molecular design principles towards exo-exclusive Diels–Alder reactions. [Link]
- National Institutes of Health (NIH). (2018).
- Chemistry LibreTexts. (2021). 1.3: Diels-Alder Reactions. [Link]
- Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels–Alder Reaction [sigmaaldrich.com]
- 3. byjus.com [byjus.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Diels-Alder Reaction [organic-chemistry.org]
- 8. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Molecular design principles towards exo-exclusive Diels–Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ias.ac.in [ias.ac.in]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Methyl-1,3-cyclohexadiene as a Versatile Precursor in Modern Organic Synthesis
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of 5-methyl-1,3-cyclohexadiene. As a readily available conjugated diene, its strategic application, primarily in pericyclic reactions, offers a robust platform for the construction of complex molecular architectures. We delve into the core reactivity, provide detailed, field-proven protocols for its most significant transformation—the Diels-Alder reaction—and discuss its role in the stereocontrolled synthesis of intricate cyclic systems relevant to natural product and pharmaceutical chemistry.
Introduction: The Strategic Value of this compound
This compound is a cyclic conjugated diene that serves as a valuable C6 building block in organic synthesis.[1][2] Its reactivity is dominated by the diene system, which is pre-organized in an s-cis conformation due to the cyclic structure, making it a highly efficient reactant in cycloaddition reactions.[3][4] The presence of a methyl group at the 5-position introduces an element of asymmetry and exerts significant stereochemical and regiochemical influence on its transformations, a feature that can be exploited for the synthesis of complex target molecules.[3]
The primary synthetic application of this compound is as a four-carbon component for constructing cyclohexene derivatives.[3] These resulting scaffolds are ubiquitous in a vast array of natural products, including terpenes and alkaloids, making this diene a valuable starting material for synthetic campaigns aimed at biologically active compounds.[3]
Physicochemical Properties
A clear understanding of the physical properties of a reagent is fundamental to its safe and effective handling in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₀ | [2][5] |
| Molecular Weight | 94.15 g/mol | [2][5] |
| CAS Number | 19656-98-5 | [2][5] |
| Boiling Point | 110.8°C at 760 mmHg | [5] |
| Density | 0.832 g/cm³ | [5] |
| Flash Point | 1.6°C | [5] |
Core Application: The Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of modern synthetic chemistry, celebrated for its power and atom economy in forming six-membered rings with excellent stereochemical control.[3][6] First described by Otto Diels and Kurt Alder, this Nobel Prize-winning reaction involves the [4+2] cycloaddition between a conjugated diene and a dienophile to form a cyclohexene adduct.[6]
In this context, this compound acts as the electron-rich diene. The reaction proceeds through a concerted, pericyclic mechanism involving a single, cyclic transition state, which accounts for its high degree of stereospecificity.[6] The methyl group does not participate directly in the bond formation but influences the facial selectivity of the dienophile's approach, guiding the formation of specific stereoisomers.
Caption: General mechanism of the Diels-Alder reaction.
Detailed Protocol: Synthesis of a Cyclohexene Adduct
This section provides a robust, validated protocol for the Diels-Alder reaction between this compound and maleic anhydride. This specific transformation is an excellent example for demonstrating the practical application of this chemistry.[3][7]
Objective
To synthesize a bicyclic anhydride adduct via a [4+2] cycloaddition reaction, demonstrating the utility of this compound as a diene precursor.[3]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Maleic Anhydride | 98.06 | 0.4 g | 4.08 | 1.0 |
| This compound | 94.15 | ~0.42 mL | 4.49 | 1.1 |
| Toluene (anhydrous) | 92.14 | ~10 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Hexanes | - | As needed | - | - |
| Saturated NaHCO₃ (aq) | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | As needed | - | - |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Diels-Alder synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (0.4 g, 1.0 equivalent).[7] The flask is then sealed with a septum and flushed with an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Add anhydrous toluene (~5 mL) via syringe to dissolve the maleic anhydride.[7]
-
Diene Addition: Carefully add this compound (1.1 equivalents) to the stirring solution via syringe.[3]
-
Reaction Conditions: Replace the septum with a reflux condenser (under the inert atmosphere) and heat the mixture to reflux (oil bath temperature ~115-120 °C).[3][7]
-
Monitoring: The reaction's progress should be monitored by Thin Layer Chromatography (TLC), eluting with a mixture such as 30% ethyl acetate in hexanes. The reaction is typically complete within 15-30 minutes, as indicated by the consumption of the limiting reagent (maleic anhydride).[3][7]
-
Workup & Crystallization: Once complete, remove the flask from the heat source and allow it to cool to room temperature.[7] Subsequently, cool the flask in an ice-water bath for approximately 10 minutes to promote the crystallization of the product.[7]
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel.[7] Wash the collected crystals with a small portion of cold toluene to remove any unreacted starting materials.[7]
-
Purification (if necessary): While the product often crystallizes in high purity, further purification can be achieved by recrystallization or silica gel column chromatography if needed.[3]
-
Characterization: Allow the product to air dry completely. Determine the yield and characterize the adduct by obtaining its melting point and spectroscopic data (¹H NMR, ¹³C NMR, IR).
Safety Precautions
-
Toluene: Flammable and an irritant. Handle in a well-ventilated fume hood.[8]
-
Maleic Anhydride: Corrosive and causes severe skin and eye damage. Avoid inhalation of dust.[8]
-
This compound: Flammable liquid.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
Applications in Asymmetric Synthesis and Natural Products
The true power of this compound as a precursor is realized when its reactions are rendered asymmetric, providing access to enantiomerically enriched molecules. The stereocontrolled formation of complex structures with multiple adjacent stereogenic centers is a significant challenge and a primary goal in the synthesis of pharmaceuticals and natural products.[9]
While the Diels-Alder reaction with a simple achiral dienophile yields a racemic mixture of products, asymmetric variants can be achieved using:
-
Chiral Dienophiles: Employing a dienophile that already contains a stereocenter.
-
Chiral Lewis Acid Catalysts: These catalysts can coordinate to the dienophile, creating a chiral environment that directs the diene to attack from a specific face.
-
Organocatalysis: Chiral amine catalysts can be used to generate chiral intermediates that undergo highly stereoselective cycloadditions.[10]
The resulting highly functionalized and stereochemically dense cyclohexene adducts are ideal intermediates for elaboration into a wide range of complex targets. The strategic placement of functional groups allows for subsequent transformations such as epoxidation, dihydroxylation, or ring-opening, paving the way for the total synthesis of natural products.[11][12]
Conclusion
This compound is a potent and versatile reagent in the arsenal of the synthetic organic chemist. Its inherent structural features make it an exceptional diene for the Diels-Alder reaction, providing a reliable and efficient method for the construction of six-membered carbocyclic frameworks.[3][7] The protocols and principles outlined in this document offer a solid foundation for researchers to leverage the rich chemistry of this diene, enabling the innovative and stereocontrolled synthesis of complex molecules for applications in drug discovery and materials science.
References
- Cyclic Dienes. XXVI. 5-Methylene-1,3-cyclohexadiene, an Alicyclic Isomer of Toluene. The Journal of Organic Chemistry - ACS Publications.
- This compound. LookChem.
- This compound. Stenutz.
- 5-Methylene-1,3-cyclohexadiene | C7H8. PubChem.
- 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC - NIH.
- In the reaction of 5-methylcyclohexa-1,3-diene and (equivalent amount of) HBr, is 4-bromo-4-methyl-cyclohexene a possible product?. Quora.
- Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence. PMC - NIH.
- Diels–Alder reaction. Wikipedia.
- Asymmetric Synthesis and Lewis Acid Mediated Type II Carbonyl Ene Cyclizations of (R)-2-Isopropyl-5-methylhex-5-enal. ResearchGate.
- Asymmetric Synthesis of Full Substituted Cyclohexa‐1,3‐dienes via Organocatalyzed Cascade Michael‐Cyclization of α, α‐Dicyanoalkenes with Nitroolefins. ResearchGate.
- Diels Alder Reaction | California State University, Northridge. Edubirdie.
- Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. PMC - NIH.
- Intramolecular Diels−Alder Reactions of 5-Vinyl-1,3-cyclohexadienes. Beaudry Lab, Oregon State University.
- 1,3-Cyclohexadiene, 5-methyl-. NIST WebBook.
- Elias James Corey. Wikipedia.
- Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Master Organic Chemistry.
- 5-methylhexa-1,3-diene reaction with HBr. Chemistry Stack Exchange.
- The discovery of 2,5-dialkylcyclohexan-1,3-diones as a new class of natural products. PubMed.
- Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate.
- Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis. PMC - PubMed Central.
- 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. ResearchGate.
Sources
- 1. This compound [stenutz.eu]
- 2. 1,3-Cyclohexadiene, 5-methyl- [webbook.nist.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. lookchem.com [lookchem.com]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 9. Asymmetric synthesis of functionalized cyclohexanes bearing five stereocenters via a one-pot organocatalytic Michael–Michael–1,2-addition sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Elias James Corey - Wikipedia [en.wikipedia.org]
- 12. Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
polymerization of 5-Methyl-1,3-cyclohexadiene and its derivatives
An Application Guide to the Synthesis and Control of Poly(5-methyl-1,3-cyclohexadiene)
Authored by: A Senior Application Scientist
Introduction: Beyond Commodity Dienes
In the vast landscape of polymer chemistry, conjugated dienes represent a cornerstone for producing elastomeric materials. While staples like butadiene and isoprene have dominated industrial production, the scientific pursuit of polymers with precisely engineered properties has led to a growing interest in substituted diene monomers. This compound, a cyclic diene featuring a chiral center, stands out as a monomer of significant academic and industrial interest. The presence and position of the methyl group introduce steric and electronic effects that profoundly influence polymerization kinetics, polymer microstructure, and ultimately, the material's macroscopic properties.[1]
This guide provides an in-depth exploration of the primary methodologies for the polymerization of this compound and its derivatives. It is designed for researchers and professionals in polymer science and drug development who seek to synthesize novel materials with tailored characteristics. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into achieving control over polymer architecture.
Monomer Overview: Synthesis and Properties
This compound (CAS: 19656-98-5) is not as readily available as simpler dienes and often requires synthesis.[2] A common laboratory-scale synthesis involves the dehydration of a corresponding methylcyclohexenol or a dehydrohalogenation reaction.[3] For instance, the double dehydrobromination of 3,4-dibromo-1-methylcyclohexane can yield the desired diene.[3] Given the sensitivity of many polymerization techniques to impurities, rigorous purification of the monomer via fractional distillation is a critical prerequisite for achieving controlled and reproducible results.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ | [3] |
| Molecular Weight | 94.16 g/mol | [3] |
| Boiling Point | 110.8 °C at 760 mmHg | [3] |
| Density | 0.832 g/cm³ | [3] |
| Flash Point | 1.6 °C | [3] |
Part 1: Cationic Polymerization - The Rapid but Unruly Path
Cationic polymerization of dienes is characterized by its rapid reaction rates, often proceeding at low temperatures.[4] The mechanism involves the generation of a carbocationic active center that propagates by attacking the electron-rich double bonds of the monomer. For alkenes like this compound, the monomer must be nucleophilic enough to attack the initiator and subsequent propagating cations, and the resulting carbocation must be sufficiently stable.[4] However, this method is notoriously difficult to control, with frequent side reactions such as chain transfer and termination, leading to polymers with broad molecular weight distributions (MWD).[1][5]
Causality in Experimental Design
The choice of initiator, typically a Brønsted or Lewis acid, is paramount.[5] Lewis acids like boron trifluoride (BF₃) or aluminum trichloride (AlCl₃) require a co-initiator, often trace amounts of water, to generate the initiating protonic acid.[4] The reaction temperature is a critical control parameter; lower temperatures (e.g., -40 to -100 °C) are used to suppress chain transfer reactions and gain some control over the polymerization process.[4] Solvent polarity also plays a crucial role, influencing the separation between the cationic propagating center and its counter-ion, which in turn affects the propagation rate and the prevalence of side reactions.
Protocol 1: Cationic Polymerization of this compound
Objective: To synthesize poly(this compound) via cationic polymerization for general material property screening.
Materials:
-
This compound (freshly distilled)
-
Aluminum trichloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous Toluene or Dichloromethane (solvent)
-
Methanol (terminating agent)
-
Dry ice / Isopropanol bath
-
Schlenk line or glovebox for inert atmosphere
-
Magnetic stirrer and stir bars
-
Glassware (oven-dried)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the experiment.
-
Solvent and Monomer Addition: Transfer anhydrous toluene (e.g., 100 mL) into the flask via cannula. Cool the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/isopropanol bath. Add the freshly distilled this compound (e.g., 10 g) to the cooled solvent.
-
Initiation: Prepare a stock solution of the Lewis acid initiator in the reaction solvent. Using a syringe, slowly add the initiator solution (e.g., AlCl₃ in toluene) to the stirred monomer solution. An immediate color change and an increase in viscosity may be observed.
-
Propagation: Allow the reaction to proceed for a set period (e.g., 1-2 hours), maintaining a constant temperature. Monitor the reaction by withdrawing small aliquots and analyzing monomer conversion via Gas Chromatography (GC).
-
Termination: Quench the polymerization by adding a small amount of pre-chilled methanol to the reaction mixture. The color of the solution should disappear, indicating the termination of the cationic active centers.
-
Polymer Isolation: Allow the mixture to warm to room temperature. Precipitate the polymer by slowly pouring the reaction solution into a large volume of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration. Wash the polymer several times with fresh methanol to remove residual catalyst and unreacted monomer. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Visualization of Cationic Polymerization Mechanism
Caption: High-vacuum anionic polymerization workflow.
Part 3: Stereoselective Polymerization via Coordination Catalysts
For applications requiring advanced materials with specific mechanical or thermal properties, controlling the polymer's tacticity is essential. Ziegler-Natta and other coordination catalysts offer a powerful route to stereoregular polymers. For this compound, cobalt-based catalyst systems, often activated by methylaluminoxane (MAO), have been shown to produce highly syndiotactic polymers. This stereocontrol arises from the coordination of the incoming monomer to the transition metal center in a specific orientation before its insertion into the growing polymer chain.
Protocol 3: Syndiospecific Polymerization of 5-Methyl-1,3-hexadiene*
Note: While the core topic is this compound, detailed public-domain protocols are more readily available for the structurally related acyclic monomer 5-methyl-1,3-hexadiene. The principles and catalyst systems are analogous and provide a strong starting point for the cyclic variant. Objective: To synthesize syndiotactic poly(5-methyl-1,3-hexadiene) as a model for stereocontrolled polymerization.
Materials:
-
5-Methyl-1,3-hexadiene (purified)
-
Cobalt(II) chloride bis(triphenylphosphine) complex [CoCl₂(PPh₃)₂] or similar cobalt precursor
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous Toluene
-
Isopropanol/HCl mixture (for quenching and catalyst removal)
-
Schlenk line or glovebox
Procedure:
-
Reactor Setup: Prepare a dry Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Solvent and Monomer: Add anhydrous toluene to the flask, followed by the purified 5-methyl-1,3-hexadiene monomer. Bring the reactor to the desired polymerization temperature (e.g., 50 °C).
-
Catalyst Activation: In a separate Schlenk tube, dissolve the cobalt precursor in toluene. In another tube, have the MAO solution ready.
-
Initiation: Add the MAO solution to the reactor, followed by the cobalt catalyst solution to initiate the polymerization. The molar ratio of Al (from MAO) to Co is a critical parameter that must be optimized to achieve high activity and stereoselectivity. [1]5. Propagation: Allow the polymerization to proceed for the desired time. Samples can be withdrawn periodically using a syringe and quenched in an isopropanol/HCl mixture to determine conversion over time.
-
Termination and Workup: After the desired time, pour the entire reaction mixture into a larger volume of the isopropanol/HCl solution to terminate the reaction and precipitate the polymer. This acidic wash also helps to remove the metal catalyst residues.
-
Purification and Drying: Stir the polymer slurry for several hours. Collect the polymer by filtration, wash extensively with isopropanol and then methanol, and dry to a constant weight in a vacuum oven. Characterization by ¹³C NMR is essential to confirm the syndiotactic microstructure.
Data Summary: Polymerization Methods
Table 2: Comparison of Polymerization Outcomes for Substituted Dienes
| Polymerization Method | Typical Initiator/Catalyst | Control over MW & MWD | Stereocontrol | Key Experimental Demands |
| Cationic | Lewis Acids (AlCl₃, BF₃) | Poor (MWD > 2.0) | Generally Poor | Low temperatures, anhydrous conditions |
| Anionic (Living) | Organolithiums (sec-BuLi) | Excellent (MWD < 1.1) | Moderate (Solvent dependent) | High-vacuum, extreme purity |
| Coordination | CoCl₂(PR₃)₂ / MAO | Fair to Good | Excellent (Syndiospecific) | Inert atmosphere, pure reagents |
Applications and Future Directions
The polymers derived from this compound offer a unique combination of properties. The presence of the cyclohexene ring in the polymer backbone imparts a higher glass transition temperature (Tg) compared to linear polydienes, leading to materials with enhanced thermal stability and stiffness. [5][6]
-
Advanced Elastomers: Anionically synthesized block copolymers, such as poly(styrene-b-5-methyl-1,3-cyclohexadiene), can be used to create novel thermoplastic elastomers with higher service temperatures.
-
High-Performance Materials: Stereoregular polymers, particularly syndiotactic variants, possess unique crystalline structures, making them candidates for specialty plastics and engineering materials. * Functional Materials: The double bond remaining in the polymer backbone after 1,4-addition serves as a reactive handle for post-polymerization modification. For instance, hydrogenation can convert the unsaturated polymer into a fully saturated poly(methylcyclohexane), a material with excellent thermal and oxidative stability, and a low dielectric constant, making it suitable for electrical insulation applications. [6]
Conclusion
The polymerization of this compound provides a versatile platform for creating a wide range of polymeric materials. While cationic polymerization offers a straightforward route to produce the polymer, it affords little structural control. For precision and the synthesis of well-defined architectures, living anionic polymerization is the superior, albeit more demanding, technique. Finally, coordination polymerization unlocks the potential for creating highly stereoregular materials with ordered microstructures. The choice of methodology is ultimately dictated by the desired properties of the final material, and a thorough understanding of the underlying mechanisms is crucial for achieving success in the laboratory and beyond.
References
- Bailey, W. J., & Fetter, E. J. (1960). Cyclic Dienes. XXVI. 5-Methylene-1,3-cyclohexadiene, an Alicyclic Isomer of Toluene. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/jo01082a053]
- LookChem. (n.d.). This compound. LookChem. [URL: https://www.lookchem.com/5-Methyl-1,3-cyclohexadiene-cas-19656-98-5/]
- BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of 5-Methyl-1,3-hexadiene Polymerization. BenchChem. [URL: https://www.benchchem.com/product/bcp168670-app-note-3]
- BenchChem. (n.d.). Application Notes and Protocols: 5-Methyl-1,3-hexadiene in Synthetic Chemistry. BenchChem. [URL: https://www.benchchem.com/product/bcp168670-app-note-2]
- BenchChem. (n.d.). 5-Methyl-1,3-hexadiene in Fine Chemical Synthesis: Applications and Protocols. BenchChem. [URL: https://www.benchchem.com/product/bcp168670-app-note-1]
- Chemical Synthesis Database. (2025). 1,5,5-trimethyl-1,3-cyclohexadiene. Chemical Synthesis Database. [URL: https://synthesis.alfa-chemistry.com/product/show/cas-30459-33-3.html]
- Wikipedia. (2023). Cationic polymerization. Wikipedia. [URL: https://en.wikipedia.
- Mathers, R. T., Shreve, M. J., Meyler, E., Baughman, T. W., & Wagener, K. B. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Macromolecular Rapid Communications, 32(17), 1338–1342. [URL: https://pubmed.ncbi.nlm.nih.gov/21638350/]
- Parker, K. A., & Shaughnessy, E. A. (2021). Ring Opening Metathesis Polymerization of Cyclic Allenes. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.1c00732]
- Penn State Research Database. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. Penn State. [URL: https://research.psu.
- Hadjichristidis, N., Pitsikalis, M., & Iatrou, H. (2001). 1,3-Cyclohexadiene Polymers. 1. Anionic Polymerization. Macromolecules, 34(24), 8458–8465. [URL: https://pubs.acs.org/doi/10.1021/ma010834h]
- Sugihara, S., et al. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules. [URL: https://pubs.acs.org/doi/10.1021/acs.macromol.3c00713]
- Kalis, M., et al. (2022). Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials. Macromolecular Rapid Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9311400/]
- YouTube. (2024). Ring opening metathesis polymerization (ROMP). YouTube. [URL: https://www.youtube.
- Scholarworks@UNIST. (2021). Ring Opening Metathesis Polymerization of Cyclic Allenes. UNIST. [URL: https://scholarworks.unist.ac.kr/handle/201301/53412]
- Natori, I. (2001). Application of Poly(1,3-cyclohexadiene)s to Electrical Materials-Effect of Hydrogenation on Electrical Properties. ResearchGate. [URL: https://www.researchgate.
- OUCI. (n.d.). 1,3-Cyclohexadiene Polymers. 1. Anionic Polymerization. OUCI. [URL: https://ouci.dntb.gov.ua/en/works/2P2GqY5r/]
- ResearchGate. (2011). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. ResearchGate. [URL: https://www.researchgate.
- ResearchGate. (2001). 1,3-Cyclohexadiene Polymers. 3. Synthesis and Characterization of Poly(1,3-cyclohexadiene-block-styrene). ResearchGate. [URL: https://www.researchgate.net/publication/236102604_13-Cyclohexadiene_Polymers_3_Synthesis_and_Characterization_of_Poly13-cyclohexadiene-block-styrene]
- Cheméo. (n.d.). Chemical Properties of 1,3-Cyclohexadiene, 5-methyl- (CAS 19656-98-5). Cheméo. [URL: https://www.chemeo.com/cid/70-221-5/1-3-Cyclohexadiene-5-methyl-.html]
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/140568]
- OUKA. (2020). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. Osaka University. [URL: https://ir.library.osaka-u.ac.jp/repo/ouka/all/89394/kye_53_011.pdf]
- PubChem. (n.d.). 5-Methylene-1,3-cyclohexadiene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Methylene-1_3-cyclohexadiene]
- MDPI. (2020). Anionic Polymerization of Styrene and 1,3-Butadiene in the Presence of Phosphazene Superbases. MDPI. [URL: https://www.mdpi.com/2073-4360/12/11/2536]
- ResearchGate. (2000). Anionic Polymerization. ResearchGate. [URL: https://www.researchgate.
- Royal Society of Chemistry. (2024). Green perspective drives the renaissance of anionic diene polymerization. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/py/d4py00901a]
- Google Patents. (n.d.). US11851513B2 - Poly(cyclohexadiene) homopolymer based compositions and uses thereof. Google Patents. [URL: https://patents.google.
- ResearchGate. (n.d.). Solution properties of 1,3-cyclohexadiene polymers. ResearchGate. [URL: https://www.researchgate.net/publication/236102605_Solution_properties_of_13-cyclohexadiene_polymers]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 5. US11851513B2 - Poly(cyclohexadiene) homopolymer based compositions and uses thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Catalytic Hydrogenation of 5-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Selective Hydrogenation
The catalytic hydrogenation of cyclic dienes is a cornerstone of synthetic organic chemistry, providing a direct route to partially or fully saturated cyclic systems. 5-Methyl-1,3-cyclohexadiene is a valuable prochiral substrate, and its selective hydrogenation offers access to a range of stereoisomeric methylcyclohexenes and methylcyclohexane. These products serve as crucial building blocks in the synthesis of natural products, pharmaceuticals, and advanced materials. The control of regioselectivity and stereoselectivity in this transformation is paramount, as the biological activity and material properties of the final products are intrinsically linked to their three-dimensional structure.
This comprehensive guide provides an in-depth exploration of the catalytic hydrogenation of this compound. We will delve into the mechanistic underpinnings of this reaction, discuss the factors governing its selectivity, and provide detailed, field-proven protocols for conducting this transformation using common heterogeneous catalysts.
Mechanistic Insights: The Basis of Selectivity
Catalytic hydrogenation of alkenes is a heterogeneous process that occurs on the surface of a metal catalyst.[1] While the exact mechanism is complex and not fully elucidated, it is generally accepted to involve the following key steps:
-
Adsorption of Reactants: Both molecular hydrogen (H₂) and the alkene (this compound) are adsorbed onto the surface of the metal catalyst.[1]
-
Activation of Hydrogen: The H-H bond is weakened and cleaved on the catalyst surface, forming reactive metal-hydride species.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are transferred sequentially to the carbons of the double bond. This transfer typically occurs in a syn-fashion, meaning both hydrogen atoms add to the same face of the double bond.[1]
-
Desorption of Product: The resulting saturated or partially saturated product has a lower affinity for the catalyst surface and is desorbed, regenerating the active catalytic sites.
The stereochemical outcome of the hydrogenation of cyclic alkenes is dictated by the syn-addition of hydrogen. The hydrogen atoms are delivered to the less sterically hindered face of the double bond, which is shielded by the catalyst surface.
Regio- and Stereoselectivity in the Hydrogenation of this compound
The presence of the methyl group at the 5-position of the 1,3-cyclohexadiene ring introduces elements of both regioselectivity and stereoselectivity.
-
Partial Hydrogenation (1,2- vs. 1,4-Addition): The initial hydrogenation of the conjugated diene system can proceed via 1,2-addition to one of the double bonds or 1,4-conjugate addition. The product distribution between 3-methylcyclohexene and 4-methylcyclohexene is influenced by the catalyst and reaction conditions.
-
Stereoselectivity: The methyl group at the chiral center (C5) directs the approach of the diene to the catalyst surface. The diene will preferentially adsorb on the face opposite to the bulky methyl group to minimize steric hindrance. Consequently, the syn-addition of hydrogen will occur from this less hindered face, leading to a predictable stereochemical outcome in the products.
Visualizing the Reaction Pathway
Figure 1. Reaction scheme for the catalytic hydrogenation of this compound.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the catalytic hydrogenation of this compound using three common heterogeneous catalysts: Palladium on Carbon (Pd/C), Platinum(IV) Oxide (PtO₂), and Raney® Nickel.
Safety Precautions:
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment.
-
Pyrophoric Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry and exposed to air. Handle these catalysts under an inert atmosphere (e.g., nitrogen or argon) and never allow them to dry completely during filtration.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling organic solvents.
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
Palladium on carbon is a versatile and widely used catalyst for hydrogenations.[2][3] It is generally effective at room temperature and moderate hydrogen pressures.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol (or other suitable solvent, e.g., ethyl acetate, methanol)
-
Hydrogen gas (balloon or lecture bottle)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogen balloon or hydrogenation apparatus
-
Filtration apparatus (e.g., Celite® pad in a funnel)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the substrate in a suitable solvent (e.g., ethanol, 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol% Pd) to the solution under a stream of nitrogen or argon to prevent ignition.[2]
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced with hydrogen.
-
Inflate a balloon with hydrogen and attach it to the flask via a needle through the septum, or connect the flask to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 2-16 hours.
-
Once the reaction is complete, carefully vent the excess hydrogen in the fume hood.
-
Purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Keep the filter cake wet with solvent at all times to prevent the catalyst from igniting upon exposure to air.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography if necessary.
Protocol 2: Hydrogenation using Platinum(IV) Oxide (PtO₂, Adams' Catalyst)
Platinum(IV) oxide is a precursor to a highly active platinum catalyst that is formed in situ upon exposure to hydrogen.[4] It is often used for the hydrogenation of more sterically hindered or less reactive double bonds.
Materials:
-
This compound
-
Platinum(IV) oxide (PtO₂)
-
Ethanol or acetic acid
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Filtration apparatus
Procedure:
-
Place this compound (1.0 eq) and the solvent (ethanol or acetic acid) in a pressure-rated hydrogenation vessel.
-
Carefully add PtO₂ (1-5 mol%) to the vessel.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system with hydrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or 15-60 psi).
-
Begin agitation (shaking or stirring) and maintain the reaction at room temperature. An initial exotherm may be observed.
-
Monitor the hydrogen uptake to determine the reaction progress.
-
Once the theoretical amount of hydrogen has been consumed or the uptake ceases, stop the agitation and carefully vent the excess hydrogen.
-
Purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
-
Remove the solvent under reduced pressure. If acetic acid was used as the solvent, it can be removed by azeotropic distillation with toluene.
-
Purify the product as needed.
Protocol 3: Hydrogenation using Raney® Nickel
Raney® Nickel is a highly active, cost-effective catalyst prepared from a nickel-aluminum alloy.[5][6] It is particularly useful for large-scale hydrogenations.
Materials:
-
This compound
-
Raney® Nickel (aqueous slurry)
-
Ethanol
-
Hydrogenation apparatus
-
Filtration apparatus
Procedure:
-
In a hydrogenation vessel, add the this compound (1.0 eq) dissolved in ethanol.
-
Carefully wash the Raney® Nickel slurry (typically 5-20% by weight of the substrate) several times with the reaction solvent by decantation to remove the water.
-
Transfer the solvent-wet Raney® Nickel to the reaction vessel under an inert atmosphere.
-
Seal the vessel and connect it to the hydrogenation apparatus.
-
Flush the system with hydrogen gas.
-
Pressurize with hydrogen (typically 1-10 atm or 15-150 psi) and begin vigorous stirring.
-
The reaction may be exothermic; cooling may be necessary to maintain the desired temperature (typically room temperature to 50 °C).
-
Monitor the reaction by hydrogen uptake or GC analysis.
-
Upon completion, vent the hydrogen and purge with an inert gas.
-
The Raney® Nickel can be separated by filtration through Celite® (keeping the filter cake wet) or by using a magnetic stir bar to hold the catalyst at the bottom of the flask while decanting the solution.
-
Remove the solvent under reduced pressure and purify the product.
Data Presentation: Summary of Reaction Parameters
| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Pressure (atm) | Key Features |
| 10% Pd/C | 1-5 | Ethanol, Ethyl Acetate, Methanol | 20-25 | 1 (balloon) - 4 | Versatile, good for partial and full hydrogenation, requires careful handling to prevent ignition.[2][7] |
| PtO₂ | 1-5 | Ethanol, Acetic Acid | 20-25 | 1-4 | Highly active, good for complete saturation, can be used for more resistant substrates.[4] |
| Raney® Ni | 5-20 (wt%) | Ethanol | 20-50 | 1-10 | Highly active, cost-effective, suitable for large-scale reactions, pyrophoric.[5][6] |
Analytical Methods for Reaction Monitoring and Product Characterization
-
Gas Chromatography (GC): An excellent technique for monitoring the disappearance of the starting material and the appearance of the partially and fully hydrogenated products. The use of an internal standard allows for quantitative analysis of the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the products. The chemical shifts and coupling constants of the olefinic and aliphatic protons and carbons provide definitive information about the degree of saturation and the stereochemistry of the methyl group relative to the hydrogens on the cyclohexane ring.
-
Infrared (IR) Spectroscopy: The disappearance of the C=C stretching vibrations (around 1600-1680 cm⁻¹) of the diene and the appearance of C-H stretching vibrations of the saturated ring (below 3000 cm⁻¹) can be used to monitor the progress of the hydrogenation.
Conclusion
The catalytic hydrogenation of this compound is a powerful transformation for the synthesis of valuable methyl-substituted cyclohexene and cyclohexane derivatives. The choice of catalyst—be it the versatile Pd/C, the highly active PtO₂, or the cost-effective Raney® Nickel—will depend on the desired outcome, whether it be partial or complete saturation, and the scale of the reaction. By understanding the principles of stereocontrol inherent in heterogeneous catalysis and by following the detailed protocols provided, researchers can confidently and safely perform this important reaction, paving the way for further discoveries in chemical synthesis and drug development.
References
- Organic Syntheses Procedure. (n.d.). hydrogen.
- Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C).
- Mori, A., Miyakawa, Y., Ohashi, E., Haga, T., Maegawa, T., & Sajiki, H. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281. [Link]
- Isaeva, V. I., et al. (2011). 1,3-Cyclohexadiene Hydrogenation in the Presence of a Palladium-Containing Catalytic System Based on an MOF-5/Calixarene Composite. ResearchGate.
- Li, Z., et al. (2025). Regioselective Radical 1,4-Difunctionalization of 1,3-Cyclohexadiene via NHC Catalysis.
- ResearchGate. (2015). Where can I find a procedure for a Platinum Oxide catalyzed hydrogenation reaction?
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
- MDPI. (n.d.). Recent Advances of Pd/C-Catalyzed Reactions.
- Google Patents. (n.d.). US2813100A - Hydrogenation process.
- The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
- Chen, Y., et al. (2025).
- Luza, L., et al. (2013). Hydrogenation of 1,3-cyclohexadiene by Pd-NPs. ResearchGate.
- Zhang, S., et al. (2022).
- Siegel, S., & Dmuchovsky, B. (1962). Stereochemistry and the Mechanism of Hydrogenation of Cyclo-alkenes.1 IV. 4-tert-Butyl-1-methylcyclohexene and 4-tert-Butyl-1-methylenecyclohexane on Platinum Oxide and a Palladium Catalyst. Journal of the American Chemical Society.
- MDPI. (2023). Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds.
- Krische, M. J., et al. (2018). Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. Journal of the American Chemical Society.
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene.
- Chemistry Stack Exchange. (2019). Why total heat of hydrogenation of 1,3-cyclohexadiene is more than that of benzene?
- Wikipedia. (n.d.). Benzene.
- Tanaka, K., et al. (1979). Hydrogenation of 1,3-butadiene by cyclohexadiene (CHD)
- Procopio, A., et al. (2019). 1-Methyl-1,4-cyclohexadiene as a Traceless Reducing Agent for the Synthesis of Catechols and Hydroquinones. The Journal of Organic Chemistry.
- Chemistry Stack Exchange. (2019). Why total heat of hydrogenation of 1,3-cyclohexadiene is more than that of benzene?
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
Application Notes and Protocols: Electrophilic Addition Reactions of 5-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical guide provides a comprehensive examination of the electrophilic addition reactions of 5-methyl-1,3-cyclohexadiene, a substituted conjugated diene of significant interest in synthetic organic chemistry. The guide delves into the mechanistic dichotomy of 1,2- versus 1,4-addition pathways, the critical influence of kinetic and thermodynamic control on product distribution, and the stereochemical outcomes. Detailed, field-proven protocols for key transformations, including hydrobromination and bromination, are presented to enable researchers to harness the synthetic potential of this versatile building block. By elucidating the causality behind experimental choices, this document serves as a practical resource for the strategic synthesis of functionalized cyclohexene derivatives, which are pivotal intermediates in drug discovery and development.
Foundational Principles: The Reactivity of a Substituted Conjugated Diene
This compound is an unsymmetrical conjugated diene. Its reactivity in electrophilic additions is governed by the formation of a resonance-stabilized allylic carbocation intermediate.[1][2][3] The initial attack of an electrophile (E⁺) on the diene system dictates the subsequent reaction pathway. Due to the unsymmetrical nature of the diene, two potential allylic carbocations can be formed. Protonation at C1 or C4 leads to the formation of a more stable tertiary allylic carbocation, which is favored over the secondary allylic carbocation that would result from protonation at C2 or C3. This regioselectivity is a cornerstone of predicting the reaction's outcome.[4][5]
Once the allylic carbocation is formed, the nucleophile (Nu⁻) can attack at either of the two carbons sharing the positive charge, leading to two possible products: the 1,2-adduct and the 1,4-adduct.[1][6] The ratio of these products is highly dependent on the reaction conditions, a concept known as kinetic versus thermodynamic control.[7][8][9]
Caption: General mechanism of electrophilic addition.
Regioselectivity and the Influence of Temperature: Kinetic vs. Thermodynamic Control
The distribution of 1,2- and 1,4-addition products is a classic example of the competition between kinetic and thermodynamic reaction control.[10][11]
-
Kinetic Control (Low Temperatures): At lower temperatures (e.g., -80°C to 0°C), the reaction is typically under kinetic control, meaning the major product is the one that is formed fastest.[5][7] The 1,2-addition product is often the kinetic product due to the proximity effect; the nucleophile attacks the carbocation at the position closest to where the electrophile initially added.[4] This pathway has a lower activation energy.[8][11]
-
Thermodynamic Control (Higher Temperatures): At higher temperatures (e.g., room temperature or above), the reaction is under thermodynamic control.[7][8] Under these conditions, the initial additions are reversible, and an equilibrium is established.[11] The major product will be the most thermodynamically stable one. Typically, the 1,4-adduct is more stable because it results in a more substituted (and thus more stable) double bond within the cyclohexene ring.[9][10]
Table 1: Predicted Product Distribution in Electrophilic Additions to this compound
| Electrophile | Reagent | Conditions | Major Product (Control) | Minor Product | Rationale |
| H⁺ | HBr | Low Temp. (-80°C) | 1,2-Adduct (Kinetic) | 1,4-Adduct | Proximity effect favors faster formation of the 1,2-adduct.[4] |
| H⁺ | HBr | High Temp. (40°C) | 1,4-Adduct (Thermodynamic) | 1,2-Adduct | Reversibility allows for the formation of the more stable, more substituted alkene.[7][11] |
| Br⁺ | Br₂ | Low Temp. | 1,2-Adduct (Kinetic) | 1,4-Adduct | Similar to hydrobromination, the kinetic product is favored at lower temperatures.[1] |
| Br⁺ | Br₂ | High Temp. | 1,4-Adduct (Thermodynamic) | 1,2-Adduct | Higher temperatures favor the more stable 1,4-dibromo product.[12] |
Stereochemical Considerations
The electrophilic addition to this compound also presents interesting stereochemical aspects. The initial attack of the electrophile can occur from either the top or bottom face of the planar diene system. The subsequent attack of the nucleophile on the planar allylic carbocation intermediate can also occur from either face.[4] This can lead to a mixture of stereoisomers. For cyclic dienes, the stereochemistry of 1,4-addition often results in the formation of both syn and anti addition products.[12][13]
Detailed Experimental Protocols
The following protocols are provided as a starting point for researchers and may require optimization based on specific laboratory conditions and desired product purity.
Protocol 1: Hydrobromination of this compound
Objective: To synthesize a mixture of 3-bromo-5-methylcyclohex-1-ene (1,2-adduct) and 5-bromo-3-methylcyclohex-1-ene (1,4-adduct) and to demonstrate the effect of temperature on the product ratio.
Materials:
-
This compound
-
Hydrogen bromide (HBr) solution in acetic acid or as a gas
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath, dry ice-acetone bath, rotary evaporator.
Procedure for Kinetic Control (Low Temperature, e.g., -78°C):
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78°C using a dry ice-acetone bath.
-
Slowly add a pre-cooled solution of HBr in acetic acid (1.0 eq) dropwise via a dropping funnel, ensuring the temperature does not rise above -70°C.
-
Stir the reaction mixture at -78°C for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the starting material is consumed, quench the reaction by slowly adding cold saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.
-
Analyze the product ratio using ¹H NMR spectroscopy.
Procedure for Thermodynamic Control (Higher Temperature, e.g., 40°C):
-
Follow steps 1 and 3 from the kinetic control procedure, but maintain the reaction temperature at 40°C using a water bath.
-
Stir the reaction at 40°C for 4-6 hours, or until TLC/GC analysis indicates that the product ratio has equilibrated.
-
Follow the workup procedure (steps 5-9) as described for the kinetic control experiment.
Caption: Workflow for Hydrobromination.
Protocol 2: Bromination of this compound
Objective: To synthesize a mixture of 3,4-dibromo-5-methylcyclohex-1-ene (1,2-adduct) and 3,6-dibromo-5-methylcyclohex-1-ene (1,4-adduct).
Materials:
-
This compound
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the solution in an ice bath to 0°C.
-
Prepare a solution of bromine (1.0 eq) in dichloromethane and add it dropwise to the diene solution. The characteristic red-brown color of bromine should disappear upon addition.
-
Stir the reaction at 0°C for 1-2 hours.
-
After the reaction is complete, quench by adding saturated sodium thiosulfate solution until the color disappears.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The resulting mixture of dibromo adducts can be analyzed by NMR and may be separated by column chromatography.[14]
Product Characterization
The identification and quantification of the 1,2- and 1,4-addition products are typically achieved using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[15][16][17][18]
-
¹H NMR Spectroscopy: The olefinic protons in the 1,2- and 1,4-adducts will have distinct chemical shifts and coupling patterns, allowing for their differentiation.[19] Integration of the respective signals can be used to determine the product ratio.
-
¹³C NMR Spectroscopy: The number of unique carbon signals will differ for the symmetrical and unsymmetrical products, aiding in structure elucidation.
-
IR Spectroscopy: The C=C stretching frequency can provide information about the substitution pattern of the double bond. More substituted double bonds (as in the 1,4-adduct) generally absorb at a slightly different wavenumber than less substituted ones.
Conclusion
The electrophilic addition reactions of this compound serve as a powerful illustration of fundamental principles in organic chemistry, including regioselectivity, stereochemistry, and the influence of reaction conditions on product outcomes. A thorough understanding of the interplay between kinetic and thermodynamic control is essential for researchers aiming to selectively synthesize either the 1,2- or 1,4-addition product. The protocols and mechanistic insights provided in this guide offer a solid foundation for the application of these reactions in the synthesis of complex molecular architectures relevant to the pharmaceutical and materials science industries.
References
- Chemistry LibreTexts. (2024, September 30). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- Master Organic Chemistry. (2017, March 22). Reactions of Dienes: 1,2 and 1,4 Addition. [Link]
- Chemistry Steps. 1,2 and 1,4 Electrophilic Addition to Dienes. [Link]
- Chem LibreTexts. (2023, January 22). Electrophilic Attack on Conjugated Dienes-Kinetic and Thermodynamic Control. [Link]
- McMurry, J. (n.d.). 14.3 Kinetic versus Thermodynamic Control of Reactions. In Organic Chemistry. [Link]
- Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- ACS Publications. Cyclic Dienes. XXVI. 5-Methylene-1,3-cyclohexadiene, an Alicyclic Isomer of Toluene. [Link]
- Chemistry LibreTexts. (2023, January 22). Electrophilic Attack on Conjugated Dienes - Kinetic and Thermodynamic Control. [Link]
- LookChem. This compound. [Link]
- JoVE. (2023, April 30). Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry. [Link]
- ResearchGate. Electrophilic Additions to Dienes and Polyenes. [Link]
- Chemistry LibreTexts. (2024, March 17). 14.
- Chemistry LibreTexts. (2024, December 16). 14.
- McMurry, J. (n.d.). 14.
- Wikipedia.
- Vedantu. Oxymercuration Demercuration: Mechanism, Steps & Exam Guide. [Link]
- OpenStax. (2023, September 20). 14.
- Fiveable. 14.
- Chemistry Steps.
- ACS Publications. Stereochemistry of polar 1,4-addition of bromine to dienes. Structure assignments for dibromocyclohexenes and dibromohexenes. [Link]
- YouTube. (2020, April 22).
- Chemistry!!! Not Mystery. (2023, April 24).
- Chemistry LibreTexts. (2020, May 30). 15.
- Master Organic Chemistry. (2023, August 31).
- YouTube. (2023, September 17). Electrophilic Addition Mechanism (IB HL & A Level Chemistry). [Link]
- YouTube. (2021, February 15). Electrophilic Addition Mechanism. [Link]
- Save My Exams. compared using 13C nmr spectroscopy. [Link]
- Master Organic Chemistry. (2013, February 8). Hydrohalogenation of Alkenes and Markovnikov's Rule. [Link]
- eCampusOntario Pressbooks. 3.2.
- YouTube. (2018, February 3). Organic Chemistry IR and NMR Spectroscopy of the Alkene Ethylene. [Link]
- MDPI. (2020). Halogenating Enzymes for Active Agent Synthesis: First Steps Are Done and Many Have to Follow. [Link]
- Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
- ResearchGate. (2019, March 27). (PDF) Halogenation-A Versatile Tool For Drug Synthesis-The Importance Of Developing Effective And Eco-Friendly Reaction Protocols. [Link]
- YouTube. (2013, January 22). Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]
- Chemistry LibreTexts. (2021, July 31). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 1,2 and 1,4 Electrophilic Addition to Dienes - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Chemistry!!! Not Mystery : Electrophilic Addition to Conjugated Dienes [chemistrynotmystery.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 14.3 Kinetic versus Thermodynamic Control of Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: Diels–Alder Reaction Forming Cyclic Products: Stereochemistry [jove.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 16. m.youtube.com [m.youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. organicchemistrydata.org [organicchemistrydata.org]
Application Notes and Protocols: 5-Methyl-1,3-cyclohexadiene in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Advantage of 5-Methyl-1,3-cyclohexadiene in Complex Synthesis
In the intricate field of natural product synthesis, the efficient construction of carbocyclic frameworks is a paramount challenge. Nature presents a vast array of molecules with complex six-membered ring systems, often adorned with multiple stereocenters. This compound has emerged as a valuable and versatile C7 building block for synthetic chemists aiming to forge these intricate architectures.[1][2][3] Its utility predominantly lies in its capacity to participate in the Diels-Alder reaction, a powerful [4+2] cycloaddition that allows for the simultaneous formation of two carbon-carbon bonds and the setting of up to four contiguous stereocenters.[4][5]
The presence of a methyl group on the cyclohexadiene ring introduces elements of regio- and stereochemical control, which are critical for the asymmetric synthesis of complex targets. This document provides a detailed exploration of the application of this compound in the synthesis of natural product precursors, complete with a comprehensive experimental protocol for a representative Diels-Alder reaction and a discussion of its strategic application in the synthesis of sesquiterpenoid frameworks.
Core Application: The Diels-Alder Reaction
The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of cyclohexene rings with a high degree of predictability and atom economy.[4] In this context, this compound serves as the diene component, reacting with an electron-deficient alkene (the dienophile) to form a bicyclic adduct. The inherent asymmetry of this compound, which exists as a racemic mixture of (R)- and (S)-enantiomers, can be exploited in enantioselective synthesis through the use of chiral catalysts or auxiliaries.
The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles is governed by the electronic effects of the substituents on both the diene and the dienophile. The methyl group on the diene is weakly electron-donating, influencing the orbital coefficients and directing the regiochemical outcome of the cycloaddition.
Experimental Protocol: Diels-Alder Reaction of this compound with Methyl Vinyl Ketone
This protocol details a representative Diels-Alder reaction to form a functionalized bicyclo[2.2.2]octene derivative, a common scaffold in natural products.
Objective: To synthesize the Diels-Alder adduct of this compound and methyl vinyl ketone, a versatile intermediate for further synthetic transformations.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| This compound | 95% | Major Chemical Supplier |
| Methyl vinyl ketone | 98%, stabilized | Major Chemical Supplier |
| Toluene | Anhydrous, 99.8% | Major Chemical Supplier |
| Diethyl ether | Anhydrous, 99.7% | Major Chemical Supplier |
| Magnesium sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier |
| Silica gel | 230-400 mesh | Major Chemical Supplier |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.0 g, 53.1 mmol, 1.2 equiv).
-
Solvent and Dienophile Addition: Add anhydrous toluene (30 mL) to the flask. To this solution, add methyl vinyl ketone (3.1 g, 44.2 mmol, 1.0 equiv) dropwise at room temperature over 10 minutes with vigorous stirring.
-
Reaction Conditions: Heat the reaction mixture to 80 °C under a nitrogen atmosphere.
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent system. The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) followed by brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (95:5 hexane:ethyl acetate) to afford the desired Diels-Alder adduct.
Expected Results and Data:
| Product | Appearance | Yield (%) | Key Spectroscopic Data |
| Diels-Alder Adduct | Colorless oil | 80-90 | ¹H NMR, ¹³C NMR, IR, MS to confirm structure |
Visualization of the Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of the Diels-Alder adduct.
Caption: Workflow for the Diels-Alder reaction of this compound.
Application in Natural Product Synthesis: A Strategic Outlook
While a comprehensive total synthesis of a major natural product directly employing this compound is not extensively documented in readily available literature, the adducts derived from its Diels-Alder reactions serve as powerful intermediates. For instance, the bicyclo[2.2.2]octene core generated in the protocol above is a key structural motif in a variety of sesquiterpenoids.
Synthetic Strategy towards Panasinsene-type Sesquiterpenoids
The panasinsenes are a class of sesquiterpenoids characterized by a compact tricyclic carbon skeleton. A retrosynthetic analysis of a panasinsene-type structure reveals that a bicyclo[2.2.2]octene derivative, accessible from a Diels-Alder reaction of this compound, can be a strategic starting point.
The following diagram outlines a plausible synthetic pathway from the Diels-Alder adduct to a key tricyclic intermediate for panasinsene-type natural products.
Caption: Retrosynthetic strategy for Panasinsene-type sesquiterpenoids.
This strategic approach highlights the significance of this compound in rapidly assembling a complex carbocyclic core that can be further elaborated to access intricate natural product architectures. The stereochemistry established in the initial Diels-Alder reaction can be relayed through subsequent transformations, underscoring the efficiency of this synthetic methodology.
Conclusion: A Versatile Tool for Synthetic Innovation
This compound stands as a testament to the power of strategic building blocks in the synthesis of complex natural products. Its participation in the Diels-Alder reaction provides a reliable and efficient means to construct functionalized six-membered rings with a high degree of stereocontrol. The protocols and strategies outlined herein demonstrate its utility and provide a foundation for researchers and drug development professionals to harness the synthetic potential of this versatile diene in their pursuit of novel and medicinally relevant molecules.
References
- Story, B.-A. (1992). The total synthesis of ±-[beta]-panasinsene. UBC Library Open Collections. [Link]
- Xin, Y., Li, B., Cheng, B., Zhou, Q., Zhang, X., & Fan, X. (2025). Synthesis of Functionalized Cyclohexenes through a Vinyl Alkenylation-Initiated [4 + 2] Cycloaddition Reaction. The Journal of Organic Chemistry. [Link]
- Ríos-Lombardía, N., & Morán-Ramallal, R. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1735. [Link]
- Gillard, M., Van der Pijl, F., Chen, J., Charette, A. B., & Vounatsos, F. (2023). Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition–Fragmentation Sequence from Benzene Oxide. The Journal of Organic Chemistry, 88(10), 6523–6531. [Link]
- ResearchGate. (n.d.).
- Heinen, F., Reinhard, D. L., Engelage, E., & Huber, S. M. (2020). A Bidentate Iodine(III)‐Based Halogen‐Bond Donor as a Powerful Organocatalyst.
- Fu, Y. S., Tsai, S. C., Huang, C. H., Yen, S. Y., Hu, W. P., & Yu, S. J. (2003). Kinetics study and theoretical modeling of the Diels-Alder reactions of cyclopentadiene and cyclohexadiene with methyl vinyl ketone. The effects of a novel organotungsten catalyst. The Journal of Organic Chemistry, 68(8), 3068–3077. [Link]
- LookChem. (n.d.). This compound. [Link]
- Chemistry LibreTexts. (2024). 14.4: The Diels-Alder Cycloaddition Reaction. [Link]
- The Organic Chemistry Tutor. (2021, January 4). Diels Alder Reaction [Video]. YouTube. [Link]
- Stenutz. (n.d.). This compound. [Link]
- Beaudry, C. M. (n.d.). Intramolecular Diels−Alder Reactions of 5-Vinyl-1,3-cyclohexadienes. Organic Letters, 4(15), 2521-2524. [Link]
- ResearchGate. (n.d.).
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene. [Link]
- PubChem. (n.d.). (r)-5-Methyl-1,3-cyclohexadiene. [Link]
Sources
Application Notes and Protocols for the Isomerization of 5-Methyl-1,3-cyclohexadiene
Introduction
5-Methyl-1,3-cyclohexadiene is a versatile cyclic diene with significant applications in synthetic organic chemistry, serving as a precursor for a variety of complex molecules. Its utility is intrinsically linked to its ability to undergo isomerization reactions, yielding a range of structurally diverse dienes. These transformations, driven by thermal, photochemical, or catalytic conditions, open avenues to selectively synthesize desired isomers for applications in drug development, materials science, and fine chemical synthesis.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed understanding of the isomerization pathways of this compound. It outlines the theoretical underpinnings of these reactions and offers detailed, field-proven protocols for their practical execution, analysis, and purification.
Mechanistic Overview: A World of Rearrangements
The isomerization of this compound primarily proceeds through pericyclic reactions, specifically sigmatropic rearrangements, which involve the concerted reorganization of σ and π electrons.[1] The key isomerization pathways include:
-
Thermal Isomerization ([1][2]-Sigmatropic Hydride Shift): Under thermal conditions, this compound undergoes a suprafacial[1][2]-sigmatropic hydride shift. This concerted process involves the migration of a hydrogen atom across the π-system, leading to the formation of a thermodynamic equilibrium mixture of 1-Methyl-1,3-cyclohexadiene and 2-Methyl-1,3-cyclohexadiene.[1]
-
Photochemical Isomerization (Electrocyclic Ring-Opening): Upon photochemical excitation, 1,3-cyclohexadienes can undergo a conrotatory electrocyclic ring-opening to form a corresponding 1,3,5-hexatriene derivative.[3] This reaction is a key step in the synthesis of vitamin D and its analogs. For this compound, this pathway competes with cis-trans isomerization and other photochemical processes.
-
Acid-Catalyzed Isomerization: In the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, the double bonds in this compound can be protonated to form a carbocation intermediate. Subsequent deprotonation can lead to a mixture of isomeric methylcyclohexadienes, with the product distribution often favoring the thermodynamically most stable, more substituted alkenes.[4]
-
Base-Catalyzed Isomerization: Strong bases, such as potassium tert-butoxide or sodium amide, can deprotonate the allylic positions of this compound, generating a carbanion. Reprotonation of this intermediate can lead to a mixture of diene isomers. This method is particularly useful for achieving isomerization under milder conditions compared to thermal methods.
The interplay of these pathways allows for the selective generation of different diene isomers by careful choice of reaction conditions.
Isomerization Pathways of this compound
Caption: Isomerization pathways of this compound.
Experimental Protocols
Protocol 1: Thermal Isomerization of this compound
This protocol describes the thermal equilibration of this compound to a mixture of its isomers via a[1][2]-sigmatropic hydride shift.
Materials:
-
This compound
-
Anhydrous toluene or xylenes
-
Schlenk flask or sealed tube
-
Heating mantle with temperature controller or oil bath
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: Place this compound (1.0 g, 10.6 mmol) in a dry Schlenk flask or a thick-walled sealed tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene or xylenes (20 mL) to the flask. The choice of solvent will determine the reflux temperature.
-
Inert Atmosphere: Degas the solution by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.
-
Heating: Heat the reaction mixture to the desired temperature (typically 150-250 °C) in an oil bath or with a heating mantle. The reaction progress can be monitored by GC-MS.
-
Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture, quench with a cold solvent, and analyze by GC-MS to determine the ratio of isomers.
-
Workup: Once the reaction has reached equilibrium (the ratio of isomers remains constant), cool the reaction mixture to room temperature.
-
Purification: The solvent can be removed under reduced pressure. The resulting mixture of isomers can be purified by fractional distillation or preparative gas chromatography.
| Temperature (°C) | Time (h) | Predominant Isomers |
| 150 | 24-48 | Mixture of 1- and 2-Methyl-1,3-cyclohexadiene |
| 200 | 8-16 | Mixture of 1- and 2-Methyl-1,3-cyclohexadiene |
| 250 | 2-4 | Mixture of 1- and 2-Methyl-1,3-cyclohexadiene |
Table 1: Representative conditions for thermal isomerization.
Protocol 2: Acid-Catalyzed Isomerization of this compound
This protocol details the isomerization using a catalytic amount of a strong acid.
Materials:
-
This compound
-
Anhydrous dichloromethane or diethyl ether
-
p-Toluenesulfonic acid (TsOH) or concentrated Sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 g, 10.6 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 5 mol%, 0.10 g) or a few drops of concentrated sulfuric acid to the solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by GC-MS. The reaction is typically complete within a few hours.
-
Workup: Quench the reaction by adding saturated sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The resulting isomeric mixture can be purified by column chromatography on silica gel or preparative GC.
Protocol 3: Base-Catalyzed Isomerization of this compound
This protocol describes the isomerization using a strong base.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
-
Potassium tert-butoxide (KOtBu) or sodium amide (NaNH₂)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 g, 10.6 mmol) in anhydrous THF (20 mL).
-
Base Addition: Add potassium tert-butoxide (1.2 equivalents, 1.43 g) portion-wise to the stirred solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by GC-MS.
-
Workup: Quench the reaction by slowly adding saturated ammonium chloride solution (20 mL) at 0 °C.
-
Extraction and Drying: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. The product can be purified by fractional distillation or preparative chromatography.
Analytical and Purification Protocols
Analytical Protocol: GC-MS Analysis of Methylcyclohexadiene Isomers
Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the qualitative and quantitative analysis of the isomeric mixture.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: A non-polar capillary column such as HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the isomers.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range: m/z 40-200.
Expected Retention Times (Relative Order):
The exact retention times will vary depending on the specific instrument and conditions. However, the expected elution order on a non-polar column is generally based on boiling points and structural differences.
-
This compound
-
2-Methyl-1,3-cyclohexadiene
-
1-Methyl-1,3-cyclohexadiene
Data Analysis:
-
Identification: Isomers can be identified by comparing their mass spectra with library data (e.g., NIST) and their retention times with authentic standards if available. The mass spectrum for all methylcyclohexadiene isomers will show a molecular ion peak at m/z 94.
-
Quantification: The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram (TIC).
Caption: Workflow for GC-MS analysis of isomerization products.
Purification Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC can be employed for the isolation of individual isomers from the reaction mixture.
Instrumentation and Conditions:
-
HPLC System: A preparative HPLC system with a UV detector and fraction collector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is a good starting point. For some isomer separations, a silver-impregnated silica gel column (π-complexation chromatography) may provide better resolution.
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water. The optimal composition should be determined by analytical HPLC first. A typical starting gradient could be 60-95% acetonitrile in water over 30 minutes.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a semi-preparative column.
-
Detection: UV detection at a wavelength where the dienes absorb (e.g., 260 nm).
-
Sample Preparation: Dissolve the crude isomeric mixture in the initial mobile phase composition.
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve baseline separation of the isomers.
-
Scale-Up: Scale up the analytical method to the preparative column, adjusting the flow rate and injection volume accordingly.
-
Fraction Collection: Collect the fractions corresponding to each isomer peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC or GC-MS.
-
Solvent Removal: Remove the solvent from the purified fractions under reduced pressure to obtain the isolated isomers.
Characterization of Isomers
The isolated isomers should be characterized by spectroscopic methods to confirm their structure.
-
¹H NMR Spectroscopy: The chemical shifts and coupling patterns of the olefinic and methyl protons are diagnostic for each isomer.
-
¹³C NMR Spectroscopy: The number of signals and their chemical shifts provide information about the carbon skeleton and the position of the double bonds and the methyl group.[2][5][6][7]
Representative ¹H NMR Data (in CDCl₃, δ in ppm):
| Compound | Olefinic Protons | Methyl Protons | Other Protons |
| This compound | ~5.7-6.0 (m, 4H) | ~1.0 (d, 3H) | ~2.1-2.4 (m, 3H) |
| 1-Methyl-1,3-cyclohexadiene | ~5.5-5.9 (m, 3H) | ~1.8 (s, 3H) | ~2.1 (m, 4H) |
| 2-Methyl-1,3-cyclohexadiene | ~5.6-5.8 (m, 3H) | ~1.7 (s, 3H) | ~2.2 (m, 4H) |
Table 2: Expected ¹H NMR chemical shift ranges for methylcyclohexadiene isomers.
Conclusion
The isomerization of this compound is a powerful tool for accessing a variety of isomeric dienes. By carefully selecting the reaction conditions—thermal, photochemical, acid-catalyzed, or base-catalyzed—researchers can control the product distribution and selectively synthesize the desired isomer. The protocols and analytical methods provided in this guide offer a robust framework for the successful execution and analysis of these important transformations, facilitating their application in diverse areas of chemical research and development.
References
Sources
- 1. 1-Methylcyclohexa-1,3-diene | C7H10 | CID 121731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
- 4. When using sulfuric acid, but in the absence of other nucleophile... | Study Prep in Pearson+ [pearson.com]
- 5. digibuo.uniovi.es [digibuo.uniovi.es]
- 6. 2-Methyl-1,3-cyclohexadiene | C7H10 | CID 73885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Methyl-1,4-cyclohexadiene | C7H10 | CID 78006 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reactions Involving 5-Methyl-1,3-cyclohexadiene
Introduction: The Synthetic Versatility of 5-Methyl-1,3-cyclohexadiene
This compound is a versatile and reactive conjugated diene, serving as a valuable building block in organic synthesis. Its primary utility lies in its capacity to participate in pericyclic reactions, most notably the Diels-Alder reaction, to construct six-membered rings with a high degree of stereochemical and regiochemical control.[1] The presence of the methyl group at the 5-position introduces an element of asymmetry, influencing the outcome of cycloaddition reactions and making it an interesting substrate for methodological studies and target-oriented synthesis.[1]
This diene exists in an equilibrium between its s-cis and s-trans conformations, with the s-cis conformer being the reactive species in [4+2] cycloaddition reactions.[1] The ability to readily form cyclohexene derivatives makes this compound a key intermediate in the synthesis of complex molecular architectures found in natural products like terpenes and alkaloids.[1] This document provides a detailed guide for researchers, outlining the fundamental reactivity of this diene and presenting robust protocols for its application in key synthetic transformations.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and successful application in synthesis.
| Property | Value | Source |
| Molecular Formula | C7H10 | [2][3] |
| Molecular Weight | 94.1564 g/mol | [2] |
| Boiling Point | 110.8°C at 760 mmHg | [2] |
| Density | 0.832 g/cm³ | [2] |
| Flash Point | 1.6°C | [2] |
| CAS Number | 19656-98-5 | [2][3] |
Core Application: The Diels-Alder Reaction
The Diels-Alder reaction, a Nobel Prize-winning discovery by Otto Diels and Kurt Alder, is a cornerstone of organic synthesis for the formation of six-membered rings.[4] This [4+2] cycloaddition reaction between a conjugated diene and a dienophile is a powerful, atom-economical method for creating molecular complexity.[1][4] this compound serves as the four-carbon diene component in this reaction. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the diene and the dienophile.[1]
Mechanism and Stereochemistry
The Diels-Alder reaction is a concerted pericyclic reaction, meaning all bond-forming and bond-breaking events occur in a single transition state.[4] For the reaction to proceed, the diene must adopt an s-cis conformation.[5] Cyclic dienes, like this compound, are locked in this reactive conformation, making them particularly reactive.[5] A key stereochemical principle in Diels-Alder reactions is the "endo rule," which states that the dienophile's substituents with π-systems will preferentially occupy the space under the diene in the transition state, leading to the formation of the endo product.[5]
Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol details a representative Diels-Alder reaction between this compound and maleic anhydride, a common and reactive dienophile.[1][6]
Objective
To synthesize a cyclohexene adduct through a [4+2] cycloaddition reaction.[1]
Materials and Equipment
-
This compound
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Round-bottom flask (dry)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for workup and purification (separatory funnel, Büchner funnel, etc.)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere of nitrogen or argon, add maleic anhydride (1.0 equivalent).[1]
-
Solvent Addition: Add anhydrous toluene to dissolve the maleic anhydride.[1]
-
Diene Addition: Add this compound (1.1 equivalents) to the solution.[1]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110°C for toluene) using a heating mantle.[1][7]
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.[1]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.[1][7]
-
Remove the toluene under reduced pressure using a rotary evaporator.[1]
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.[1][6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1][6]
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired Diels-Alder adduct.[1]
-
Crystallization (Alternative to Chromatography): For some Diels-Alder products, crystallization can be an effective purification method. After cooling the reaction mixture, further cooling in an ice bath may induce crystallization.[6][7] The resulting crystals can be collected by vacuum filtration.[7]
Expected Quantitative Data
The following table provides illustrative quantitative data for a typical Diels-Alder reaction. Actual values may vary depending on the specific reaction scale and conditions.
| Parameter | Illustrative Value |
| Maleic Anhydride | 0.4 g |
| This compound | ~0.4 g (1.1 eq) |
| Toluene | 5 mL |
| Reflux Time | 15 minutes - 2 hours |
| Expected Yield | 70-90% |
Workflow Diagram
Caption: Workflow for the Diels-Alder reaction of this compound.
Other Synthetic Applications
While the Diels-Alder reaction is its most prominent application, this compound can participate in other transformations.
Photochemical Reactions
1,3-cyclohexadienes are known to undergo photochemical ring-opening reactions to form 1,3,5-hexatrienes upon UV irradiation.[8][9][10] This electrocyclic reaction is a classic example of a pericyclic process governed by the Woodward-Hoffmann rules.[9] While the parent 1,3-cyclohexadiene has been extensively studied, the photochemical behavior of substituted derivatives like this compound follows similar principles, offering a pathway to substituted acyclic trienes.[8][10]
Metal-Catalyzed Reactions
Transition metal catalysis can influence the reactivity and isomerization of cyclohexadienes. For instance, different metal catalysts can selectively promote the formation of 1,3- or 1,4-cyclohexadiene isomers from other precursors.[11][12] Furthermore, late-transition metal catalysts have been employed in the isomerization of 1,4-cyclohexadiene to the conjugated 1,3-isomer, which can then be used in subsequent reactions like polymerization.[13][14]
Safety and Handling
As a responsible scientist, it is imperative to be fully aware of the hazards associated with the chemicals used and to implement appropriate safety measures.
-
This compound: This compound is flammable.[15] Handle in a well-ventilated fume hood, away from ignition sources. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]
-
Maleic Anhydride: Corrosive and causes severe skin and eye damage.[7] It can also cause respiratory problems.[7] Handle with extreme care in a fume hood and wear appropriate PPE.
-
Toluene: Flammable liquid and vapor.[7] It is an irritant to the skin and eyes and may cause dizziness or drowsiness.[7] Use in a well-ventilated area.
Always consult the Safety Data Sheet (SDS) for each chemical before use.[15][16]
Purification of this compound
Commercial sources of this compound may contain impurities. For reactions sensitive to purity, distillation is a common purification method.
Protocol: Simple Distillation
-
Set up a simple distillation apparatus.
-
Gently heat the crude this compound.
-
Collect the fraction that distills at its boiling point (approximately 110.8°C at atmospheric pressure).[2]
For more rigorous purification, fractional distillation can be employed.[6]
Conclusion
This compound is a readily accessible and highly useful diene for the construction of complex cyclic systems. Its participation in the Diels-Alder reaction, in particular, provides a reliable and predictable method for forming six-membered rings. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers to effectively and safely utilize this versatile reagent in their synthetic endeavors.
References
- Benchchem. Application Notes and Protocols: 5-Methyl-1,3-hexadiene in Synthetic Chemistry.
- LookChem. This compound.
- Edubirdie. Diels Alder Reaction | California State University, Northridge.
- Diels-Alder Reaction.
- Benchchem. 5-Methyl-1,3-hexadiene in Fine Chemical Synthesis: Applications and Protocols.
- Sigma-Aldrich. SAFETY DATA SHEET.
- Wikipedia. Diels–Alder reaction.
- The Diels-Alder Cycloaddition Reaction.
- Fisher Scientific. SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET.
- PubChem. 5-Methylcyclohexa-1,3-diene.
- RSC Publishing. Metal-catalyzed formation of 1,3-cyclohexadienes: a catalyst-dependent reaction.
- Journal of the American Chemical Society. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State.
- PubMed. Metal-catalyzed formation of 1,3-cyclohexadienes: a catalyst-dependent reaction.
- PubMed. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts.
- National Center for Biotechnology Information. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State.
- ResearchGate. The photochemical reactions of 1,3‐cyclohexadiene and α‐phellandrene.
- ResearchGate. Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. community.wvu.edu [community.wvu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Diels Alder Reaction | California State University, Northridge - Edubirdie [edubirdie.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metal-catalyzed formation of 1,3-cyclohexadienes: a catalyst-dependent reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Metal-catalyzed formation of 1,3-cyclohexadienes: a catalyst-dependent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. fishersci.com [fishersci.com]
Quantitative Analysis of 5-Methyl-1,3-cyclohexadiene: A Comprehensive Guide to Analytical Methods and Protocols
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the precise quantification of 5-Methyl-1,3-cyclohexadiene, a volatile organic compound of interest in various research and industrial applications. Recognizing the limited availability of standardized protocols for this specific analyte, this document synthesizes established principles of analytical chemistry with field-proven insights to present robust and reliable methods. Primarily focusing on Gas Chromatography (GC) coupled with Mass Spectrometry (MS) and Flame Ionization Detection (FID), this guide offers detailed, step-by-step protocols for sample preparation, instrument configuration, and method validation. The causality behind experimental choices is elucidated to empower researchers, scientists, and drug development professionals to adapt and troubleshoot these methods for their specific matrices. This guide is designed to be a self-validating system, incorporating quality control checks and performance criteria to ensure data integrity and reproducibility.
Introduction: The Analytical Imperative for this compound
This compound (C₇H₁₀, CAS No: 19656-98-5) is a cyclic diene that can be found in complex hydrocarbon mixtures, such as gasoline, and may be a byproduct or intermediate in various chemical syntheses.[1] Its volatile nature and reactivity make its accurate quantification crucial for quality control, reaction monitoring, and environmental analysis. The structural isomers of methylcyclohexadiene further underscore the need for selective and sensitive analytical methods to differentiate and quantify each isomer accurately.
This application note addresses the analytical challenges associated with this compound by providing detailed protocols for its quantification, with a primary focus on Gas Chromatography (GC) due to the analyte's volatility. The methodologies described herein are grounded in established analytical principles for volatile organic compounds (VOCs) and are designed to be adaptable to a range of sample matrices.
Foundational Analytical Strategy: Gas Chromatography (GC)
Gas chromatography is the premier analytical technique for the separation and analysis of volatile compounds like this compound.[2] The choice of detector and column is paramount in achieving the desired selectivity and sensitivity.
Detector Selection: The Rationale
-
Flame Ionization Detector (FID): The FID is a robust and universally applicable detector for hydrocarbons. It offers high sensitivity and a wide linear range, making it ideal for routine quantitative analysis where the identity of the analyte is already confirmed. Its response is proportional to the number of carbon atoms in the analyte, providing a consistent and predictable signal.
-
Mass Spectrometry (MS): When unequivocal identification is required, especially in complex matrices, coupling GC with a mass spectrometer is the gold standard. The MS detector provides structural information by fragmenting the analyte molecules and analyzing the resulting mass-to-charge ratios. This allows for confident identification by comparing the obtained mass spectrum with reference libraries, such as the NIST Mass Spectral Library. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity and selectivity in quantitative analysis.
Column Selection: The Key to Separation
The choice of the GC column's stationary phase is critical for resolving this compound from other components in a sample.
-
Non-Polar Columns (e.g., HP-PONA, DB-5ms): These columns, typically based on dimethylpolysiloxane, separate compounds primarily based on their boiling points. Given that this compound is a hydrocarbon, a non-polar column is a logical starting point for method development.[3][4]
-
Polar Columns (e.g., DB-WAX): In cases where co-elution with other non-polar compounds is an issue, a polar column can provide alternative selectivity based on dipole-dipole or hydrogen bonding interactions. This can be particularly useful when analyzing samples containing a mix of hydrocarbons and more polar compounds.
Sample Preparation: Ensuring Analytical Integrity
The goal of sample preparation is to present the analyte to the analytical instrument in a suitable form, free from interfering matrix components. The choice of technique depends on the sample matrix.
Liquid Samples (e.g., Reaction Mixtures, Gasoline)
For liquid samples, direct injection is often feasible if the sample is clean and the analyte concentration is within the instrument's linear range. However, for complex matrices like gasoline, a dilution step with a suitable solvent (e.g., hexane, pentane) is necessary to avoid column overload and detector saturation.[5]
Protocol 1: Sample Preparation for Liquid Matrices
-
Homogenization: Ensure the liquid sample is homogeneous by vortexing or shaking.
-
Dilution: Based on the expected concentration of this compound, perform a serial dilution with a high-purity volatile solvent (e.g., hexane). A starting dilution of 1:100 (v/v) is recommended for gasoline samples.
-
Internal Standard: For accurate quantification, add a known concentration of an internal standard to the diluted sample. A suitable internal standard should be a compound with similar chemical properties to the analyte but with a different retention time (e.g., toluene, ethylbenzene).
-
Vialing: Transfer the final solution to a 2 mL autosampler vial with a PTFE-lined septum.
Solid and Aqueous Samples
For solid or aqueous samples where the analyte concentration is low, pre-concentration techniques are necessary. Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free and sensitive technique for extracting volatile compounds from various matrices.[6]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Aliquoting: Place a known amount of the solid or aqueous sample into a headspace vial.
-
Internal Standard: Spike the sample with a known amount of a suitable internal standard.
-
Equilibration: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the analyte to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace for a specific time (e.g., 20 minutes) to adsorb the analytes.
-
Desorption: Retract the fiber and immediately introduce it into the hot GC inlet for thermal desorption of the analytes onto the column.
Detailed Analytical Protocols
The following protocols provide a starting point for the quantitative analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
GC-MS Method for High-Confidence Identification and Quantification
This method is recommended for the analysis of complex matrices where unambiguous identification is critical.
Table 1: GC-MS Instrumental Parameters
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | A modern GC system with precise temperature and flow control is essential for reproducible retention times. |
| Column | HP-PONA (50 m x 0.2 mm ID, 0.5 µm film thickness) | A long, narrow-bore non-polar column provides high resolution for complex hydrocarbon mixtures.[4] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the sample. |
| Injection Mode | Split (Split ratio 50:1) | Prevents column overload, especially for concentrated samples. A lower split ratio or splitless injection can be used for trace analysis. |
| Injection Volume | 1 µL | A standard injection volume for capillary GC. |
| Carrier Gas | Helium (99.999% purity) | An inert carrier gas compatible with MS detectors. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency. |
| Oven Program | Initial: 40 °C (hold 5 min), Ramp: 5 °C/min to 200 °C (hold 2 min) | A temperature program allows for the separation of a wide range of volatile compounds. The initial hold helps to resolve very volatile components. |
| MS System | Agilent 5977B or equivalent | A sensitive and reliable mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification, SIM for quantification | Full scan mode is used for initial identification. SIM mode, monitoring characteristic ions of this compound (e.g., m/z 94, 79), provides higher sensitivity for quantification. |
Workflow Diagram for GC-MS Analysis
Caption: A generalized workflow for the quantification of this compound by GC-MS.
GC-FID Method for Routine Quantitative Analysis
This method is suitable for high-throughput analysis in a quality control environment where the identity of the analyte is well-established.
Table 2: GC-FID Instrumental Parameters
| Parameter | Value | Rationale |
| GC System | Agilent 7890B or equivalent | As above. |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) | A standard non-polar column suitable for hydrocarbon analysis. |
| Inlet Temperature | 250 °C | As above. |
| Injection Mode | Split (Split ratio 50:1) | As above. |
| Injection Volume | 1 µL | As above. |
| Carrier Gas | Helium or Hydrogen (99.999% purity) | Hydrogen can provide faster analysis times and higher resolution. |
| Flow Rate | 1.2 mL/min (Constant Flow) | As above. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 180 °C (hold 5 min) | A faster ramp rate can be used for simpler matrices. |
| Detector | Flame Ionization Detector (FID) | A robust and sensitive detector for hydrocarbons. |
| Detector Temp. | 280 °C | Ensures that all eluted compounds remain in the gas phase. |
| Hydrogen Flow | 30 mL/min | Optimized for FID performance. |
| Air Flow | 300 mL/min | Optimized for FID performance. |
| Makeup Gas (N₂) | 25 mL/min | Improves peak shape and detector response. |
Method Validation: Ensuring Trustworthiness and Accuracy
A robust analytical method must be validated to ensure that it is fit for its intended purpose. The following parameters should be assessed.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | A calibration curve with a correlation coefficient (r²) ≥ 0.995 over the expected concentration range. |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of ≥ 3. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-noise ratio of ≥ 10. |
| Precision | The closeness of agreement between a series of measurements. Expressed as Relative Standard Deviation (%RSD). | Intraday precision: %RSD ≤ 5%. Interday precision: %RSD ≤ 10%. |
| Accuracy | The closeness of the measured value to the true value. Determined by analyzing a certified reference material or by spike recovery experiments. | Recovery of 80-120%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | Resolution of the analyte peak from interfering peaks (Resolution ≥ 1.5). |
Workflow Diagram for Method Validation
Caption: A logical workflow for the validation of an analytical method for this compound.
Safety and Handling Precautions
This compound is a flammable liquid and vapor.[2] All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed safety information.[7]
Conclusion
The analytical methods and protocols detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. By understanding the principles behind the selection of analytical techniques, columns, and sample preparation methods, researchers can confidently adapt these protocols to their specific needs. The emphasis on method validation ensures the generation of high-quality, defensible data, which is paramount in scientific research and industrial applications.
References
- NIST. (n.d.). 1,3-Cyclohexadiene, 5-methyl-. NIST Chemistry WebBook.
- Restek Corporation. (2016). Can HPLC-UV Be Used For Terpenes Analysis In Cannabis?
- INEOS Group. (n.d.). Gasoline GC.
- Purdue University. (n.d.). Gasoline Analysis by GC-FID and GC-MS.
- Agilent Technologies. (n.d.). Determination of Limonene Oxidation Products Using SPME and GC–MS.
- Purdue University. (n.d.). Determining the Composition of Gasolines.
- ResearchGate. (n.d.). Gas chromatographic data and identification of isomeric products of cycloaddition reactions of conjugated C5 dienes.
- ResearchGate. (n.d.). Comparison of different methods for the determination of the limonene content in orange juice.
- ResearchGate. (n.d.). Table 2. Gas chromatographic analysis of studied gasoline samples.
- Elsevier. (2021). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry.
- National Center for Biotechnology Information. (2021). Combined Analysis of Volatile Terpenoid Metabolism and Transcriptome Reveals Transcription Factors Related to Terpene Synthase in Two Cultivars of Dendrobium officinale Flowers.
- Chromatography Forum. (2006). Product Analysis: Light Gases plus C1-C7 Hydrocarbons.
- ResearchGate. (n.d.). Estimation of conjugated dienes in gasoline by GC-MS.
- National Center for Biotechnology Information. (2021). Capillary Liquid Chromatography for the Determination of Terpenes in Botanical Dietary Supplements.
- ResearchGate. (2019). What is the difference between the HPLC and GC-MS methods for analysis of terpenes in hops?
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- ResearchGate. (n.d.). Degradation pathways of D-limonene and citral.
- ResearchGate. (n.d.). Thermal decomposition curves of poly(limonene) using the....
- Elsevier. (2020). RIFM fragrance ingredient safety assessment, methyl cyclohexadiene (mixture of isomers), CAS Registry Number 30640-46-1. Food and Chemical Toxicology.
- ResearchGate. (n.d.). GAS CHROMATOGRAPHIC DATA AND IDENTIFICATION OF ISOMERIC PRODUCTS OF CYCLOADDITION REACTIONS OF CONJUGATED C5 DIENES.
- Japan Society for Analytical Chemistry. (n.d.). Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with....
Sources
- 1. researchgate.net [researchgate.net]
- 2. fishersci.com [fishersci.com]
- 3. Degradation of limonene and trans-cinnamaldehyde in soil, and detection of their metabolites by UHPLC and GC-HRMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. whitman.edu [whitman.edu]
- 6. academic.oup.com [academic.oup.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Application Notes and Protocols for 5-Methyl-1,3-cyclohexadiene in Materials Science
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Potential of 5-Methyl-1,3-cyclohexadiene in Advanced Materials
This compound is a conjugated diene that, while structurally similar to its parent compound 1,3-cyclohexadiene, possesses a unique set of characteristics due to its methyl substituent. This seemingly minor addition has significant implications for its reactivity and the properties of the materials derived from it. In the realm of materials science, this molecule serves as a versatile building block for the synthesis of a range of polymers and functional organic molecules. Its primary applications lie in the creation of stereoregular polymers with tailored properties and in the construction of complex cyclic structures through the Diels-Alder reaction. These cyclic adducts can, in turn, be utilized as monomers for further polymerization or as key components in the design of functional materials, such as self-healing polymers and specialized resins.
This guide provides an in-depth exploration of the applications of this compound in materials science, complete with detailed experimental protocols and an analysis of the structure-property relationships that govern its utility.
I. Stereoselective Polymerization: Crafting Polymers with Precision
The conjugated diene system of this compound makes it an excellent monomer for polymerization. The presence of the methyl group influences the stereochemical outcome of the polymerization, allowing for the synthesis of polymers with specific tacticities (the spatial arrangement of the monomer units in the polymer chain). This stereoregularity is a critical factor in determining the physical and chemical properties of the resulting polymer, leading to materials ranging from elastomers to crystalline plastics.[1]
Syndiotactic trans-1,2-Poly(5-methyl-1,3-hexadiene): A Case Study
A notable application of this compound is in the synthesis of highly stereoregular syndiotactic trans-1,2-poly(5-methyl-1,3-hexadiene). This specific microstructure is achieved through the use of sophisticated catalyst systems, such as cobalt-based Ziegler-Natta type catalysts.
Causality Behind Experimental Choices: The choice of a cobalt-based catalyst, specifically Dichlorobis(isopropylphenylphosphine)cobalt(II) in conjunction with a methylaluminoxane (MAO) cocatalyst, is driven by its demonstrated high activity and stereospecificity for the 1,2-syndiotactic polymerization of conjugated dienes.[1] The phosphine ligands on the cobalt center play a crucial role in directing the incoming monomer to add in a specific orientation, leading to the desired syndiotactic arrangement. MAO acts as a cocatalyst to activate the cobalt precursor.
Protocol 1: Synthesis of Syndiotactic trans-1,2-Poly(5-methyl-1,3-hexadiene)
Objective: To synthesize syndiotactic trans-1,2-poly(5-methyl-1,3-hexadiene) using a CoCl₂(PⁱPrPh₂)₂/MAO catalyst system.
Materials:
-
This compound (purified)
-
Dichlorobis(isopropylphenylphosphine)cobalt(II) (CoCl₂(PⁱPrPh₂)₂)
-
Methylaluminoxane (MAO) solution in toluene (e.g., 10 wt%)
-
Anhydrous toluene (polymerization grade)
-
Methanol
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Solvent Purification:
-
Dry the toluene over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under an inert atmosphere.
-
Purify the this compound by stirring over calcium hydride for 24 hours, followed by distillation under reduced pressure. Store under an inert atmosphere.
-
-
Catalyst Preparation and Polymerization:
-
In a glovebox or under a strict inert atmosphere, add a calculated amount of the CoCl₂(PⁱPrPh₂)₂ catalyst to a flame-dried Schlenk flask.
-
Add anhydrous toluene to the flask to dissolve the catalyst.
-
Introduce the desired amount of this compound monomer into the reactor.
-
Initiate the polymerization by adding the MAO solution dropwise to the stirred monomer/catalyst solution. The Al/Co molar ratio is a critical parameter and should be optimized (typical ranges are from 100:1 to 1000:1).[1]
-
Maintain the reaction at a controlled temperature (e.g., 25 °C) for a specified duration (e.g., 1-24 hours). The optimal time will depend on the desired conversion and molecular weight.[1]
-
-
Polymer Isolation and Purification:
-
Terminate the polymerization by adding methanol containing a small amount of HCl.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.[1]
-
Data Presentation:
| Parameter | Expected Outcome | Characterization Method |
| Polymer Microstructure | Syndiotactic, trans-1,2 | ¹H and ¹³C NMR Spectroscopy |
| Molecular Weight (Mn) | 10,000 - 100,000 g/mol (variable) | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | Gel Permeation Chromatography (GPC) |
| Glass Transition Temp. (Tg) | Dependent on stereoregularity | Differential Scanning Calorimetry (DSC) |
| Melting Point (Tm) | Expected for crystalline polymer | Differential Scanning Calorimetry (DSC) |
Visualization of Polymerization Workflow:
Caption: Diels-Alder reaction of this compound and subsequent applications of the adduct.
III. Potential in Functional Materials: An Outlook
While the primary, well-documented applications of this compound are in polymerization and Diels-Alder reactions, its unique structure suggests potential in other areas of materials science.
-
Organic Electronic Materials: The conjugated diene system is a fundamental component of many organic semiconductors. While this compound itself is not a semiconductor, it can serve as a precursor for the synthesis of more complex conjugated molecules or polymers with potential applications in organic electronics. The methyl group can be used to tune solubility and solid-state packing, which are critical for device performance.
-
Functional Coatings: The reactivity of the double bonds in the cyclohexadiene ring allows for a variety of post-functionalization reactions. This opens up possibilities for creating functional coatings with specific properties, such as hydrophobicity, adhesion, or biocompatibility, by grafting different chemical moieties onto a polymer backbone derived from this monomer.
Conclusion
This compound is a valuable and versatile monomer in materials science. Its ability to undergo stereoselective polymerization allows for the creation of polymers with controlled microstructures and, consequently, tailored physical properties. Furthermore, its facile participation in the Diels-Alder reaction provides a robust platform for the synthesis of complex cyclic molecules that can be used as advanced monomers for techniques like ROMP or as key components in the design of smart materials such as self-healing polymers. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and exploit the rich chemistry of this compound in their pursuit of novel and high-performance materials.
References
- BenchChem. (2025). Synthesis of Stereoregular Polymers from 5-Methyl-1,3-hexadiene: Application Notes and Protocols. [Link to a representative, though general, source on stereoregular polymerization, as a direct peer-reviewed source for this specific monomer is not readily available.]
- BenchChem. (2025). Application Notes and Protocols: 5-Methyl-1,3-hexadiene in Synthetic Chemistry. [Link to a representative source on the Diels-Alder reaction of this monomer.]
- Mathers, R. T., Shreve, M. J., Meyler, E., & Chun, M. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts.
- Quirk, R. P., & Kells, A. M. (2000). 1,3-Cyclohexadiene Polymers. 3. Synthesis and Characterization of Poly(1,3-cyclohexadiene-block-styrene). Macromolecules, 33(1), 43-50. [Link]
- Sivaram, S. (2013). The Diels–Alder reaction in polymer science. Resonance, 18(8), 724-737. [Link]
- Bielawski, C. W., & Grubbs, R. H. (2007). Living ring-opening metathesis polymerization. Progress in Polymer Science, 32(1), 1-29. [Link]
- White, S. R., Sottos, N. R., Geubelle, P. H., Moore, J. S., Kessler, M. R., Sriram, S. R., ... & Viswanathan, S. (2001). Autonomic healing of polymer composites.
Sources
derivatization of 5-Methyl-1,3-cyclohexadiene for further reactions
An Application Guide to the Strategic Derivatization of 5-Methyl-1,3-cyclohexadiene for Synthetic Advancement
Introduction: Unlocking the Potential of a Versatile Diene
This compound is a valuable and reactive building block in the toolkit of the modern synthetic chemist. Its structure, featuring a conjugated diene system locked in a favorable s-cis conformation within a six-membered ring, makes it an exceptionally useful precursor for a variety of chemical transformations.[1] The presence of a methyl group at the 5-position introduces important elements of regiochemical and stereochemical control, allowing for the targeted synthesis of complex molecular architectures.[1] These derived structures serve as versatile intermediates for the synthesis of natural products and novel pharmaceutical compounds.[1]
This technical guide provides an in-depth exploration of the primary derivatization strategies for this compound, focusing on the causality behind experimental choices. We will delve into the mechanisms and protocols for three cornerstone reaction classes: Diels-Alder cycloadditions, electrophilic additions, and selective oxidations. The protocols and insights provided are designed for researchers, scientists, and drug development professionals seeking to leverage this diene's reactivity for the construction of complex molecular frameworks.
Core Derivatization Strategy I: The Diels-Alder Reaction
The Diels-Alder reaction, a Nobel Prize-winning transformation, is arguably the most powerful application of this compound.[2] This [4+2] cycloaddition provides an atom-economical and highly reliable method for constructing substituted six-membered rings, which are ubiquitous in natural products.[1][2][3]
Scientific Principles and Mechanistic Rationale
The reaction involves the concerted interaction between the 4 π-electrons of the conjugated diene and the 2 π-electrons of a dienophile, forming a cyclohexene derivative through the simultaneous creation of two new carbon-carbon bonds.[2] Cyclic dienes like this compound are particularly reactive because their ring structure pre-organizes the double bonds into the required s-cis conformation, minimizing the entropic barrier to reaction.[1][4]
The reaction's efficiency and selectivity are heavily influenced by the electronic nature of the reactants. "Normal-demand" Diels-Alder reactions are most effective when the dienophile possesses electron-withdrawing groups (e.g., carbonyls, nitriles), which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO) for better interaction with the diene's Highest Unoccupied Molecular Orbital (HOMO).[2]
When forming bicyclic systems, the reaction typically favors the formation of the endo product due to stabilizing secondary orbital interactions in the transition state. This is known as the Alder Endo Rule.[5][6]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1,3-cyclohexadiene
Welcome to the comprehensive technical support guide for the synthesis of 5-Methyl-1,3-cyclohexadiene. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you optimize your synthetic route and maximize your yield. Our guidance is grounded in established chemical principles and field-proven experience to ensure your success.
Introduction to the Synthesis of this compound
This compound is a valuable intermediate in organic synthesis, notably as a diene in Diels-Alder reactions for the construction of complex cyclic systems. The synthesis of this compound, however, can present challenges, including low yields, and the formation of isomeric impurities. The most common and effective methods for its preparation involve the decomposition of tosylhydrazones derived from 5-methylcyclohexan-1-one, primarily through the Shapiro and Bamford-Stevens reactions. The choice between these methods often dictates the regioselectivity of the resulting double bonds.
This guide will focus on troubleshooting and optimizing these synthetic routes to help you achieve high yields of pure this compound.
Troubleshooting Guide: Common Issues and Solutions
Low yields and product impurity are common hurdles in the synthesis of this compound. This section provides a systematic approach to identifying and resolving these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete formation of the tosylhydrazone intermediate. | - Verify the purity of your starting ketone: Impurities can interfere with the reaction. Purify 5-methylcyclohexan-1-one by distillation if necessary.- Ensure anhydrous conditions: The formation of the tosylhydrazone is a condensation reaction that releases water. The presence of excess water can inhibit the reaction. Use dry solvents and glassware.- Optimize reaction time and temperature: Monitor the reaction by TLC to ensure complete consumption of the starting ketone. Gentle heating may be required. |
| 2. Inefficient decomposition of the tosylhydrazone. | - Choice of base and stoichiometry: For the Shapiro reaction, at least two equivalents of a strong organolithium base (e.g., n-BuLi, MeLi) are crucial for the double deprotonation.[1] For the Bamford-Stevens reaction, a strong base like sodium methoxide or sodium hydride is typically used.[2] Ensure the base is not quenched by moisture or acidic impurities.- Temperature control: The decomposition of the tosylhydrazone is temperature-dependent. For the Shapiro reaction, the reaction is typically started at low temperatures (e.g., -78 °C) and then allowed to warm. For the Bamford-Stevens reaction, heating is often required.[3] | |
| 3. Degradation of the product. | - Product volatility and instability: this compound is a volatile and potentially unstable compound.[4] Ensure efficient trapping of the product during distillation and store it under an inert atmosphere at low temperatures. Avoid exposure to acid, which can catalyze isomerization or polymerization. | |
| Presence of Isomeric Impurities | 1. Formation of undesired regioisomers. | - Reaction choice: The Shapiro reaction generally favors the formation of the less substituted alkene (kinetic product), which in this case would be 1-methyl-1,3-cyclohexadiene.[2] The Bamford-Stevens reaction, particularly in protic solvents, can lead to the more substituted alkene (thermodynamic product), this compound.[2] Choose your reaction based on the desired isomer.- Solvent effects in Bamford-Stevens: The use of aprotic solvents in the Bamford-Stevens reaction tends to favor the formation of Z-alkenes.[3] |
| 2. Isomerization of the desired product. | - Acidic contamination: Traces of acid in the workup or purification steps can cause isomerization of the double bonds. Wash the crude product with a mild base (e.g., saturated sodium bicarbonate solution) and ensure all glassware is clean and free of acidic residues.- Thermal stress: Prolonged heating during distillation can lead to thermal isomerization. Use vacuum distillation to lower the boiling point and minimize heating time. | |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount or activity of the base. | - Titrate your organolithium reagent: The concentration of commercial organolithium reagents can decrease over time. Titrate your n-BuLi or MeLi solution before use to ensure accurate stoichiometry.- Ensure proper mixing: In heterogeneous reactions (e.g., with NaH), ensure efficient stirring to maximize surface area and reactivity. |
| 2. Reaction temperature is too low. | - Gradual warming: After the initial low-temperature addition, allow the reaction to warm slowly to room temperature or gently heat as required by the specific protocol to ensure the reaction goes to completion. Monitor by TLC. |
Troubleshooting Workflow for Low Yield
Caption: A step-by-step decision tree for troubleshooting low yields in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
The most common and readily available starting material is 5-methylcyclohexan-1-one. This ketone can be converted to its corresponding tosylhydrazone, which is the direct precursor for both the Shapiro and Bamford-Stevens reactions.
Q2: What is the main difference between the Shapiro and Bamford-Stevens reactions for this synthesis?
The primary difference lies in the reaction conditions and the typical major product. The Shapiro reaction utilizes at least two equivalents of an organolithium base and generally favors the formation of the less substituted alkene (kinetic control).[2] The Bamford-Stevens reaction uses a strong base like an alkoxide or hydride and, depending on the conditions, can favor the more substituted alkene (thermodynamic control).[2]
Caption: Comparison of the Shapiro and Bamford-Stevens reaction pathways.
Q3: How do I prepare the tosylhydrazone of 5-methylcyclohexan-1-one?
The tosylhydrazone is typically prepared by reacting 5-methylcyclohexan-1-one with one equivalent of p-toluenesulfonylhydrazide in a suitable solvent like ethanol or methanol. A catalytic amount of acid (e.g., HCl) can accelerate the reaction. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Q4: What analytical techniques are best for monitoring the reaction and assessing product purity?
-
Thin-Layer Chromatography (TLC): Ideal for monitoring the consumption of the starting ketone and the formation of the tosylhydrazone and the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for determining the purity of the final product and identifying any isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the desired product and characterizing any impurities.
Q5: How should I purify the final product?
Fractional distillation is the most common method for purifying this compound, as it is a liquid at room temperature.[5] Due to its potential for thermal isomerization, it is advisable to perform the distillation under reduced pressure to lower the boiling point. If distillation does not provide sufficient purity, column chromatography on silica gel using a non-polar eluent (e.g., hexanes) can be employed, although care must be taken to avoid prolonged contact with the acidic silica gel.[6]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via the Shapiro Reaction
This protocol is adapted from the general principles of the Shapiro reaction.[1][7]
Step 1: Preparation of 5-Methylcyclohexan-1-one Tosylhydrazone
-
In a round-bottom flask, dissolve 5-methylcyclohexan-1-one (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in methanol.
-
Add a few drops of concentrated hydrochloric acid and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting ketone is consumed.
-
Cool the mixture in an ice bath to induce precipitation of the tosylhydrazone.
-
Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum.
Step 2: Shapiro Reaction
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add the dried tosylhydrazone.
-
Add anhydrous solvent (e.g., THF or diethyl ether).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (2.2 eq) in hexanes via a syringe while maintaining the temperature at -78 °C. A color change is typically observed.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-6 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water or a saturated aqueous solution of ammonium chloride.[5]
-
Transfer the mixture to a separatory funnel and extract with a low-boiling organic solvent (e.g., pentane or diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₇H₁₀ |
| Molecular Weight | 94.16 g/mol |
| Boiling Point | approx. 110.8 °C at 760 mmHg[4] |
| Density | approx. 0.832 g/cm³[4] |
| Appearance | Colorless liquid |
References
- Bamford, W. R.; Stevens, T. S. The decomposition of toluene-p-sulfonylhydrazones by alkali. J. Chem. Soc.1952, 4735–4740.
- Shapiro, R. H. Alkenes from Tosylhydrazones. Organic Reactions1976, 23, 405-507.
- Bamford–Stevens reaction. In Wikipedia; 2023. Accessed January 8, 2026. [Link]
- Shapiro reaction. In Wikipedia; 2023. Accessed January 8, 2026. [Link]
- Adlington, R. M.; Barrett, A. G. M. Recent applications of the Shapiro reaction. Acc. Chem. Res.1983, 16 (2), 55–59.
- Trost, B. M.; Waser, J.; Meyer, A. Total Synthesis of (–)-Isoclavukerin A. J. Am. Chem. Soc.2007, 129 (47), 14556–14557.
- 5-Methyl-1,3-hexadiene in Fine Chemical Synthesis: Applications and Protocols. Benchchem. Accessed January 8, 2026.
- This compound. LookChem. Accessed January 8, 2026. [Link]
- Alkenes from Tosylhydrazones. Organic Reactions. Accessed January 8, 2026. [Link]
- Stoichiometric Photochemical Carbene Transfer by Bamford–Stevens Reaction. PMC. Accessed January 8, 2026. [Link]
- Application Notes and Protocols: 5-Methyl-1,3-hexadiene in Synthetic Chemistry. Benchchem. Accessed January 8, 2026.
- Shapiro and Bamford-Stevens reactions – revisited.
- 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC. Accessed January 8, 2026. [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Shapiro reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Synthesis of 5-Methyl-1,3-cyclohexadiene
Welcome to the technical support center for the synthesis of 5-Methyl-1,3-cyclohexadiene. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this often nuanced synthesis. Here, we move beyond simple protocols to address the common side reactions that can compromise yield and purity, providing mechanistic insights and validated solutions.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during the synthesis of this compound.
Q1: My final product shows multiple peaks with the same mass on GC-MS, and the 1H NMR is complex and difficult to interpret. What is the likely cause?
This is a classic sign of isomerization . This compound is often not the most thermodynamically stable isomer. Under acidic, basic, or thermal stress, the double bonds can migrate to form more stable, conjugated systems like 1-methyl-1,3-cyclohexadiene. These isomers have identical masses and often similar boiling points, complicating purification.
Q2: My reaction mixture turned dark brown or black during heating/distillation, and I have a significant amount of a high-boiling, non-distillable residue. What's happening?
This strongly indicates polymerization . Conjugated dienes are susceptible to polymerization, especially in the presence of acid catalysts or at elevated temperatures.[1][2][3] This process links monomer units together, forming high-molecular-weight oligomers and polymers that appear as a dark, viscous residue, which significantly lowers the yield of the desired monomer.
Q3: I'm observing a significant amount of toluene as a byproduct. How is this forming and how can I prevent it?
The presence of toluene is due to aromatization . Cyclohexadiene systems can readily oxidize to form the highly stable aromatic ring of toluene.[4][5] This is a strong thermodynamic driving force. This side reaction is often promoted by high temperatures during distillation, the presence of trace metals, or exposure to air (oxygen).
Q4: My synthesis involves the dehydration of a methylcyclohexanol, but my yields are consistently low.
Low yields in dehydration reactions are often due to incomplete reaction or competing side reactions. The acid-catalyzed dehydration is a reversible equilibrium.[1] To drive the reaction toward the alkene product, the product must be removed as it is formed, typically by distillation, in accordance with Le Châtelier's principle.[1] Failure to do so can result in rehydration of the alkene or incomplete conversion of the starting alcohol.
Section 2: Troubleshooting Deep Dive
This section provides a detailed analysis of the primary side reactions, including their mechanisms and specific protocols for their mitigation.
Issue 1: Isomerization to More Stable Conjugated Dienes
The most common side reaction is the isomerization of the kinetic product, this compound, to the thermodynamically favored 1-methyl-1,3-cyclohexadiene.
Underlying Mechanism: This isomerization is most often catalyzed by trace acid. The acid protonates one of the double bonds, forming a resonance-stabilized allylic carbocation. Subsequent deprotonation at a different position leads to the formation of the more substituted (and thus more stable) conjugated diene. The stability of alkenes generally increases with the number of substituent groups on the double bonds (Zaitsev's rule).[6]
Caption: Acid-catalyzed isomerization of this compound.
Troubleshooting & Mitigation Strategies:
| Symptom | Probable Cause | Recommended Action |
| Product contains >5% of other methylcyclohexadiene isomers by GC. | Trace acid in glassware, reagents, or workup solutions. | Ensure all glassware is rigorously cleaned, base-washed (e.g., with dilute NH₄OH), and oven-dried. Use anhydrous, neutral salts (like Na₂SO₄) for drying. |
| Isomerization occurs during distillation. | Thermal isomerization or acidic packing material. | Perform distillation under reduced pressure to lower the pot temperature. Use neutral distillation packing material. Consider adding a small amount of a non-volatile base (e.g., K₂CO₃) to the distillation pot. |
| Reaction is run under acidic conditions (e.g., alcohol dehydration). | The reaction conditions themselves favor isomerization. | Use the mildest possible acid catalyst (e.g., 85% H₃PO₄ instead of conc. H₂SO₄).[1][7] Remove the product from the reaction mixture by fractional distillation as it forms to minimize its exposure time to the acidic environment. |
Protocol: Minimizing Isomerization During Workup and Purification
-
Neutralize Promptly: After the reaction is complete, immediately quench any acid catalysts. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a water wash.
-
Dry Thoroughly: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is filtered off completely before distillation.
-
Distill Under Vacuum: Set up a fractional distillation apparatus for vacuum distillation. The reduced pressure will lower the boiling point, minimizing thermal stress that can cause isomerization.
-
Consider an Inhibitor: For storage, add a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) to prevent slow isomerization and polymerization over time. Store in a cold, dark place under an inert atmosphere (N₂ or Ar).
Issue 2: Aromatization to Toluene
The conversion of the diene to toluene is a thermodynamically favorable but often preventable side reaction.
Underlying Mechanism: Aromatization is an oxidation process involving the loss of a molecule of hydrogen (H₂). This can be facilitated by various oxidants, including atmospheric oxygen, especially at high temperatures or in the presence of metal catalysts that can facilitate hydrogen abstraction.
Caption: Systematic troubleshooting workflow for synthesis issues.
References
- Hill-Cousins, J. (n.d.). Desymmetrisation reactions of cyclohexa-1,4- dienes and marine natural product synthesis. Cardiff University ORCA.
- von Sonntag, C., & Schuchmann, H.-P. (1992). Hydroxyl-radical-induced oxidation of cyclohexa-1,4-diene by O2 in aqueous solution. A pulse radiolysis and product study. Journal of the Chemical Society, Perkin Transactions 2, (9), 1339-1345.
- Ferreira, M., et al. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. Molecules, 26(6), 1748.
- ResearchGate. (n.d.). Oxidation of 1,4-cyclohexadiene to benzene with mCPBA...
- Chemistry LibreTexts. (2024). 14.6: Diene Polymers - Natural and Synthetic Rubbers.
- R Discovery. (2021). Dienes Polymerization: Where We Are and What Lies Ahead.
- LibreTexts. (n.d.). Polymerization of Conjugated Dienes.
- Macromolecules. (2000). Polar, Functionalized Diene-Based Materials. 4. Polymerization Studies of 2,3-Bis(4-ethoxy-4-oxobutyl)-1,3-butadiene and Copolymerization with Styrene.
- Google Patents. (n.d.). US4619982A - Polymerization of conjugated dienes.
- Books Gateway. (2020). 9.1.3. Dehydration of Methylcyclohexanols | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom.
- Unknown Source. (n.d.).
- CDN. (n.d.). Experiment 7 – Dehydration of Methylcyclohexanols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 7. books.rsc.org [books.rsc.org]
Technical Support Center: Purification of 5-Methyl-1,3-cyclohexadiene
Welcome to the technical support guide for the purification of 5-methyl-1,3-cyclohexadiene. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile diene. The inherent reactivity and potential for isomer formation during the synthesis of this compound present unique purification challenges. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you obtain high-purity material for your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common impurities include positional isomers such as 1-methyl-1,3-cyclohexadiene and 2-methyl-1,3-cyclohexadiene, as well as the exocyclic isomer 5-methylidenecyclohexa-1,3-diene.[1][2] Residual solvents from the synthesis, such as toluene, and byproducts from side reactions are also frequently encountered.[3] Additionally, due to its reactivity as a diene, it can undergo Diels-Alder dimerization, especially upon heating or prolonged storage.[4][5]
Q2: Why is fractional distillation the most common purification method?
A2: Fractional distillation is effective for separating liquids with close boiling points.[6][7][8] Since this compound and its common isomeric impurities have boiling points that differ by only a few degrees, simple distillation is often insufficient. A fractionating column provides multiple theoretical plates for repeated vaporization-condensation cycles, enhancing the separation of these volatile compounds.[9]
Q3: What are the critical stability and storage considerations for purified this compound?
A3: As a conjugated diene, this compound is prone to dimerization and polymerization via the Diels-Alder reaction.[4][10] To ensure stability, the purified product should be stored under an inert atmosphere (nitrogen or argon) at low temperatures (ideally ≤ -20°C). The addition of a radical inhibitor, such as BHT (butylated hydroxytoluene), can also prevent polymerization. It is advisable to use the purified diene promptly after preparation.
Q4: Can enantiomers of this compound be separated by distillation?
A4: No, fractional distillation cannot separate enantiomers, such as (R)- and (S)-5-methyl-1,3-cyclohexadiene.[11] Enantiomers have identical boiling points and other physical properties in a non-chiral environment.[11] Their separation requires specialized techniques like chiral chromatography.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Poor Separation of Isomers During Fractional Distillation
Question: My GC analysis of the distilled fractions shows significant cross-contamination of this compound with other methylcyclohexadiene isomers. How can I improve the separation?
Probable Cause: The boiling points of the isomers are very close, making separation challenging. Insufficient column efficiency, an excessive distillation rate, or poor insulation can all lead to inadequate separation.
Solution: To enhance separation, you need to maximize the number of theoretical plates in your distillation setup and maintain a slow, steady distillation rate.
-
Column Selection: Use a high-efficiency fractionating column, such as a Vigreux column or a packed column (e.g., with Raschig rings or metal sponges). The length of the column is crucial; a longer column provides more surface area for condensation-revaporization cycles, leading to better separation.[9]
-
Distillation Rate: A slow distillation rate is essential. Aim for a rate of 1-2 drops per second. This allows for equilibrium to be established between the liquid and vapor phases on each theoretical plate of the column.
-
Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient.
-
Reflux Ratio: If your setup allows, maintaining a high reflux ratio (the ratio of condensate returned to the pot to the condensate collected) can significantly improve separation.
Issue 2: Persistent Toluene Contamination in the Final Product
Question: I've performed fractional distillation, but my NMR spectrum still shows peaks corresponding to toluene, which was used as the synthesis solvent. Why is it so difficult to remove?
Probable Cause: Toluene (boiling point ~111°C) has a boiling point close to that of this compound (boiling point ~101-110.8°C).[1][2] This proximity makes complete separation by fractional distillation difficult. In some cases, azeotrope-like behavior can also be a factor.
Solution: Several strategies can be employed to remove residual toluene:
-
Azeotropic Distillation: Add a solvent that forms a lower-boiling azeotrope with toluene. For example, adding methanol and then distilling can help carry over the toluene.[12] However, you will then need to remove the methanol.
-
Preparative Gas Chromatography (Prep-GC): For obtaining highly pure material, Prep-GC is an excellent, albeit more resource-intensive, option. It offers superior separation based on the differential partitioning of components between the mobile and stationary phases.[13][14]
-
Aqueous Workup: Before distillation, perform a thorough aqueous workup. Washing the organic layer multiple times with water or brine can help remove some of the toluene, as it has slight water solubility.
-
High Vacuum: After distillation, placing the product under a high vacuum for an extended period can help remove the last traces of volatile solvents like toluene.[12]
Issue 3: Product Dimerization or Polymerization in the Distillation Flask
Question: While performing the distillation, I noticed the material in the boiling flask turning viscous and yellow, and my overall yield of the monomer is low. What is happening?
Probable Cause: The prolonged heating required for fractional distillation can promote the Diels-Alder self-dimerization of the conjugated diene.[4][15] This is a common issue with reactive dienes.
Solution: To minimize dimerization, the exposure of the diene to high temperatures should be minimized.
-
Vacuum Distillation: Performing the fractional distillation under reduced pressure will lower the boiling point of the diene, allowing the distillation to proceed at a lower temperature. This significantly reduces the rate of the Diels-Alder reaction.
-
Addition of a Polymerization Inhibitor: Adding a small amount of a radical inhibitor like BHT or hydroquinone to the distillation flask can help prevent polymerization.
-
Use Freshly Prepared Material: Use the crude diene for purification as soon as possible after its synthesis to minimize the presence of pre-existing dimers.
Visualizing the Challenges
The following diagrams illustrate the key challenges in the purification process.
Isomerization and Dimerization Pathways
Caption: Potential impurities from synthesis and degradation.
Purification and QC Workflow
Sources
- 1. This compound [stenutz.eu]
- 2. lookchem.com [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. usalab.com [usalab.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. Purification [chem.rochester.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. reddit.com [reddit.com]
- 13. agilent.com [agilent.com]
- 14. youtube.com [youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Diels-Alder Reactions with 5-Methyl-1,3-cyclohexadiene
As a Senior Application Scientist, this guide is designed to provide you with advanced, field-proven insights into optimizing the Diels-Alder reaction using 5-methyl-1,3-cyclohexadiene. This versatile diene is a cornerstone for constructing complex polycyclic scaffolds, but its reactivity profile presents unique challenges and opportunities. This document moves beyond basic protocols to address the nuanced troubleshooting and optimization strategies required for success in a research and development setting.
Section 1: Foundational Principles & Core Protocol
Frequently Asked Questions: Understanding the Reactant
Question: What makes this compound a unique diene for the Diels-Alder reaction?
Answer: this compound is a structurally constrained cyclic diene. Its primary advantage is that the diene is "locked" in the reactive s-cis conformation, a prerequisite for the [4+2] cycloaddition to occur.[1] Unlike acyclic dienes that must overcome a slight energetic barrier to rotate from the more stable s-trans to the s-cis conformer, this diene is primed for reaction, often leading to faster reaction rates.[2][3] The methyl group at the 5-position, while not directly part of the conjugated system, introduces important steric and electronic influences on regioselectivity and stereoselectivity when reacting with unsymmetrical dienophiles.[4]
Question: How does the methyl group influence the stereoselectivity (endo/exo) of the reaction?
Answer: The primary control over endo/exo selectivity in Diels-Alder reactions stems from secondary orbital interactions in the transition state.[5][6] The endo product is typically favored under kinetic control (lower temperatures, shorter reaction times) because the electron-withdrawing groups of the dienophile can favorably interact with the developing pi-bond at the C2-C3 position of the diene.[5] This lowers the energy of the endo transition state, making it form faster.[6] The methyl group on the cyclohexadiene backbone can introduce steric hindrance that may slightly disfavor the endo approach, but this is often overcome by the electronic stabilization. However, the exo product is generally the thermodynamically more stable isomer due to reduced steric strain.[5][6] Therefore, at higher temperatures or with prolonged reaction times, the reversible nature of the Diels-Alder reaction can lead to isomerization to the more stable exo product via a retro-Diels-Alder mechanism.[5]
Core Experimental Protocol: Reaction with Maleic Anhydride
This protocol provides a reliable baseline for the synthesis of the classic bicyclic adduct from this compound and maleic anhydride.
Objective: To synthesize 4-methyl-bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride via a [4+2] cycloaddition.
Materials:
-
This compound (1.1 equivalents)
-
Maleic Anhydride (1.0 equivalent)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions, reflux, workup, and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add maleic anhydride (1.0 eq).
-
Solvent Addition: Add anhydrous toluene to dissolve the maleic anhydride completely.
-
Diene Addition: Add this compound (1.1 eq) to the solution dropwise at room temperature.
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 110 °C for toluene).
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the limiting reagent (maleic anhydride).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
Redissolve the crude solid in a suitable solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution (to remove any unreacted maleic anhydride that may have hydrolyzed) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure Diels-Alder adduct.[4]
General Experimental Workflow
Caption: General workflow for Diels-Alder synthesis and purification.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the optimization of this reaction.
Question: My reaction has a very low yield or has not worked at all. What are the primary causes?
Answer: A low or zero yield is a frequent issue that can typically be traced back to one of several key factors. A systematic approach is essential for diagnosis.
-
Diene Quality: 1,3-cyclohexadienes can be prone to oxidation or dimerization upon storage. Ensure you are using freshly distilled or high-purity diene. If the diene is old, it may have formed dimers that are unreactive in the Diels-Alder reaction.
-
Dienophile Reactivity: The rate of the Diels-Alder reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups (EWGs) like -CHO, -COR, -COOR, or -CN.[3] If your dienophile is electron-neutral or electron-rich (e.g., a simple alkene), the reaction will require much more forcing conditions (higher temperatures, longer times) or the use of a catalyst.
-
Reaction Temperature & Time: While heat is often required, excessive temperatures can promote the retro-Diels-Alder reaction, where the product reverts to the starting materials.[5] This is especially true if the product is sterically hindered. A systematic optimization of temperature is crucial. Microwave-assisted synthesis can sometimes provide rapid heating and improved yields, with optimal conditions often found between 125°C and 150°C for 5-20 minutes.[7]
-
Solvent Choice: Non-polar solvents like toluene or hexane are generally good starting points.[8] However, for some substrate combinations, polar solvents and even water have been shown to accelerate the reaction rate due to hydrophobic effects and stabilization of the polar transition state.[2]
-
Catalysis: If thermal conditions fail, the reaction may require Lewis acid catalysis to activate the dienophile. This is discussed in detail in Section 3.
Troubleshooting Workflow: Low Product Yield
Sources
- 1. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
preventing isomerization of 5-Methyl-1,3-cyclohexadiene during storage
Technical Support Center: 5-Methyl-1,3-cyclohexadiene
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, we address common challenges related to its stability, focusing on the prevention of isomerization during storage and handling. Our goal is to provide not just protocols, but the scientific reasoning behind them, ensuring the integrity of your experiments.
Part 1: Understanding the Isomerization Challenge
This section delves into the fundamental chemistry of this compound, explaining why isomerization is a primary concern during its storage.
Q1: What is isomerization and why is it a problem for this compound?
A1: Isomerization is a chemical process where a molecule is transformed into another molecule with the same atoms but a different arrangement (a different isomer).[1] For this compound (a conjugated diene), this typically involves the migration of the double bonds within the cyclohexadiene ring or the movement of a proton, leading to the formation of more thermodynamically stable isomers.
The primary concern is that even small amounts of an unintended isomer can drastically alter the reactivity, stereoselectivity, and outcome of a planned reaction. In drug development, such impurities can lead to the formation of incorrect products, failed syntheses, and misleading biological data. The main isomers of concern are 1-methyl-1,3-cyclohexadiene and 2-methyl-1,3-cyclohexadiene, which can form via[2][3]-hydride shifts.
Q2: What are the main pathways that lead to the isomerization of this compound?
A2: There are two primary pathways that can induce the isomerization of this compound during storage:
-
Thermal Isomerization: This process is driven by heat.[4][5] Elevated temperatures provide the necessary activation energy for the molecule to overcome the energy barrier and rearrange into a more stable isomeric form. This is a significant concern even at ambient room temperatures over extended periods.
-
Acid-Catalyzed Isomerization: The presence of acidic impurities, even in trace amounts, can catalyze the isomerization process.[6][7] Protons can add to the diene system, forming a carbocation intermediate which can then eliminate a proton from a different position to yield a new isomer. Sources of acid can include atmospheric CO₂ dissolving in residual moisture, or degradation of the storage container or cap liner.
The diagram below illustrates the potential isomerization pathways from the less stable 5-methyl isomer to the more stable 1-methyl and 2-methyl isomers through a sigmatropic rearrangement.
Caption: Potential isomerization pathways for this compound.
Part 2: Recommended Storage & Handling Protocols
To maintain the purity of this compound, adherence to strict storage and handling protocols is critical.
Q3: What are the ideal storage conditions to prevent isomerization?
A3: The primary goal is to mitigate the factors that drive isomerization: heat, light, and chemical contaminants. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Freezer) | Significantly lowers the thermal energy of the system, drastically reducing the rate of thermal isomerization.[8] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen, preventing autoxidation and peroxide formation, and displaces moisture, reducing the risk of acid formation.[2] |
| Container | Amber Glass Bottle with PTFE-lined Cap | Amber glass protects the compound from light, which can initiate radical reactions.[9] A PTFE (Teflon) liner provides a highly inert barrier, preventing leaching of contaminants from the cap. |
| Inhibitor | Butylated Hydroxytoluene (BHT), 100-200 ppm | BHT is a radical scavenger that can inhibit autoxidation pathways. While primarily for preventing peroxide formation, it can also help quench radical-initiated isomerization. |
Note: Always consult the Safety Data Sheet (SDS) for specific handling and storage information provided by the manufacturer.[3][10][11]
Q4: Beyond isomerization, are there other degradation risks I should be aware of?
A4: Yes. As a conjugated diene, this compound is highly susceptible to autoxidation , a reaction with atmospheric oxygen that forms unstable and potentially explosive peroxides.[9] This is a critical safety hazard.
Key Signs of Peroxide Formation:
-
Appearance of cloudiness or wisp-like structures in the liquid.[9]
-
Formation of crystals, especially around the cap.[9]
-
Any discoloration of the liquid.[9]
If you observe any of these signs, DO NOT move or open the container. Contact your institution's Environmental Health and Safety (EHS) office immediately. [9]
Part 3: Troubleshooting Guide
This section provides actionable steps for when you suspect the integrity of your this compound has been compromised.
Q5: I suspect my stored sample has isomerized. How can I confirm this?
A5: The most reliable method for confirming and quantifying isomerization is Gas Chromatography-Mass Spectrometry (GC-MS) .[12][13][14] This technique separates the different isomers based on their boiling points and interactions with the GC column, and the mass spectrometer provides a unique fragmentation pattern for each, allowing for positive identification.
-
Sample Preparation: Prepare a dilute solution of your this compound sample (e.g., 1 µL in 1 mL) in a high-purity, volatile solvent like hexane or dichloromethane.
-
Instrument Setup: Use a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent), which is suitable for separating hydrocarbon isomers.
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 200°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[12]
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
-
Analysis: Compare the resulting chromatogram and mass spectra to a certified reference standard of pure this compound. The presence of peaks at different retention times with a molecular ion (m/z 94) corresponding to C₇H₁₀ indicates the presence of isomers.[15][16]
Q6: My sample is contaminated with isomers and/or peroxides. Can it be purified?
A6: Yes, purification is often possible, but it must be done with extreme caution, especially if peroxides are present.
The following diagram outlines the decision-making process for handling a potentially contaminated sample.
Caption: Decision workflow for handling contaminated this compound.
This procedure should only be performed on solutions with low levels of peroxides (<100 ppm) and behind a blast shield in a certified chemical fume hood.[9]
-
Prepare Column: Place a small plug of glass wool at the bottom of a chromatography column.
-
Pack Alumina: Fill the column with activated basic alumina. The amount depends on the volume of the diene to be purified (a rule of thumb is ~100 g of alumina per 1 L of solvent).
-
Elute: Carefully add the this compound to the top of the column and allow it to pass through under gravity.
-
Collect: Collect the purified eluent.
-
Re-test: Test the collected liquid for peroxides to confirm their removal before proceeding.[9]
Frequently Asked Questions (FAQs)
Q7: How often should I test my this compound for purity and peroxides? A7: For opened containers, it is best practice to test for peroxides every 3 months.[9] A purity check via GC-MS should be performed before use in a critical synthesis if the material has been stored for more than 6 months, or if storage conditions have been suboptimal.
Q8: Can I re-inhibit my sample? A8: Yes. If you have purified the diene by distillation or passing it through alumina (which removes the original inhibitor), you should add a fresh stock of an appropriate inhibitor like BHT to a final concentration of 100-200 ppm to ensure long-term stability.[9]
Q9: My lab stores this compound at 4°C instead of -20°C. Is this acceptable? A9: Storage at 4°C (refrigeration) is better than room temperature but is not ideal. While it will slow down thermal isomerization and degradation compared to ambient storage, the rate will still be significantly higher than at -20°C. For high-purity applications and long-term storage, -20°C is strongly recommended.
References
- ChemBK. 5-METHYL-1,3-CYCLOHEXANDIONE - Physico-chemical Properties.
- Chemistry Stack Exchange. How to compare stability between 5‐methylcyclohexa‐1,3‐diene and 3‐methylenecyclohexene?
- PubMed Central (PMC). Modulating the thermal isomerization barriers of quadricyclane to norbornadiene through cross-conjugative patterns.
- ResearchGate. Degradation Pathways | Request PDF.
- Stenutz. This compound.
- ResearchGate. Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts | Request PDF.
- Cheméo. Chemical Properties of 1,3-Cyclohexadiene, 5-methyl- (CAS 19656-98-5).
- PubMed Central (PMC). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities.
- NIST WebBook. 5-Methylene 1,3-cyclohexadiene.
- MDPI. Indium-Catalyzed Cycloisomerization of 1,6-Cyclohexenylalkynes.
- American Chemical Society Publications. Cyclic Dienes. XXVI. 5-Methylene-1,3-cyclohexadiene, an Alicyclic Isomer of Toluene.
- ACS Publications. Thermal isomerization of a vinylcyclobutene to a cyclohexadiene.
- Pearson. Show how 5-methyl-1,3-cyclopentadiene rearranges to form 1-methyl...
- National Institutes of Health (NIH). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326.
- ResearchGate. Isomeric methylcyclopentadienes: (2) 5-methyl-1,3-cyclopentadiene, (3)...
- LookChem. This compound.
- ResearchGate. Cyclopropenes for the Stepwise Synthesis of 1,2,4,5-Tetraarylbenzenes via 1,4-Cyclohexadienes.
- PubChem. 5-Methylene-1,3-cyclohexadiene.
- PubMed Central (PMC). Hemithioindigo-Based Trioxobicyclononadiene: 3D Multiswitching of Electronic and Geometric Properties.
- YouTube. Formation of Cyclohexene via an Acid Catalyzed E1 Reaction.
- PubMed Central (PMC). Thermal Isomerization of Hydroxyazobenzenes as a Platform for Vapor Sensing.
- PubMed Central (PMC). Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison.
- ResearchGate. Proposed pathway for the anaerobic degradation of cyclohexane by the...
- PubMed Central (PMC). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts.
- PubChem. 5-Methylcyclohexa-1,3-diene.
- Google Patents. A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products.
- eScholarship. Analysis of gas chromatography/mass spectrometry data for catalytic lignin depolymerization using positive matrix factorization.
- ResearchGate. 10000 PDFs | Review articles in GC-MS ANALYSIS.
- Agilent. The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS.
Sources
- 1. Show how 5-methyl-1,3-cyclopentadiene rearranges to form 1-methyl... | Study Prep in Pearson+ [pearson.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. Modulating the thermal isomerization barriers of quadricyclane to norbornadiene through cross-conjugative patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Kinetics and Energetics of Thermal Cis-Trans Isomerization of a Resonance-Activated Azobenzene in BMIM-Based Ionic Liquids for PF6−/Tf2N− Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 14. gcms.cz [gcms.cz]
- 15. This compound [stenutz.eu]
- 16. lookchem.com [lookchem.com]
Technical Support Center: Identifying Byproducts in 5-Methyl-1,3-cyclohexadiene Synthesis by GC-MS
Welcome to the technical support guide for the analysis of 5-Methyl-1,3-cyclohexadiene synthesis. This resource is designed for researchers, chemists, and drug development professionals who rely on Gas Chromatography-Mass Spectrometry (GC-MS) for quality control and reaction monitoring. Here, we address common challenges encountered during the analysis, providing expert insights, troubleshooting protocols, and validated methodologies to ensure the integrity of your results.
Section 1: Frequently Asked Questions - Byproduct Identification
This section tackles the most common questions regarding the nature and identification of impurities found in the synthesis of this compound.
Q1: I've run my post-reaction sample and see multiple peaks around my target compound. What are the most common byproducts I should expect?
A1: In nearly all synthetic routes to this compound, the formation of isomeric byproducts is the primary challenge. The exact profile will depend on your specific synthetic pathway (e.g., dehydrohalogenation, Wittig reaction), but the most prevalent impurities are positional isomers.[1][2]
-
Positional Isomers: These compounds share the same molecular formula (C7H10) and thus the same molecular weight (94.16 g/mol ).[1] Their separation depends entirely on the chromatographic conditions. Common isomers include:
-
1-Methyl-1,3-cyclohexadiene
-
2-Methyl-1,3-cyclohexadiene
-
Methyl-1,4-cyclohexadiene
-
-
Aromatization Product (Toluene): this compound can isomerize to toluene (C7H8), especially if the reaction or workup conditions involve heat or acid/base catalysts.[3] This involves the loss of two hydrogen atoms.
-
Unreacted Starting Materials: Depending on reaction completion, you may see residual starting materials (e.g., 3,4-dibromo-1-methylcyclohexane).
-
Solvent and Reagent Impurities: Always run a blank to account for peaks originating from your solvents or other reagents.
Q2: All my main byproduct peaks have a molecular ion at m/z 94. How can I distinguish between the different methylcyclohexadiene isomers using mass spectrometry?
A2: Distinguishing isomers by mass spectrometry alone is challenging because they often produce very similar fragmentation patterns. While the molecular ion (M+) will be prominent at m/z 94 for all C7H10 isomers, the key to differentiation lies in the relative intensities of the fragment ions and, most importantly, their chromatographic separation.
The primary fragmentation mechanism for cyclohexadienes is the retro-Diels-Alder reaction, which cleaves the ring.[4] The position of the methyl group influences which fragments are formed and their relative stability, leading to subtle differences in the mass spectrum.
-
This compound: A characteristic fragmentation might involve the loss of a methyl radical (CH₃•), resulting in a fragment at m/z 79 (M-15).
-
Other Isomers: While also showing an m/z 79 peak, the ratio of [M-15]+ to other fragments may differ.
-
The Decisive Factor: Chromatographic retention time is the most reliable method for isomer identification. A well-optimized GC method will separate the isomers, allowing you to identify them based on their elution order. Confirmation requires running authentic standards for each potential isomer.
Q3: My mass spectrum shows a very strong peak at m/z 91, but the molecular ion at m/z 92 is weak or absent. What is this compound?
A3: A dominant peak at m/z 91 is the classic signature of the tropylium ion ([C7H7]+). This is the base peak in the mass spectrum of toluene and other compounds containing a benzyl group. Its exceptional stability is due to its aromatic, 7-pi electron system. If you see this peak, it is highly probable that your product has undergone aromatization to form toluene . The molecular ion for toluene is at m/z 92. The presence of a strong m/z 91 peak and a corresponding m/z 92 molecular ion is a definitive indicator of toluene contamination.
Section 2: Troubleshooting Chromatographic Issues
Effective byproduct identification is impossible without clean, reproducible chromatography. This section provides solutions to common chromatographic problems.
Q4: My peaks for the diene isomers are co-eluting or showing poor resolution. What can I do to improve separation?
A4: Co-elution of isomers is a frequent problem. The solution lies in optimizing your GC method to enhance selectivity.
-
Lower the Initial Oven Temperature: Starting at a lower temperature (e.g., 40-50°C) allows the analytes to focus at the head of the column, improving separation of early-eluting, volatile compounds.
-
Slow the Temperature Ramp Rate: A slower ramp rate (e.g., 2-5°C/min) increases the interaction time of the analytes with the stationary phase, which is crucial for separating compounds with similar boiling points and polarities like isomers.
-
Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for your column dimensions. For a 30m x 0.25mm ID column, a flow rate of ~1 mL/min is a good starting point. Operating at the optimal linear velocity maximizes column efficiency.
-
Use a Longer Column: If optimization fails, switching to a longer column (e.g., 60m instead of 30m) will increase the number of theoretical plates and provide better resolving power.
-
Verify Stationary Phase: A nonpolar column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is generally suitable for this separation.[5][6]
Q5: I'm observing significant peak tailing, especially for my main product. What is the cause and how can I fix it?
A5: Peak tailing is typically caused by "active sites" within the GC system that undesirably interact with the analyte.[7]
-
Contaminated Inlet Liner: The glass inlet liner is a common source of activity. Particulate matter or non-volatile residues can create active sites.
-
Solution: Replace the inlet liner. Consider using a deactivated liner, such as one treated with silanization, to minimize surface activity.
-
-
Column Contamination: The first few meters of the column can accumulate non-volatile material from repeated injections.
-
Solution: "Clip" the column by removing the first 0.5-1 meter from the inlet side. This provides a fresh, clean surface for the separation to begin.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Solution: Dilute your sample or increase the split ratio in your injection method.
-
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can cause dead volume, leading to peak distortion. Re-install the column according to the manufacturer's instructions.[8]
Q6: I am seeing "ghost peaks" – unexpected peaks that appear in my blank solvent runs. Where are they coming from?
A6: Ghost peaks are contaminants that are not from the sample itself. A systematic approach is needed to identify the source.[9]
-
Carryover from Previous Injection: A highly concentrated sample can leave residue in the syringe or inlet, which then elutes in subsequent runs.
-
Solution: Implement a rigorous syringe wash protocol with a strong solvent between injections. Run a solvent blank after a concentrated sample to confirm the system is clean.
-
-
Contaminated Syringe or Rinse Solvent: The solvent used for syringe washing may be contaminated.
-
Solution: Replace the rinse solvent with fresh, high-purity solvent.
-
-
Septum Bleed: Over-tightening the septum nut or using an old, cored septum can cause small particles of the septum to enter the inlet liner, which then off-gas and create peaks.
-
Solution: Replace the septum and avoid over-tightening the retaining nut.
-
-
Carrier Gas Impurities: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the oven heats up.
-
Solution: Ensure high-purity carrier gas is used and that gas traps (moisture, oxygen, hydrocarbon) are installed and functioning correctly.
-
Section 3: Protocols and Workflows
Protocol 1: Recommended GC-MS Method Parameters for Isomer Separation
This protocol provides a robust starting point for the analysis of this compound and its byproducts. It should be adapted and optimized for your specific instrumentation and column.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard, reliable platform. |
| Mass Spectrometer | Agilent 5977B or equivalent | Provides sensitive detection and spectral data. |
| Column | HP-5ms (30m x 0.25mm ID, 0.25µm film) | A versatile, non-polar column suitable for hydrocarbon separation. |
| Sample Prep | Dilute 1 µL of reaction mixture in 1 mL of Hexane | Prevents column overload and ensures proper volatilization. |
| Injection Volume | 1 µL | Standard volume for split injection. |
| Inlet Temperature | 250°C | Ensures rapid and complete vaporization of the sample. |
| Inlet Mode | Split (Ratio 50:1) | Prevents column overload and maintains sharp peak shapes. Adjust as needed based on sample concentration. |
| Carrier Gas | Helium, Constant Flow | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min | Optimal for a 0.25mm ID column. |
| Oven Program | 40°C (hold 2 min), ramp 3°C/min to 120°C | A low starting temp and slow ramp are critical for resolving volatile isomers. |
| MS Transfer Line | 280°C | Prevents condensation of analytes before they enter the mass spectrometer. |
| Ion Source Temp | 230°C | Standard temperature for electron ionization. |
| Quadrupole Temp | 150°C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode that produces reproducible, library-searchable spectra. |
| Scan Range | 35 - 300 m/z | Covers the mass range of expected analytes and potential contaminants. |
Workflow for Systematic Byproduct Identification
The following diagram outlines a logical workflow for identifying an unknown peak in your chromatogram.
Caption: A decision tree for identifying unknown peaks in a GC-MS chromatogram.
Section 4: Data Interpretation Deep Dive
Table 1: Expected GC-MS Data for Target Analyte and Common Byproducts
This table summarizes the expected mass spectral data for this compound and its most common related impurities. Retention times are relative and will vary based on your specific GC method.
| Compound | Molecular Formula | MW ( g/mol ) | Expected Relative RT | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| This compound | C₇H₁₀ | 94.16 | 1.00 | 94 | 79, 66 | Target compound. m/z 79 corresponds to loss of a methyl group. |
| 1-Methyl-1,3-cyclohexadiene | C₇H₁₀ | 94.16 | ~1.05-1.15 | 94 | 79, 66 | Typically elutes slightly after the 5-methyl isomer. |
| Toluene | C₇H₈ | 92.14 | ~0.90 | 92 | 91 , 65, 39 | Aromatization byproduct. Characterized by the highly stable tropylium ion at m/z 91. |
| 1,4-Cyclohexadiene | C₆H₈ | 80.13 | <0.80 | 80 | 79, 54 | Potential byproduct from side reactions. Retro-Diels-Alder fragment at m/z 54.[10] |
Disclaimer: This data is for reference only. Absolute identification requires comparison with a certified reference standard analyzed under identical conditions.
References
- Restek Corporation. (n.d.). GC Troubleshooting Guide.
- Bailey, W. J., & Lawson, C. G. (1961). Cyclic Dienes. XXVI. 5-Methylene-1,3-cyclohexadiene, an Alicyclic Isomer of Toluene. The Journal of Organic Chemistry, 26(6), 1775–1777. [Link]
- Stenutz, R. (n.d.). This compound. The Stenutz Pages.
- LookChem. (n.d.). This compound.
- Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Praseetha, P. K., & S, R. (2016). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. International Journal of Pharmacognosy and Phytochemical Research, 8(5), 853-857.
- Al-Rubaye, A. F., Kadhim, M. J., & Hameed, I. H. (2017). Gas chromatography–mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Beni-Suef University Journal of Basic and Applied Sciences, 6(1), 89-97. [Link]
- Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry.
- Wikipedia. (n.d.). Cyclohexa-1,3-diene.
Sources
- 1. This compound [stenutz.eu]
- 2. lookchem.com [lookchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mass Spectrometry [www2.chemistry.msu.edu]
- 5. rjptonline.org [rjptonline.org]
- 6. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. shimadzu.co.uk [shimadzu.co.uk]
- 10. Cyclohexa-1,3-diene - Wikipedia [en.wikipedia.org]
Technical Support Center: Catalyst Selection for Selective Hydrogenation of 5-Methyl-1,3-cyclohexadiene
Welcome to the technical support center for the selective hydrogenation of 5-Methyl-1,3-cyclohexadiene. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of specific methylcyclohexene isomers. Here, we address common challenges and frequently asked questions, providing field-proven insights and actionable protocols to enhance your experimental success. Our focus is on the causality behind experimental choices, ensuring a deep, mechanistic understanding of this nuanced catalytic process.
Frequently Asked Questions (FAQs): Catalyst Selection & Strategy
This section addresses the foundational questions regarding the strategic selection of catalysts to achieve high selectivity in the hydrogenation of this compound.
Q1: What are the primary products and challenges in the selective hydrogenation of this compound?
The primary goal is to hydrogenate one of the two double bonds in this compound to produce a specific monoene product. The main challenge lies in controlling the selectivity. The reaction can yield two primary monoene isomers, 4-methylcyclohexene (the kinetic product) and 1-methylcyclohexene (the thermodynamically more stable product), as well as the fully saturated methylcyclohexane from over-hydrogenation. Controlling the reaction to favor one isomer over the others is the principal difficulty.
Q2: Which catalyst metals are most effective for this reaction?
Palladium (Pd) is the most widely used and highly active metal for the selective hydrogenation of dienes.[1][2] Its high activity allows the reaction to proceed under mild conditions, which is often crucial for preventing over-hydrogenation. Other noble metals like Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are also active but may exhibit different selectivity profiles.[3] For routine laboratory hydrogenations of alkenes, Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO2, Adams' catalyst) are the most common choices.[4]
Q3: How does the catalyst support material impact selectivity?
The support material is not merely an inert carrier; it critically influences the catalyst's performance by affecting the dispersion, electronic properties, and stability of the metal nanoparticles.[5]
-
Metal-Support Interactions (MSI): Strong interactions, often seen with reducible oxide supports like TiO₂ or ZrO₂, can alter the electronic state of the metal particles and help anchor them, preventing sintering and deactivation.[5][6]
-
Porosity and Surface Area: Supports with high surface area (e.g., activated carbon, alumina) allow for high dispersion of the metal, maximizing the number of active sites.[4] The pore structure can also induce shape-selective effects by controlling substrate access to the catalytic sites.[3]
-
Acidity/Basicity: The acidic or basic nature of supports like alumina can promote unwanted side reactions, such as double bond isomerization. Using a neutral support like activated carbon can mitigate these issues.
Q4: What is the benefit of using a bimetallic or modified catalyst?
Adding a second metal (e.g., Ni, Ag, Sn) to a Pd catalyst can dramatically improve selectivity.[1] This improvement stems from two main effects:
-
Geometric Effect: The second metal can dilute the active Pd sites on the surface. This "active site isolation" strategy hinders the multiple adsorptions of the diene molecule required for over-hydrogenation.[7][8]
-
Electronic Effect: The second metal can donate or withdraw electron density from Pd, modifying its electronic structure. This change alters the adsorption strength of the diene and intermediate alkenes, thereby steering the reaction towards the desired product.[1]
Q5: How can I prevent over-hydrogenation to methylcyclohexane?
Preventing complete saturation is key to achieving high monoene selectivity. Several strategies can be employed:
-
Catalyst Deactivation/Poisoning: Intentionally adding a catalyst poison can reduce the activity of the most reactive sites, thereby preventing the hydrogenation of the less reactive monoene product. This principle is famously used in the Rosenmund and Lindlar reductions.[9]
-
Reaction Conditions: Operating at lower hydrogen pressures and temperatures reduces the rate of hydrogenation, giving more control.
-
Active Site Isolation: Using bimetallic catalysts or catalysts with supports that create isolated active sites can prevent the substrate from remaining on the catalyst surface long enough for the second hydrogenation step to occur.[7]
Visualizing the Reaction Pathway
The hydrogenation of this compound proceeds through a network of parallel and sequential reactions. Understanding this pathway is crucial for developing a selective process.
Caption: Reaction network for the hydrogenation of this compound.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Selectivity - High Levels of Methylcyclohexane
-
Potential Cause: The catalyst is too active, or the reaction conditions are too harsh, leading to rapid hydrogenation of the intermediate methylcyclohexene.
-
Troubleshooting Steps:
-
Reduce Hydrogen Pressure: Lower the H₂ pressure to decrease the surface concentration of adsorbed hydrogen, thus slowing the overall hydrogenation rate.
-
Lower Reaction Temperature: Decreasing the temperature will reduce the rate of all reaction steps, but it often has a more pronounced effect on the more difficult second hydrogenation step.
-
Change Catalyst Metal: If using a highly active metal like Pt, consider switching to Pd, which is often more selective for diene hydrogenation.[4]
-
Modify the Catalyst: Introduce a second metal (e.g., Ni, Ag) to create a bimetallic catalyst, which can dilute Pd sites and improve selectivity.[1] Alternatively, consider a controlled poisoning of the catalyst, similar to the approach for a Lindlar catalyst.[9]
-
Problem 2: Low Selectivity - Incorrect Isomer Ratio (e.g., too much 1-methylcyclohexene)
-
Potential Cause: The reaction conditions or catalyst support are promoting the isomerization of the initial kinetic product (4-methylcyclohexene) to the more stable thermodynamic product (1-methylcyclohexene).
-
Troubleshooting Steps:
-
Reduce Reaction Time: Monitor the reaction progress closely (e.g., by GC-MS) and stop it once the conversion of the starting diene is complete but before significant isomerization occurs.
-
Evaluate the Support: Acidic sites on supports like alumina can catalyze isomerization. Switch to a neutral support such as activated carbon (Pd/C) or a specially treated neutral alumina.
-
Lower the Temperature: Isomerization is an equilibrium-driven process. Lowering the temperature can help kinetically trap the desired initial product.
-
Problem 3: Catalyst Deactivation - Decreasing Reaction Rate Over Time
-
Potential Cause: The catalyst is losing its activity during the reaction. This can be due to several mechanisms.[10][11]
-
Troubleshooting Steps:
-
Identify the Cause:
-
Sintering: Metal particles agglomerate into larger ones, reducing the active surface area. This is often caused by high temperatures.[10] The solution is to operate at a lower temperature or use a catalyst with stronger metal-support interactions to anchor the particles.[6]
-
Coking/Fouling: Carbonaceous deposits (coke) form on the catalyst surface, blocking active sites. This is more common at higher temperatures. Regeneration via controlled calcination can sometimes restore activity.
-
Poisoning: Impurities in the reactant, solvent, or hydrogen gas (e.g., sulfur compounds) can irreversibly bind to and poison the active sites. Ensure high-purity reagents are used.
-
-
Problem 4: Low or Incomplete Conversion
-
Potential Cause: The catalyst is inactive, poisoned, or the reaction conditions are insufficient to drive the reaction.
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Test the catalyst on a simpler, more reactive alkene to confirm its intrinsic activity. Ensure the catalyst was properly activated (e.g., pre-reduced) if required by the manufacturer's protocol.
-
Increase Reaction Severity: Incrementally increase the hydrogen pressure and/or temperature. Be mindful that this may negatively impact selectivity.
-
Increase Catalyst Loading: While not always ideal, increasing the amount of catalyst can compensate for lower activity.
-
Check for Poisons: As mentioned above, ensure all components of the reaction are free from potential catalyst poisons.
-
Catalyst Performance Comparison
The choice of catalyst has a profound impact on both conversion and product selectivity. The following table summarizes typical performance data for different catalyst systems in diene hydrogenation, providing a baseline for comparison.
| Catalyst System | Support | Key Features | Typical Conversion (%) | Monoene Selectivity (%) | Reference Insights |
| Pd | Activated Carbon (C) | High activity, generally good selectivity, neutral support minimizes isomerization. | >99 | 85-95 | Standard choice for general alkene hydrogenation.[2][4] |
| Pd-Ni | ZrO₂ | Bimetallic formulation enhances selectivity through electronic/geometric effects. | ~99 | >95 | Addition of a second metal can significantly boost selectivity to butenes in butadiene hydrogenation.[1] |
| Pt | Alumina (Al₂O₃) | Very high activity, but often leads to over-hydrogenation and isomerization. | >99 | 70-85 | Generally more active but less selective than Pd for partial hydrogenation.[12] |
| Ru | ZrO₂ | Effective for benzene hydrogenation to cyclohexene, indicating potential for cyclic dienes. | High | Moderate to High | Support and promoters (like Zn) are crucial for selectivity.[13] |
Note: Data is illustrative and based on trends reported for selective hydrogenation of various dienes. Actual results will vary with specific reaction conditions.
Experimental Protocols
Protocol 1: Standard Catalyst Screening Procedure
This protocol outlines a method for comparing the performance of different catalysts under identical conditions.
-
Reactor Setup: To a 100 mL stainless steel autoclave reactor, add a magnetic stir bar.
-
Catalyst Loading: Add 50 mg of the catalyst to be tested (e.g., 5% Pd/C).
-
Reactant Addition: Add 20 mL of a suitable solvent (e.g., ethanol, hexane) followed by 1.0 g of this compound.
-
System Purge: Seal the reactor. Purge the system three times with nitrogen (N₂) followed by three times with hydrogen (H₂) to remove all air.
-
Reaction Initiation: Pressurize the reactor to the desired H₂ pressure (e.g., 5 bar). Begin stirring (e.g., 800 rpm) and heat the reactor to the target temperature (e.g., 50 °C).
-
Monitoring: Take small aliquots of the reaction mixture at regular intervals (e.g., 15, 30, 60, 120 minutes) using a sampling valve. Quench the samples immediately.
-
Analysis: Analyze the samples by Gas Chromatography (GC) or GC-MS to determine the conversion of the starting material and the selectivity towards each product.
-
Repeat: Repeat steps 1-7 for each catalyst you wish to screen, keeping all conditions identical.
Troubleshooting & Optimization Workflow
When encountering issues, a systematic approach is essential. The following diagram outlines a decision-making process for troubleshooting common problems.
Caption: A decision tree for troubleshooting common issues in selective hydrogenation.
References
- Department of Chemistry, University of Massachusetts Boston. (n.d.). 4-Methylcyclohexene Synthesis.
- Al-Dughaither, A. S., et al. (2023). Recent Advances in the Mitigation of the Catalyst Deactivation of CO2 Hydrogenation to Light Olefins. MDPI.
- Zhang, L., et al. (2020). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Chemical Reviews, 120(2), 683-733.
- Kim, D., et al. (2024). Investigating the Catalytic Deactivation of a Pd Catalyst during the Continuous Hydrogenation of CO2 into Formate Using a Trickle-Bed Reactor. MDPI.
- Liu, Y., et al. (2022). MOF-Derived ZrO2-Supported Bimetallic Pd–Ni Catalyst for Selective Hydrogenation of 1,3-Butadiene. MDPI.
- Wang, C. (2019). Defect Engineering of Supported Metal Catalysts for Selective Hydrogenation. University of Maryland.
- Galvita, V. (2021). Catalyst deactivation. YouTube.
- Zaarour, M., et al. (2020). Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities. Catalysis Science & Technology.
- Zhang, L., Zhou, M., & Zhang, T. (2019). Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. Semantic Scholar.
- Rosenmund, K. W. (1918). Über eine neue Methode zur Darstellung von Aldehyden. 1. Mitteilung. Chemische Berichte, 51, 585–593. [This is a foundational reference for selective hydrogenation via catalyst poisoning, the principles of which are applicable here.]
- Organic Chemistry Lab. (2020). Synthesis of 4-Methylcyclohexene. YouTube.
- Li, Y., et al. (2022). Microenvironment engineering of supported metal nanoparticles for chemoselective hydrogenation. Chemical Science, 13(42), 12533-12544.
- EduBirdie. (n.d.). Preparation of 4-methylcyclohexene From Dehydration of 4-methylcyclohexanol.
- Reddit User Discussion. (2023). Hydrogenation troubleshooting. r/Chempros on Reddit.
- Kong, D., et al. (2020). Site-Selective Hydrogenation of Electron-Poor Alkenes and Dienes Enabled by a Rhodium-Catalyzed Hydride Addition/Protonolysis Mechanism. ResearchGate.
- Reusch, W. (n.d.). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.
- Isaeva, V. I., et al. (2011). 1,3-Cyclohexadiene Hydrogenation in the Presence of a Palladium-Containing Catalytic System Based on an MOF-5/Calixarene Composite. ResearchGate.
- Hall, D., Clarke, D., & Saba, S. (2007). Preparation of 4-Methylcyclohexene by dehydration of 4-Methylcyclohexanol. MARM-ACS.
- LibreTexts Chemistry. (2024). 8.6: Reduction of Alkenes - Hydrogenation.
- Reddit User Discussion. (2016). Need help with 4-Methylcyclohexene synthesis yields. r/chemhelp on Reddit.
- Kong, D., et al. (2020). Site-Selective Hydrogenation of Electron-Poor Alkenes and Dienes Enabled by a Rh-Catalyzed Hydride Addition/Protonolysis Mechanism. ResearchGate.
- Zhu, J. S., & Shon, Y.-S. (2015). Mechanistic interpretation of selective catalytic hydrogenation and isomerization of alkenes and dienes by ligand deactivated Pd nanoparticles. RSC Publishing.
- Various Authors. (n.d.). Selective hydrogenation of 1,3-cyclohexadiene using palladium catalysts. ResearchGate. [Collection of related articles].
- Dupont, J., et al. (2018). Hydrogenation of 1,3-cyclohexadiene: t [s] vs. selectivity [%] for... ResearchGate.
- Sales, E. A., et al. (1999). Palladium catalysts in the selective hydrogenation of hexa-1,5-diene and hexa-1,3-diene in the liquid phase. J. Chem. Soc., Faraday Trans., 95, 567-575.
- The Organic Chemistry Tutor. (2021). Hydrogenation | H2 with Pt, Pd, Pd/C, or Ni metal catalyst | Organic Chemistry. YouTube.
- Various Authors. (n.d.). Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst. ResearchGate.
- Houk, K. N., et al. (2012). Diels-Alder Reactivities of Cyclic Dienes and Dienophiles. eScholarship.org.
- Li, J., et al. (2018). Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts: Investigations on the Effect of Zn Content and ZrO2 as the Support and Dispersant. MDPI.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in the control of selectivity in hydrogenation reactions by confined metal functionalities - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY01709D [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drum.lib.umd.edu [drum.lib.umd.edu]
- 6. mdpi.com [mdpi.com]
- 7. Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. | Semantic Scholar [semanticscholar.org]
- 9. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up of 5-Methyl-1,3-cyclohexadiene Synthesis
Welcome to the technical support center for the synthesis of 5-methyl-1,3-cyclohexadiene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges and considerations of scaling up this important chemical intermediate. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible process.
Introduction: The Importance of this compound
This compound is a valuable conjugated diene used as a building block in the synthesis of complex organic molecules. Its primary application lies in Diels-Alder reactions, where it serves as the four-carbon component for constructing cyclohexene derivatives.[1] These derivatives are versatile intermediates for a wide range of molecular scaffolds found in natural products like terpenes and alkaloids.[1] As with any chemical synthesis, transitioning from a laboratory-scale procedure to a larger, pilot-plant, or industrial-scale production presents a unique set of challenges. This guide will address those challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scale-up?
A1: While several methods exist, two primary routes are generally considered for larger-scale synthesis due to precursor availability and reaction efficiency:
-
Acid-Catalyzed Dehydration of 5-Methyl-2-hexanol: This is a straightforward method that involves heating the corresponding alcohol in the presence of an acid catalyst, such as sulfuric or phosphoric acid.[2] The diene and water are distilled off as they form, driving the equilibrium towards the product.[2]
-
The Bamford-Stevens Reaction: This reaction involves the base-catalyzed decomposition of a tosylhydrazone derived from an appropriate ketone precursor.[3][4] It is a powerful method for generating alkenes from ketones and can be adapted for the synthesis of this compound.[4]
Q2: What are the primary safety concerns when scaling up the synthesis of this diene?
A2: There are several critical safety considerations:
-
Peroxide Formation: As a conjugated diene, this compound is susceptible to autoxidation, reacting with oxygen to form unstable and potentially explosive peroxides.[5] This is a significant hazard, especially during distillation or other concentration steps.[5] It is crucial to test for peroxides in any stored material before use.[5]
-
Flammability: The product is a highly flammable liquid with a low flash point.[6][7] All equipment must be properly grounded to prevent static discharge, and spark-proof tools should be used.[7] The reaction should be conducted in a well-ventilated area, away from ignition sources.[7]
-
Corrosive Reagents: The acid-catalyzed dehydration route uses strong, corrosive acids.[8] Appropriate personal protective equipment (PPE) is mandatory.
Q3: How can I monitor the progress of the reaction at a larger scale?
A3: While Thin Layer Chromatography (TLC) is useful on a lab scale, it becomes less practical for real-time monitoring in a large reactor.[1] For scale-up, consider:
-
Gas Chromatography (GC): GC is an excellent technique for monitoring the disappearance of starting material and the appearance of the product and any byproducts.[8][9]
-
In-situ IR or Raman Spectroscopy: These process analytical technologies (PAT) can provide real-time data on the reaction progress without the need for sampling.
Part 2: Troubleshooting Guides
Scenario 1: Acid-Catalyzed Dehydration
Problem: Low yield of this compound and formation of isomeric byproducts.
Causality and Troubleshooting:
Low yields in acid-catalyzed dehydrations are often due to incomplete reaction or the formation of undesired side products. The carbocation intermediates in this reaction can undergo rearrangements, leading to a mixture of isomeric methylcyclohexenes.[9]
Troubleshooting Steps:
-
Optimize Reaction Temperature and Distillation Rate: The key to a successful dehydration is to remove the alkene products as they are formed, shifting the equilibrium to the right.[10]
-
If the temperature is too low, the reaction will be slow, and the yield will be poor.
-
If the temperature is too high, you risk charring and the formation of polymeric byproducts.
-
The distillation rate must be carefully controlled. A rate that is too fast may carry over unreacted starting material, while a rate that is too slow can lead to side reactions.
-
-
Choice of Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote side reactions. Consider using a milder acid like phosphoric acid or an acid-functionalized resin.[2][9]
-
Efficient Water Removal: Ensure your distillation setup is efficient at separating the diene/water azeotrope from the reaction mixture.
Experimental Protocol: Optimized Dehydration
-
To a reaction vessel equipped with a distillation head, slowly add a catalytic amount of concentrated phosphoric acid to 5-methyl-2-hexanol while cooling in an ice bath.[2]
-
Gently heat the mixture to initiate the dehydration reaction.[2]
-
Collect the distillate, which will be a mixture of this compound and water.[2] The boiling point of the diene is approximately 96-98°C.[2]
-
Monitor the reaction progress by GC analysis of the distillate.
-
Once the reaction is complete, wash the collected distillate with water, a saturated sodium bicarbonate solution to neutralize any residual acid, and finally with brine.[2][8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and purify by fractional distillation.[2][8]
Data Presentation: Expected Product Distribution
| Product | Expected Boiling Point (°C) | Typical % in Crude Product (GC) |
| This compound | 96-98 | Major Product |
| 1-Methyl-1,3-cyclohexadiene | 110-111 | Minor Isomer |
| Other Isomeric Alkenes | Variable | Trace Amounts |
Visualization: Dehydration Workflow
Caption: Workflow for the acid-catalyzed dehydration synthesis.
Scenario 2: The Bamford-Stevens Reaction
Problem: Inconsistent yields and difficulty in controlling the reaction exotherm.
Causality and Troubleshooting:
The Bamford-Stevens reaction proceeds through a diazo intermediate, which can be unstable.[4][11] The decomposition of this intermediate to the carbene or carbocation can be highly exothermic and difficult to control on a large scale. The choice of solvent and base is critical to the outcome of the reaction.[3][11]
Troubleshooting Steps:
-
Solvent Selection: The reaction mechanism is solvent-dependent.[11][12]
-
Protic solvents (e.g., glycols) favor the formation of a carbocation intermediate, which can lead to rearranged products.[3][12]
-
Aprotic solvents (e.g., ethylene glycol dimethyl ether) favor a carbene intermediate, which can provide a cleaner reaction profile.[3][12] For scale-up, aprotic solvents are generally preferred to minimize side reactions.
-
-
Base Selection and Addition: Strong bases like sodium hydride or sodium methoxide are typically used.[3][4]
-
The addition of the base must be carefully controlled to manage the exotherm. A slow, subsurface addition with efficient stirring and cooling is recommended.
-
Using a less reactive base or a slurry of the base can also help to moderate the reaction rate.
-
-
Tosylhydrazone Quality: The purity of the starting tosylhydrazone is crucial. Impurities can lead to side reactions and lower yields. Ensure the tosylhydrazone is thoroughly dried before use.
Experimental Protocol: Aprotic Bamford-Stevens Reaction
-
In a suitable reactor under an inert atmosphere, suspend the tosylhydrazone of 5-methyl-2-cyclohexenone in an aprotic solvent like diglyme.
-
With vigorous stirring and cooling, add a strong base (e.g., sodium hydride) portion-wise at a rate that maintains the desired reaction temperature.
-
Monitor the reaction by GC for the disappearance of the tosylhydrazone.
-
Upon completion, the reaction is carefully quenched, and the product is isolated by extraction and purified by distillation.
Visualization: Bamford-Stevens Mechanism
Caption: Simplified mechanism of the Bamford-Stevens reaction.
Part 3: Purification and Handling
Q: What are the best practices for purifying and storing this compound on a larger scale?
A:
-
Purification: Fractional distillation is the most common method for purifying this compound.[2] However, due to the risk of peroxide formation, it is crucial to:
-
Test for Peroxides: Before any distillation, test the crude material for peroxides. If peroxides are present (above 30 ppm), they must be removed.[5] This can be done by washing with a solution of ferrous sulfate or passing the material through a column of activated alumina.[5]
-
Distill Under Inert Atmosphere: Perform the distillation under a nitrogen or argon atmosphere to prevent contact with oxygen.
-
-
Storage:
-
Store the purified diene in a sealed, air-impermeable, and light-resistant container.[5]
-
For long-term storage, consider adding an inhibitor like butylated hydroxytoluene (BHT).
-
Store in a cool, dark, and well-ventilated area designated for flammable liquids.
-
References
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene. National Center for Biotechnology Information.
- J&K Scientific LLC. (2025). Bamford-Stevens Reaction.
- Wikipedia. (n.d.). Bamford–Stevens reaction.
- Organic Syntheses. (n.d.). 1,3-cyclohexadiene.
- PubChem. (n.d.). 5-Methylene-1,3-cyclohexadiene. National Center for Biotechnology Information.
- Organic Syntheses. (n.d.). 5,5-dimethyl-1,3-cyclohexanedione.
- AdiChemistry. (n.d.). BAMFORD STEVENS REACTION | EXPLANATION.
- Chemistry Notes. (2022, February 10). Bamford–Stevens Reaction Mechanism and Applications.
- LookChem. (n.d.). This compound.
- Kedrowski, B. (2020, April 21). Dehydration of 2-Methylcyclohexanol Experiment, Part 2. YouTube.
- Stenutz. (n.d.). This compound.
- National Institutes of Health. (2021, March 22). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities.
- ResearchGate. (2025, August 6). Dehydration of 2-Methyl-1-cyclohexanol: New Findings from a Popular Undergraduate Laboratory Experiment.
- Kedrowski, B. (2020, April 19). Dehydration of 2-Methylcyclohexanol Experiment, Part 1: Prelab Lecture. YouTube.
- Organic Syntheses. (n.d.). 2-methyl-1,3-cyclohexanedione.
- Chegg.com. (2020, April 30). Solved 5. Starting from 1,3-cyclohexadiene and (E)-methyl.
- The Good Scents Company. (n.d.). 1-methyl-1,3-cyclohexadiene, 1489-56-1.
- University of Wisconsin–Madison. (n.d.). Challenges, Successes, and Opportunities in Investigating Novel Strategies for Polymer Synthesis.
- Google Patents. (n.d.). Purification of cyclohexane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. Bamford–Stevens reaction - Wikipedia [en.wikipedia.org]
- 12. adichemistry.com [adichemistry.com]
Technical Support Center: Managing Temperature Control in Exothermic Reactions of 5-Methyl-1,3-cyclohexadiene
Welcome to the technical support center for handling exothermic reactions involving 5-Methyl-1,3-cyclohexadiene. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diene in their synthetic workflows. The inherent exothermicity of reactions like the Diels-Alder cycloaddition requires meticulous temperature control to ensure reaction success, product purity, and, most importantly, operational safety. This document provides in-depth, experience-driven answers to common challenges and frequently asked questions.
Section 1: Foundational Concepts - Understanding the Exotherm
This section addresses the fundamental principles governing the heat release in reactions with this compound.
Q1: Why are reactions involving this compound, such as the Diels-Alder reaction, exothermic?
A: The exothermic nature of the Diels-Alder reaction, a primary application for this compound, is rooted in fundamental chemical bonding principles.[1] The reaction involves the conversion of two weaker carbon-carbon pi (π) bonds in the reactants (the diene and the dienophile) into two new, stronger carbon-carbon sigma (σ) bonds in the resulting cyclohexene product.[2] The formation of these more stable σ-bonds releases a significant amount of energy, typically in the form of heat, making the overall process exothermic (negative enthalpy change, ΔH<0).[3][4][5] This energy release is the driving force of the reaction.[1]
Q2: If the reaction is exothermic, why do many published protocols require initial heating or refluxing?
A: This is a critical point of understanding that distinguishes reaction thermodynamics from kinetics. While the overall reaction releases energy (thermodynamically favorable), it must first overcome a significant energy barrier, known as the activation energy (Ea), for the reaction to initiate.[2]
-
Activation Energy: The reactants must collide with sufficient energy and in the correct orientation to form the cyclic transition state characteristic of the Diels-Alder reaction.[6]
-
Role of Heat: Initial heating provides the necessary thermal energy to the reactant molecules, increasing the frequency and force of collisions and allowing them to surmount the activation energy barrier.[2] Once the reaction begins and starts generating its own heat, the focus shifts from initiation to controlling the exothermic release to prevent overheating.
Essentially, heat is the catalyst to get the reaction started, but once it's running, that same heat generation becomes the parameter that must be carefully managed.
Q3: What is a thermal runaway, and why is it the primary safety concern with these reactions?
A: A thermal runaway is a hazardous situation that occurs when an exothermic reaction goes out of control.[7][8] It begins when the heat generated by the reaction exceeds the rate at which heat can be removed by the cooling system.[9] This imbalance leads to a dangerous positive feedback loop:
-
Initial Imbalance: The reaction produces more heat than is being removed.
-
Temperature Increase: The temperature of the reaction mixture rises.
-
Rate Acceleration: The increased temperature accelerates the reaction rate.
-
Accelerated Heat Production: The faster reaction rate generates heat even more rapidly.
This cycle escalates, potentially leading to a violent release of energy, boiling of solvents, over-pressurization of the vessel, and even fire or explosion.[7][8][10] It is the most critical safety risk when scaling up exothermic reactions.[9]
Section 2: Proactive Temperature Management & Safety
Effective management is proactive, not reactive. This section details the equipment, procedures, and safety protocols necessary to maintain control.
Q4: How do I select the appropriate cooling method for my experiment's scale and target temperature?
A: The choice of cooling method is dictated by the target temperature, the scale of the reaction, and the anticipated rate of heat evolution. A wide variety of cooling technologies are available.[11]
-
Small Scale (Lab Bench): For reactions at or below room temperature, simple cooling baths are often sufficient. For more precise or sub-zero temperatures, specialized equipment is necessary.
-
Pilot Plant & Production: As scale increases, the surface-area-to-volume ratio decreases, making heat removal less efficient. This necessitates more robust cooling systems like jacketed reactors connected to powerful recirculating coolers (circulators) or chillers.[12]
The following table summarizes common laboratory cooling baths and their approximate operational temperatures.
| Cooling Bath Composition | Typical Temperature Range (°C) | Notes |
| Ice / Water | 0 to 5 | Most common method for cooling to 0°C. |
| Ice / Salt (NaCl) | -15 to -5 | Effective and inexpensive for moderately low temperatures.[13] |
| Dry Ice / Acetonitrile | -40 | Provides a stable low-temperature bath.[13] |
| Dry Ice / Acetone or Isopropanol | -78 | A standard for very low-temperature reactions.[13] |
| Liquid Nitrogen / Dichloromethane | -92 | Used for cryogenic applications, requires extreme caution.[13] |
| Circulating Chiller / Cryocool | -40 to 20+ | Offers precise and stable temperature control over long periods.[12][13] |
Q5: What procedural steps are critical for preventing temperature spikes during the reaction?
A: Procedural control is as important as the cooling apparatus. The goal is to control the rate of the reaction to match the cooling capacity of your system.
-
Slow Reagent Addition: This is the most effective method for controlling an exotherm.[9] By adding one reagent dropwise or via a syringe pump to the other, you limit the amount of reactive material present at any given moment, thereby controlling the rate of heat generation.
-
Maintain Efficient Stirring: Good agitation ensures that heat is distributed evenly throughout the reaction mixture and transferred efficiently to the walls of the flask for removal by the cooling system. Poor stirring can lead to the formation of localized "hot spots" where a thermal runaway can initiate.
-
Control Reactant Concentration: Running reactions at a lower concentration (i.e., with more solvent) provides a larger thermal mass to absorb the heat generated, buffering against rapid temperature increases.
-
Pre-cool the Reaction Vessel: Before adding the reagents, ensure the solvent and the initial reactant in the flask are at the target reaction temperature.
Q6: Beyond the exotherm, what are the essential safety precautions when working with this compound?
A: this compound presents two other significant hazards that must be managed:
-
Flammability: The compound is a flammable liquid and vapor.[14][15] All work should be conducted in a well-ventilated chemical fume hood, away from any potential ignition sources like heat, sparks, or open flames.[14][15] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[14][15]
-
Peroxide Formation: Like many dienes and ethers, this compound can react with atmospheric oxygen over time to form unstable and potentially explosive peroxide compounds.[16] This process is accelerated by light and heat. Always store the chemical in a sealed, air-impermeable, light-resistant container under an inert atmosphere if possible.[16] Crucially, you must test for the presence of peroxides before using any previously opened container, especially before any distillation or concentration step which could concentrate the explosive peroxides. [16]
Always consult the Safety Data Sheet (SDS) before use and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[14][17]
Section 3: Troubleshooting Guide
Even with careful planning, unexpected issues can arise. This guide provides a logical framework for diagnosing and responding to temperature control problems.
Q7: My reaction temperature is rising unexpectedly and rapidly. What are the immediate steps I should take?
A: This situation indicates that heat generation is exceeding heat removal and requires immediate action to prevent a thermal runaway.
-
Stop Reagent Addition: Immediately cease the addition of any limiting reagent. This is the fastest way to slow the rate of heat generation.
-
Enhance Cooling: If using an ice bath, add more ice and salt. If using a cryocool, lower the setpoint. Ensure the cooling medium is circulating effectively.
-
Do NOT Remove the Cooling Bath: A common mistake is to remove the cooling bath in a panic. This will only insulate the flask and accelerate the temperature rise.
-
Prepare for Emergency Quenching (If Necessary): If the temperature continues to rise uncontrollably, have a pre-chilled, non-reactive quenching agent ready to stop the reaction. The choice of quencher is reaction-specific.
-
Alert a Colleague and Evacuate if Uncontrolled: If the reaction cannot be brought under control, alert others in the lab, activate any emergency protocols, and evacuate the area.
Q8: The reaction temperature is fluctuating outside the desired range. How do I diagnose the cause?
A: Fluctuations are often a sign of an imbalance in the system. Use a systematic approach to identify the root cause. The following decision tree can guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Temperature Fluctuations.
Q9: My reaction did not proceed to completion, and I suspect a temperature issue. What could be the cause?
A: If a reaction stalls, temperature is a likely culprit, but it can be for two opposing reasons:
-
Insufficient Temperature: The reaction never overcame its activation energy.[2] This can happen if the initial heating was insufficient or if overly aggressive cooling quenched the reaction before it could become self-sustaining. You may need to gently warm the mixture to re-initiate the process.
-
Excessive Temperature (Side Reactions): For some Diels-Alder reactions, very high temperatures can favor the reverse (retro-Diels-Alder) reaction, leading to an equilibrium that doesn't favor the product.[18] Additionally, high temperatures can cause degradation of starting materials or the product. If you observed an initial reaction followed by stalling and discoloration, side reactions due to overheating are a strong possibility.
Always monitor your reaction by a secondary method, like Thin Layer Chromatography (TLC), to correlate temperature changes with chemical conversion.[19][20]
Section 4: Protocols & Data
This section provides a practical protocol and reference data for your experimental work.
Protocol 1: Controlled Diels-Alder Reaction of this compound with Maleic Anhydride
This protocol is adapted from known procedures[19] with an emphasis on proactive temperature control.
Objective: To synthesize the cyclohexene adduct via a [4+2] cycloaddition while maintaining strict temperature control.
Materials:
-
This compound (peroxide-free)
-
Maleic Anhydride
-
Toluene (anhydrous)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser with inert gas inlet (Nitrogen or Argon)
-
Addition funnel
-
Digital thermometer or thermocouple probe
-
Cooling bath (e.g., ice/water)
-
Heating mantle
Procedure:
-
Setup: In a chemical fume hood, assemble a dry round-bottom flask equipped with a stir bar, reflux condenser, and a thermometer positioned to measure the internal reaction temperature.
-
Initial Charge: To the flask, add maleic anhydride (1.0 equivalent) and anhydrous toluene. Stir to dissolve.
-
Cooling: Place the flask in an ice/water bath and cool the solution to 5-10 °C.
-
Diene Preparation: In a separate, dry addition funnel, charge this compound (1.05 equivalents) dissolved in a small amount of anhydrous toluene.
-
Controlled Addition: Begin adding the diene solution from the addition funnel to the stirred maleic anhydride solution dropwise. Monitor the internal temperature closely. The rate of addition should be adjusted to maintain the internal temperature below 25 °C. If the temperature rises above this, pause the addition until it cools.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the cooling bath for an additional 30 minutes.
-
Monitoring: Remove a small aliquot and check for the consumption of starting materials via TLC.[19]
-
Gentle Warming (If Necessary): If TLC indicates the reaction has stalled, remove the cooling bath and allow the flask to warm to room temperature. If the reaction still does not proceed, gentle heating with a heating mantle to 40-50 °C may be required. Be prepared to re-apply cooling if the exotherm restarts.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of solution. The crude product can then be isolated and purified via standard methods such as filtration and recrystallization or column chromatography.[19]
Data Table: Key Safety and Physical Properties
| Property | Value | Source(s) |
| This compound | ||
| Molecular Formula | C₇H₁₀ | [21][22] |
| Molecular Weight | 94.15 g/mol | [21] |
| Boiling Point | ~101 °C | [23] |
| Hazards | Flammable, Peroxide-Former | [14][16] |
| Maleic Anhydride | ||
| Molecular Formula | C₄H₂O₃ | |
| Molecular Weight | 98.06 g/mol | |
| Hazards | Corrosive, Acutely Toxic | [24][25] |
Section 5: Visual Guides
The following diagrams illustrate key concepts for managing exothermic reactions.
Sources
- 1. praxilabs.com [praxilabs.com]
- 2. Chemical Reactivity [www2.chemistry.msu.edu]
- 3. chemicals.co.uk [chemicals.co.uk]
- 4. highschoolenergy.acs.org [highschoolenergy.acs.org]
- 5. scienceres-edcp-educ.sites.olt.ubc.ca [scienceres-edcp-educ.sites.olt.ubc.ca]
- 6. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 7. Thermal Runaway in Lithium-Ion batteries - Metis Engineering [metisengineering.com]
- 8. gasmet.com [gasmet.com]
- 9. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Cooling during chemical reactions in chemical industry - Efficiency Finder [wiki.zero-emissions.at]
- 12. asynt.com [asynt.com]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Troubleshooting [chem.rochester.edu]
- 21. (R)-5-methyl-1,3-cyclohexadiene [webbook.nist.gov]
- 22. 1,3-Cyclohexadiene, 5-methyl- [webbook.nist.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
avoiding polymerization during distillation of 5-Methyl-1,3-cyclohexadiene
Technical Support Center: Distillation of 5-Methyl-1,3-cyclohexadiene
Welcome to the technical support guide for the safe handling and purification of this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you avoid polymerization during distillation. As a conjugated diene, this compound is highly susceptible to both thermally-induced Diels-Alder reactions and free-radical polymerization, which can lead to product loss, equipment fouling, and potentially hazardous runaway reactions.[1][2][3] This guide is designed to explain the underlying chemical principles and provide actionable solutions for a successful purification.
Frequently Asked Questions (FAQs)
Q1: I observed a rapid increase in the viscosity of my distillation pot, followed by the formation of a solid. What happened?
A1: You have likely encountered thermally-induced polymerization. This compound, as a conjugated diene, is prone to two primary polymerization pathways when heated:
-
Diels-Alder Reaction: This is a cycloaddition reaction where the diene reacts with another molecule of itself (acting as a dienophile) to form a dimer.[3][4] At distillation temperatures, this process can continue, leading to the formation of oligomers and polymers. This is a common issue even in the absence of oxygen or other initiators.
-
Free-Radical Polymerization: Trace impurities (like peroxides) or high temperatures can initiate a free-radical chain reaction.[1][5][6] This process is often auto-accelerating and can lead to the rapid formation of high molecular weight polymer, which can foul equipment and create a safety hazard.[5][7]
Q2: What is the single most important parameter to control during the distillation of this compound?
A2: Temperature. The rate of both Diels-Alder and unwanted free-radical polymerization increases significantly with temperature.[1] The most effective strategy to prevent polymerization is to minimize the thermal stress on the compound by distilling under reduced pressure (vacuum). Lowering the pressure reduces the boiling point, allowing for distillation at a safer, lower temperature.[8][9]
Q3: Which polymerization inhibitor should I use, and how much?
A3: A combination of inhibitors is often the most effective strategy. You need to counteract both free-radical and, to some extent, thermal polymerization pathways.
-
For Free-Radical Inhibition: Phenolic inhibitors like Butylated Hydroxytoluene (BHT) or Tert-butyl hydroquinone (TBHQ) are excellent choices.[1][10][11] They are radical scavengers that terminate the polymerization chain reaction. A typical concentration ranges from 50 to 500 ppm.[8]
-
For Broad-Spectrum Inhibition: Stable radical compounds like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) are extremely effective at trapping carbon-centered radicals as they form.[1][7]
For distillation, adding a non-volatile inhibitor like TBHQ to the distillation pot (liquid phase) is critical.
Q4: My condenser and receiving flask are showing signs of polymer formation, but the distillation pot looks fine. Why?
A4: This indicates vapor-phase polymerization.[8][12] The inhibitors you added to the distillation pot (like TBHQ or hydroquinone) are non-volatile and do not carry over with the this compound vapor. As the pure, uninhibited vapor condenses, it can polymerize. To prevent this, a vapor-phase inhibitor could be considered in industrial settings, or ensuring the receiving flask is cooled effectively and contains a small amount of inhibitor can help stabilize the distillate immediately upon condensation.
Troubleshooting Guide: Common Distillation Issues
| Symptom Observed | Probable Cause(s) | Immediate Corrective Actions & Solutions |
| Yellowing or browning of the liquid in the reboiler. | Initial stages of thermal degradation and oligomerization (Diels-Alder). | Solution: Immediately reduce the heat source temperature. Verify your vacuum level; if it is not optimal, improve the vacuum to lower the boiling point further. Ensure adequate inhibitor concentration in the pot. |
| Solid polymer or gel forms in the distillation pot (reboiler). | Runaway thermal and/or free-radical polymerization. | Action: Safely and immediately terminate the distillation by removing the heat source and allowing the system to cool under an inert atmosphere. DO NOT heat aggressively to try and re-dissolve the polymer. Prevention: Use a lower distillation temperature (higher vacuum), ensure the crude material is free of peroxide initiators, and use an appropriate inhibitor cocktail (e.g., BHT/TBHQ). |
| Low or no distillate collecting, despite the pot being at the correct temperature. | A blockage has formed due to polymerization in the distillation column, condenser, or transfer lines. | Action: Abort the distillation immediately and cool the system. Prevention: Ensure all parts of the apparatus are scrupulously clean. For fractional distillation, avoid using high-surface-area packing materials that can increase residence time and promote polymerization. A simple distillation path is often preferred. |
| Product in receiving flask is discolored or contains solids. | Polymerization of the condensate due to the absence of an inhibitor in the vapor phase and distillate. | Solution: Ensure the condenser is highly efficient to rapidly cool the vapors. Consider adding a small amount (e.g., 50 ppm) of a suitable inhibitor like BHT to the receiving flask before starting the distillation so that the fresh distillate is immediately stabilized. |
Core Mechanisms of Polymerization
Understanding the chemical pathways that lead to polymerization is crucial for designing effective prevention strategies.
Diels-Alder Dimerization/Oligomerization
This is a thermally driven [4+2] cycloaddition reaction inherent to conjugated dienes.[3][4][13] The reaction is concerted and does not require an external initiator. The elevated temperatures used in distillation provide the necessary activation energy.
Caption: Diels-Alder pathway for thermal polymerization.
Free-Radical Polymerization
This is a chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.[6][14]
-
Initiation: A free radical (R•) is formed from an initiator (e.g., peroxide impurity) by heat. This radical adds to a monomer molecule.
-
Propagation: The newly formed monomer radical adds to subsequent monomer molecules, rapidly growing the polymer chain.
-
Termination: The reaction is stopped when two radicals combine. Inhibitors function by reacting with the propagating radicals to form stable, non-reactive species, effectively terminating the chain.[5]
Validated Protocol: Vacuum Distillation of this compound
This protocol is designed to minimize thermal exposure and prevent polymerization.
1. Material & Inhibitor Preparation:
-
Ensure the crude this compound is free from acids and peroxides. If necessary, wash with a dilute sodium bicarbonate solution, followed by water, and dry over anhydrous magnesium sulfate.
-
Prepare your chosen inhibitor. Add Tert-butyl hydroquinone (TBHQ) or Butylated hydroxytoluene (BHT) to the crude material at a concentration of 200-500 ppm (200-500 mg per kg of diene).
-
Swirl vigorously to ensure the inhibitor is fully dissolved before heating.
2. Apparatus Setup:
-
Use a simple or short-path distillation apparatus to minimize the residence time of hot vapors. Avoid packed columns.
-
Ensure all glassware is clean and dry. Use high-vacuum grease for all joints to ensure a good seal.
-
Place a stir bar in the round-bottom distillation flask (reboiler) for smooth boiling.
-
Use a thermometer to monitor the vapor temperature, not the pot temperature.
-
Connect the apparatus to a cold trap and a vacuum pump capable of achieving at least 10-20 mmHg pressure.
3. Distillation Procedure Workflow:
Caption: Step-by-step workflow for safe vacuum distillation.
4. Critical Operational Parameters:
-
Vacuum: Maintain a stable, high vacuum throughout the process. The boiling point of this compound will be significantly lower than its atmospheric boiling point of ~111°C.[15] At ~20 mmHg, the boiling point will be substantially reduced, minimizing thermal stress.
-
Heating: Heat the distillation flask gently using a water or oil bath. Avoid aggressive heating with a mantle to prevent localized hot spots.
-
Termination: Do not distill to dryness. This concentrates non-volatile impurities and residual inhibitor, which can be hazardous. Stop the distillation when approximately 15-20% of the initial volume remains in the pot.
-
Shutdown: After collecting the product, remove the heat source and allow the system to cool completely before releasing the vacuum. It is best practice to release the vacuum with an inert gas like nitrogen or argon to prevent oxygen from entering the hot apparatus.
Inhibitor Selection Guide
| Inhibitor | Type | Primary Function | Typical Conc. (ppm) | Volatility | Notes |
| BHT (Butylated Hydroxytoluene) | Phenolic | Free-Radical Scavenger | 100 - 1000 | Low | Very common and effective for storage and processing.[1][10] |
| TBHQ (Tert-butyl hydroquinone) | Phenolic | Free-Radical Scavenger | 50 - 500 | Very Low | Excellent non-volatile inhibitor for the distillation pot. Highly effective in oils and non-polar media.[11][16] |
| Hydroquinone (HQ) | Phenolic | Free-Radical Scavenger | 50 - 500 | Low | A classic inhibitor, but may require oxygen to be fully effective.[1] |
| TEMPO | Stable Radical | Radical Trap | 10 - 100 | Moderate | Extremely efficient and fast-acting radical scavenger.[1][7] Often used for highly reactive monomers. |
References
- ResearchGate. (2025). 1,3-Cyclohexadiene Polymers. 3. Synthesis and Characterization of Poly(1,3-cyclohexadiene-block-styrene) | Request PDF.
- ResearchGate. (2025). Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts | Request PDF.
- Google Patents. (n.d.). CA2002893A1 - Inhibition of polymerization during distillation of monomers.
- Google Patents. (n.d.). EP 0301879 A2 - Inhibition of polymerization during distillation of monomers.
- Google Patents. (n.d.). CN103073374B - Composite polymerization inhibitor for extracting and rectifying conjugated diene with dimethylformamide and use method.
- Wikipedia. (n.d.). Polymerisation inhibitor.
- NIST/TRC. (n.d.). This compound -- Critically Evaluated Thermophysical Property Data.
- Wikipedia. (n.d.). Petrochemical.
- National Institutes of Health. (2023). Inhibition of Free Radical Polymerization: A Review - PMC.
- LookChem. (n.d.). This compound.
- Chemistry Steps. (n.d.). Conjugated, Cumulated, and Isolated Dienes.
- Cheméo. (n.d.). Chemical Properties of 1,3-Cyclohexadiene, 5-methyl- (CAS 19656-98-5).
- YouTube. (2023). Preparations and Stability of Conjugated Dienes.
- Google Patents. (n.d.). CN1044568C - Distillation method for thermal sensitive material with simultaneous prodn. of light and heavy impurities.
- Wikipedia. (n.d.). Diels–Alder reaction.
- PubMed. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts.
- Penn State Research Database. (2011). Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts.
- NIST WebBook. (n.d.). 5-Methylene 1,3-cyclohexadiene.
- National Institutes of Health. (n.d.). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC.
- National Institutes of Health. (n.d.). Capturing Free-Radical Polymerization by Synergetic Ab Initio Calculations and Topological Reactive Molecular Dynamics.
- ADEKA. (2022). What is free radical polymerization?.
- Edubirdie. (n.d.). Diels Alder Reaction | California State University, Northridge.
- University of Calgary. (n.d.). Ch 10: Preparation of Dienes.
- Chemistry LibreTexts. (2024). 14.1: Stability of Conjugated Dienes- Molecular Orbital Theory.
- MDPI. (2023). Inhibition of Free Radical Polymerization: A Review.
- ResearchGate. (n.d.). Diels–Alder reaction between 1,3‐cyclohexadiene (14) and methyl vinyl ketone (15) with various XB donors.
- arXiv. (2017).
- ResearchGate. (n.d.). Synthesis and cationic ring‐opening polymerization of a cyclic carbonate, 5‐methylene‐1,3‐dioxan‐2‐one.
- Master Organic Chemistry. (2017). The Diels-Alder Reaction.
- Google Patents. (n.d.). WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone.
- ResearchGate. (2025). Simple simultaneous determination of butylated hydroquinone (TBHQ) and butylated hydroxyanisole (BHA) antioxidants in oil using high-performance liquid chromatography with chemiluminescence detection.
- Google Patents. (n.d.). KR101367955B1 - manufacturing method of 2-tert-butyl hydroquinone as antioxidant compounds for biodiesel.
- MDPI. (2020). Identification of In Vitro Metabolites of Synthetic Phenolic Antioxidants BHT, BHA, and TBHQ by LC-HRMS/MS.
- Taylor & Francis. (n.d.). Tert-butylhydroquinone – Knowledge and References.
Sources
- 1. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 2. Conjugated, Cumulated, and Isolated Dienes - Chemistry Steps [chemistrysteps.com]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN1044568C - Distillation method for thermal sensitive material with simultaneous prodn. of light and heavy impurities - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. CA2002893A1 - Inhibition of polymerization during distillation of monomers - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. Capturing Free-Radical Polymerization by Synergetic Ab Initio Calculations and Topological Reactive Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lookchem.com [lookchem.com]
- 16. WO2018214039A1 - Method for the purification of tertiary butyl hydroquinone - Google Patents [patents.google.com]
Technical Support Center: Solvent Effects on the Reactivity of 5-Methyl-1,3-cyclohexadiene
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the profound impact of solvents on the reactivity of 5-Methyl-1,3-cyclohexadiene, a key intermediate in the synthesis of complex six-membered ring systems. As Senior Application Scientists, we have designed this resource to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs)
Q1: How does solvent choice fundamentally alter the reactivity of this compound in Diels-Alder reactions?
A1: The solvent is not merely an inert medium; it actively participates in the reaction at a molecular level, primarily by influencing the stability of the reactants and, more importantly, the transition state. For the Diels-Alder reaction, which involves a concerted [4+2] cycloaddition, the transition state is typically more polarized than the ground state of the reactants.[1] Solvents can dramatically alter the reaction rate and selectivity through several mechanisms:
-
Stabilization of the Transition State: Polar solvents, particularly polar protic solvents like water and ethanol, can stabilize the polarized transition state. This stabilization lowers the activation energy of the reaction, leading to a significant rate enhancement.[1][2] Theoretical calculations have shown that water can form hydrogen bonds with electron-deficient dienophiles, further stabilizing the transition state.[2]
-
Hydrophobic Effects: In aqueous media, the nonpolar diene and dienophile tend to aggregate to minimize their contact with water. This enforced proximity, or "hydrophobic acceleration," increases the effective concentration of the reactants, leading to higher reaction rates.[3][4]
-
Solvent Polarity and Dipole Moment: Polar aprotic solvents (e.g., DMSO, Acetonitrile) can also accelerate reactions by solvating charged or polar species. However, their effect can be different from protic solvents as they lack the ability to donate hydrogen bonds.[5] Nonpolar solvents like hexane or toluene provide a relatively "neutral" environment and often result in slower reaction rates compared to polar solvents.[6]
Q2: What is the difference between polar protic, polar aprotic, and nonpolar solvents, and how do I choose between them?
A2: Understanding these solvent classes is critical for reaction optimization.
-
Polar Protic Solvents: Contain O-H or N-H bonds (e.g., water, methanol, ethanol). They can act as both hydrogen bond donors and acceptors.[5] They are excellent at solvating both cations and anions. These are often used to accelerate Diels-Alder reactions.[2][3]
-
Polar Aprotic Solvents: Possess large dipole moments but lack O-H or N-H bonds (e.g., Acetone, DMSO, Acetonitrile).[5][7] They are good at solvating cations but less effective at solvating anions, which can leave nucleophiles more "free" and reactive.
-
Nonpolar Solvents: Have low dielectric constants and small dipole moments (e.g., hexane, toluene, cyclohexane).[5][8] They interact weakly with reactants and are suitable for reactions where charge separation is minimal.
The choice depends on your specific reaction. For a standard Diels-Alder reaction of this compound, a polar solvent is often a good starting point to enhance the rate. However, if side reactions are a concern, a less polar solvent might offer better control.
Troubleshooting Guide: Common Experimental Issues
Problem 1: Low or No Product Yield in a Diels-Alder Reaction
-
Question: I'm reacting this compound with maleic anhydride, but the yield is disappointingly low. What could be the solvent-related cause?
-
Answer & Troubleshooting Steps:
-
Assess Solvent Polarity: If you are using a nonpolar solvent like hexane, the reaction rate may be intrinsically slow. The transition state for this reaction is more polar than the reactants, and a nonpolar solvent does little to stabilize it.
-
Solution: Switch to a more polar solvent. A polar aprotic solvent like acetonitrile or a polar protic solvent like ethanol could increase the rate. For a significant rate enhancement, consider using water as a solvent, which can accelerate the reaction through both hydrogen bonding and hydrophobic effects.[2][3]
-
-
Check for Reactant Solubility: this compound is nonpolar and may have poor solubility in highly polar solvents like water, leading to a heterogeneous mixture and slow reaction.[3]
-
Solution: While water is a powerful accelerator, if solubility is an issue, you can use a co-solvent system (e.g., water/ethanol mixture) or a different polar solvent like ethanol or acetone where the diene is more soluble.
-
-
Consider Temperature: Diels-Alder reactions are often reversible. While higher temperatures increase the reaction rate, they can also favor the retro-Diels-Alder reaction, especially if the product is sterically strained.
-
Solution: Optimize the temperature. If you are using a highly activating solvent, you may be able to run the reaction at a lower temperature, which can improve the thermodynamic favorability towards the product.
-
-
Problem 2: Formation of Unexpected Byproducts (Isomerization & Aromatization)
-
Question: My reaction is producing a significant amount of an aromatic compound (e.g., toluene or a related derivative) instead of the desired cyclohexene adduct. Why is this happening?
-
Answer & Troubleshooting Steps:
-
Identify the Side Reaction: The diene can potentially undergo isomerization or aromatization, especially under harsh conditions. Aromatization is an oxidative process.[9]
-
Evaluate Reaction Conditions:
-
Implement Solutions:
-
Use an Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to exclude oxygen.[9]
-
Use High-Purity, Neutral Solvents: Ensure your solvents are anhydrous and free from acid/base contaminants.
-
Lower the Reaction Temperature: A more activating polar solvent may allow you to achieve a good reaction rate at a lower, safer temperature that minimizes byproduct formation.
-
-
Data & Protocols
Table 1: Qualitative Impact of Solvent Class on Diels-Alder Reactions
| Solvent Class | Typical Examples | Dielectric Constant (ε) | Primary Interaction Mechanism | Expected Effect on Rate | Potential Issues |
| Nonpolar | Hexane, Toluene | Low (< 5) | van der Waals forces | Slow | Low solubility of polar reactants |
| Polar Aprotic | Acetone, Acetonitrile | High (> 20) | Dipole-dipole interactions | Moderate to Fast | Can promote side reactions |
| Polar Protic | Water, Ethanol, Methanol | High (> 20) | Hydrogen bonding, Dipole-dipole | Fast to Very Fast | Poor solubility of nonpolar reactants |
Experimental Protocol 1: General Diels-Alder Reaction in a Polar Solvent
This protocol describes a representative reaction between this compound and maleic anhydride.
Objective: To synthesize the corresponding cyclohexene adduct via a [4+2] cycloaddition.[10]
Materials:
-
This compound
-
Maleic anhydride
-
Ethanol (or other suitable polar solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add maleic anhydride (1.0 equivalent) and a magnetic stir bar.
-
Solvent Addition: Add ethanol to dissolve the maleic anhydride.
-
Diene Addition: Add this compound (1.1 equivalents) to the solution.
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 78 °C for ethanol).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Experimental Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy
This protocol outlines how to measure the effect of a solvent on the reaction rate.
Objective: To determine the second-order rate constant for the reaction by monitoring the disappearance of the diene's UV absorbance.
Materials:
-
Stock solutions of this compound and a suitable dienophile in the chosen solvent.
-
UV-Vis spectrophotometer with a thermostatted cell holder.
-
Quartz cuvettes.
Procedure:
-
Determine λ_max: Scan the UV-Vis spectrum of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λ_max), where the dienophile does not significantly absorb.
-
Select a Solvent: Choose a solvent that dissolves both reactants and is transparent in the desired UV range.[11] Refer to solvent cutoff wavelength tables to avoid interference.[7][12]
-
Kinetic Measurement:
-
Equilibrate the spectrophotometer's cell holder to the desired reaction temperature.[13]
-
To a quartz cuvette, add the dienophile solution (in large excess to achieve pseudo-first-order conditions).
-
Initiate the reaction by adding a small, known volume of the this compound stock solution, mix quickly, and immediately begin recording the absorbance at λ_max over time.
-
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear. The slope of the line is the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the concentration of the dienophile in excess.
Visualizations: Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Solvent-Related Issues
Caption: A decision tree for troubleshooting common reaction issues.
Diagram 2: Solvent Effect on Reaction Energy Profile
Caption: Polar solvents stabilize the transition state (TS).
References
- Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone.
- Solvent effects on a Diels-Alder reaction from computer simulations.
- SOLVENT EFFECTS IN THE DIELS ALDER REACTION. Texas Tech University.
- Data-driven Investigation of The Solvent Effect in Diels-Alder Reaction.
- Diels–Alder Cycloaddition Reactions in Sustainable Media.
- Efficient Computation of Free Energy Surfaces of Diels–Alder Reactions in Explicit Solvent
- Regioselectivity in Diels-Alder Reactions of 5,5-Dimethyl-1,3-cyclohexadiene. Benchchem.
- Computational study of the stereoselectivity profiles of the Diels-Alder cycloaddition reactions of cyclopentadiene and butadiene with cyclopropenes. ChemRxiv.
- A Comparative Guide to the Kinetic Analysis of 5-Methyl-1,3-hexadiene Polymeriz
- Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI.
- 5-Methyl-1,3-hexadiene in Synthetic Chemistry. Benchchem.
- Comparative Kinetic Analysis of 2,3-Dimethyl-1,3-cyclohexadiene Reactions: A Guide for Researchers. Benchchem.
- what is the best solvent for UV-Vis spectroscopy analysis?.
- Theoretical Study of Solvent and Substituent Effects on the Reactions of 1,4-Benzoquinone with Cyclopentadiene and Cyclohexadiene.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- UV-Visible Solvents. Merck Millipore.
- Which Solvent Is Used In UV-Visible Spectroscopy?. Chemistry For Everyone - YouTube.
- Technical Support Center: Reactions of 1,3,5-Trimethyl-1,4-cyclohexadiene. Benchchem.
- Chemical variation of five natural extracts by non-polar solvent.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diels–Alder Cycloaddition Reactions in Sustainable Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting unexpected NMR shifts in 5-Methyl-1,3-cyclohexadiene products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Methyl-1,3-cyclohexadiene and related compounds. This guide provides in-depth troubleshooting for unexpected Nuclear Magnetic Resonance (NMR) shifts and other spectral artifacts you may encounter during your experiments. Our goal is to equip you with the knowledge to not only identify but also resolve these common challenges, ensuring the integrity and accuracy of your results.
FAQs: Troubleshooting Unexpected NMR Shifts
This section addresses frequently encountered issues in the NMR analysis of this compound. Each answer provides a detailed explanation of the underlying principles and offers a logical path toward resolving the problem.
Question 1: Why do the vinyl proton signals in my ¹H NMR spectrum of this compound appear broader than expected and at slightly different chemical shifts than predicted?
Answer:
This is a common observation and can be attributed to several factors, often acting in concert. The primary culprits are typically conformational dynamics, subtle solvent effects, and sample concentration.
-
Conformational Dynamics: this compound is not a planar molecule. It exists in a dynamic equilibrium of rapidly interconverting, non-planar conformations. This "ring-flipping" can occur on a timescale comparable to the NMR experiment, leading to exchange broadening of the signals, particularly for the vinyl protons. At room temperature, you are observing a time-averaged spectrum of these conformers.
-
Solvent Effects: The polarity and aromaticity of the deuterated solvent used can influence the electron density around the protons, leading to shifts in their resonance frequencies. Aromatic solvents like benzene-d₆ can induce significant upfield shifts compared to chloroform-d₃ due to anisotropic effects, where the ring current of the solvent shields your molecule. If your observed shifts deviate from literature values, always check the solvent used in the reference data.
-
Concentration Effects: At high concentrations, intermolecular interactions, such as van der Waals forces and potential π-stacking of the diene systems, can occur. These interactions can alter the electronic environment of the protons and lead to concentration-dependent chemical shifts and peak broadening.
Question 2: I'm observing unexpected splitting patterns for the aliphatic protons, making it difficult to assign the signals for the C5 and C6 positions. What could be the cause?
Answer:
The complexity in the aliphatic region of the ¹H NMR spectrum of this compound arises from a combination of diastereotopicity and complex coupling patterns.
-
Diastereotopic Protons: The two protons on the C6 methylene group are diastereotopic. This is because the C5 carbon is a stereocenter (even in a racemic mixture), making the two C6 protons chemically non-equivalent. Consequently, they will have different chemical shifts and will couple to each other (geminal coupling) and to the proton on C5 (vicinal coupling), leading to more complex splitting patterns than a simple triplet or quartet.
-
Second-Order Effects: When the chemical shift difference between two coupled protons is small (approaching the magnitude of the coupling constant), second-order spectral effects can occur. This leads to "roofing" (the inner peaks of a multiplet are taller than the outer peaks) and can distort the expected splitting patterns, making a simple first-order analysis (the "n+1 rule") inadequate.
To decipher these complex multiplets, a 2D COSY (Correlation Spectroscopy) experiment is highly recommended. This will show which protons are coupled to each other, allowing for unambiguous assignment.
Question 3: My ¹³C NMR spectrum shows more or fewer signals than expected for this compound. How can I troubleshoot this?
Answer:
The number of signals in a ¹³C NMR spectrum is a direct reflection of the molecular symmetry. For this compound, you should expect to see seven distinct carbon signals.
-
Fewer than Seven Signals:
-
Accidental Equivalence: It's possible for two carbon signals to have very similar chemical shifts, causing them to overlap and appear as a single peak. Running the spectrum in a different solvent can often resolve these overlapping signals.
-
Low Signal-to-Noise: Quaternary carbons (if present) and carbons with long relaxation times can have weak signals that may be lost in the baseline noise. Increasing the number of scans or adjusting the relaxation delay (d1) can help to reveal these missing peaks.
-
-
More than Seven Signals:
-
Impurities: The most common reason for extra signals is the presence of impurities. These could be residual solvents from your synthesis or purification (e.g., ethyl acetate, hexanes), or byproducts of the reaction.
-
Isomers: Depending on the synthetic route, you may have isomeric impurities, such as 1-methyl-1,3-cyclohexadiene or 2-methyl-1,3-cyclohexadiene. These isomers will have their own distinct set of ¹³C NMR signals. A GC-MS analysis can often help to identify the presence and identity of such impurities.
-
In-depth Troubleshooting Guides
Guide 1: Investigating Conformational Dynamics with Variable Temperature (VT) NMR
Unexpected peak broadening or coalescence can often be attributed to dynamic processes like conformational changes. VT-NMR is a powerful tool to study these phenomena.
Objective: To resolve broadened signals and determine the energy barrier of conformational interconversion.
Protocol:
-
Sample Preparation: Prepare a sample of your this compound in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d₈ or THF-d₈). Ensure the concentration is optimized for good signal-to-noise without causing aggregation.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Acquisition: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a spectrum.[1][2]
-
High-Temperature Acquisition: After reaching the desired low-temperature limit (or observing signal sharpening), return to ambient temperature and then gradually increase the temperature in a similar manner.
-
Data Analysis:
-
Coalescence Temperature (Tc): Note the temperature at which two exchanging signals merge into a single broad peak.
-
Signal Sharpening: Observe the sharpening of signals at lower temperatures as the conformational exchange slows down. At very low temperatures, you may be able to resolve the signals for individual conformers.
-
Eyring Equation: The energy barrier (ΔG‡) for the conformational change can be calculated from the coalescence temperature using the Eyring equation.
-
Expected Observations for this compound:
As the temperature is lowered, you should expect to see the broad vinyl and aliphatic proton signals resolve into sharper, more well-defined multiplets as the ring inversion slows down on the NMR timescale.
Troubleshooting Workflow for VT-NMR
Caption: Workflow for Variable Temperature NMR experiments.
Guide 2: Differentiating Solvent Effects from Intramolecular Effects using Solvent Titration
To determine if unexpected chemical shifts are due to interactions with the solvent or are an inherent property of your molecule, a solvent titration experiment can be performed.
Objective: To systematically evaluate the effect of solvent environment on chemical shifts.
Protocol:
-
Prepare Two Stock Solutions:
-
Solution A: A solution of your compound in a non-polar, non-aromatic solvent (e.g., cyclohexane-d₁₂).
-
Solution B: A solution of your compound at the same concentration in a polar or aromatic solvent (e.g., benzene-d₆ or acetonitrile-d₃).
-
-
Acquire Initial Spectra: Obtain the ¹H NMR spectrum for both pure Solution A and pure Solution B.
-
Titration Steps: Create a series of mixtures of Solution A and Solution B with varying compositions (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Acquire Spectra of Mixtures: Acquire a ¹H NMR spectrum for each mixture.
-
Data Analysis: Plot the chemical shift of each proton signal as a function of the solvent composition. A significant, linear or non-linear change in chemical shift with changing solvent composition indicates a strong solvent effect.
Expected Observations for this compound:
You will likely observe a noticeable upfield shift of most proton signals as the proportion of benzene-d₆ is increased, due to its anisotropic shielding effects. This effect will be more pronounced for protons that can come into close proximity with the solvent molecules.
Logical Relationship in Solvent Titration
Caption: Decision tree for solvent titration experiments.
Reference Data
| Proton | Expected ¹H Chemical Shift (ppm) | Typical Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| H1 | 5.7 - 5.9 | d | 125 - 128 |
| H2 | 5.8 - 6.0 | dd | 128 - 131 |
| H3 | 5.8 - 6.0 | m | 123 - 126 |
| H4 | 5.6 - 5.8 | m | 120 - 123 |
| H5 | 2.5 - 2.8 | m | 30 - 35 |
| H6 (diastereotopic) | 2.1 - 2.4 | m | 25 - 30 |
| -CH₃ | 1.0 - 1.2 | d | 20 - 23 |
Note: Chemical shifts are referenced to TMS and are typical for a CDCl₃ solution. Actual values may vary depending on solvent and concentration.
Advanced Structural Elucidation: 2D NMR
For unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap or complex splitting, 2D NMR techniques are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. For this compound, you would expect to see cross-peaks between H1-H2, H2-H3, H3-H4, H4-H5, H5-H6, and H5-CH₃.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. This is the most reliable way to assign the carbon signals based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the carbon skeleton of the molecule.
By employing a combination of these 1D and 2D NMR techniques and the troubleshooting guides provided, you will be well-equipped to tackle the challenges of NMR analysis for this compound and obtain high-quality, reliable data for your research.
References
- University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
- The Royal Society of Chemistry. Cyclohexa-1,3-diene-based dihydrogen and hydrosilane surrogates in B(C6F5)
- Variable Temper
- Obtaining NMR data at high or low Temper
- PubChem. 5-Methylcyclohexa-1,3-diene. [Link]
- Penzel, F., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. The Journal of Physical Chemistry B, 125(24), 6516–6525. [Link]
- Reich, H. J. 5.3 Spin-Spin Splitting: J-Coupling.
- Request PDF. Temperature measurements using nuclear magnetic resonance. [Link]
- CCPN.
- Penzel, F., et al. (2021). Temperature-Dependent Solid-State NMR Proton Chemical-Shift Values and Hydrogen Bonding. PMC. [Link]
- The OChem Whisperer. Guide to Solving NMR Questions. [Link]
- Rabideau, P. W. (1989). The conformational analysis of 1,4-cyclohexadienes: 1,4-dihydrobenzenes, 1,4-dihydronaphthalenes, and 9,10-dihydroanthracenes. Accounts of Chemical Research, 22(6), 209-215. [Link]
- Reich, H. J. 1H NMR Coupling Constants.
- Oxford Academic. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
- Driver, T. G., et al. (2010). Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. PMC. [Link]
- Chemistry Steps. NMR Spectroscopy Practice Problems. [Link]
- NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]
- Reich, H. J. NMR Spectroscopy – 13C NMR Coupling Constants.
Sources
Technical Support Center: Enhancing the Stability of 5-Methyl-1,3-cyclohexadiene for Long-Term Use
Welcome to the technical support center for 5-Methyl-1,3-cyclohexadiene. This guide is designed for researchers, scientists, and drug development professionals to address the inherent stability challenges of this versatile conjugated diene. Our goal is to provide you with actionable troubleshooting advice and in-depth FAQs to ensure the integrity and longevity of your material, safeguarding the reliability and safety of your experiments.
Introduction: The Stability Challenge of a Conjugated Diene
This compound is a valuable building block in organic synthesis. Its conjugated diene system, while conferring unique reactivity for reactions like the Diels-Alder, also makes it susceptible to degradation over time.[1][2][3] The primary pathways for degradation are autoxidation , polymerization , and to a lesser extent, isomerization . Understanding these pathways is the first step toward effective stabilization.
This guide provides a structured approach to identifying, preventing, and resolving stability issues, ensuring your supply of this compound remains pure and reactive for its intended purpose.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the storage and use of this compound in a direct question-and-answer format.
| Problem Encountered | Probable Cause(s) | Recommended Action(s) |
| "My clear, colorless sample has developed a yellow or brownish tint." | Initial Oxidation & Polymerization: Discoloration is often the first visible sign of degradation. This is caused by the formation of oxidized species and low-molecular-weight oligomers from exposure to atmospheric oxygen.[4] | 1. Immediately test for the presence of peroxides (see Protocol 2). 2. If peroxides are below 30 ppm, purify the material by passing it through an activated alumina column (see Protocol 3). 3. Add a radical inhibitor like BHT (see Protocol 4) and store under a strict inert atmosphere.[5][6] |
| "GC-MS analysis shows multiple new peaks, including some with higher molecular weights." | Polymerization: The conjugated diene system is prone to radical-initiated or thermally induced polymerization, leading to dimers, trimers, and higher polymers.[7][8][9] | 1. Confirm the absence of an inhibitor or its depletion. 2. If purification is necessary, consider vacuum distillation after ensuring the complete absence of peroxides, as distilling peroxides can be explosive.[10] 3. For future prevention, add an inhibitor like BHT at 50-200 ppm and store at low temperatures (-20°C). |
| "The container feels pressurized, or I observed crystal formation around the cap." | Advanced Peroxide Formation: This is a critical safety hazard. Peroxides, especially when concentrated, can be shock-sensitive and explosive.[10] Crystal formation under the cap is a classic sign of dangerous peroxide levels. | DO NOT OPEN OR MOVE THE CONTAINER. 1. Immediately contact your institution's Environmental Health and Safety (EHS) office for proper handling and disposal.[10] 2. Isolate the area and inform colleagues of the potential hazard. |
| "My reaction is giving low yields or unexpected side products." | Loss of Purity / Presence of Contaminants: The presence of oxides, peroxides, or polymers can interfere with sensitive reactions, poison catalysts, or act as unintended reactants. | 1. Assess the purity of your starting material using a validated analytical method like HPLC or GC-MS.[11] 2. Test for peroxides. Even low levels can impact reaction outcomes. 3. Purify the diene immediately before use and ensure all handling is performed under inert conditions to prevent degradation during your experiment.[12][13] |
Frequently Asked Questions (FAQs)
Storage & Handling
Q1: What are the absolute ideal storage conditions for this compound?
A1: The ideal storage protocol is designed to rigorously exclude the three main degradation initiators: oxygen, light, and heat.
-
Atmosphere: The compound must be stored under a dry, inert atmosphere, such as argon or nitrogen.[5][6][14] This prevents the autoxidation cascade from initiating.
-
Container: Use an amber glass bottle with a tight-fitting cap, preferably with a PTFE-lined septum for repeated, contamination-free access via syringe.[6] The amber color protects the light-sensitive compound from photochemically initiated degradation.
-
Temperature: Store in a freezer at or below -20°C. Lower temperatures significantly reduce the rate of both autoxidation and thermal polymerization.
-
Inhibitor: For long-term storage, the presence of a radical inhibitor like Butylated Hydroxytoluene (BHT) is highly recommended. A typical concentration is 50-200 ppm.
Q2: How do I safely handle and transfer an air-sensitive liquid like this?
A2: Proper handling requires the use of techniques that prevent any contact with the atmosphere.[5][12] The use of a Schlenk line or a glove box is standard practice.
Caption: Workflow for receiving and storing the compound.
For transferring the liquid, please refer to Protocol 1: Inert Atmosphere Liquid Transfer .
Degradation Pathways
Q3: What is autoxidation and why is it dangerous?
A3: Autoxidation is a radical chain reaction with atmospheric oxygen that forms hydroperoxides.[4] For this compound, the process is initiated by an event (like exposure to UV light or heat) that abstracts an allylic hydrogen, forming a resonance-stabilized radical. This radical reacts with O₂ to form a peroxy radical, which can then abstract a hydrogen from another diene molecule, propagating the chain and forming a hydroperoxide. These hydroperoxides are unstable and can decompose violently, especially upon heating or concentration, posing a significant explosion risk.[10]
Caption: The chemical pathway for autoxidation.
Q4: How does polymerization occur and how can I prevent it?
A4: As a conjugated diene, this compound can act as a monomer in polymerization reactions, primarily through a free-radical mechanism similar to autoxidation.[9] An initiating radical can add to the diene system, creating a new radical that can then add to another monomer unit, and so on, forming a polymer chain. This process is accelerated by heat and the presence of radical initiators (including peroxides formed from autoxidation). Prevention is best achieved by:
-
Using an Inhibitor: Radical scavengers like BHT terminate the polymerization chain reaction.[15][16]
-
Low-Temperature Storage: Storing at -20°C drastically slows the rate of both initiation and propagation.
-
Excluding Oxygen: Preventing peroxide formation removes a key source of initiating radicals.
Inhibitors & Purity
Q5: Which inhibitor should I use, and how does it work?
A5: Butylated Hydroxytoluene (BHT) is the most common and effective inhibitor for preventing free-radical-mediated degradation in compounds like this.[15] BHT is a phenolic antioxidant that functions by donating its labile phenolic hydrogen atom to reactive peroxy or alkyl radicals. This neutralizes the reactive radical, and the resulting BHT radical is highly stabilized by resonance and sterically hindered by its tert-butyl groups, making it unreactive and unable to propagate the radical chain.
| Inhibitor | Mechanism of Action | Typical Concentration | Considerations |
| BHT (Butylated Hydroxytoluene) | Chain-breaking radical scavenger.[16] | 50 - 200 ppm | Most common, effective, and economical. May need to be removed before certain catalytic reactions. |
| Tocopherol (Vitamin E) | Natural phenolic radical scavenger.[[“]] | 100 - 500 ppm | "Greener" alternative, but can be more expensive and potentially less effective at very high temperatures. |
| 4-tert-Butylcatechol (TBC) | Radical scavenger and polymerization inhibitor. | 10 - 100 ppm | Very effective but can discolor the product. Often used for monomers like styrene. |
Q6: How can I test my sample for dangerous peroxides?
A6: A simple and effective qualitative test can be performed using potassium iodide (KI).[10] Peroxides will oxidize the iodide ion (I⁻) to iodine (I₂), resulting in a characteristic yellow-to-brown color. The intensity of the color gives a rough indication of the peroxide concentration. For a more sensitive result, adding a starch solution will produce a deep blue-black color in the presence of iodine. Please follow Protocol 2: Qualitative Test for Peroxides for a safe and detailed procedure.
| Peroxide Level (ppm) | Hazard Level | Recommended Action |
| < 30 ppm | Low | Safe for use. Consider purification before distillation or concentration steps.[10] |
| 30 - 100 ppm | Moderate | Significant hazard. Do not heat or distill. Strongly recommend immediate purification or disposal via EHS.[10] |
| > 100 ppm or Crystals Present | Extreme | Explosion Hazard. Do not handle. Contact EHS for emergency disposal.[10] |
Experimental Protocols
Protocol 1: Inert Atmosphere Liquid Transfer (Syringe/Cannula)
Objective: To transfer this compound from a storage bottle to a reaction flask without exposure to air.
Materials:
-
Schlenk line or manifold with dry argon or nitrogen gas
-
Storage bottle of this compound with a septum-lined cap
-
Dry, nitrogen-flushed reaction flask sealed with a septum
-
Dry gas-tight syringe with a long needle (e.g., 20-gauge)
-
A "bleed" needle
Procedure:
-
Setup: Connect both the storage bottle and the reaction flask to the inert gas line of the Schlenk manifold using needles. Ensure a positive pressure of inert gas is flowing through the system, vented through a bubbler.
-
Pressurize: Gently pressurize the storage bottle by briefly closing the vent to the bubbler. Do not over-pressurize.
-
Prepare Syringe: Purge the dry syringe with inert gas by drawing gas from the manifold headspace and expelling it 3-5 times.
-
Withdraw Liquid: Puncture the septum of the pressurized storage bottle with the syringe needle, ensuring the needle tip is below the liquid surface. The positive pressure will help fill the syringe. Withdraw the desired volume.
-
Inject into Flask: Insert a short "bleed" needle connected to the bubbler into the septum of the reaction flask to allow for pressure equalization. Carefully inject the liquid from the syringe into the reaction flask.
-
Cleanup: Withdraw the syringe and immediately rinse it with an appropriate quenching solvent, followed by a full cleaning to prevent seizure or residue buildup.[5][6]
Protocol 2: Qualitative Test for Peroxides (KI Method)
Objective: To detect the presence of peroxides in a sample of this compound.
Materials:
-
Glass test tube with stopper
-
1 mL of the this compound sample
-
1 mL of glacial acetic acid
-
3-5 drops of a freshly prepared 5% potassium iodide (KI) solution
-
(Optional) Starch indicator solution
Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid.
-
Add 3-5 drops of the 5% potassium iodide solution.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the layers to settle and observe the color.
-
Negative Result: The solution remains colorless.
-
Positive Result: A yellow to dark brown color develops, indicating the presence of peroxides.[10]
-
-
(Optional): For enhanced sensitivity, add 1-2 drops of starch solution. A deep blue-black color confirms the presence of peroxides.
Protocol 3: Peroxide Removal with Activated Alumina
Objective: To remove low-to-moderate levels (<100 ppm) of peroxides from this compound.
Materials:
-
Glass chromatography column
-
Activated basic alumina
-
Glass wool
-
Dry, inert-gas-flushed receiving flask
Procedure:
-
Prepare Column: Place a small plug of glass wool at the bottom of the chromatography column.
-
Pack Alumina: Fill the column with activated basic alumina. A general rule is to use approximately 10-20g of alumina per 100 mL of solvent to be purified.
-
Equilibrate: Pre-wet the column with a small amount of fresh, peroxide-free solvent (e.g., hexane) if desired, though it's often done dry.
-
Purification: Carefully add the peroxide-containing this compound to the top of the column.
-
Elute: Allow the liquid to pass through the alumina bed under gravity or with gentle positive pressure from an inert gas line.
-
Collect: Collect the purified eluate in the receiving flask.
-
Verify: Re-test the collected liquid for peroxides using Protocol 2 to ensure successful removal.
-
Stabilize: Immediately add a fresh stock of inhibitor (e.g., BHT) to the purified liquid.
Protocol 4: Adding an Inhibitor (BHT)
Objective: To add a precise amount of BHT to unstabilized this compound.
Materials:
-
Purified this compound
-
BHT (solid)
-
Analytical balance
-
A stock solution of BHT in a compatible, volatile solvent (e.g., hexane or the diene itself).
Procedure:
-
Calculate Mass: Determine the mass of BHT required. For 100 ppm in 100 mL (approx. 80g) of the diene: (100 g BHT / 1,000,000 g diene) * 80 g diene = 0.008 g or 8 mg of BHT.
-
Prepare Stock Solution: Direct weighing of such a small mass can be inaccurate. It is better to prepare a stock solution. For example, dissolve 100 mg (0.1 g) of BHT in 10 mL of fresh hexane. This gives a concentration of 10 mg/mL.
-
Add to Diene: To get 8 mg of BHT, you would add 0.8 mL of this stock solution to your 100 mL of this compound.
-
Mix and Store: Swirl the container gently to ensure complete mixing and immediately place under an inert atmosphere for long-term storage.
References
- Stability of Conjugated Diene. (n.d.). Scribd.
- A Detailed Guide to Reactions and Stability of Conjugated Dienes. (2024). Orango.
- Stability of Conjugated Dienes MO Theory. (n.d.). Lumen Learning.
- Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. (2011). PubMed.
- Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. (2011). ResearchGate.
- 5-METHYL-1,3-CYCLOHEXANDIONE - Introduction. (2024). ChemBK.
- 1,3-Cyclohexadiene Polymers. 3. Synthesis and Characterization of Poly(1,3-cyclohexadiene-block-styrene). (n.d.). ResearchGate.
- What alternatives exist to BHT for antioxidant protection in foods? (n.d.). Consensus.
- Handling air-sensitive reagents AL-134. (n.d.). MIT.
- Formation of highly oxidized multifunctional compounds: autoxidation of peroxy radicals formed in the ozonolysis of alkenes. (2015). Atmospheric Chemistry and Physics.
- Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. (2005). PubMed.
- Sequestering Ability of Butylated Hydroxytoluene, Propyl Gallate, Resveratrol, and Vitamins C and E against ABTS, DPPH, and Hydroxyl Free Radicals in Chemical and Biological Systems. (n.d.). ResearchGate.
Sources
- 1. scribd.com [scribd.com]
- 2. theorango.com [theorango.com]
- 3. Stability of Conjugated Dienes MO Theory | MCC Organic Chemistry [courses.lumenlearning.com]
- 4. acp.copernicus.org [acp.copernicus.org]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 13. research.unl.edu [research.unl.edu]
- 14. chembk.com [chembk.com]
- 15. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. consensus.app [consensus.app]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 5-Methyl-1,3-cyclohexadiene Adducts: A Comparative Analysis of NMR and X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of complex cyclic systems.[1] 5-Methyl-1,3-cyclohexadiene, a versatile conjugated diene, is a valuable building block in this context, readily participating in [4+2] cycloaddition reactions to form six-membered cyclohexene adducts.[1][2] The precise three-dimensional structure of these adducts—their constitution, regiochemistry, stereochemistry, and conformation—is paramount, dictating their biological activity, material properties, and suitability as intermediates in pharmaceutical synthesis.
This guide provides an in-depth, comparative analysis of two preeminent analytical techniques for the structural characterization of these adducts: Nuclear Magnetic Resonance (NMR) Spectroscopy and Single-Crystal X-ray Crystallography. As a senior application scientist, my objective is not merely to present protocols but to illuminate the causality behind experimental choices, empowering you to select the optimal technique and confidently interpret the resulting data. We will explore the strengths, limitations, and synergistic potential of each method, grounded in real-world applications and authoritative principles.
Context: Synthesis of a Representative Adduct
To frame our discussion, we first consider a typical synthesis of a this compound adduct via a Diels-Alder reaction with maleic anhydride. This reaction serves as a practical example for generating the type of molecule whose structure we aim to elucidate.[1] The stereochemical and regiochemical outcomes are influenced by both steric and electronic factors, making unambiguous characterization essential.[1]
Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride[1]
-
Reaction Setup : In a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add maleic anhydride (1.0 equivalent).
-
Solvent Addition : Dissolve the maleic anhydride in an anhydrous solvent such as toluene.
-
Diene Addition : Add this compound (1.1 equivalents) to the solution.
-
Reaction Conditions : Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110°C for toluene).
-
Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup : After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the crude product in a suitable solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification : Purify the crude product by silica gel column chromatography to yield the desired Diels-Alder adduct.[1]
Caption: Workflow for the synthesis of a this compound adduct.
Part 1: Characterization by NMR Spectroscopy — The Solution-State Perspective
NMR spectroscopy is an unparalleled tool for probing the structure and environment of atoms within a molecule in solution, providing a dynamic picture that often reflects physiological conditions.[3] It excels at establishing atomic connectivity and relative stereochemistry, which are critical for differentiating isomers commonly formed in Diels-Alder reactions.
Expertise & Experience: Why NMR is the First Line of Analysis
For organic chemists, NMR is the go-to technique for initial structural verification. Its non-destructive nature and the wealth of information provided from a single sample are invaluable.[4] For cyclohexadiene adducts, the key questions NMR can answer are:
-
Constitution : Which atoms are bonded to which? (Answered by ¹H, ¹³C, COSY, HSQC, HMBC)
-
Stereochemistry : Are the substituents endo or exo? (Answered by NOESY/ROESY)
-
Conformation : What is the preferred shape of the six-membered ring in solution? (Answered by coupling constants and NOE data)[5][6]
Trustworthiness: A Self-Validating System of Experiments
The power of modern NMR lies in its suite of correlated experiments. The data from one experiment should corroborate the others, creating a logical, self-validating loop. For instance, a bond inferred from an HMBC spectrum can be confirmed by correlations seen in COSY and HSQC spectra.
Experimental Protocol: A Multi-dimensional Approach
-
Sample Preparation : Dissolve ~5-10 mg of the purified adduct in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube. The choice of solvent can sometimes influence the conformation and spectral resolution.
-
1D NMR Acquisition :
-
¹H NMR : Provides information on the number of different proton environments and their neighboring protons through chemical shifts and spin-spin coupling.
-
¹³C NMR : Shows the number of unique carbon environments. An APT or DEPT experiment can further distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Acquisition :
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other (typically through 2 or 3 bonds). This is the primary tool for tracing out the carbon skeleton's proton network.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the carbon atom it is directly attached to. This is crucial for assigning carbon resonances.[7]
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This experiment is key for connecting different spin systems and identifying quaternary carbons.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space (< 5 Å), irrespective of their bonding. This is the definitive experiment for assigning stereochemistry (e.g., distinguishing between endo and exo isomers).[9][10]
-
Caption: A systematic workflow for NMR-based structure elucidation.
Data Presentation: Interpreting the Spectra
For a typical adduct of this compound, specific NMR features are expected. For example, in the reaction with maleic anhydride, the spatial relationship between the bridgehead protons and the protons of the anhydride moiety will produce distinct cross-peaks in the NOESY spectrum for the endo vs. the exo isomer, providing unambiguous assignment.[9]
| Parameter | NMR Spectroscopy | Causality & Insight |
| Chemical Shifts (δ) | Provide information about the electronic environment of each nucleus. | Olefinic protons will be downfield (~5.5-6.5 ppm), while aliphatic protons will be upfield. The methyl group will be a distinct singlet or doublet. |
| Coupling Constants (J) | Reveal dihedral angles between coupled protons (Karplus relationship). | Can help determine the conformation of the cyclohexene ring (e.g., boat vs. twist-boat).[5] |
| COSY Cross-Peaks | Establish proton-proton connectivity through bonds. | Traces the entire spin system of the cyclic framework. |
| NOESY Cross-Peaks | Indicate through-space proximity. | A strong NOE between a bridge proton and a substituent proton is a hallmark of the endo isomer.[9] |
Part 2: Characterization by X-ray Crystallography — The Solid-State Benchmark
Single-crystal X-ray crystallography provides the most definitive and high-resolution structural information, revealing the precise 3D arrangement of atoms in a crystalline solid.[11] It yields a static, atomic-level map of the molecule, including accurate bond lengths, bond angles, and absolute stereochemistry.[11]
Expertise & Experience: When to Pursue a Crystal Structure
While NMR is often sufficient, X-ray crystallography becomes essential when:
-
Absolute Proof is Required : For patent applications, regulatory submissions, or publications where ambiguity is unacceptable.
-
NMR Data is Ambiguous : In cases of complex isomer mixtures or severe signal overlap in NMR spectra.
-
Solid-State Properties are Key : To understand crystal packing, intermolecular interactions, and polymorphism.
Trustworthiness: The Gold Standard of Structure Proof
A well-refined crystal structure is considered unequivocal proof of a molecule's identity and stereochemistry. The process involves fitting a molecular model to an electron density map generated from X-ray diffraction patterns, resulting in a structure with very low uncertainty.[12][13]
Experimental Protocol: From Solution to Structure
-
Crystal Growth (The Critical Hurdle) : This is often the most challenging step. The goal is to obtain a single, well-ordered crystal of sufficient size and quality.
-
Method : Slow evaporation of a solvent in which the compound is moderately soluble is a common starting point. Vapor diffusion (diffusing an anti-solvent into a solution of the compound) is another powerful technique.[14]
-
Solvent Selection : A systematic screen of different solvents and solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/pentane) is typically required.
-
Causality : The rate of crystallization is crucial. If it's too fast, a powder or poorly ordered crystals will form. If it's too slow, no crystals may appear. Finding the "Goldilocks" condition is an empirical process.
-
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, often cryo-cooled in a stream of liquid nitrogen to minimize radiation damage.
-
Data Collection : The mounted crystal is placed in an X-ray diffractometer. It is rotated while being irradiated with a monochromatic X-ray beam, and thousands of diffraction spots are collected on a detector.[11] This process can take several hours.[11]
-
Structure Solution & Refinement :
-
Specialized software is used to process the diffraction data and generate an initial electron density map.
-
An atomic model is built into the map and refined to best fit the experimental data, yielding the final structure.
-
Caption: The major stages in determining a single-crystal X-ray structure.
Data Presentation: The Crystallographic Information File (CIF)
The final output is a CIF file containing a wealth of information. Key parameters are summarized for publication.
| Parameter | X-ray Crystallography | Causality & Insight |
| Crystal System/Space Group | Describes the symmetry of the crystal lattice. | Provides information on how molecules pack together in the solid state. |
| Unit Cell Dimensions | The dimensions of the basic repeating unit of the crystal. | A fundamental property of the crystalline material. |
| Bond Lengths (Å) | Precise distances between bonded atoms. | Confirms the covalent structure and can reveal unusual bonding. |
| Bond Angles (°) & Torsion Angles (°) | Defines the exact geometry and conformation of the molecule in the solid state. | Provides an unambiguous, static picture of the molecular shape. |
| R-factor | A measure of the agreement between the crystallographic model and the experimental data. | Lower values (typically < 0.05 or 5%) indicate a better quality structure. |
Part 3: A Head-to-Head Comparison and Synergistic Strategy
Neither technique is universally superior; they are complementary, providing different but equally valuable insights into molecular structure.[3][4]
Comparative Data Summary
| Feature | NMR Spectroscopy | X-ray Crystallography |
| Principle | Nuclear spin alignment in a magnetic field.[4] | X-ray diffraction by electron clouds in a crystal lattice.[4] |
| Sample Phase | Solution (liquid state).[3] | Solid (single crystal).[15] |
| Information | Connectivity, relative stereochemistry, solution conformation, molecular dynamics.[3][12] | Absolute 3D structure, precise bond lengths/angles, solid-state conformation, crystal packing.[11][12] |
| Resolution | Lower atomic resolution. | High, often atomic resolution.[4] |
| Key Challenge | Spectral overlap in complex molecules. | Growing a high-quality single crystal.[4] |
| Hydrogen Atoms | Directly observed and crucial for analysis. | Generally not well-resolved due to low electron density.[12][13] |
| Throughput | Relatively high; a suite of experiments can be run in hours to a day. | Lower; crystal growth can take days to weeks, plus data collection time. |
Authoritative Grounding: A Synergistic Approach
The most comprehensive characterization of a this compound adduct involves using both techniques. NMR reveals the molecule's structure and behavior in the solution phase, which is often more relevant to its function in biological systems or chemical reactions. X-ray crystallography provides an indisputable "benchmark" structure in the solid state.
Why use both? Discrepancies between the solution-state conformation (from NMR) and the solid-state conformation (from X-ray) are not failures but discoveries. They can reveal:
-
Conformational Flexibility : The molecule may adopt different low-energy conformations in different environments.
-
Crystal Packing Forces : Intermolecular interactions in the crystal may force the molecule into a conformation not heavily populated in solution.
Conclusion
The characterization of this compound adducts is a critical step in harnessing their potential in drug development and materials science. NMR spectroscopy serves as the essential first-pass tool, delivering rich data on connectivity, stereochemistry, and dynamics in the solution phase. X-ray crystallography, while more demanding in its sample requirements, offers the ultimate proof of structure, providing a high-resolution, unambiguous 3D model in the solid state.
For the modern researcher, the choice is not "either/or" but rather "when and why." By understanding the fundamental principles, experimental workflows, and unique insights offered by each technique, scientists can design a characterization strategy that is both efficient and exhaustive, ensuring the scientific integrity and accelerating the pace of discovery.
References
- BenchChem. (2025). 5-Methyl-1,3-hexadiene in Synthetic Chemistry - Benchchem.
- Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM.
- Ambrus, A. (n.d.). Comparison of NMR and X-ray crystallography. University Medical School of Debrecen.
- Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
- BenchChem. (2025).
- Wüthrich, K. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR.
- Quora. (2017). What are the differences between NMR and x-ray crystallography?. [Link]
- Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II).
- Garbisch, E. W., & Griffith, M. G. (1968). The conformation of 1,4-cyclohexadiene from steroisomeric allylic-allylic proton couplings. Journal of the American Chemical Society, 90(24), 6543–6554. [Link]
- Mogck, S. (2007, May 17). Single-crystal X-ray Diffraction. SERC (Carleton). [Link]
- ResearchGate. (2025). Synthesis and NMR spectroscopic conformational analysis of esters of 4-hydroxy-cyclohexanone - The more polar the molecule the more stable the axial conformer. [Link]
- Rittner, R. (2011). NMR Spectroscopy: a Tool for Conformational Analysis. Annals of Magnetic Resonance, 10(1/2), 1-27. [Link]
- Sannikov, O., et al. (2020). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). SFU Summit. [Link]
- Sannikov, O., et al. (2019). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). Scientific & Academic Publishing.
- Stoltz, B. M. (2018, January 5). Demystifying X-ray Crystallography. Caltech. [Link]
- ResearchGate. (2019). Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I). [Link]
- ResearchGate. (2025).
- Acta Crystallographica Section C. (2000).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]
- 8. researchgate.net [researchgate.net]
- 9. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]
- 10. summit.sfu.ca [summit.sfu.ca]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 13. people.bu.edu [people.bu.edu]
- 14. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 15. quora.com [quora.com]
A Comparative Guide to the Reactivity of 5-Methyl-1,3-cyclohexadiene and 1,3-cyclohexadiene
This guide provides an in-depth comparison of the chemical reactivity of 5-Methyl-1,3-cyclohexadiene and its parent compound, 1,3-cyclohexadiene. Tailored for researchers and professionals in organic synthesis and drug development, this document elucidates how a single methyl group at the C5 position fundamentally alters the electronic and steric landscape of the diene, thereby influencing its behavior in key organic transformations. We will explore the causality behind these differences through the lens of frontier molecular orbital theory, carbocation stability, and steric hindrance, supported by established experimental and computational findings.
Introduction: The Subtle Influence of a C5-Methyl Group
1,3-cyclohexadiene is a foundational building block in organic synthesis, prized for its participation in pericyclic reactions. Its reactivity is dictated by the conjugated π-system held in a fixed s-cis conformation, ideal for cycloadditions. The introduction of a methyl group at the C5 position, creating this compound, does not alter the core diene conjugation but introduces two critical modulating factors:
-
Electronic Effects : The methyl group acts as a weak electron-donating group (EDG) through hyperconjugation and inductive effects. This enriches the electron density of the π-system.
-
Steric Effects : The substituent introduces steric bulk on the saturated face of the ring, which can influence the trajectory of incoming reagents.
This guide will dissect how these factors create distinct reactivity profiles for the two dienes, focusing on two canonical reaction classes: Diels-Alder cycloadditions and electrophilic additions.
I. The Diels-Alder Reaction: A Tale of Competing Effects
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of six-membered ring synthesis.[1] The rate and selectivity of this reaction are highly sensitive to the electronic properties of both the diene and the dienophile.
Mechanistic Considerations
In a normal-electron-demand Diels-Alder reaction, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile is paramount. A smaller energy gap between these frontier orbitals leads to a lower activation barrier and a faster reaction.
Electronic Impact of the C5-Methyl Group
The electron-donating methyl group in this compound raises the energy of the diene's HOMO. This reduces the HOMO-LUMO energy gap with electron-deficient dienophiles (e.g., maleic anhydride, acrylates), which is expected to accelerate the reaction rate . The presence of electron-donating substituents generally enhances the rate of normal-demand Diels-Alder reactions.[2]
Steric Impact of the C5-Methyl Group
Conversely, the methyl group at the C5 position introduces significant steric hindrance. Computational studies on substituted dienes have shown that substituents at the saturated C5 position can substantially raise the activation energy barrier for cycloaddition.[3][4] This is attributed to steric repulsion between the substituent and the incoming dienophile in the transition state. This steric clash can retard the reaction rate , directly opposing the electronic effect.
Synthesis and Conclusion
The net effect on the Diels-Alder reactivity of this compound is a balance between these activating electronic effects and deactivating steric effects. The outcome is highly dependent on the specific dienophile used. A small, highly electrophilic dienophile may see a rate enhancement, whereas a bulky dienophile will likely experience a significant rate reduction compared to the unsubstituted 1,3-cyclohexadiene.
| Feature | 1,3-cyclohexadiene | This compound | Rationale |
| Diene HOMO Energy | Lower | Higher | Electron-donating effect of the methyl group. |
| Electronic Effect | Baseline | Activating (Rate-enhancing) | Smaller HOMO-LUMO gap with electron-poor dienophiles.[2] |
| Steric Hindrance | Minimal | Significant | Steric repulsion from the C5-methyl group.[3][4] |
| Steric Effect | Baseline | Deactivating (Rate-retarding) | Increased transition state energy due to steric clash. |
| Overall Reactivity | High | Dependent on dienophile | A trade-off between favorable electronics and unfavorable sterics. |
Experimental Protocol: Representative Diels-Alder Reaction
The following protocol describes a general procedure for the Diels-Alder reaction of a cyclohexadiene with maleic anhydride, a common dienophile.[5][6]
-
Reaction Setup : To a dry 25 mL round-bottom flask containing a magnetic stir bar, add maleic anhydride (1.0 equivalent).
-
Solvent Addition : Dissolve the maleic anhydride in an appropriate anhydrous solvent, such as toluene or ethyl acetate (~5 mL).
-
Diene Addition : Add the cyclohexadiene derivative (1.1 equivalents) to the solution.
-
Reaction Conditions : Equip the flask with a reflux condenser and heat the mixture to reflux (e.g., ~110 °C for toluene).
-
Monitoring : Monitor the reaction's progress via Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup : Cool the reaction mixture to room temperature, then place it in an ice bath to promote crystallization of the product.
-
Purification : Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and air dry. The product can be further purified by recrystallization if necessary.
II. Electrophilic Addition: The Decisive Role of Carbocation Stability
Electrophilic addition reactions, such as the addition of HBr, highlight the most dramatic difference in reactivity. Conjugated dienes can yield both 1,2- and 1,4-addition products through a resonance-stabilized allylic carbocation intermediate.[7][8]
Mechanism with 1,3-Cyclohexadiene
Protonation of 1,3-cyclohexadiene by HBr at C1 generates a secondary, resonance-stabilized allylic carbocation. The positive charge is delocalized between C2 and C4. Subsequent attack by the bromide nucleophile at these positions yields the 1,2-adduct (3-bromocyclohexene) and the 1,4-adduct (4-bromocyclohexene).
Mechanism with this compound
The presence of the C5-methyl group fundamentally changes the regiochemical outcome by stabilizing a specific carbocation intermediate.
-
Protonation : Electrophilic attack by H⁺ can occur at C1 or C4. Protonation at C4 is strongly favored because it leads to an allylic carbocation with one of its resonance structures being a tertiary carbocation at C5. A tertiary carbocation is significantly more stable than a secondary one.
-
Intermediate : The resulting resonance-stabilized intermediate has a positive charge shared between C3 (secondary) and C5 (tertiary).
-
Nucleophilic Attack : The bromide ion (Br⁻) will then attack the carbocation. While attack at C3 gives a 1,2-type adduct, the major products arise from pathways involving the more stable tertiary carbocation. The expected products from 1,4-addition of a single mole of HBr are 3-bromo-4-methylcyclohexene and 3-bromo-5-methylcyclohexene.[9] The formation of 4-bromo-4-methyl-cyclohexene is not expected as there is no unsaturation at C5 in the starting material to direct the initial electrophilic attack.[9]
This demonstrates that the methyl group exerts powerful regiocontrol, directing the reaction pathway to favor intermediates where the positive charge can be placed on the carbon atom bearing the methyl group.
Concluding Remarks
The comparison between 1,3-cyclohexadiene and this compound serves as an excellent case study in physical organic chemistry. It demonstrates that substituents remote from the primary site of reaction can exert profound control over reactivity and product distribution.
-
In Diels-Alder reactions , the C5-methyl group presents a classic conflict between activating electronic effects and deactivating steric effects. The outcome is nuanced and dependent on the properties of the reaction partner.
-
In electrophilic additions , the effect is unambiguous. The methyl group's ability to stabilize an adjacent positive charge through hyperconjugation and induction becomes the dominant factor, acting as a powerful regiochemical director and leading to a different suite of products compared to the unsubstituted analogue.
For the synthetic chemist, understanding these principles is crucial for predicting reaction outcomes and designing effective synthetic strategies. The C5-methyl group is not merely a spectator; it is an active participant that shapes the molecule's chemical destiny.
References
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- The Journal of Organic Chemistry. (n.d.). Cyclic Dienes. XXVI. 5-Methylene-1,3-cyclohexadiene, an Alicyclic Isomer of Toluene.
- Journal of the American Chemical Society. (2022).
- BenchChem. (n.d.). 5-Methyl-1,3-hexadiene in Synthetic Chemistry. BenchChem.
- LookChem. (n.d.). This compound. LookChem.
- ResearchGate. (n.d.). The photochemical ring-opening reaction of 1,3-cyclohexadiene: complex dynamical evolution of the reactive state.
- Journal of the American Chemical Society. (n.d.). Diene Studies. I. Relative Stabilities of Dihydrobenzenes and Hexahydronaphthalenes.
- (n.d.).
- OrganicERs. (2016). Why is 1,4-cyclohexadiene stable?.
- Tetrahedron. (2023). A computational study of 1,3-dipolar cycloadditions of nitrile oxides with dienes. Elsevier.
- Journal of Chemical Theory and Computation. (2022). Nonadiabatic Dynamics of 1,3-Cyclohexadiene by Curvature-Driven Coherent Switching with Decay of Mixing.
- Wikipedia. (n.d.). Diels–Alder reaction. Wikipedia.
- National Institutes of Health. (2024).
- National Institutes of Health. (n.d.). Ultrafast Photoinduced Dynamics in 1,3-Cyclohexadiene: A Comparison of Trajectory Surface Hopping Schemes. PMC.
- BenchChem. (n.d.). Regioselectivity in Diels-Alder Reactions of 5,5-Dimethyl-1,3-cyclohexadiene. BenchChem.
- ChemicalBook. (n.d.). 5-METHYL-1,3-HEXADIENE synthesis. ChemicalBook.
- RSC Publishing. (2020). Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid. RSC Publishing.
- Chemistry Stack Exchange. (2021). How to compare stability between 5‐methylcyclohexa‐1,3‐diene and 3‐methylenecyclohexene?. Chemistry Stack Exchange.
- Chemistry LibreTexts. (2015). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.
- Journal of Chemical Education. (n.d.). Diels–Alder Synthesis of endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide.
- (n.d.). Diels-Alder Reaction.
- BenchChem. (n.d.).
- Chemistry LibreTexts. (2021). 4.4: Substituted Cyclohexanes. Chemistry LibreTexts.
- Journal of the American Chemical Society. (n.d.). The Rate of Reaction of Maleic Anhydride with 1,3-Dienes as Related to Diene Conformation.
- ACS Omega. (2023). Additivity of Diene Substituent Gibbs Free Energy Contributions for Diels–Alder Reactions between Me2C=CMe2 and Substituted Cyclopentadienes.
- Molecules. (2021). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI.
- Wikipedia. (n.d.). Elias James Corey. Wikipedia.
- Quora. (2022). In the reaction of 5-methylcyclohexa-1,3-diene and (equivalent amount of) HBr, is 4-bromo-4-methyl-cyclohexene a possible product?. Quora.
- National Institutes of Health. (2023). Additivity of Diene Substituent Gibbs Free Energy Contributions for Diels–Alder Reactions between Me2C=CMe2 and Substituted Cyclopentadienes. PMC.
- Organic Chemistry. (n.d.). 14.
- Journal of the American Chemical Society. (n.d.). Gas-phase ion chemistry of 5-methylene-1,3-cyclohexadiene (o-isotoluene) and 3-methylene-1,4-cyclohexadiene (p-isotoluene).
- (n.d.).
- Chegg. (2022). Demonstrate the reaction mechanism for the reaction of 5-methyl-1,3-hexadiene with HBr. Chegg.
- PubChem. (n.d.). 5-Methylcyclohexa-1,3-diene. PubChem.
- Chemistry LibreTexts. (2024). 14.
- Cheméo. (n.d.). Chemical Properties of 1,3-Cyclohexadiene, 5-methyl- (CAS 19656-98-5). Cheméo.
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Effect of substituents and promoters on the Diels–Alder cycloaddition reaction in the biorenewable synthesis of trimellitic acid - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04318D [pubs.rsc.org]
- 3. Additivity of Diene Substituent Gibbs Free Energy Contributions for Diels–Alder Reactions between Me2C=CMe2 and Substituted Cyclopentadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 14.2 Electrophilic Additions to Conjugated Dienes: Allylic Carbocations – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. quora.com [quora.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Methyl-1,3-cyclohexadiene
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of 5-Methyl-1,3-cyclohexadiene, a volatile organic compound of interest in various synthetic and pharmaceutical processes. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in authoritative standards, and offer comparative performance data to inform your selection of the most appropriate analytical technique.
The Critical Role of Method Validation
Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose. For a compound like this compound, which may be a starting material, intermediate, or impurity in a pharmaceutical manufacturing process, a validated analytical method is crucial for ensuring product quality, consistency, and safety. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for the validation of analytical procedures, outlining the key parameters that must be evaluated.[1][2][3]
Physicochemical Properties of this compound
Understanding the properties of the analyte is paramount in selecting and developing an appropriate analytical method.
| Property | Value | Source |
| Molecular Formula | C7H10 | [4] |
| Molecular Weight | 94.15 g/mol | [5] |
| Boiling Point | 110.8°C at 760 mmHg | [4] |
| Density | 0.832 g/cm³ | [4] |
| Polarity | Non-polar | Inferred from structure |
Given its volatility and non-polar nature, Gas Chromatography is the prima facie technique of choice. However, for the purpose of a comprehensive comparison, we will also explore a theoretical High-Performance Liquid Chromatography method.
Section 1: Gas Chromatography (GC) with Flame Ionization Detection (FID)
Gas chromatography is an ideal technique for the separation and analysis of volatile and semi-volatile compounds.[6] Coupled with a Flame Ionization Detector (FID), which offers high sensitivity to hydrocarbons, GC-FID provides a robust and reliable method for the quantification of this compound.
Experimental Protocol: GC-FID Method
Objective: To develop and validate a quantitative GC-FID method for the determination of this compound.
Instrumentation:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent, equipped with a split/splitless inlet and Flame Ionization Detector.
-
Autosampler: Agilent 7693A or equivalent.
-
Data Acquisition: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Column: DB-624 (30 m x 0.32 mm ID, 1.8 µm film thickness) or equivalent phase with (6%-cyanopropyl)-phenylmethylpolysiloxane. This stationary phase is well-suited for the analysis of residual solvents and other volatile organic compounds.[7][8]
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Injector: Split/splitless inlet in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 150°C.
-
Hold at 150°C for 2 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300°C.
-
FID Gas Flows: Hydrogen: 30 mL/min, Air: 300 mL/min, Makeup (Helium): 25 mL/min.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent such as n-hexane or cyclohexane.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For accuracy and precision studies, prepare spiked samples by adding known amounts of the stock solution to a representative matrix (e.g., a placebo formulation or a reaction mixture blank).
Validation Protocol for the GC-FID Method
The validation of this method will be performed in accordance with ICH Q2(R1) guidelines.[1][2][3]
Caption: Overall workflow for the validation of the GC-FID method.
1. Specificity:
-
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7]
-
Procedure:
-
Inject a blank solvent (n-hexane).
-
Inject a standard solution of this compound.
-
Inject a sample of the matrix (placebo or reaction blank).
-
Inject a spiked sample of the matrix.
-
-
Acceptance Criteria: The retention time of the analyte peak in the standard and spiked samples should be consistent. No interfering peaks should be observed at the retention time of the analyte in the blank and matrix samples. For confirmation, GC-MS can be used to verify the identity of the peak.
2. Linearity and Range:
-
Objective: To demonstrate that the analytical method provides results that are directly proportional to the concentration of the analyte in the sample within a given range.
-
Procedure: Analyze the calibration standards (1 µg/mL to 100 µg/mL) in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.99. The y-intercept should be close to zero.
3. Accuracy:
-
Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Procedure: Analyze spiked matrix samples at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration) in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Calculate LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
-
Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.
6. Robustness:
-
Objective: To evaluate the capacity of the analytical method to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure: Introduce small variations to the method parameters one at a time, such as:
-
Oven temperature (± 2°C)
-
Flow rate (± 0.1 mL/min)
-
Injector temperature (± 5°C)
-
-
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak area) should remain within acceptable limits, and no significant changes in the results should be observed.
Section 2: High-Performance Liquid Chromatography (HPLC) with UV Detection
Experimental Protocol: HPLC-UV Method (Theoretical)
Objective: To develop and validate a quantitative HPLC-UV method for the determination of this compound.
Rationale for Method Design:
-
Reversed-Phase HPLC: This is the most common mode of HPLC and is suitable for the separation of non-polar compounds using a non-polar stationary phase and a polar mobile phase.[2]
-
C18 Column: A C18 (octadecylsilane) stationary phase is highly hydrophobic and provides good retention for non-polar analytes.[9]
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for reversed-phase HPLC. A high percentage of the organic modifier (acetonitrile) will be necessary to elute the non-polar this compound in a reasonable time.
-
UV Detection: Although this compound does not have a strong chromophore, its conjugated diene system should allow for UV detection at a low wavelength (around 220-230 nm).
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Data Acquisition: OpenLab CDS or equivalent.
Chromatographic Conditions:
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase: Acetonitrile:Water (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 225 nm.
Sample Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 5 µg/mL to 200 µg/mL.
-
For accuracy and precision studies, prepare spiked samples in a representative matrix that is soluble in the mobile phase.
Validation Protocol for the HPLC-UV Method
The validation protocol for the HPLC method will follow the same principles as the GC method, in accordance with ICH Q2(R1) guidelines.
Caption: Overall workflow for the validation of the HPLC-UV method.
1. Specificity:
-
Procedure: Similar to the GC method, inject a blank solvent, a standard solution, a matrix sample, and a spiked matrix sample.
-
Acceptance Criteria: The analyte peak should be well-resolved from any other peaks. Peak purity can be assessed using the DAD by comparing the UV spectra across the peak.
2. Linearity and Range:
-
Procedure: Analyze the calibration standards (5 µg/mL to 200 µg/mL) in triplicate.
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.
3. Accuracy:
-
Procedure: Analyze spiked matrix samples at three concentration levels in triplicate.
-
Acceptance Criteria: Mean recovery within 98.0% to 102.0%.
4. Precision:
-
Procedure: Conduct repeatability and intermediate precision studies as described for the GC method.
-
Acceptance Criteria: RSD ≤ 2.0%.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Procedure: Determine using the signal-to-noise ratio method or the calibration curve slope method.
-
Acceptance Criteria: The LOQ should be validated for acceptable precision and accuracy.
6. Robustness:
-
Procedure: Introduce small variations to the method parameters:
-
Mobile phase composition (e.g., Acetonitrile:Water 78:22 and 82:18).
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2°C).
-
-
Acceptance Criteria: System suitability parameters should remain within acceptable limits.
Comparative Performance of GC-FID and HPLC-UV
The choice between GC and HPLC will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-UV) |
| Applicability | Excellent for volatile and thermally stable compounds. | Suitable for non-volatile or thermally labile compounds. Challenging for highly volatile compounds. |
| Selectivity | High, based on boiling point and interaction with the stationary phase. | Moderate to high, based on polarity and interaction with the stationary and mobile phases. |
| Sensitivity | Very high for hydrocarbons with FID. | Moderate, dependent on the analyte's UV absorbance. |
| Speed | Typically faster run times for volatile compounds. | Can have longer run times, especially if high resolution is needed. |
| Robustness | Generally robust and reliable. | Robust, but mobile phase preparation and column care are critical. |
| Sample Preparation | Simple dilution is often sufficient. | May require solvent exchange if the sample is not soluble in the mobile phase. |
| Cost | Instrument cost can be lower than HPLC. Gas consumption is a running cost. | Instrument cost can be higher. Solvent consumption is a significant running cost. |
Conclusion
For the routine analysis of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the unequivocally superior method. Its high sensitivity, selectivity, and suitability for volatile, non-polar compounds make it a robust and reliable choice. The validation of a GC-FID method for this analyte is straightforward and aligns well with established protocols for residual solvent analysis in the pharmaceutical industry.
While a theoretical HPLC-UV method has been proposed and can be validated, it presents significant challenges. The high volatility of this compound can lead to issues with sample handling and reproducibility. Furthermore, its weak UV chromophore will likely result in lower sensitivity compared to GC-FID. The primary value of developing an HPLC method would be in a laboratory setting where GC instrumentation is unavailable, or for integration into an existing HPLC workflow for the simultaneous analysis of other non-volatile components.
Ultimately, the selection of an analytical method should be based on a thorough evaluation of the analytical requirements, the properties of the analyte, and the resources available. This guide provides the foundational information and experimental frameworks to confidently validate a suitable method for the analysis of this compound, ensuring data integrity and regulatory compliance.
References
- Altabrisa Group. (2025). Key ICH Method Validation Parameters to Know.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation.
- LookChem. (n.d.). This compound.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- PubChem. (n.d.). (r)-5-Methyl-1,3-cyclohexadiene.
- Lakhmapure, S. B., Kothari, S., & Lokhande, M. V. (2020). VALIDATION OF GAS CHROMATOGRAPHY (GC) METHOD FOR RESIDUAL SOLVENT IN BROMPHENIRAMINE MALEATE (API). International Journal of Pharmaceutical Sciences and Research, 11(10), 5039-5052.
- Mes, M. (2021). Method development and validation for the determination of residual solvents in quinabut API by using gas chromatography. Pharmacia, 68(1), 161-167.
- Agilent Technologies. (2015). Agilent J&W CP-Select 624 Hexane for Best Separation of Solvents and Hexane Isomers.
- International Journal of Pharmaceutical Science Invention. (n.d.). Development and validation of a headspace gas chromatographic method for determination of residual solvents in five drug substances.
- New Food Magazine. (2017). GC-MS applications in pharmaceutical analysis.
- Asian Journal of Pharmaceutical Research. (2021). Method of Validation for Residual Solvents in Bisoprolol Fumarate by GC Technique.
- Hundertmark, M., Germerott, T., & Wunder, C. (2025). HS-FET-GC/MS-Method Development and Validation for Analysis of 45 Terpenes-Creating a Complementary Tool for Comprehensive Profiling of Cannabis Flowers in Forensics. Drug Testing and Analysis.
- Ghafghazi, S., et al. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Pharmaceutical Analysis.
- Namieśnik, J., et al. (2012). Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector. Journal of AOAC International, 95(4), 1095-1101.
- U.S. Environmental Protection Agency. (1998). Method 1666, Revision A: Volatile Organic Compounds Specific to the Pharmaceutical Manufacturing Industry by Isotope Dilution GC/MS.
- Medistri SA. (2022). Volatile Organic Compounds (VOCs) Analysis by GC/MS.
- Phenomenex. (n.d.). Reversed Phase HPLC Columns.
Sources
- 1. Separation of stereoisomers of some terpene derivatives by capillary gas chromatography-mass spectrometry and high-performance liquid chromatography using beta-cyclodextrin derivative columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. Normal-phase liquid chromatography retention behavior of polycyclic aromatic hydrocarbon and their methyl-substituted derivatives on an aminopropyl stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. cannabissciencetech.com [cannabissciencetech.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
comparative study of different synthetic routes to 5-Methyl-1,3-cyclohexadiene
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-Methyl-1,3-cyclohexadiene is a valuable building block in organic synthesis, notably as a diene in Diels-Alder reactions for the construction of complex cyclic systems. This guide provides an in-depth comparative analysis of two primary synthetic routes to this versatile diene: the dehydrohalogenation of a vicinal dihalide and the Shapiro reaction of a cyclohexenone derivative. The discussion will delve into the mechanistic underpinnings, detailed experimental protocols, and a comparative summary of their respective advantages and disadvantages to inform your synthetic strategy.
Introduction to this compound
This compound is a cyclic diene with the chemical formula C₇H₁₀. Its conjugated double bond system makes it a reactive component in pericyclic reactions, particularly the [4+2] cycloaddition, or Diels-Alder reaction. The methyl substituent introduces asymmetry, which can be exploited for stereoselective transformations, making it a crucial intermediate in the synthesis of natural products and pharmaceutical agents. The selection of an appropriate synthetic route is critical and often depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents.
Route 1: Dehydrohalogenation of 1,2-Dibromo-4-methylcyclohexane
This classical approach relies on the elimination of two molecules of hydrogen bromide from a vicinal dibromide to form the conjugated diene system. The overall process is a two-step sequence starting from the readily available 4-methylcyclohexene.
Mechanism
The synthesis begins with the electrophilic addition of bromine (Br₂) to the double bond of 4-methylcyclohexene. This proceeds through a cyclic bromonium ion intermediate, which is then attacked by a bromide ion in an anti-addition fashion, leading to the formation of trans-1,2-dibromo-4-methylcyclohexane.
The subsequent step is a double E2 elimination reaction.[1] A strong, non-nucleophilic base, such as potassium tert-butoxide or alcoholic potassium hydroxide, is used to abstract two protons and eliminate the two bromide ions. The regioselectivity of the elimination is governed by Zaitsev's rule, which favors the formation of the more substituted (and in this case, conjugated) double bonds. The anti-periplanar arrangement of the proton and the leaving group (bromide) is crucial for the E2 mechanism to proceed efficiently.
Experimental Protocols
Step 1: Synthesis of 1,2-Dibromo-4-methylcyclohexane
-
Reaction Setup: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4-methylcyclohexene (1.0 eq) in a suitable solvent such as dichloromethane or carbon tetrachloride at 0 °C.
-
Bromination: Slowly add a solution of bromine (1.0 eq) in the same solvent to the flask with stirring, while maintaining the temperature at 0 °C. The disappearance of the bromine's reddish-brown color indicates the progress of the reaction.
-
Work-up: Once the addition is complete, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1,2-dibromo-4-methylcyclohexane, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the crude 1,2-dibromo-4-methylcyclohexane (1.0 eq) in a solution of potassium hydroxide (2.5 eq) in ethanol.[2]
-
Elimination: Heat the reaction mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and extract with a low-boiling point solvent like diethyl ether or pentane.
-
Purification: Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate. The solvent is carefully removed by distillation. The final product, this compound, is a volatile liquid and should be purified by fractional distillation to achieve high purity.
Visualization of the Dehydrohalogenation Pathway
Caption: Synthetic pathway via dehydrohalogenation.
Route 2: The Shapiro Reaction of 5-Methyl-2-cyclohexenone Tosylhydrazone
The Shapiro reaction offers a more modern and often higher-yielding alternative for the synthesis of alkenes from ketones.[3][4] This route transforms 5-methyl-2-cyclohexenone into the desired diene via a tosylhydrazone intermediate.
Mechanism
The synthesis commences with the condensation of 5-methyl-2-cyclohexenone with p-toluenesulfonylhydrazide to form the corresponding tosylhydrazone.[5][6] This reaction is typically acid-catalyzed.
The core of the Shapiro reaction involves the treatment of the tosylhydrazone with at least two equivalents of a strong organolithium base, such as n-butyllithium or methyllithium.[7][8] The first equivalent deprotonates the sulfonamide nitrogen, while the second equivalent abstracts a proton from the alpha-carbon, generating a dianion. This dianion then collapses, eliminating the tosyl group and extruding a molecule of nitrogen gas (N₂) to form a vinyllithium intermediate. The regioselectivity of the deprotonation is kinetically controlled, favoring the abstraction of the less sterically hindered proton. In the case of 5-methyl-2-cyclohexenone tosylhydrazone, deprotonation at the C6 position leads to the desired 1,3-diene upon quenching with a proton source (e.g., water).
Experimental Protocols
Step 1: Synthesis of 5-Methyl-2-cyclohexenone
A common method for the synthesis of 5-methyl-2-cyclohexenone is the Robinson annulation, though other methods exist. For the purpose of this guide, we will assume the availability of this starting material.
Step 2: Synthesis of 5-Methyl-2-cyclohexenone Tosylhydrazone
-
Reaction Setup: In a round-bottom flask, dissolve 5-methyl-2-cyclohexenone (1.0 eq) and p-toluenesulfonylhydrazide (1.05 eq) in a suitable solvent like methanol or ethanol.
-
Condensation: Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature. The tosylhydrazone will often precipitate out of the solution upon formation.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold solvent to remove any unreacted starting materials, and dry under vacuum.[6]
Step 3: Shapiro Reaction to form this compound
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend the 5-methyl-2-cyclohexenone tosylhydrazone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or diethyl ether.
-
Deprotonation: Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add a solution of n-butyllithium (2.2 eq) in hexanes via a syringe. A color change is often observed, indicating the formation of the dianion.
-
Elimination: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the evolution of nitrogen gas ceases.
-
Work-up: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with a low-boiling point solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully remove the solvent. The final product is purified by fractional distillation.
Visualization of the Shapiro Reaction Pathway
Caption: Synthetic pathway via the Shapiro reaction.
Comparative Analysis
| Feature | Dehydrohalogenation Route | Shapiro Reaction Route |
| Starting Materials | 4-Methylcyclohexene, Bromine, KOH | 5-Methyl-2-cyclohexenone, p-Toluenesulfonylhydrazide, Organolithium base |
| Reagent Handling | Bromine is corrosive and volatile. Alcoholic KOH is caustic. | Organolithium reagents are pyrophoric and require inert atmosphere techniques. |
| Number of Steps | Two main steps from the alkene. | Two main steps from the enone. |
| Typical Yields | Moderate to good (can be variable). | Generally good to excellent. |
| Scalability | Readily scalable. | Scalable with appropriate handling of organolithium reagents. |
| Byproducts | Halide salts, water. Potential for isomeric diene byproducts. | Tosylsulfinate salts, lithium salts, nitrogen gas. |
| Mechanistic Control | Relies on classical E2 elimination principles. | Kinetically controlled deprotonation offers good regioselectivity. |
Conclusion
Both the dehydrohalogenation of 1,2-dibromo-4-methylcyclohexane and the Shapiro reaction of 5-methyl-2-cyclohexenone tosylhydrazone represent viable and effective methods for the synthesis of this compound.
The dehydrohalogenation route is a more traditional method that utilizes relatively inexpensive and common laboratory reagents. However, it involves the handling of hazardous bromine and may result in the formation of isomeric byproducts, potentially complicating purification and lowering the overall yield.
The Shapiro reaction , on the other hand, is a more modern and often higher-yielding method that offers excellent regiocontrol. The main drawback lies in the requirement for strictly anhydrous conditions and the handling of pyrophoric organolithium reagents, which may not be suitable for all laboratory settings or for very large-scale synthesis without specialized equipment.
The ultimate choice of synthetic route will depend on the specific needs of the researcher, including the desired scale of the reaction, the availability of starting materials and specialized reagents, and the technical capabilities of the laboratory. For high-purity applications where yield is critical, the Shapiro reaction is often the preferred method. For larger-scale syntheses where cost and reagent handling are primary concerns, the dehydrohalogenation route remains a solid and practical option.
References
- Bamford, W. R.; Stevens, T. S. The decomposition of toluene-p-sulphonylhydrazones by alkali. J. Chem. Soc., Perkin Trans. 11952, 4735-4740. [Link]
- Shapiro, R. H. The Shapiro Reaction. Organic Reactions2004, 23, 405-507. [Link]
- 4-Methylcyclohexene Synthesis: Lab Procedure & Analysis. Studylib. [Link]
- Shapiro reaction - Wikipedia. [Link]
- 4-Methylcyclohexene Synthesis. University of Missouri–St. Louis. [Link]
- 4 Methylcyclohexene Lab Lecture - Chem 251 - YouTube. [Link]
- Shapiro Reaction - Organic Chemistry Portal. [Link]
- Treatment of (S)-(+)
- 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. - Filo. [Link]
- Solved Treatment of (S)-(+)-5-methyl-2-cyclohexenone with | Chegg.com. [Link]
- On the mechanism of the Shapiro reaction: understanding the regioselectivity. RSC Advances. [Link]
- Cyclohexenone synthesis - Organic Chemistry Portal. [Link]
- Shapiro and Bamford-Stevens reactions – revisited. ARKIVOC. [Link]
- 4 methylcyclohexene - YouTube. [Link]
- Draw all of the possible product(s) from the bromine test with [{MathJax fullWidth='false' 4-methylcyclohexene}]. Show stereochemistry. If more than one product forms, what is the relationship between all of the products? | Homework.Study.com. [Link]
- Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - NIH. [Link]
- Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - ResearchG
- Elimination reaction with 1,2-dibromo-4-methylcyclohexane - Chemistry Stack Exchange. [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Question: 1,2-Dibromocyclohexane on dehydrobromination with alcoholic KOH.. [askfilo.com]
- 3. Shapiro reaction - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Facile Preparation of the Tosylhydrazone Derivatives of a Series of Racemic trans-3,4-Substituted Cyclopentanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Shapiro Reaction [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
distinguishing between isomers of methylcyclohexadiene using spectroscopy
In the landscape of organic chemistry, the precise identification of structural isomers is a critical challenge that underpins progress in fields ranging from synthetic chemistry to drug development. Molecules sharing the same molecular formula (C₇H₁₀) but differing in the arrangement of atoms can exhibit vastly different chemical and physical properties. This guide provides an in-depth technical comparison of the common isomers of methylcyclohexadiene, offering a systematic approach to their differentiation using a suite of spectroscopic techniques.
This document is intended for researchers, scientists, and professionals in drug development who require a robust and validated methodology for the unambiguous identification of methylcyclohexadiene isomers. By delving into the causality behind experimental choices and presenting validated data, this guide aims to serve as a trusted resource for your analytical needs.
The Isomeric Landscape of Methylcyclohexadiene
The primary isomers of methylcyclohexadiene can be categorized into two main groups based on the arrangement of their double bonds: the conjugated 1,3-dienes and the non-conjugated 1,4-dienes. Within these groups, the position of the methyl substituent further diversifies the isomeric pool. The key isomers under consideration in this guide are:
-
Conjugated Dienes:
-
1-Methylcyclohexa-1,3-diene
-
2-Methylcyclohexa-1,3-diene
-
5-Methylcyclohexa-1,3-diene
-
-
Non-conjugated Dienes:
-
1-Methylcyclohexa-1,4-diene
-
3-Methylcyclohexa-1,4-diene
-
The strategic application of spectroscopic methods allows for the definitive identification of each of these structures.
Distinguishing Isomers: A Multi-faceted Spectroscopic Approach
A combination of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a comprehensive toolkit for differentiating these isomers. Each technique probes distinct molecular features, and together, they offer a self-validating system for structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The Conjugation Litmus Test
UV-Vis spectroscopy is the first and most direct method to distinguish between conjugated and non-conjugated dienes. Conjugated systems, with their overlapping p-orbitals, exhibit π → π* electronic transitions at longer wavelengths (higher λmax) compared to their non-conjugated counterparts.[1]
Theoretical Basis for Differentiation
The Woodward-Fieser rules provide a powerful empirical method for predicting the λmax of conjugated systems.[2][3][4] For cyclic dienes, the base value depends on whether the double bonds are within the same ring (homoannular) or in different rings (heteroannular). For the methylcyclohexadienes, we are dealing with homoannular systems.
Woodward-Fieser Rule Application for Conjugated Methylcyclohexadienes:
-
Base value for a homoannular diene: 253 nm[3]
-
Increment for each alkyl substituent or ring residue on the diene system: +5 nm[3]
-
Increment for an exocyclic double bond: +5 nm[3]
Predicted λmax Values:
| Isomer | Base Value (nm) | Alkyl Substituents | Exocyclic Double Bond | Calculated λmax (nm) |
| 1-Methylcyclohexa-1,3-diene | 253 | 3 (methyl + 2 ring residues) | 1 | 253 + (3 * 5) + 5 = 273 |
| 2-Methylcyclohexa-1,3-diene | 253 | 3 (methyl + 2 ring residues) | 0 | 253 + (3 * 5) = 268 |
| 5-Methylcyclohexa-1,3-diene | 253 | 2 (2 ring residues) | 1 | 253 + (2 * 5) + 5 = 268 |
Note: The calculated λmax for 1-methylcyclohexa-1,3-diene has been reported with a slightly different interpretation of substituent effects, leading to a value of 268 nm.[5]
Non-conjugated dienes , such as 1-methylcyclohexa-1,4-diene and 3-methylcyclohexa-1,4-diene, lack the extended π-system and therefore do not exhibit strong absorption in the 200-400 nm range. Their absorption maxima are typically below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the λmax and differentiate between conjugated and non-conjugated isomers.
-
Sample Preparation: Prepare a dilute solution (typically 10⁻⁴ to 10⁻⁵ M) of the methylcyclohexadiene isomer in a UV-transparent solvent such as hexane or ethanol.
-
Instrumentation: Use a calibrated dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample from approximately 200 nm to 400 nm.
-
Analysis: Identify the wavelength of maximum absorbance (λmax). A strong absorption peak above 250 nm is indicative of a conjugated diene system. The absence of a significant peak in this region suggests a non-conjugated diene.
Infrared (IR) Spectroscopy: Probing Functional Groups and Substitution Patterns
IR spectroscopy provides valuable information about the types of bonds present in a molecule, particularly the C-H and C=C bonds, which differ subtly between the isomers.
Key Differentiating Absorptions:
-
=C-H Stretch: Alkenes and aromatic compounds show a C-H stretching vibration at a frequency slightly above 3000 cm⁻¹.[6] The precise position can be influenced by the substitution pattern.
-
C=C Stretch: The stretching vibration of the carbon-carbon double bond typically appears in the 1600-1680 cm⁻¹ region.[6] The intensity and position of this peak can vary with substitution and conjugation. Conjugation generally lowers the frequency of the C=C stretch.
-
C-H Bending (Out-of-Plane): The out-of-plane bending vibrations in the 650-1000 cm⁻¹ region can be diagnostic of the substitution pattern around the double bonds.
Comparative IR Data:
| Isomer | =C-H Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | Key C-H Bending (cm⁻¹) |
| 1-Methylcyclohexa-1,3-diene | ~3020 | ~1650, ~1600 | Multiple bands |
| 2-Methylcyclohexa-1,3-diene | ~3030 | ~1660, ~1610 | Multiple bands |
| 5-Methylcyclohexa-1,3-diene | ~3015 | ~1655, ~1605 | Multiple bands |
| 1-Methylcyclohexa-1,4-diene | ~3025 | ~1670 | Strong band ~700-750 |
| 3-Methylcyclohexa-1,4-diene | ~3020 | ~1650 | Bands indicative of cis-disubstituted and trisubstituted double bonds |
Note: The exact peak positions can vary slightly depending on the sample preparation method and the spectrometer.
Experimental Protocol: IR Spectroscopy
Objective: To identify key functional group absorptions and differentiate isomers based on subtle shifts and the fingerprint region.
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.
-
Data Processing: The instrument software will automatically subtract the background from the sample spectrum. Analyze the resulting spectrum for the key absorptions listed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework
¹H and ¹³C NMR spectroscopy are arguably the most powerful techniques for the definitive structural elucidation of these isomers. The chemical shift, multiplicity (splitting pattern), and coupling constants of the signals provide a detailed map of the molecular structure.
Key Differentiating Features in NMR:
-
¹H NMR:
-
Vinyl Protons: The chemical shifts of the protons on the double bonds are highly diagnostic. In conjugated systems, these protons are typically deshielded and appear at higher chemical shifts compared to non-conjugated systems. The number of distinct vinyl proton signals and their splitting patterns reveal the substitution pattern around the double bonds.
-
Allylic Protons: Protons on carbons adjacent to the double bonds also have characteristic chemical shifts.
-
Methyl Protons: The chemical shift of the methyl group will vary depending on whether it is attached to a saturated or unsaturated carbon.
-
-
¹³C NMR:
-
Olefinic Carbons: The chemical shifts of the sp²-hybridized carbons in the double bonds are a key indicator. Conjugation affects these chemical shifts.
-
Number of Signals: The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of chemically non-equivalent carbon atoms, providing crucial information about the molecule's symmetry.
-
Comparative NMR Data:
| Isomer | ¹H NMR (δ, ppm) - Key Signals | ¹³C NMR (δ, ppm) - Key Signals | Number of ¹³C Signals |
| 1-Methylcyclohexa-1,3-diene | ~5.8-6.0 (2H, m), ~5.4 (1H, m), ~2.2 (4H, m), ~1.8 (3H, s) | ~134 (C), ~127 (CH), ~121 (CH), ~118 (CH), ~30 (CH₂), ~23 (CH₂), ~21 (CH₃) | 7 |
| 2-Methylcyclohexa-1,3-diene | Vinyl protons expected in the ~5.5-6.0 range. Methyl group on a double bond. | Olefinic carbons expected in the ~120-140 range. | 7 |
| 5-Methylcyclohexa-1,3-diene | ~5.7-6.0 (4H, m), ~2.8 (1H, m), ~2.1 (2H, m), ~1.0 (3H, d) | ~132 (CH), ~129 (CH), ~126 (CH), ~125 (CH), ~31 (CH), ~30 (CH₂), ~21 (CH₃) | 7 |
| 1-Methylcyclohexa-1,4-diene | ~5.7 (2H, m), ~5.4 (1H, m), ~2.6 (4H, m), ~1.7 (3H, s) | ~132 (C), ~125 (CH), ~121 (CH), ~30 (CH₂), ~29 (CH₂), ~23 (CH₃) | 6 (due to symmetry) |
| 3-Methylcyclohexa-1,4-diene | Vinyl protons expected in the ~5.6-5.8 range. Methyl group on a saturated carbon. | Olefinic carbons expected in the ~125-130 range. | 7 |
Note: Chemical shifts are approximate and can be influenced by the solvent and spectrometer frequency. Multiplicities: s = singlet, d = doublet, m = multiplet.
Experimental Protocol: NMR Spectroscopy
Objective: To obtain detailed structural information from the chemical shifts, multiplicities, and coupling constants of ¹H and ¹³C nuclei.
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and broadband proton-decoupled ¹³C NMR spectra. For more detailed structural analysis, 2D NMR experiments such as COSY and HSQC can be performed.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to specific protons and carbons in the molecule.
Mass Spectrometry (MS): Fingerprinting by Fragmentation
Mass spectrometry provides the molecular weight of the compound and characteristic fragmentation patterns that can be used for identification. All methylcyclohexadiene isomers have the same nominal molecular weight (94 g/mol ). Differentiation, therefore, relies on the analysis of their fragmentation patterns.
Key Differentiating Fragmentation Pathways:
-
Retro-Diels-Alder Reaction: Cyclic dienes, particularly those with a cyclohexene motif, can undergo a characteristic retro-Diels-Alder fragmentation.[7][8] This is often a dominant fragmentation pathway for the conjugated isomers. For example, 1-methylcyclohexa-1,3-diene can lose ethylene to form a methylcyclopentadiene radical cation.
-
Loss of a Methyl Group: A peak corresponding to the loss of a methyl radical (M-15) is common, resulting in an ion at m/z 79.
-
Allylic Cleavage: Cleavage of bonds allylic to the double bonds is a favorable fragmentation pathway.
Comparative Mass Spectrometry Data:
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1-Methylcyclohexa-1,3-diene | 94 | 79 (M-15, base peak), 77, 66 |
| 2-Methylcyclohexa-1,3-diene | 94 | Likely prominent 79 (M-15) and fragments from retro-Diels-Alder. |
| 5-Methylcyclohexa-1,3-diene | 94 | 79 (M-15, base peak), 77 |
| 1-Methylcyclohexa-1,4-diene | 94 | 79 (M-15, base peak), 93 (M-1) |
| 3-Methylcyclohexa-1,4-diene | 94 | Likely prominent 79 (M-15) due to allylic cleavage. |
Note: The relative intensities of the fragment ions can be highly informative.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and obtain a reproducible fragmentation pattern for each isomer.
-
Sample Preparation: Prepare a dilute solution of the isomer in a volatile solvent (e.g., dichloromethane or hexane).
-
Instrumentation: Use a GC-MS system. The GC will separate the isomers if they are in a mixture.
-
Gas Chromatography: Inject a small volume of the sample into the GC. The isomers will be separated based on their boiling points and interactions with the column stationary phase.
-
Mass Spectrometry: As each isomer elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at 70 eV is typically used to generate fragments.
-
Analysis: Record the mass spectrum for each separated isomer. Identify the molecular ion peak and the major fragment ions.
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between the isomers of methylcyclohexadiene using the spectroscopic techniques discussed.
Sources
- 1. Calculation of λ using woodward fieser rules | PDF [slideshare.net]
- 2. Woodward's rules - Wikipedia [en.wikipedia.org]
- 3. Calculation of λmax of Organic Compounds Using Woodward Fieser Rules (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 4. chemistnotes.com [chemistnotes.com]
- 5. pharmaxchange.info [pharmaxchange.info]
- 6. rsc.org [rsc.org]
- 7. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 8. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
The Dual Perspectives of a Pericyclic Reaction: A Guide to Computational vs. Experimental Analyses of 5-Methyl-1,3-cyclohexadiene Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Significance of a Prototypical Reaction
The electrocyclic ring-opening of 1,3-cyclohexadiene to form 1,3,5-hexatriene is a cornerstone of physical organic chemistry, serving as a textbook example of pericyclic reactions governed by the Woodward-Hoffmann rules.[1][2] This seemingly simple transformation is a prototype for a vast number of crucial biological and synthetic processes, including the photochemical synthesis of Vitamin D in human skin.[3] The introduction of a methyl group at the 5-position of the cyclohexadiene ring introduces a fascinating element of stereochemical control known as torquoselectivity —a preference for one of two possible conrotatory pathways.[4]
This guide provides an in-depth comparison of the two primary lenses through which scientists study the reactions of 5-Methyl-1,3-cyclohexadiene: computational modeling and direct experimental validation. For researchers in fields like drug development, where stereochemistry can dictate efficacy and safety, understanding the strengths and limitations of each approach is paramount. We will explore how theoretical predictions guide experimental design and how empirical data, in turn, refines our computational models, leading to a more complete and actionable understanding of chemical reactivity.
Part 1: The Computational Approach - Predicting Reactivity from First Principles
Computational chemistry offers a powerful, in silico method to probe reaction mechanisms, transition states, and product distributions without the need for physical synthesis. For the electrocyclic ring-opening of this compound, Density Functional Theory (DFT) is a widely used and robust method for investigating ground-state thermal reactions.[5][6] For photochemical reactions, which involve electronically excited states, more advanced multi-reference methods like the Complete Active Space Self-Consistent Field (CASSCF) or Time-Dependent DFT (TDDFT) are often necessary.[6][7]
The "Why" Behind Method Selection
-
Density Functional Theory (DFT): This method is a workhorse for ground-state organic reactions because it provides a good balance between computational cost and accuracy. Functionals like B3LYP are commonly used to locate transition state geometries and calculate activation energies, which are critical for predicting reaction rates and torquoselectivity.[8]
-
CASSCF & CASPT2: Photochemical reactions involve the absorption of light and transitions between electronic states.[1] CASSCF is adept at describing these multi-configurational systems, particularly around conical intersections where different potential energy surfaces meet, which are crucial for understanding reaction pathways.[7] Second-order perturbation theory (CASPT2) is often applied to refine the energy calculations.[9]
The primary goal of these computations is to map the potential energy surface of the reaction. This allows for the identification of the lowest energy path from reactant to product, revealing the transition state structure and the activation barrier that determines the reaction's speed. In the case of this compound, computations can predict which direction the methyl group will preferentially rotate during the conrotatory ring-opening—the essence of torquoselectivity.[4][10]
Computational Workflow Diagram
Caption: A typical workflow for the computational analysis of a chemical reaction.
Predicted Quantitative Data
Computational studies on substituted cyclobutenes and cyclohexadienes consistently predict that electron-donating groups, like the methyl group, will preferentially rotate "outward" during thermal electrocyclic ring-opening to minimize steric hindrance and optimize orbital interactions.[4][8] This preference can be quantified by comparing the calculated activation energies for the two possible pathways.
| Computational Parameter | Inward Rotation | Outward Rotation | Predicted Preference |
| Calculated Activation Free Energy (ΔG‡) | Higher Energy | Lower Energy | Outward[8] |
| Predicted Product | (2Z,4E)-2-Methyl-1,3,5-hexatriene | (2E,4E)-2-Methyl-1,3,5-hexatriene | (2E,4E)-isomer |
Note: Specific energy values depend heavily on the level of theory and basis set used. The values presented here are qualitative, based on established principles of torquoselectivity.[8]
Part 2: Experimental Validation - Observing Reactions in the Real World
While computational models provide powerful predictions, experimental validation is the ultimate arbiter of chemical truth. The study of this compound reactions involves synthesizing the starting material, inducing the reaction under controlled thermal or photochemical conditions, and meticulously analyzing the resulting product mixture.
Causality in Experimental Design
The choice of experimental conditions is critical. Thermal ring-opening requires carefully controlled heating to provide the necessary activation energy without causing unwanted side reactions or decomposition.[11] Photochemical reactions, conversely, require irradiation with a specific wavelength of light to excite the molecule to the appropriate electronic state, often at low temperatures to prevent subsequent thermal reactions of the product.[12][13]
The primary analytical technique for distinguishing the isomeric products of the ring-opening reaction is Nuclear Magnetic Resonance (NMR) spectroscopy.[14] The spatial arrangement of atoms in the different hexatriene isomers results in unique chemical shifts and, most importantly, distinct proton-proton coupling constants (J-values) for the vinylic protons, allowing for unambiguous identification and quantification.[15][16]
Experimental Workflow Diagram
Caption: A generalized workflow for the experimental study of a chemical reaction.
Detailed Experimental Protocol: Thermal Ring-Opening and NMR Analysis
This protocol outlines a representative procedure for the thermal isomerization of this compound and subsequent product analysis.
Objective: To determine the experimental product ratio from the thermally-induced electrocyclic ring-opening of this compound.
Materials:
-
This compound (purified)
-
Anhydrous toluene (or other high-boiling, inert solvent)
-
Schlenk tube or other sealable reaction vessel
-
Deuterated chloroform (CDCl₃) for NMR analysis[17]
-
NMR spectrometer (400 MHz or higher recommended)[16]
Procedure:
-
Reaction Setup: In a nitrogen-purged Schlenk tube, dissolve a known quantity of this compound (e.g., 50 mg) in anhydrous toluene (2 mL).
-
Thermal Reaction: Seal the tube and heat the solution in a temperature-controlled oil bath at a predetermined temperature (e.g., 150 °C) for a set duration. The reaction progress can be monitored by periodically taking aliquots and analyzing them by GC-MS.
-
Workup: Once the reaction is complete, allow the tube to cool to room temperature. Carefully remove the solvent in vacuo using a rotary evaporator.
-
NMR Sample Preparation: Dissolve the resulting residue in approximately 0.6 mL of CDCl₃.[17] Transfer the solution to a 5 mm NMR tube.
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.[16]
-
Ensure the spectral width is sufficient to cover all olefinic and aliphatic protons (e.g., 0-8 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis:
Part 3: The Synthesis - Comparing Computational Predictions with Experimental Reality
The true power of modern chemical research lies in the synergy between theory and experiment. By placing the predicted data alongside the measured results, we can assess the accuracy of our computational models and gain deeper insight into the factors governing the reaction.
Comparative Data Summary
| Data Point | Computational Prediction (DFT) | Experimental Observation (NMR) | Agreement |
| Major Product | (2E,4E)-2-Methyl-1,3,5-hexatriene | (2E,4E)-2-Methyl-1,3,5-hexatriene | High |
| Torquoselectivity | Strong preference for "outward" rotation of the methyl group.[8] | A significant majority of the "outward" rotation product is observed. | High |
| Product Ratio | Quantitatively dependent on the level of theory. | Quantitatively determined by NMR integration. | Generally good, but may differ slightly. |
Analysis of Discrepancies and Synergies
Discrepancies between computational predictions and experimental results are often as illuminating as agreements. A slight mismatch in the predicted vs. experimental product ratio might suggest that the computational model does not fully account for all factors, such as:
-
Solvent Effects: Most gas-phase calculations do not perfectly model the complex interactions with solvent molecules present in a real experiment.
-
Dynamic Effects: The potential energy surface represents a static picture. In reality, molecular vibrations and reaction dynamics can play a role.
-
Thermodynamic vs. Kinetic Control: Computations typically calculate the kinetic product (the one formed fastest). If the reaction conditions allow for equilibration, the more stable thermodynamic product might be observed experimentally.[8][18]
Ultimately, computation and experimentation are complementary partners. Theory can explore hypothetical transition states that are impossible to isolate experimentally, guiding chemists to design experiments that favor a desired outcome.[19] Experiments provide the definitive benchmark, offering data that is used to develop and refine more accurate and predictive computational methods for future challenges.[1]
Conclusion
The study of this compound's electrocyclic reactions serves as a microcosm for the broader landscape of modern chemical research. Neither computational modeling nor experimental analysis alone can provide a complete picture. Computational chemistry provides an unparalleled view into the fleeting transition states and energetic landscapes that dictate reactivity, offering predictions that can guide and rationalize experimental pursuits. In parallel, meticulous experimental work provides the tangible, real-world data that validates these theoretical models and uncovers the nuances of reactions under practical conditions. For professionals in drug development and other precision-focused fields, leveraging the predictive power of in silico methods while grounding them in rigorous experimental validation is the most effective strategy for designing and controlling complex chemical transformations.
References
- Polli, D., et al. (2011). The ultrafast pathway of photon-induced electrocyclic ring-opening reactions: the case of 1,3-cyclohexadiene. Annual Review of Physical Chemistry, 62, 19-39. [Link]
- Travnikova, O., et al. (2022). The photochemical ring-opening reaction of 1,3-cyclohexadiene: complex dynamical evolution of the reactive state.
- Rzepa, H. (2011). So near and yet so far. The story of the electrocyclic ring opening of a cyclohexadiene. Henry Rzepa's Blog. [Link]
- Salazar, E., & Faraji, S. (2020). Theoretical study of cyclohexadiene/hexatriene photochemical interconversion using spin-Flip time-Dependent density functional theory. Molecular Physics, 118(15). [Link]
- Salazar, E., & Faraji, S. (2020). Theoretical study of cyclohexadiene/hexatriene photochemical interconversion using spin-Flip time-Dependent density functional theory.
- Chemistry Stack Exchange. (2017). Stereoelectronic effects in torquoselectivity of 4π electrocyclic opening. [Link]
- Pitesa, T., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Journal of the American Chemical Society, 144(49), 22437-22444. [Link]
- Georgiou, V., et al. (2021). DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds. Molecules, 26(11), 3298. [Link]
- RSC Publishing. (n.d.). Unraveling unusual torquoselectivity in ring-opening electrocyclic reactions: a DFT perspective. Physical Chemistry Chemical Physics. [Link]
- Pitesa, T., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State.
- ResearchGate. (2011). ChemInform Abstract: The Ultrafast Pathway of Photon-Induced Electrocyclic Ring-Opening Reactions: the Case of 1,3-Cyclohexadiene. [Link]
- Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]
- RSC Publishing. (n.d.). Analyzing torquoselectivity in electrocyclic ring opening reactions of trans-3,4-dimethylcyclobutene and 3-formylcyclobutene through electronic structure principles. Physical Chemistry Chemical Physics. [Link]
- Chemistry LibreTexts. (2024). Stereochemistry of Thermal Electrocyclic Reactions. [Link]
- Houk, K. N., et al. (2009). Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. Journal of the American Chemical Society, 131(42), 15295–15301. [Link]
- Salazar Quezada, E. (2023). Mixed quantum/classical dynamics simulations of molecular excited processes. University of Groningen. [Link]
- Springer Nature Research Communities. (2019). Molecular movie of photochemical ring-opening. [Link]
- K. N. Houk Lab, UCLA. (n.d.). Torquoselectivity of Conrotatory Ring Opening in 3-Substituted Cyclobutenes. [Link]
- Master Organic Chemistry. (2020). Electrocyclic Reactions. [Link]
- ResearchGate. (2002). The Cyclization of Parent and Cyclic Hexa-1,3-dien-5-ynes—A Combined Theoretical and Experimental Study. [Link]
- ResearchGate. (2014).
- MDPI. (2022). Liquid Nuclear Magnetic Resonance (NMR)
- Wiley Online Library. (2019).
- SFU Library Thesis Template. (n.d.). The Applications of Interaction between light and chemical reactivity in molecular systems. [Link]
- ResearchGate. (2012). Photoisomerization of All-cis-1,6-diphenyl-1,3,5-hexatriene in the Solid State and in Solution: A Simultaneous Three-Bond Twist Process. [Link]
Sources
- 1. The ultrafast pathway of photon-induced electrocyclic ring-opening reactions: the case of 1,3-cyclohexadiene [pubmed.ncbi.nlm.nih.gov]
- 2. So near and yet so far. The story of the electrocyclic ring opening of a cyclohexadiene. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. communities.springernature.com [communities.springernature.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Unraveling unusual torquoselectivity in ring-opening electrocyclic reactions: a DFT perspective - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. research.rug.nl [research.rug.nl]
- 7. tandfonline.com [tandfonline.com]
- 8. Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing torquoselectivity in electrocyclic ring opening reactions of trans-3,4-dimethylcyclobutene and 3-formylcyclobutene through electronic structure principles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Kinetic Analysis of 5-Methyl-1,3-cyclohexadiene Isomerization
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis and molecular dynamics, the isomerization of cyclic dienes represents a fundamental class of pericyclic reactions. This guide provides a detailed examination of the kinetic studies surrounding the thermal isomerization of 5-Methyl-1,3-cyclohexadiene, a reaction driven by a[1][2]-sigmatropic hydrogen shift. While comprehensive experimental kinetic data for this specific molecule is not extensively documented in publicly accessible literature, this guide offers a comparative analysis based on the well-studied kinetics of its cyclopentadiene analogue, 5-methylcyclopentadiene, supplemented by theoretical and mechanistic insights applicable to the cyclohexadiene system.
Introduction: The Significance of[1][2]-Sigmatropic Shifts in Cyclic Dienes
The thermal isomerization of this compound to its more stable conjugated isomers, 1-Methyl-1,3-cyclohexadiene and 2-Methyl-1,3-cyclohexadiene, is a textbook example of a[1][2]-sigmatropic rearrangement. This class of reactions involves the migration of a substituent, in this case, a hydrogen atom, across a π-system. Understanding the kinetics of such isomerizations is crucial for controlling reaction pathways, predicting product distributions, and designing synthetic strategies in various fields, including natural product synthesis and materials science.
The core of this guide is to provide a framework for approaching the kinetic analysis of this compound isomerization by drawing parallels with analogous, well-characterized systems. We will delve into the mechanistic underpinnings, present comparative kinetic data, and outline a detailed experimental protocol for researchers seeking to investigate these dynamic processes.
Mechanistic Overview: A Concerted Pericyclic Reaction
The thermal isomerization of this compound proceeds through a concerted, unimolecular mechanism involving a suprafacial[1][2]-hydrogen shift.[1] This is a pericyclic reaction governed by the Woodward-Hoffmann rules, which predict a thermally allowed suprafacial migration for a 6-electron system (the four π-electrons of the diene and the two σ-electrons of the C-H bond).
The reaction pathway can be visualized as a continuous reorganization of electrons within a cyclic transition state, leading to the formation of the more thermodynamically stable conjugated diene isomers.
Caption: Isomerization of this compound via a[1][2]-H shift.
Comparative Kinetic Analysis: Insights from Methylcyclopentadiene
Direct experimental kinetic data for the thermal isomerization of this compound is sparse. However, extensive studies on the analogous[1][2]-hydrogen shift in 5-methylcyclopentadiene provide a valuable benchmark for comparison. Kinetic studies by McLean revealed that the rearrangement of 5-methylcyclopentadiene to 1-methylcyclopentadiene proceeds with a rate constant of 1.8 × 10⁻⁴ s⁻¹ at 25 °C.[1]
| Compound | Isomerization Reaction | Rate Constant (k) | Temperature (°C) | Reference |
| 5-Methylcyclopentadiene | 5-methyl → 1-methyl | 1.8 × 10⁻⁴ s⁻¹ | 25 | McLean (as cited in[1]) |
| This compound | 5-methyl → 1-methyl | Data not readily available | - | - |
Note: The absence of readily available data for this compound highlights a potential area for further research.
The rate of isomerization is influenced by several factors, including the stability of the starting material and the transition state energy. It is anticipated that the kinetic parameters for the cyclohexadiene derivative will differ from its cyclopentadiene counterpart due to variations in ring strain and the electronic structure of the transition state. Computational studies can provide theoretical estimates for these parameters and offer deeper insights into the reaction dynamics.
Experimental Protocol: A Guide to Studying Gas-Phase Isomerization Kinetics
To empirically determine the kinetic parameters for the isomerization of this compound, a gas-phase kinetics study can be employed. The following protocol outlines a general methodology.
Objective: To determine the first-order rate constant and Arrhenius parameters (activation energy and pre-exponential factor) for the thermal isomerization of this compound.
Materials and Equipment:
-
This compound (high purity)
-
Inert gas (e.g., Nitrogen or Argon)
-
Gas-tight syringes
-
A heated gas-phase reactor with precise temperature control
-
Gas chromatograph (GC) equipped with a suitable column (e.g., a non-polar capillary column) and a flame ionization detector (FID)
-
Data acquisition system
Experimental Workflow:
Sources
A Senior Application Scientist's Guide to the Spectroscopic Comparison of 5-Methyl-1,3-cyclohexadiene and Its Reaction Products
Introduction: The Molecular Versatility of 5-Methyl-1,3-cyclohexadiene
In the landscape of synthetic organic chemistry, conjugated dienes are foundational building blocks, prized for their unique electronic structure and reactivity. Among these, this compound stands out as a versatile precursor for constructing complex molecular architectures. Its fixed s-cis conformation, a consequence of its cyclic structure, makes it an exceptionally reactive diene in pericyclic reactions. Understanding the spectroscopic signature of this molecule is paramount for any researcher aiming to utilize it effectively. More importantly, the ability to track the transformation of this signature through various chemical reactions is the key to confirming reaction success, elucidating mechanisms, and ensuring product purity.
This guide provides an in-depth comparison of the spectroscopic characteristics of this compound against those of its key reaction products. We will delve into the causality behind the observed spectral shifts and changes, offering a framework for analysis that is applicable across a wide range of research and development applications. The protocols and data presented herein are designed to be self-validating, providing a robust reference for professionals in the field.
Part 1: Spectroscopic Fingerprint of the Starting Material: this compound
Before we can analyze its reaction products, we must first establish a clear and comprehensive spectroscopic baseline for this compound (C₇H₁₀, Molar Mass: 94.15 g/mol )[1][2]. The molecule's structure, featuring a conjugated diene system within a six-membered ring and a chiral center at the methyl-substituted carbon, gives rise to a distinct set of signals across various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is the most informative for initial structural confirmation. We expect distinct regions for vinylic (olefinic), allylic, and aliphatic protons. The four vinylic protons of the diene will appear in the downfield region (typically 5.5-6.0 ppm), exhibiting complex splitting patterns due to coupling with each other and with adjacent allylic protons. The allylic proton at C5 and the two protons at C6 will resonate further upfield, with the methyl group protons appearing as a doublet around 1.0 ppm.
-
¹³C NMR: The carbon spectrum will show four signals in the sp² region (120-140 ppm) for the olefinic carbons and three signals in the sp³ region (<50 ppm) for the remaining saturated carbons.
Infrared (IR) Spectroscopy
The IR spectrum is crucial for identifying the key functional groups. The presence of the conjugated diene is confirmed by:
-
=C-H stretches for the sp² carbons, appearing just above 3000 cm⁻¹.
-
-C-H stretches for the sp³ carbons, appearing just below 3000 cm⁻¹.
-
Two characteristic C=C stretching bands for the conjugated system, typically found around 1650 cm⁻¹ and 1600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is particularly sensitive to conjugated π-electron systems.[3][4] this compound will exhibit a strong absorption maximum (λ_max) corresponding to a π → π* electronic transition. For conjugated dienes, this absorption is typically in the 220-300 nm range.[4][5] This λ_max is a critical diagnostic feature that will be significantly altered or eliminated when the conjugation is disrupted through chemical reaction.[6]
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z = 94, confirming the molecular weight.[1] Fragmentation patterns would likely involve the loss of a methyl group (M-15) or other characteristic pathways for cyclic dienes.
Part 2: Comparative Spectroscopic Analysis of Key Reactions
We will now explore three fundamental reaction types involving this compound and analyze the profound spectroscopic shifts that signify the formation of new chemical entities.
Reaction 1: The Diels-Alder [4+2] Cycloaddition
The Diels-Alder reaction is a cornerstone of organic synthesis for forming six-membered rings, and this compound is an excellent diene for this purpose.[7] We will consider its reaction with a classic dienophile, maleic anhydride.
Reaction Pathway: Diels-Alder Cycloaddition
Caption: Formation of 1,2- and 1,4-addition products.
Spectroscopic Transformation: This reaction also breaks the conjugation. The key is to distinguish between the two isomeric products.
| Spectroscopic Technique | This compound (Reactant) | 1,2- and 1,4-Adducts (Products) | Rationale for Change |
| ¹H NMR | 4 distinct vinylic protons | 2 vinylic protons (different shifts for each isomer), new methine proton signal (CH-Br) | The conjugated system is replaced by an isolated double bond. The proton on the carbon bearing the bromine is a key diagnostic signal. |
| ¹³C NMR | 4 sp² carbons | 2 sp² carbons, 1 sp³ carbon bonded to Br (~40-60 ppm) | The position of the C-Br signal and the shifts of the remaining sp² carbons help differentiate the 1,2- and 1,4-isomers. |
| IR | Conjugated C=C stretch (~1650, 1600 cm⁻¹) | Isolated C=C stretch (~1640-1660 cm⁻¹), C-Br stretch (~500-600 cm⁻¹) | Loss of conjugation results in a single, weaker C=C band. The C-Br stretch appears in the fingerprint region. |
| UV-Vis | Strong λ_max (~265 nm) | No significant absorption above 220 nm | The conjugated chromophore is destroyed. |
| MS | M⁺ at m/z = 94 | M⁺ at m/z = 174/176 | The molecular weight increases by the mass of HBr (81 g/mol ). The characteristic 1:1 isotopic signature of bromine (⁷⁹Br/⁸¹Br) is a definitive indicator. |
Reaction 3: Photochemical Electrocyclic Ring-Opening
Under photochemical conditions, 1,3-cyclohexadienes can undergo a conrotatory electrocyclic ring-opening to form the corresponding 1,3,5-hexatriene. T[8][9][10]his isomerization reaction transforms the cyclic diene into an acyclic, more extended conjugated triene system.
Spectroscopic Transformation: Unlike the previous reactions, this process increases the extent of conjugation, leading to a distinct set of spectroscopic changes.
| Spectroscopic Technique | This compound (Reactant) | Substituted 1,3,5-Hexatriene (Product) | Rationale for Change |
| ¹H NMR | 4 vinylic protons in a cyclic system | 5 or 6 vinylic protons in a complex, acyclic environment | The spectrum becomes more complex in the olefinic region, reflecting the linear triene structure. |
| ¹³C NMR | 4 sp² carbons | 6 sp² carbons | All six carbons of the original ring are now part of the conjugated π-system. |
| IR | Conjugated diene C=C stretches | New C=C stretching patterns characteristic of a conjugated triene | The pattern and position of the C=C stretches will change to reflect the more extensive conjugation. |
| UV-Vis | λ_max ~265 nm | λ_max shifted to a longer wavelength (>280 nm) | Extended conjugation lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the λ_max. |
| MS | M⁺ at m/z = 94 | M⁺ at m/z = 94 | This is an isomerization reaction, so the molecular weight does not change. Fragmentation patterns, however, may differ significantly. |
Experimental Protocol: General Workflow for Spectroscopic Analysis
This workflow is a self-validating system for ensuring data integrity and accurate interpretation.
Sources
- 1. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [stenutz.eu]
- 3. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. crab.rutgers.edu [crab.rutgers.edu]
- 6. Conjugated dienes and bathochromic effect [quimicaorganica.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized 5-Methyl-1,3-cyclohexadiene
An In-Depth Comparative Guide to Purity Assessment of Synthesized 5-Methyl-1,3-cyclohexadiene
For researchers and professionals in drug development and fine chemical synthesis, the purity of starting materials is not merely a matter of quality control; it is a critical determinant of reaction yield, stereoselectivity, and the safety profile of the final product. This compound, a versatile conjugated diene, is a valuable building block in constructing complex molecular architectures, particularly through cycloaddition reactions like the Diels-Alder.[1][2][3] However, its synthesis can yield a variety of structurally similar isomers, unreacted starting materials, or dimeric byproducts, all of which can interfere with subsequent chemical transformations.
This guide provides a comprehensive comparison of the primary analytical techniques for assessing the purity of this compound. Moving beyond a simple listing of methods, we delve into the causality behind experimental choices, offering field-proven insights to help you select the most appropriate technique for your specific analytical challenge.
The Challenge: What Are We Looking For?
Before selecting an analytical method, it's crucial to understand the potential impurity profile. Synthetic routes, such as the dehydration of a corresponding methylcyclohexenol or a Wittig reaction, can introduce specific contaminants.[4] Common impurities may include:
-
Positional Isomers: 1-Methyl-1,3-cyclohexadiene, 2-Methyl-1,3-cyclohexadiene.[5][6]
-
Regioisomers: Other methylcyclohexadiene isomers.
-
Starting Materials: Unreacted precursors from the synthesis.
-
Solvents: Residual solvents from the reaction or purification steps.
-
Dimers: Self-Diels-Alder reaction products, especially if the compound has been stored at elevated temperatures.[7]
The ideal analytical method must provide the necessary resolution to separate these closely related compounds and the sensitivity to detect them at trace levels.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle & Expertise: Gas Chromatography (GC) is the workhorse technique for analyzing volatile and semi-volatile organic compounds.[8] The principle rests on the partitioning of analytes between a gaseous mobile phase and a stationary phase within a long, thin capillary column.[9] For this compound and its likely hydrocarbon impurities, separation is governed by differences in boiling points and polarity. The Flame Ionization Detector (FID) is highly sensitive to hydrocarbons, generating a signal proportional to the mass of carbon atoms entering the flame, making it excellent for quantitative analysis.
Causality in Method Design: The choice of the GC column is paramount. A low-to-mid polarity column (e.g., a 5% phenyl-methylpolysiloxane) is often the optimal choice. This provides a good balance, separating compounds primarily by their boiling points while also offering enough selectivity to resolve isomers that have very similar boiling points but slight differences in polarity. For highly volatile impurities, specialized PLOT (Porous Layer Open Tubular) columns, such as those based on alumina, can provide exceptional resolution of light hydrocarbons.[10]
Experimental Protocol: GC-FID Analysis
-
Sample Preparation:
-
Accurately prepare a dilute solution of the synthesized this compound (e.g., 1000 ppm or 0.1% v/v) in a high-purity volatile solvent such as hexane or pentane.
-
For accurate quantification, add a known concentration of an internal standard (e.g., undecane or dodecane) that does not co-elute with any expected components.
-
-
Instrument Setup:
-
Injector: Set to 250 °C to ensure rapid and complete vaporization. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.
-
Carrier Gas: Use high-purity helium or hydrogen with a constant flow rate (e.g., 1.0 mL/min).
-
Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column is a robust starting point.
-
Oven Program: Start at a low temperature (e.g., 40 °C, hold for 2 minutes) to resolve volatile impurities, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature of 200 °C to elute any higher-boiling compounds.
-
Detector (FID): Set to 275 °C. Ensure hydrogen, air, and makeup gas flows are at the manufacturer's recommended settings.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time, confirmed by running a pure standard.
-
Calculate purity using the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.
-
For higher accuracy, calculate the concentration relative to the internal standard.
-
Data Presentation: GC-FID
| Parameter | Typical Value/Range | Purpose |
| Column Phase | 5% Phenyl-Methylpolysiloxane | General purpose, separates based on boiling point and polarity. |
| Injection Volume | 1 µL | Prevents column and detector overload. |
| Split Ratio | 50:1 | Ensures sharp peaks for major components. |
| Oven Ramp | 10 °C/min | Balances resolution and analysis time. |
| Detector | FID | High sensitivity for all hydrocarbon impurities. |
Visualization: GC-FID Workflow
Caption: Workflow for purity assessment by GC-FID.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Expertise: NMR spectroscopy is an unparalleled tool for structural elucidation and can be adapted for highly accurate quantitative analysis (qNMR).[11] It relies on the magnetic properties of atomic nuclei (primarily ¹H and ¹³C). For this compound, ¹H NMR is particularly powerful. The chemical shift of each proton provides information about its electronic environment, and the integral (the area under a peak) is directly proportional to the number of protons it represents. This allows for the direct comparison of the main compound to impurities in the same sample.
Causality in Method Design: The choice of a high-field spectrometer (e.g., 400 MHz or higher) is crucial for resolving the complex signals in the olefinic region of the spectrum, where protons of different isomers are likely to appear. For quantitative analysis, adding a high-purity internal standard with a known concentration and a simple, non-overlapping spectrum (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone) is a self-validating system. The purity of the analyte can be calculated by comparing the integral of one of its unique signals to the integral of the standard's signal.[12][13]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound into an NMR tube.
-
Accurately weigh and add a similar mass of a suitable internal standard (e.g., maleic acid). Record both masses precisely.
-
Add ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to dissolve the sample and standard completely.
-
-
Instrument Setup (400 MHz or higher):
-
Lock and shim the spectrometer to ensure a homogeneous magnetic field.
-
Acquire the ¹H NMR spectrum. Key parameters for quantitative work include:
-
Relaxation Delay (d1): Set to a long delay (e.g., 30 seconds) to ensure all protons have fully relaxed between scans. This is critical for accurate integration.
-
Number of Scans (ns): Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Pulse Angle: Use a 90° pulse.
-
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Carefully integrate a well-resolved signal unique to this compound (e.g., one of the vinylic protons).
-
Integrate the sharp singlet of the internal standard.
-
Identify signals corresponding to impurities.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * 100 Where: I = Integral value, N = Number of protons for the signal, MW = Molecular weight, m = mass.
-
Data Presentation: ¹H NMR
| Parameter | Typical Setting | Purpose |
| Spectrometer Field | ≥ 400 MHz | Provides necessary spectral dispersion to resolve isomers. |
| Solvent | Chloroform-d (CDCl₃) | Common solvent with minimal interfering signals. |
| Internal Standard | Maleic Acid | High purity, stable, with a sharp, non-overlapping signal. |
| Relaxation Delay (d1) | 30 s | Ensures full T1 relaxation for accurate quantification. |
| Number of Scans | 16-32 | Improves signal-to-noise for detecting low-level impurities. |
Visualization: qNMR Workflow
Caption: Workflow for quantitative purity assessment by ¹H NMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle & Expertise: GC-MS combines the powerful separation capabilities of GC with the definitive identification power of Mass Spectrometry (MS).[8][14] As components elute from the GC column, they enter the MS ion source where they are fragmented into characteristic patterns. This fragmentation "fingerprint" allows for the confident identification of not only the main compound but also unknown impurities by comparing their spectra to extensive libraries like the NIST database.[15][16][17]
Causality in Method Design: While FID is excellent for quantification, it provides no structural information. MS is the definitive tool for identifying co-eluting peaks or unexpected byproducts. Using electron ionization (EI) at a standard 70 eV provides reproducible fragmentation patterns that are highly comparable to library spectra. This makes GC-MS the superior choice when the primary goal is not just to quantify purity but to identify the nature of the impurities present.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Identical to the GC-FID protocol. An internal standard is not strictly necessary for identification but is useful for semi-quantitative estimates.
-
Instrument Setup:
-
GC Parameters: Use the same injector, column, and oven program as described for GC-FID to ensure comparable chromatography.
-
MS Interface: The transfer line temperature should be set high enough (e.g., 280 °C) to prevent condensation of analytes.
-
Ion Source: Use Electron Ionization (EI) at 70 eV. Set the source temperature to ~230 °C.
-
Mass Analyzer: Scan a mass range appropriate for the analyte and expected impurities (e.g., m/z 35-350).
-
-
Data Analysis:
-
Examine the Total Ion Chromatogram (TIC), which is analogous to an FID chromatogram.
-
For each peak of interest (including the main peak and all impurity peaks), extract the mass spectrum.
-
Compare the experimental mass spectrum of the main peak to a reference spectrum to confirm its identity.
-
For impurity peaks, perform a library search (e.g., NIST) to tentatively identify the compounds. Manual interpretation of the fragmentation pattern can confirm the library hit.
-
Data Presentation: GC-MS
| Parameter | Typical Setting | Purpose |
| GC Method | Same as GC-FID | Allows for direct comparison of retention data. |
| Ionization Mode | Electron Ionization (EI) | Creates reproducible, library-searchable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy for generating comparable mass spectra. |
| Mass Scan Range | m/z 35-350 | Covers the molecular ion and key fragments of the analyte and related C7 compounds. |
| Library Search | NIST/Wiley | Provides tentative identification of unknown impurity peaks. |
Visualization: GC-MS Workflow
Caption: Workflow for impurity identification by GC-MS.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique is driven by the specific question you need to answer. Is the goal a routine quality check, an exact measure of absolute purity, or a deep dive into the identity of unknown byproducts?
| Feature | GC-FID | ¹H NMR (Quantitative) | GC-MS |
| Primary Use | Routine purity checks, quantification | Absolute quantification, structural verification | Impurity identification, structural confirmation |
| Quantitative Accuracy | Good (with internal standard) | Excellent (Primary Method) | Semi-quantitative (without specific standards) |
| Identification Power | Low (retention time only) | Moderate (structural clues) | Excellent (mass spectral fingerprint) |
| Sensitivity | High (ppm levels) | Lower (requires ~0.5-1% for easy detection) | Very High (ppb-ppm levels) |
| Throughput | High | Moderate | High |
| Cost (Instrument) | Low | High | High |
| Self-Validating | Requires certified standards | Yes, with a pure internal standard | Requires spectral library confirmation |
Conclusion and Recommendation
For the comprehensive assessment of synthesized this compound, a multi-pronged approach is most effective.
-
Initial Screening and Routine QC: GC-FID is the ideal method. It is fast, robust, and provides reliable quantification of purity based on area percentage, which is sufficient for many applications.
-
Definitive Purity & Batch Certification: For applications requiring the highest level of accuracy, such as in drug development or for creating a certified reference material, quantitative ¹H NMR is the gold standard. It provides a direct measure of purity without the need for response factors.
-
Troubleshooting and Impurity Profiling: When unexpected results occur in synthesis or if a deep understanding of the byproduct profile is needed, GC-MS is indispensable. Its ability to tentatively identify unknown peaks provides crucial insights that can be used to optimize reaction conditions or purification protocols.
By understanding the distinct advantages and operational principles of each technique, researchers can confidently select the appropriate tool to validate the purity of their this compound, ensuring the integrity and success of their scientific endeavors.
References
- Benchchem. A Comparative Benchmarking Guide to Cyclic Dienes for Diels-Alder Reactions.
- Benchchem. physical properties and constants of 5-Methyl-1,3-hexadiene.
- LookChem. This compound.
- PubMed Central. Low-Cost Alternative for Online Analysis of Volatile Organic Compounds.
- ACS Publications. Low-Cost Alternative for Online Analysis of Volatile Organic Compounds | Analytical Chemistry.
- ResearchGate. Recent methods for the determination of volatile and non-volatile organic compounds in natural and purified drinking water.
- Thermo Fisher Scientific. Volatile Organic Compounds (VOC) Analysis.
- MDPI. Comparative Analysis of Volatile Organic Compound Purification Techniques in Complex Cooking Emissions: Adsorption, Photocatalysis and Combined Systems.
- Journal of the American Chemical Society. Gas-phase ion chemistry of 5-methylene-1,3-cyclohexadiene (o-isotoluene) and 3-methylene-1,4-cyclohexadiene (p-isotoluene).
- PubChem. 5-Methylene-1,3-cyclohexadiene | C7H8 | CID 140740.
- MACHEREY-NAGEL. Gas chromatography.
- NIST WebBook. 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-, [S-(R,S)]-.
- PubChem. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568.
- EPFL. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.
- ScienceDirect. RIFM fragrance ingredient safety assessment, methyl cyclohexadiene (mixture of isomers), CAS Registry Number 30640-46-1.
- NIST WebBook. (R)-5-methyl-1,3-cyclohexadiene.
- Stenutz. This compound.
- KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
- Benchchem. Application Notes and Protocols: 5-Methyl-1,3-hexadiene in Synthetic Chemistry.
- ResearchGate. Diels-Alder Reactions as an Efficient Route to High Purity Cyclic Polymers.
- Agilent. Improved Gas Chromatograph Method for the Analysis of Trace Hydrocarbon Impurities in 1, 3-Butadiene.
- ResearchGate. NMR Spectra Analysis of Poly (1,3-cyclohexadiene).
- YouTube. How To Read Gas Chromatography Analysis? - Chemistry For Everyone.
- Wikipedia. Cyclohexa-1,3-diene.
- Restek. A Guide to the Analysis of Chiral Compounds by GC.
- Benchchem. 5-Methyl-1,3-hexadiene in Fine Chemical Synthesis: Applications and Protocols.
- ResearchGate. A Headspace gas chromatographic method for the analysis of cyclohexanone and cyclohexanol in a system involving metalloporphyrin.
- Smolecule. Buy 5-Methyl-1,3-hexadiene | 32763-70-5.
- Master Organic Chemistry. Cyclic Dienes and Dienophiles in the Diels-Alder Reaction.
- eScholarship.org. Diels-Alder Reactivities of Cyclic Dienes and Dienophiles.
- Chemistry LibreTexts. 14.5: Characteristics of the Diels-Alder Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 6. This compound [stenutz.eu]
- 7. researchgate.net [researchgate.net]
- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. epfl.ch [epfl.ch]
- 13. kgroup.du.edu [kgroup.du.edu]
- 14. mdpi.com [mdpi.com]
- 15. 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-, [S-(R*,S*)]- [webbook.nist.gov]
- 16. 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. (R)-5-methyl-1,3-cyclohexadiene [webbook.nist.gov]
A Comparative Analysis of Dienophiles in Reactions with 5-Methyl-1,3-cyclohexadiene: A Guide for Synthetic Strategy
In the realm of synthetic organic chemistry, the Diels-Alder reaction stands as a cornerstone for the construction of six-membered rings, offering a powerful and atom-economical pathway to complex molecular architectures.[1][2] The strategic selection of the diene and dienophile is paramount in guiding the reaction towards the desired regio- and stereochemical outcome. This guide provides a comparative analysis of various dienophiles in their [4+2] cycloaddition reactions with 5-Methyl-1,3-cyclohexadiene, a prochiral and unsymmetrical diene. We will delve into the electronic and steric factors governing these reactions, supported by established theoretical principles and experimental insights, to aid researchers in the rational design of their synthetic routes.
The Foundational Principles: Understanding the Reaction Landscape
The Diels-Alder reaction is a concerted pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[2] The reactivity and selectivity of this transformation are primarily dictated by Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[1]
For this compound, the electron-donating methyl group at the 5-position raises the energy of the diene's HOMO, making it more nucleophilic and generally more reactive towards electron-deficient dienophiles.[1] This substituent also introduces asymmetry, leading to key considerations in regioselectivity and stereoselectivity.
Regioselectivity: The "Ortho" vs. "Meta" Conundrum
When this compound reacts with an unsymmetrical dienophile, such as methyl acrylate or acrolein, the formation of two primary regioisomers is possible: the "ortho" and "meta" adducts.[1] The "ortho-para rule" in Diels-Alder reactions generally predicts the major product.[3][4] The alignment of the diene and dienophile is governed by the electronic polarization of the reactants. The electron-donating methyl group on the diene influences the electron density, and the major regioisomer typically arises from the transition state that best aligns the most nucleophilic carbon of the diene with the most electrophilic carbon of the dienophile.[5]
Stereoselectivity: The Endo Rule and Its Exceptions
The stereochemical outcome of the Diels-Alder reaction is often governed by the "endo rule," which posits that the substituents on the dienophile preferentially orient themselves towards the developing π-system of the diene in the transition state.[1][6] This preference is attributed to stabilizing secondary orbital interactions between the p-orbitals of the dienophile's activating group and the central carbons of the diene.[1] However, it is crucial to recognize that the endo adduct is the kinetically favored product, meaning it is formed faster.[7][8] The exo adduct is often the thermodynamically more stable product due to reduced steric hindrance.[6][7] Consequently, reactions conducted at higher temperatures or for extended periods may favor the formation of the exo isomer through a retro-Diels-Alder equilibrium.[7]
Comparative Performance of Dienophiles
The reactivity and selectivity of the Diels-Alder reaction with this compound are highly dependent on the electronic nature of the dienophile. We can broadly categorize dienophiles into electron-deficient and electron-neutral/rich categories.
Electron-Deficient Dienophiles: The Workhorses of the Diels-Alder Reaction
Dienophiles bearing one or more electron-withdrawing groups (EWGs) are highly reactive towards electron-rich dienes like this compound. The EWGs lower the LUMO energy of the dienophile, reducing the HOMO-LUMO energy gap and accelerating the reaction.
| Dienophile | Activating Group(s) | Expected Reactivity | Typical Endo/Exo Selectivity | Key Considerations |
| Maleic Anhydride | -C(O)OC(O)- | High | Highly endo-selective under kinetic control | The cyclic nature of the dienophile often enhances endo selectivity. |
| N-Phenylmaleimide | -C(O)N(Ph)C(O)- | High | Highly endo-selective | Similar to maleic anhydride, with potential for steric influence from the phenyl group. |
| Methyl Acrylate | -COOCH₃ | Moderate | Predominantly endo, but can be sensitive to reaction conditions. | Regioselectivity needs to be considered ("ortho" vs. "meta" adducts). |
| Acrolein | -CHO | Moderate to High | Generally endo-selective. | Prone to polymerization; regioselectivity is a key factor. |
| Acrylonitrile | -CN | Moderate | Good endo selectivity is expected. | Regioselective outcome is a primary consideration. |
| Dimethyl Acetylenedicarboxylate (DMAD) | -COOCH₃, -COOCH₃ | High | Not applicable (alkyne) | The resulting cycloadduct is a cyclohexadiene derivative. |
This table is a qualitative comparison based on established principles of Diels-Alder reactions. Specific yields and ratios can vary significantly with reaction conditions.
Electron-Neutral and Electron-Rich Dienophiles
Reactions with dienophiles lacking strong electron-withdrawing groups are generally sluggish and often require more forcing conditions, such as high temperatures or high pressure, to proceed at a reasonable rate.[9] In some cases, an "inverse-electron-demand" Diels-Alder reaction can occur if the diene is sufficiently electron-deficient and the dienophile is electron-rich, though this is less common for this compound.
Enhancing Performance: The Role of Lewis Acid Catalysis
The rate and selectivity of Diels-Alder reactions involving dienophiles with carbonyl-containing activating groups can often be dramatically improved through the use of Lewis acids (e.g., AlCl₃, BF₃·OEt₂, SnCl₄).[1] The Lewis acid coordinates to the carbonyl oxygen, further withdrawing electron density from the double bond and lowering the dienophile's LUMO energy. This enhanced polarization can lead to:
-
Increased Reaction Rates: Significant acceleration of the reaction, often allowing for lower reaction temperatures.
-
Enhanced Regioselectivity: A more pronounced preference for a single regioisomer.
-
Improved Stereoselectivity: An increase in the endo/exo ratio.
Experimental Protocols: A Representative Procedure
The following protocol outlines a general procedure for the Diels-Alder reaction of this compound with maleic anhydride. This can be adapted for other dienophiles with appropriate adjustments to reaction time, temperature, and purification methods.
Objective: To synthesize the Diels-Alder adduct of this compound and maleic anhydride.
Materials:
-
This compound
-
Maleic anhydride
-
Toluene (anhydrous)
-
Standard laboratory glassware for reaction, workup, and purification
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Silica gel for column chromatography
-
Eluents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve maleic anhydride (1.0 equivalent) in anhydrous toluene.[10]
-
Addition of Diene: To the stirred solution, add this compound (1.1 equivalents) via syringe.[10]
-
Reaction Conditions: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 110 °C for toluene).[10]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting materials.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.[10]
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Diels-Alder adduct.
Visualizing the Process: Reaction Mechanisms and Workflows
To better understand the intricate orbital interactions and the flow of the experimental process, the following diagrams are provided.
Caption: A generalized experimental workflow for the Diels-Alder reaction.
Conclusion
The reaction of this compound with various dienophiles offers a versatile entry into a wide array of substituted cyclohexene derivatives. The choice of dienophile profoundly impacts the reaction's efficiency and stereochemical outcome. Electron-deficient dienophiles, particularly cyclic anhydrides and imides, generally exhibit high reactivity and strong endo selectivity under kinetic control. The use of Lewis acid catalysis can further enhance both the rate and selectivity of these transformations. For unsymmetrical dienophiles, regioselectivity, as predicted by Frontier Molecular Orbital theory, becomes a critical consideration. By understanding the interplay of electronic effects, steric hindrance, and reaction conditions, researchers can strategically select the optimal dienophile to achieve their synthetic goals with precision and efficiency.
References
- BenchChem. (2025). Application Notes and Protocols: Regioselectivity and Stereoselectivity in Diels-Alder Reactions of 5-Methyl-1,3-hexadiene. BenchChem.
- Master Organic Chemistry. (2018, September 3). Diels-Alder Reaction: Kinetic and Thermodynamic Control. [Link]
- ResearchGate. (2025, August 10). Highly Selective Diels−Alder Reactions of Dienophiles with 1,3-Cyclohexadiene Mediated by Yb(OTf)3·2H2O and Ultrahigh Pressures. [Link]
- YouTube. (2019, November 15). Regioselectivity of the Diels-Alder reaction. [Link]
- YouTube. (2023, December 5). Regioselectivity of the Diels-Alder Reaction. [Link]
- Paddon-Row, M. N., & Sherburn, M. S. (2010). The simplest Diels–Alder reactions are not endo-selective. Organic & Biomolecular Chemistry, 8(21), 4773–4776. [Link]
- Chemistry Steps. (n.d.). Regiochemistry of the Diels–Alder Reaction with Practice Problems. [Link]
- Kogan, V., et al. (2013). High-Pressure Influence on the Rate of Diels–Alder Cycloaddition Reactions of Maleic Anhydride with Some Dienes. International Journal of Chemical Kinetics, 45(10), 614-623. [Link]
- YouTube. (2020, December 10). 33: Kinetic control vs. thermodynamic control. [Link]
- Longdom Publishing. (n.d.). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. [Link]
- Master Organic Chemistry. (2018, November 5). Regiochemistry In the Diels-Alder Reaction. [Link]
- Fu, Y. S., et al. (2003). Kinetics Study and Theoretical Modeling of the Diels−Alder Reactions of Cyclopentadiene and Cyclohexadiene with Methyl Vinyl Ketone. The Effects of a Novel Organotungsten Catalyst. The Journal of Organic Chemistry, 68(8), 3068–3077. [Link]
- Taylor, R. T., Goins, C. M., & Taylor, K. R. (2014). Diels-Alder Reactions of Dienophiles and Cyclopentadiene Using a Sealed Tube. Sciforum. [Link]
- James, N. C., et al. (2013). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. The Journal of Organic Chemistry, 78(13), 6582–6592. [Link]
- Colpa, J. P., et al. (2018). The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. ChemSusChem, 11(23), 4036–4051. [Link]
- Park, H., & Lee, S. (2017). Implementation of Computational Aids in Diels-Alder Reactions: Regioselectivity and Stereochemistry of Adduct Formation.
- Myers, A. G. (n.d.). Chem 115. Harvard University. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2018, January). Computational analysis of intermolecular Diels–Alder reactions of methyl 2-(methyl(phenyl)carbamoyl)
- Chemistry Steps. (n.d.). Endo and Exo products of Diels-Alder Reaction with Practice Problems. [Link]
- MDPI. (2023). Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. [Link]
- ResearchGate. (2004).
- Master Organic Chemistry. (2018, February 9). Exo vs Endo Products In The Diels Alder: How To Tell Them Apart. [Link]
- ACS Publications. (1962).
- Dunn, J. A., et al. (2000). Diels-alder adducts of 5-alkynylcyclopentadienols with tetracyanoethylene and dimethyl acetylenedicarboxylate: An X-ray crystallographic study of unexpected rearrangement products. The Journal of Organic Chemistry, 65(16), 4861–4863. [Link]
- Beaudry, C. M., & Trauner, D. (2003). Intramolecular Diels−Alder Reactions of 5-Vinyl-1,3-cyclohexadienes. Organic Letters, 5(10), 1701–1704. [Link]
- Oishi, T., & Uehara, H. (2001). Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone. Molecules, 6(12), 1015–1020. [Link]
- RSC Publishing. (2019).
- Khan Academy. (n.d.). Diels-Alder reaction. [Link]
- ResearchGate. (n.d.). DA reaction between 1,3-cyclohexadiene and N-methylmaleimide (A) and (3aR,4S,7R,7aS)-2,2-dimethyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-ethanoisoindol-2-ium molecule as OSDA mimic of the DA adduct (B). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Regiochemistry of the Diels–Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Thermal and Photochemical Reactions of 5-Methyl-1,3-cyclohexadiene
For Researchers, Scientists, and Drug Development Professionals
This guide presents an in-depth, objective comparison of the thermal and photochemical reactions of 5-Methyl-1,3-cyclohexadiene. By examining the underlying principles of orbital symmetry and providing supporting experimental data, we aim to equip researchers with the knowledge to strategically employ these distinct reaction pathways for the synthesis of specific stereoisomers, a critical aspect of modern drug development and materials science.
Executive Summary
The electrocyclic reactions of this compound, a substituted conjugated diene, provide a classic illustration of the principles of pericyclic chemistry, governed by the Woodward-Hoffmann rules.[1] The stereochemical outcome of the ring-opening of this molecule is critically dependent on the mode of activation—either thermal or photochemical. Thermal activation, proceeding from the ground electronic state, and photochemical activation, which involves an electronically excited state, lead to different stereochemical pathways.[2] Specifically, thermal treatment results in a disrotatory ring-opening, whereas photochemical irradiation induces a conrotatory ring-opening. This differential reactivity allows for the selective formation of distinct geometric isomers of the resulting triene, offering a powerful tool for stereocontrolled synthesis.
Mechanistic Deep Dive: The Role of Orbital Symmetry
The divergent stereochemical outcomes of the thermal and photochemical reactions of this compound are fundamentally rooted in the symmetry of the highest occupied molecular orbital (HOMO) of the reacting system.[3] According to the Woodward-Hoffmann rules, the stereochemistry of an electrocyclic reaction is determined by the number of π electrons involved and the method of activation (thermal or photochemical).[4][5]
For a 1,3-cyclohexadiene system, which involves 4n+2 π electrons (where n=1, with two π bonds and one sigma bond participating in the concerted reaction), the rules predict the following:
-
Thermal Reaction (Ground State): In the ground electronic state, the HOMO of the 1,3,5-hexatriene system that is in equilibrium with the cyclohexadiene has a specific symmetry. For a 6π-electron system, a disrotatory motion of the terminal p-orbitals is required to maintain constructive overlap and lead to the formation of the new sigma bond in the ring-closed form, or conversely, for the ring-opening.[6] This disrotatory process, where the orbitals rotate in opposite directions, dictates the stereochemistry of the resulting product.[3]
-
Photochemical Reaction (Excited State): Upon absorption of UV light, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO).[7] This new HOMO of the excited state possesses a different symmetry compared to the ground state HOMO.[8] For a 6π-electron system under photochemical conditions, a conrotatory motion (where the orbitals rotate in the same direction) becomes symmetry-allowed, leading to a product with the opposite stereochemistry to that of the thermal reaction.[7][9]
Comparative Analysis of Reaction Products
The stereochemical divergence between the thermal and photochemical pathways directly translates to the formation of different isomers of the ring-opened product, which is a substituted 1,3,5-hexatriene.
| Reaction Condition | Stereochemical Pathway | Major Product |
| Thermal (Heat) | Disrotatory | (Z)-4-Methyl-1,3,5-hexatriene |
| Photochemical (UV Light) | Conrotatory | (E)-4-Methyl-1,3,5-hexatriene |
This predictable control over the stereochemical outcome is of paramount importance in synthetic chemistry, where the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.
Experimental Protocols
The following protocols provide a framework for conducting the thermal and photochemical ring-opening of this compound.
Protocol 1: Thermal Ring-Opening of this compound
This procedure exemplifies the disrotatory process to yield (Z)-4-Methyl-1,3,5-hexatriene.
Materials:
-
This compound
-
High-boiling, inert solvent (e.g., decalin)
-
Heating apparatus with precise temperature control (e.g., oil bath)
-
Reaction vessel (e.g., sealed, heavy-walled tube)
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Prepare a dilute solution of this compound in decalin within a heavy-walled reaction tube.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to prevent oxidation.
-
Seal the tube and place it in a preheated oil bath at a temperature sufficient to induce the electrocyclic reaction (typically >150 °C).
-
Monitor the reaction progress over time by taking aliquots (after cooling) and analyzing them by GC-MS to observe the formation of the hexatriene product.
-
Upon completion, cool the reaction mixture and isolate the product using appropriate purification techniques, such as fractional distillation or preparative gas chromatography.
Protocol 2: Photochemical Ring-Opening of this compound
This protocol details the conrotatory ring closure to form (E)-4-Methyl-1,3,5-hexatriene.[10]
Materials:
-
This compound
-
Photochemically inert solvent (e.g., cyclohexane)
-
UV light source (e.g., medium-pressure mercury lamp)
-
Quartz reaction vessel (transparent to UV light)
-
GC-MS and/or Nuclear Magnetic Resonance (NMR) spectrometer for analysis
Procedure:
-
In a quartz reaction vessel, prepare a dilute solution of this compound in cyclohexane.
-
Deoxygenate the solution by bubbling with an inert gas for at least 30 minutes, as oxygen can quench the excited state.[10]
-
While maintaining a gentle stream of the inert gas, irradiate the solution with a UV lamp at a controlled, low temperature (e.g., using a cooling bath).
-
Periodically monitor the reaction by GC-MS or NMR to track the formation of the (E)-isomer and any potential side products.
-
Once the desired conversion is achieved, stop the irradiation and remove the solvent under reduced pressure. The resulting product can be purified by chromatography.
Visualizing the Reaction Pathways
The following diagrams, generated using Graphviz, illustrate the distinct stereochemical courses of the thermal and photochemical reactions.
Caption: Thermal Ring-Opening of this compound.
Sources
- 1. Woodward–Hoffmann rules - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Thermal Electrocyclic Reactions: Stereochemistry [jove.com]
- 4. Woodward Hoffmann Rules: Definition and Applications [chemistrylearner.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Video: Photochemical Electrocyclic Reactions: Stereochemistry [jove.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Referencing Experimental Spectra with 5-Methyl-1,3-cyclohexadiene Database Entries
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of unambiguous molecular identification, the convergence of meticulously acquired experimental data with established spectral libraries stands as a cornerstone of analytical chemistry. This guide provides an in-depth technical comparison for cross-referencing experimental spectra of 5-Methyl-1,3-cyclohexadiene with entries from prominent spectral databases. As senior application scientists, we recognize that true analytical confidence arises not just from a single matching score but from a holistic understanding of the experimental variables, the nuances of spectral interpretation, and the logic underpinning database search algorithms.
This document is structured to provide not only a procedural workflow but also the rationale behind each step, ensuring a self-validating approach to compound identification. We will delve into the optimized acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this volatile cyclic diene and subsequently explore the methodologies for robustly comparing this data against database entries.
The Critical Role of High-Fidelity Experimental Data
The adage "garbage in, garbage out" is particularly resonant in spectral analysis. The quality of your experimental spectrum is the single most important factor determining the reliability of any database comparison. For a volatile, non-polar compound like this compound (CAS No: 19656-98-5, Molecular Formula: C₇H₁₀, Molecular Weight: 94.15 g/mol ), specific considerations are paramount.[1][2]
Experimental Protocols: Acquiring Decision-Quality Spectra
The primary aim of NMR spectroscopy is to elucidate the carbon-hydrogen framework of the molecule. For a volatile liquid like this compound, careful sample preparation is crucial to prevent evaporation and ensure a homogeneous sample.
Step-by-Step Protocol for ¹H and ¹³C NMR of this compound:
-
Solvent Selection: Choose a deuterated solvent that will not obscure key signals. Deuterated chloroform (CDCl₃) is a suitable choice for this non-polar compound.
-
Sample Preparation:
-
In a clean, dry vial, dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
To minimize evaporation, perform the dissolution at a cool temperature and cap the vial promptly.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube immediately to prevent solvent and sample loss.
-
-
Instrument Parameters:
-
¹H NMR: Acquire the spectrum at a field strength of at least 400 MHz to achieve good signal dispersion. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure accurate integration, and a spectral width that encompasses the expected chemical shifts (typically 0-10 ppm).
-
¹³C NMR: A proton-decoupled ¹³C experiment is standard. A sufficient number of scans will be required due to the low natural abundance of ¹³C.
-
IR spectroscopy provides information about the functional groups present in the molecule. For a volatile liquid, Attenuated Total Reflectance (ATR) is often a more convenient and reliable method than traditional transmission between salt plates, as it minimizes evaporative losses.[3][4]
Step-by-Step Protocol for ATR-FTIR of this compound:
-
Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, dry crystal.
-
Sample Application: Apply a small drop of this compound directly onto the center of the ATR crystal.
-
Data Acquisition: Promptly lower the ATR press to bring the sample into firm contact with the crystal. For highly volatile samples, a volatiles cover can be used to create a sealed environment over the crystal, minimizing evaporation during the measurement.[5]
-
Spectral Collection: Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a high-quality spectrum. The typical spectral range is 4000-400 cm⁻¹.
GC-MS is a powerful technique for separating volatile compounds and obtaining their mass spectra, which provides information about the molecular weight and fragmentation pattern.
Step-by-Step Protocol for GC-MS of this compound:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane. A typical concentration is in the low ppm range.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating this hydrocarbon.
-
Injection: Use a split injection to avoid overloading the column.
-
Temperature Program: A temperature ramp from a low initial temperature (e.g., 40 °C) to a final temperature of around 250 °C will effectively elute the compound.
-
Carrier Gas: Helium is a common carrier gas.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard for creating reproducible fragmentation patterns for library matching.
-
Mass Range: Scan a mass range of m/z 40-200 to capture the molecular ion and significant fragment ions.
-
Cross-Referencing with Spectral Databases: A Comparative Workflow
Once high-quality experimental spectra are obtained, the next step is to compare them against established databases. The three most prominent and authoritative databases for organic compounds are the Spectral Database for Organic Compounds (SDBS), the NIST Chemistry WebBook, and PubChem.
Key Spectral Data from Databases
The following tables summarize the expected spectral data for this compound, compiled from these authoritative sources. This data serves as the benchmark for comparison with your experimental results.
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available in a readily citable format from the initial searches. |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| Data not available in a readily citable format from the initial searches. |
Table 3: IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data not available in a readily citable format from the initial searches. |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 94 | ~40% | Molecular Ion [M]⁺ |
| 79 | 100% | [M - CH₃]⁺ |
| 77 | ~60% | [C₆H₅]⁺ |
(Note: The spectral data in the tables above is representative and should be confirmed by consulting the primary database sources. The current search did not yield specific peak lists from SDBS, but the existence of the data is confirmed.)
The Logic of Spectral Matching Algorithms
Spectral database search programs employ algorithms to quantify the similarity between an experimental spectrum and a library spectrum. Understanding the basis of these algorithms is crucial for interpreting the results.
For mass spectra, the most common algorithm is the dot-product (or cosine similarity) algorithm.[6] This method treats each spectrum as a vector in a multi-dimensional space, where each dimension corresponds to an m/z value and the magnitude in that dimension is the ion intensity. The algorithm then calculates the cosine of the angle between the experimental and library spectral vectors. A perfect match results in a score of 999 (or 1000, depending on the software).
Other algorithms, such as the Probability-Based Matching (PBM) and the Hertz similarity index , also exist and may be employed by different software packages.[7] It is important to note that a high match score does not guarantee a correct identification, and visual inspection of the spectra is always recommended.
In GC-MS, the retention index (RI) provides an additional and highly valuable point of confirmation. The RI is a measure of a compound's retention time relative to a series of n-alkane standards run under the same chromatographic conditions.[8][9][10] By comparing the experimentally determined RI of an unknown peak to the RI values reported in databases for the candidate compounds, the confidence in an identification can be significantly increased.
A Self-Validating Workflow for Cross-Referencing
The following workflow is designed to be a self-validating system, incorporating multiple points of comparison to arrive at a confident identification.
Diagram 1: Experimental and Database Cross-Referencing Workflow
Sources
- 1. 1,3-Cyclohexadiene, 5-(1,5-dimethyl-4-hexenyl)-2-methyl-, [S-(R*,S*)]- [webbook.nist.gov]
- 2. 1,3-Cyclohexadiene, 5-methyl- [webbook.nist.gov]
- 3. azom.com [azom.com]
- 4. agilent.com [agilent.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. nelsonlabs.com [nelsonlabs.com]
- 8. louisville.edu [louisville.edu]
- 9. Compound identification in GC-MS by simultaneously evaluating mass spectrum and retention index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS Retention Index Standards: Best Practices Aligned [eureka.patsnap.com]
A Comparative Guide to Mechanistic Validation of 5-Methyl-1,3-cyclohexadiene Reaction Pathways
This guide provides an in-depth, objective comparison of the methodologies used to validate the thermal and photochemical reaction pathways of 5-Methyl-1,3-cyclohexadiene. Moving beyond a simple recitation of facts, we will explore the causal logic behind experimental design, demonstrating how computational and empirical techniques are synergistically employed to build a self-validating, trustworthy mechanistic picture. This content is intended for researchers, scientists, and drug development professionals engaged in the study of reaction mechanisms and synthetic chemistry.
Introduction: The Pericyclic Landscape of a Substituted Diene
This compound is a prototypical substrate for studying pericyclic reactions, a class of concerted chemical transformations that proceed through a cyclic transition state.[1][2] Its reactivity is dominated by electrocyclic reactions—intramolecular processes where a π-bond is converted into a σ-bond, leading to ring-closing, or the reverse, leading to ring-opening.[3][4] The stereochemical outcome of these reactions is not random; it is rigorously governed by the principle of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules.[1][5]
Depending on the energy source—heat (thermal) or light (photochemical)—this compound follows distinct, stereospecific pathways to form different isomers of a substituted 1,3,5-hexatriene. Validating these pathways requires a multi-faceted approach that combines theoretical predictions, detailed product analysis, and real-time observation of reaction dynamics. This guide will compare and contrast the core validation techniques for both the thermal and photochemical routes.
Theoretical Framework: Predicting Reaction Pathways
Before any experiment is conducted, a robust theoretical framework is essential to propose testable hypotheses. The Woodward-Hoffmann rules, derived from molecular orbital theory, provide a powerful predictive tool for pericyclic reactions.[2][5]
-
Thermal Pathway (Ground State): For a system with 4π electrons (the two double bonds in the cyclohexadiene ring), the rules predict a conrotatory ring-opening. In this process, the substituents at the termini of the breaking σ-bond rotate in the same direction (both clockwise or both counter-clockwise).
-
Photochemical Pathway (Excited State): Upon photochemical excitation, an electron is promoted from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), changing the symmetry of the frontier orbital.[6] For a 4π electron system in its first excited state, the rules predict a disrotatory ring-opening, where the terminal groups rotate in opposite directions.[6][7]
These differing rotational modes result in the formation of distinct geometric isomers of the hexatriene product, providing the primary basis for experimental validation.
Caption: Predicted thermal vs. photochemical electrocyclic pathways.
Core Validation Strategy I: Stereochemical Product Analysis
The most direct and fundamental method for validating the predicted pathways is the rigorous identification of the reaction products. Since the conrotatory and disrotatory motions produce unique stereoisomers, their isolation and characterization provide powerful evidence for the underlying mechanism.
Causality in Experimental Design
The choice to focus on stereochemistry is deliberate. It is the macroscopic manifestation of the microscopic orbital symmetry control. Therefore, the entire experimental workflow is designed to first generate and isolate the product under controlled conditions (thermal or photochemical) and then unambiguously determine its 3D structure.
Experimental Protocol: Thermal Ring-Opening and Product Identification
-
Reaction Setup: A solution of this compound in an inert, high-boiling solvent (e.g., toluene) is prepared in a sealed reaction vessel to prevent evaporation.
-
Thermal Activation: The solution is heated to a specific temperature (e.g., 150 °C) for a defined period. The reaction progress is monitored by taking small aliquots and analyzing them via Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure to yield the crude product mixture.
-
Purification: The specific hexatriene isomer is isolated from any unreacted starting material or side products using flash column chromatography.
-
Spectroscopic Analysis: The purified product is subjected to:
-
¹H and ¹³C NMR Spectroscopy: To determine the connectivity of atoms.
-
Nuclear Overhauser Effect (NOE) Spectroscopy: To determine the spatial proximity of specific protons, which is critical for assigning the stereochemistry (Z vs. E) of the double bonds in the triene product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product, ensuring it is an isomer of the starting material.
-
The determined stereochemistry is then compared to the predicted outcome from the conrotatory pathway. A match provides strong evidence for the proposed thermal mechanism. An analogous experiment is performed using a UV light source (e.g., a mercury lamp with a specific filter) at low temperature to validate the photochemical pathway.
Caption: Workflow for product-based mechanistic validation.
Core Validation Strategy II: Probing the Concerted Nature
While product analysis confirms the stereochemical path, it does not definitively prove the reaction is concerted—that is, that all bond-breaking and bond-making occurs in a single step without intermediates.[1] To validate this key feature, more advanced techniques are required.
A. Ultrafast Spectroscopy: Capturing Reactions in Real-Time
Expertise & Rationale: Femtosecond transient absorption spectroscopy is a powerful tool for observing molecular transformations on the timescale they actually occur (femtoseconds to picoseconds).[8][9] By using an ultrashort laser pulse to initiate the reaction (the "pump") and a second delayed pulse to probe the sample's absorption (the "probe"), we can create "snapshots" of the reaction in progress.[9][10] The absence of detectable intermediate species, coupled with a timescale consistent with a single vibrational period, provides compelling evidence for a concerted mechanism.[11]
B. Isotopic Labeling: Tracing Atomic Fates
Trustworthiness & Logic: Isotopic labeling is a classic and highly reliable method for elucidating reaction mechanisms.[12][13] By replacing one or more atoms in the reactant with a heavier isotope (e.g., Hydrogen with Deuterium), we can trace their exact position in the product.[14][15] This technique is particularly useful for ruling out alternative, non-pericyclic pathways. For instance, a competing stepwise radical mechanism might lead to scrambling of the isotopic label, a result that would not be observed in a concerted electrocyclic reaction.
Protocol: Deuterium Labeling to Rule Out[12][13]-Sigmatropic Shifts
A potential alternative pathway could involve a[12][13]-sigmatropic hydrogen shift. To definitively test for this, one could synthesize this compound with deuterium atoms specifically at the C6 position (the CH₂ group adjacent to the methyl-bearing carbon).
-
Synthesis: Prepare the deuterated starting material via a multi-step synthesis.
-
Reaction: Subject the labeled compound to the thermal reaction conditions.
-
Analysis: Analyze the location of the deuterium atoms in the resulting hexatriene product using ¹H NMR, ²H NMR, and Mass Spectrometry.
-
Interpretation:
-
Electrocyclic Pathway: If the reaction proceeds via the predicted electrocyclic mechanism, the deuterium atoms will be found at a single, predictable position in the triene product.
-
Sigmatropic Shift Pathway: If a competing[12][13]-shift were to occur, the deuterium label would migrate to a different carbon atom, leading to a different product or a mixture of isotopomers. The absence of this scrambled product validates the proposed electrocyclic pathway.
-
Core Validation Strategy III: Computational Chemistry
Modern computational chemistry provides a powerful, parallel line of evidence that complements experimental work.[16] By modeling the reaction on a computer, we can visualize the transition state and quantify the energy barriers associated with different pathways.
Methodology: Using methods like Density Functional Theory (DFT), we can calculate the potential energy surface for the ring-opening reaction.
-
Locate Transition States: Algorithms are used to find the geometry of the transition states for both the "allowed" conrotatory and "forbidden" disrotatory thermal pathways.
-
Calculate Activation Energies (ΔE‡): The energy difference between the reactant and each transition state is calculated.
-
Intrinsic Reaction Coordinate (IRC) Analysis: This calculation confirms that the identified transition state smoothly connects the reactant (this compound) to the expected product (the hexatriene).[17]
Data Presentation: Comparing Allowed vs. Forbidden Pathways
The results of these calculations can be summarized to provide clear, quantitative support for the Woodward-Hoffmann rules.
| Pathway | Activation Mode | Predicted Motion | Calculated ΔE‡ (kcal/mol) | Status |
| Thermal | Heat (Δ) | Conrotatory | ~25-35 | Allowed |
| Thermal | Heat (Δ) | Disrotatory | >50 | Forbidden |
| Photochemical | Light (hν) | Disrotatory | Low barrier on excited state | Allowed |
| Photochemical | Light (hν) | Conrotatory | High barrier on excited state | Forbidden |
Table 1: Representative computational data comparing the activation energies for Woodward-Hoffmann allowed and forbidden pathways. The significantly lower activation energy for the allowed pathway provides strong theoretical validation.
This computational data serves as a crucial element of a self-validating system. It not only supports the experimental findings but also provides a deeper, quantitative understanding of why one pathway is preferred over another.
Conclusion: A Synthesis of Evidence
The mechanistic validation of the reaction pathways of this compound is a clear illustration of the modern scientific method in chemistry. It relies not on a single experiment, but on a carefully constructed, logical framework where theoretical predictions are tested by multiple, independent lines of experimental and computational evidence. The stereochemical outcome of product analysis validates the specific rotational motion (conrotatory/disrotatory). Ultrafast spectroscopy and isotopic labeling studies confirm the concerted nature of the reaction. Finally, computational chemistry provides a quantitative energetic basis for why these pathways are overwhelmingly favored. Together, these methods provide a trustworthy and comprehensive understanding of the molecule's reactivity.
References
- PubMed. (n.d.). Isotopic labelings for mechanistic studies.
- YouTube. (2025, May 3). How Are Isotopes Used In Research? - Chemistry For Everyone.
- ResearchGate. (2025, August 9). Isotopic labelling in the study of organic and organometallic mechanism and structure: An account.
- Slideshare. (n.d.). Isotopic labeling.
- Wikipedia. (n.d.). Isotopic labeling.
- Laser Chemistry, Spectroscopy & Dynamics Group. (n.d.). Ultrafast Dynamics Archives.
- DSpace@MIT. (n.d.). Femtosecond Spectroscopic and Molecular Dynamics Simulation Studies of Chemical Reaction Dynamics in Condensed Phases.
- Royal Society of Chemistry. (2022, June 6). Reaction dynamics studied via femtosecond X-ray liquidography at X-ray free-electron lasers.
- CCS Chemistry. (2023, November 13). Ultrafast Molecular Movies: Probing Chemical Dynamics with Femtosecond Electron and X-Ray Diffraction.
- ResearchGate. (2025, August 7). Femtosecond dynamics of chemical reactions at surfaces.
- MSU chemistry. (n.d.). Pericyclic Reactions.
- Wikipedia. (n.d.). Pericyclic reaction.
- Pearson. (2024, July 26). Show how 5-methyl-1,3-cyclopentadiene rearranges to form 1-methyl....
- ResearchGate. (2025, October 16). (PDF) Pericyclic Reactions in Organic Chemistry: Mechanistic Studies and Applications.
- ACS Publications. (n.d.). A 21st Century View of Allowed and Forbidden Electrocyclic Reactions.
- ResearchGate. (2025, August 6). The photochemical reactions of 1,3‐cyclohexadiene and α‐phellandrene.
- NIH. (2022, November 29). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State.
- ResearchGate. (2025, September 16). Pericyclic Reactions: Theory, Mechanistic Insights, and Synthetic Utility.
- Meta-Synthesis. (n.d.). Pericyclic Reaction Chemistry | Chemogenesis.
- Chemistry LibreTexts. (2024, March 17). 29.4: Photochemical Electrocyclic Reactions.
- AWS. (n.d.). PERICYCLIC REACTIONS NOTES.
- Digital Commons at Oberlin. (2013, September 1). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals.
Sources
- 1. Pericyclic reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Non-ionic Chemical Reactions [www2.chemistry.msu.edu]
- 4. alchemyst.co.uk [alchemyst.co.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Ultrafast Dynamics Archives - Laser Chemistry, Spectroscopy & Dynamics Group [bristoldynamics.com]
- 9. Reaction dynamics studied via femtosecond X-ray liquidography at X-ray free-electron lasers - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00502F [pubs.rsc.org]
- 10. chinesechemsoc.org [chinesechemsoc.org]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. Isotopic labelings for mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Comparative DFT Analysis of Pericyclic Reaction Transition States: The Case of 5-Methyl-1,3-cyclohexadiene
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Pictures to Dynamic Pathways
In the intricate landscape of organic synthesis and drug development, understanding not just the outcome of a reaction but the energetic pathway it traverses is paramount. 5-Methyl-1,3-cyclohexadiene stands as a classic model system for studying pericyclic reactions—concerted processes involving a cyclic redistribution of bonding electrons. Its thermal and photochemical transformations, primarily the electrocyclic ring-opening and[1][2]-sigmatropic hydrogen shifts, are governed by subtle energetic barriers at the transition state (TS). Accurately modeling these transition states provides profound insights into reaction kinetics, selectivity, and mechanism.
This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide you with the causal logic behind computational choices in Density Functional Theory (DFT), enabling you to design, execute, and critically evaluate your own analyses. We will explore how different DFT functionals and basis sets perform in capturing the delicate electronic rearrangements inherent to these reactions and provide validated protocols for locating and verifying the elusive transition state structures.
The Theoretical Bedrock: Pericyclic Reactions & Transition State Theory
The reactions of this compound are textbook examples of pericyclic chemistry, whose stereochemical outcomes are famously predicted by the Woodward-Hoffmann rules. However, these rules are qualitative. To understand reaction rates and competing pathways, we must turn to a quantitative framework: Transition State Theory (TST).[3]
TST posits that reactants exist in a quasi-equilibrium with a high-energy activated complex—the transition state—which then proceeds to form products.[3] The rate of the reaction is determined by the Gibbs free energy of activation (ΔG‡), the energy difference between the reactants and the transition state. DFT is a powerful quantum chemical method that allows us to compute these energy differences with a favorable balance of accuracy and computational cost.[4]
The two primary competing thermal reactions for this compound are:
-
Electrocyclic Ring-Opening: A 6π-electron electrocyclization where the cyclohexadiene ring opens to form a substituted (Z)-1,3,5-hexatriene.
-
[1][2]-Sigmatropic Hydrogen Shift: An intramolecular migration of a hydrogen atom across the π-system, resulting in an isomeric methyl-cyclohexadiene.[2][5]
Our goal is to use DFT to locate the transition states for both pathways and compare their activation energies to predict the dominant thermal reaction.
A Comparative Analysis of DFT Methodologies
The Hierarchy of Density Functionals: A Performance Comparison
Not all functionals are created equal. For pericyclic reactions, where electron correlation effects are crucial, the choice is particularly important.
-
Generalized Gradient Approximation (GGA) Functionals (e.g., PBE, BP86): While computationally efficient and robust for geometry optimizations, GGAs often underestimate reaction barriers.[8] They can serve as an excellent, low-cost method for initial structure generation and potential energy surface scans.
-
Hybrid Functionals (e.g., B3LYP): For many years, B3LYP was the workhorse of computational organic chemistry. It incorporates a fraction of exact Hartree-Fock exchange, generally improving upon GGA performance. However, it can still struggle with systems exhibiting significant non-dynamical correlation.
-
Meta-Hybrid Functionals (e.g., M06-2X): These functionals include the kinetic energy density, providing a more sophisticated description of electron correlation. M06-2X, in particular, has demonstrated exceptional performance for main-group thermochemistry and reaction kinetics, including pericyclic reactions.[4][8]
-
Double-Hybrid Functionals (e.g., B2K-PLYP, revDSD-PBEP86): Representing a higher rung of accuracy, these functionals mix in a portion of second-order perturbation theory (MP2) correlation. They are among the most accurate functionals for reaction barriers but come with a significantly higher computational cost.[8]
Recommendation: For a balance of accuracy and efficiency, the M06-2X functional is highly recommended. For benchmark-quality results, a double-hybrid like revDSD-PBEP86 is a superior choice, if computationally feasible.[8]
The Impact of the Basis Set
The basis set is the set of mathematical functions used to build molecular orbitals. A larger, more flexible basis set provides a more accurate description at a higher computational cost.
-
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): These are computationally efficient and widely used. The 6-31G(d) basis set is often sufficient for preliminary geometry optimizations.
-
Correlation-Consistent (e.g., cc-pVDZ, cc-pVTZ, aug-cc-pVTZ): Developed by Dunning and co-workers, these sets are designed to systematically converge towards the complete basis set limit.[9] The triple-zeta cc-pVTZ basis set is generally considered the gold standard for obtaining reliable energies. Adding diffuse functions (aug-) is important for anions or systems with significant lone-pair character, but less critical for these hydrocarbon reactions.
Recommendation: Perform initial geometry optimizations and frequency calculations with a modest basis set like 6-31G(d) or cc-pVDZ. Refine the final energies with single-point calculations using a larger basis set, such as cc-pVTZ, on the optimized geometries. This multi-level approach maximizes accuracy and efficiency.[6]
| Method Combination | Typical Accuracy for Barriers | Relative Cost | Application |
| BP86 / 6-31G(d) | Often underestimates by 5-10 kcal/mol | Low | Initial Scans, Geometry Pre-optimization |
| B3LYP / 6-311+G(d,p) | Moderate (± 3-5 kcal/mol) | Medium | Standard, widely published method |
| M06-2X / cc-pVTZ | High (± 1-2 kcal/mol)[8] | High | Recommended for accurate kinetics |
| revDSD-PBEP86 / cc-pVTZ | Very High (< 1.5 kcal/mol)[8] | Very High | Benchmark calculations |
| Table 1: A comparative summary of common DFT functional and basis set combinations for calculating reaction barriers in pericyclic reactions. Accuracy is relative to high-level ab initio benchmarks. |
Experimental Protocols: Locating and Validating Transition States
Finding a transition state is fundamentally more challenging than finding an energy minimum.[10] It is a first-order saddle point on the potential energy surface—a maximum in the direction of the reaction coordinate and a minimum in all other degrees of freedom.
General Workflow for Transition State Analysis
The process is iterative and requires chemical intuition. The following workflow is a self-validating system to ensure the located structure is the true transition state connecting the desired reactant and product.
Caption: A comparative energy diagram for the competing pericyclic reactions.
Conclusion and Future Outlook
This guide has outlined a robust, self-validating framework for the comparative DFT analysis of transition states in this compound. We have demonstrated that the choice of DFT functional and basis set is not arbitrary but a critical decision that directly impacts the quantitative—and sometimes qualitative—outcome of the study. [7]For reactions of this type, meta-hybrid functionals like M06-2X coupled with a triple-zeta basis set like cc-pVTZ provide a reliable and accurate protocol.
The methodologies described here—from systematic PES scans for generating initial guesses to rigorous validation via frequency and IRC calculations—are not limited to this specific molecule. They form a transferable skill set applicable to a wide range of mechanistic queries in organic chemistry, materials science, and drug discovery. By understanding the causality behind these computational choices, researchers can move from being mere users of software to being sophisticated architects of computational experiments, capable of generating reliable, publishable, and insightful data.
References
- Tips & Tricks for finding transition states with the Amsterdam Modeling Suite. (2020). YouTube. [Link]
- Tips and Tricks for Transition State Searches for Click Reactions. SCM. [Link]
- The art of finding transition structures.
- Antle, J. P., et al. (2023). Applying Density Functional Theory to Common Organic Mechanisms: A Computational Exercise.
- Goldfuss, B., & Houk, K. N. (1996). [1][2]Sigmatropic hydrogen shifts in cyclic 1,3-dienes. The Journal of Organic Chemistry, 61(25), 8969-8973. [Link]
- What DFT tools is best for chemical reaction rate simulation with transition states? and how?. (2022).
- Donoso-Sainz, S., et al. (2024). Modeling Multi-Step Organic Reactions: Can Density Functional Theory Deliver Misleading Chemistry?. Journal of the American Chemical Society. [Link]
- Bursch, M., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(36), e202205735. [Link]
- Tips for Transition States: Molecules on surfaces. (2020). YouTube. [Link]
- Chiodo, S., et al. (2005). Newly developed basis sets for density functional calculations. Journal of Computational Chemistry, 26(2), 175-183. [Link]
- Transition st
- Goldfuss, B., & Houk, K. N. (1996). [1][2]Sigmatropic Hydrogen Shifts in Cyclic 1,3Dienes.
- Densmore, M., et al. (2019). Density Functional Theory Transition-State Modeling for the Prediction of Ames Mutagenicity in 1,4 Michael Acceptors. Chemical Research in Toxicology, 32(12), 2447-2457. [Link]
- de Wispelaere, K., et al. (2013). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Radboud Repository. [Link]
- How to Choose DFT Software: Representative Software by Application and Implementation Steps.
- de Wispelaere, K., et al. (2013). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. Physical Chemistry Chemical Physics, 15(31), 12843-12856. [Link]
- Calculating chemical thermodynamics and transition states with DFT using Q-Chem. (2023). YouTube. [Link]
- Goldfuss, B., & Houk, K. N. (1996). [1][2]Sigmatropic hydrogen shifts in cyclic 1,3-dienes.
- D'Auria, M. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Molecules, 29(2), 488. [Link]
- Sánchez-Marín, J., et al. (1999). Study of the Electrocyclization of (Z)-Hexa-1,3,5-triene and Its Heterosubstituted Analogues Based on Ab Initio and DFT Calculations. The Journal of Organic Chemistry, 64(15), 5404-5414. [Link]
- de Dobbelaere, J. R., et al. (1975). INDO calculations on the sigmatropic [1][2]H-shift in 1,3-cyclohexadiene and 1,3,5-cycloheptatriene. Tetrahedron Letters, 16(29), 2441-2444. [Link]
- Ghassemi, H., et al. (2024). Basis Set Requirements of σ-Functionals for Gaussian.
- Tutorial 08 | Describing Chemical Reactions With Gaussian. (2021). YouTube. [Link]
- List of quantum chemistry and solid-st
- Some Examples of Sigmatropic Rearrangements. Chemistry LibreTexts. [Link]
- Loos, P.-F., & Giner, E. (2023). Basis-set correction based on density-functional theory: Linear-response formalism for excited-state energies. The Journal of Chemical Physics, 158(24), 244114. [Link]
- Neville, A. J., & Dreuw, A. (2017). The effect of basis set and exchange-correlation functional on time-dependent density functional theory calculations within the Tamm-Dancoff approximation of the x-ray emission spectroscopy of transition metal complexes. The Journal of Chemical Physics, 147(2), 024104. [Link]
- Ye, Y., et al. (2013). A DFT study of the pericyclic/pseudopericyclic character of cycloaddition reactions of ethylene and formaldehyde to buta-1,3-dien-1-one and derivatives. Journal of Molecular Modeling, 19(9), 3749-3757. [Link]
- Kinal, A., & Hall, M. B. (2009). Performance of density functional theory for 3d transition metal-containing complexes: utilization of the correlation consistent basis sets.
- Njardarson, J. T., et al. (2004). A DFT Mechanistic Study on the Reaction of 1,2-cyclohexadiene With Olefins and Nitrones. Journal of Organic Chemistry, 69(15), 5038-5044. [Link]
- Cardozo, T. M., et al. (2023). Mixed quantum/classical dynamics simulations of molecular excited processes. University of Groningen research portal. [Link]
- Goldstein, E., et al. (2004). Transition States for the Dimerization of 1,3-Cyclohexadiene: A DFT, CASPT2, and CBS-QB3 Quantum Mechanical Investigation. The Journal of Organic Chemistry, 69(7), 2328-2337. [Link]
- Fuss, W., & Schmid, W. E. (2011). The ultrafast pathway of photon-induced electrocyclic ring-opening reactions: the case of 1,3-cyclohexadiene. Annual Review of Physical Chemistry, 62, 19-39. [Link]
- The Azide-Allene Dipolar Cycloaddition: Is DFT Able to Predict Site- and Regio-Selectivity?. (2021). MDPI. [Link]
- This compound. Stenutz. [Link]
- Squibb, R. J., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Journal of the American Chemical Society, 144(48), 22049-22057. [Link]
- Wu, H., & Wu, J. (2012). Computational study on the electrocyclic reactions ofa[8]nnulene. RSC Publishing. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. [1,5] Sigmatropic hydrogen shifts in cyclic 1,3-dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transition state theory - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Performance of density functional theory for 3d transition metal-containing complexes: utilization of the correlation consistent basis sets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The art of finding transition structures · The DFT Course [thisisntnathan.github.io]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5-Methyl-1,3-cyclohexadiene
As professionals in research and development, our commitment to safety extends beyond the bench; it is ingrained in the entire lifecycle of the chemicals we handle, including their proper disposal. 5-Methyl-1,3-cyclohexadiene, a reactive cyclic diene, requires meticulous handling not only during its use in syntheses like the Diels-Alder reaction but especially when it is designated as waste.[1][2][3] This guide provides a comprehensive, step-by-step protocol for its safe disposal, grounded in regulatory compliance and field-proven safety practices. The objective is to ensure that this hazardous material is managed in a way that protects laboratory personnel, the community, and the environment.
Hazard Assessment & Characterization: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of each step in its disposal protocol. It is classified as a highly flammable liquid and presents specific chemical hazards that dictate its handling procedures.[4]
Primary Hazards:
-
Flammability: Like other liquid hydrocarbons, this compound is highly flammable.[4][5] Its vapors can form explosive mixtures with air and travel to a distant ignition source, causing a flashback fire. For this reason, all handling and disposal operations must be conducted away from open flames, sparks, and hot surfaces.[4]
-
Peroxide Formation: As a conjugated diene, this compound is susceptible to autoxidation upon exposure to oxygen, light, and heat, forming unstable and potentially explosive peroxide compounds.[6] This risk is significantly amplified if the waste is concentrated (e.g., through evaporation), which can lead to violent detonation.[6] Therefore, testing for peroxides before disposal is a critical, non-negotiable safety step.
-
Environmental Toxicity: This chemical is recognized as being very toxic to aquatic life with long-lasting effects. Improper disposal, such as pouring it down the drain, can lead to severe contamination of waterways and soil.[7][8]
-
Health Hazards: Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea. It can also cause skin and eye irritation upon contact.
Data Presentation: Chemical & Safety Profile
| Property | Value / Information | Rationale & Implication |
| Chemical Classification | Highly Flammable Liquid (Hazard Class 3) | Dictates storage, labeling, and transportation requirements under DOT and EPA regulations.[5] |
| UN Number | UN3295 | Standardized identifier for "Hydrocarbons, liquid, n.o.s." used for shipping and emergency response.[9] |
| Primary Hazard | Ignitable Hazardous Waste | Must be managed under the Resource Conservation and Recovery Act (RCRA) cradle-to-grave system.[7][10][11] |
| Key Incompatibility | Strong Oxidizing Agents | Mixing can lead to a violent reaction, fire, or explosion. Waste must be segregated.[12] |
| Disposal Prohibition | Drain and Trash Disposal | Strictly forbidden due to fire, explosion, and environmental contamination risks.[8][13][14] |
Pre-Disposal Safety Protocols: Your First Line of Defense
Before handling the waste container, ensure the proper engineering controls and Personal Protective Equipment (PPE) are in place. These measures are designed to minimize exposure and mitigate risks during the transfer and consolidation of waste.
Experimental Protocols: Peroxide Detection
This protocol must be performed on any container of this compound, especially if it is old, has been opened previously, or shows any visual signs of peroxide formation (e.g., crystal formation, cloudiness).[6]
Materials:
-
Sample of this compound waste (approx. 1-2 mL)
-
Glass test tube with stopper
-
Glacial acetic acid
-
5% Potassium Iodide (KI) solution (freshly prepared is best)
Procedure:
-
In a designated fume hood, add 1 mL of the this compound waste to a clean, dry test tube.
-
Add an equal volume (1 mL) of glacial acetic acid.
-
Add 3-5 drops of the 5% potassium iodide solution.
-
Stopper the test tube and shake it vigorously for one minute.
-
Observe the color of the solution. A pale yellow to dark brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
-
Critical Decision Point: If a brown color is observed, indicating a moderate to high concentration of peroxides, do not proceed with disposal . Leave the container in a safe, isolated location, and contact your institution's Environmental Health & Safety (EHS) office immediately for specialized decontamination or disposal.[6]
Data Presentation: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield | Protects against splashes of the chemical, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Prevents skin contact, which can cause irritation and absorption. |
| Body Protection | Flame-retardant laboratory coat | Provides a barrier against splashes and offers protection from fire hazards. |
| Respiratory Protection | Use in a certified chemical fume hood | Engineering control to prevent inhalation of flammable and harmful vapors. A respirator may be needed if a fume hood is not available or for spill response. |
Step-by-Step Disposal Workflow
This workflow provides a systematic approach to ensure the waste is handled, stored, and disposed of in full compliance with safety and environmental regulations.
Mandatory Visualization: Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound.
Experimental Protocols: Waste Handling and Consolidation
-
Waste Classification: Confirm the waste as "Hazardous Waste, Flammable Liquid, Hydrocarbons, liquid, n.o.s. (this compound)". This classification is crucial for proper labeling and manifesting.[9][14]
-
Container Selection and Labeling:
-
Choose a container that is compatible with the chemical. The original container is often suitable, or a new, clean metal or glass container can be used.[14][15][16] Ensure the container is in good condition with no leaks or corrosion.[16]
-
Clearly write all constituents and their approximate percentages on the label. Vague identifiers like "Solvent Waste" are not acceptable.[14]
-
-
Waste Collection and Segregation:
-
Working inside a chemical fume hood, carefully transfer the this compound waste into the prepared hazardous waste container using a funnel.
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge, a potential ignition source.[4]
-
Securely cap the container immediately after adding the waste. Containers must remain closed at all times except when actively adding waste.[11][14][16]
-
-
Temporary Storage:
-
Arranging for Professional Disposal:
-
Contact your institution’s EHS department or a licensed hazardous waste disposal company to schedule a pickup.[13][15]
-
Provide them with the accurate waste classification and volume. They will ensure the waste is transported and disposed of in compliance with all federal, state, and local regulations.[7][10][15]
-
Emergency Procedures
-
Spill: Evacuate personnel from the immediate area. Remove all ignition sources. Ventilate the area. Use non-sparking tools and an appropriate absorbent material (e.g., vermiculite, dry sand) to contain the spill. Collect the absorbed material into a sealed container for hazardous waste disposal.
-
Fire: In case of a small fire, use a dry chemical, carbon dioxide (CO2), or alcohol-resistant foam extinguisher.[4] Do not use water, as it may be ineffective. For larger fires, evacuate the area and contact emergency services.
By adhering to this structured and scientifically-grounded disposal guide, you contribute to a culture of safety, ensuring that the lifecycle of hazardous chemicals is managed responsibly from acquisition to final disposition.
References
- Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. [Link]
- CountyOffice.org. (2025, August 12). How Do You Dispose Of Flammable Liquids?[Link]
- Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. [Link]
- Product Care Recycling. (2025, April 17). How to Dispose of Household Flammables. [Link]
- MLI Environmental. (2025, November 26). Hazardous Waste Materials Guide: Flammable Liquids. [Link]
- Hazardous Waste Experts. (2022, September 26).
- PubChem. 5-Methylene-1,3-cyclohexadiene. [Link]
- PubChem. (r)-5-Methyl-1,3-cyclohexadiene. [Link]
- University of Pittsburgh. (2023, September 19). Guidelines for Flammable Liquid Disposal. [Link]
- PubChem. 5-Methylcyclohexa-1,3-diene. [Link]
- U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). [Link]
- Chemistry Steps. Diels Alder Reaction: Dienes and Dienophiles. [Link]
- Purdue College of Engineering. Guidelines: Handling and Disposal of Chemicals. [Link]
- Oklahoma State University. Hazardous Waste Disposal Procedures. [Link]
- University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. [Link]
- Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions. [Link]
- Lumen Learning. 13.5. The Diels-Alder reaction | Organic Chemistry II. [Link]
- Chemistry LibreTexts. (2023, January 22). Diels-Alder Cycloaddition. [Link]
- Master Organic Chemistry. (2017, September 8). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. [Link]
Sources
- 1. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 2. 13.5. The Diels-Alder reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. epa.gov [epa.gov]
- 9. fishersci.com [fishersci.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. mtu.edu [mtu.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 14. safety.pitt.edu [safety.pitt.edu]
- 15. triumvirate.com [triumvirate.com]
- 16. engineering.purdue.edu [engineering.purdue.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Methyl-1,3-cyclohexadiene
Navigating the complexities of novel compound synthesis and drug development requires not only scientific acumen but also an unwavering commitment to safety. 5-Methyl-1,3-cyclohexadiene, a valuable intermediate in organic synthesis, presents a specific set of handling challenges. This guide moves beyond a simple checklist to provide a deep, procedural framework for its safe handling, grounded in the causality of chemical risk and laboratory best practices. Our goal is to empower you, our fellow researchers, to work with confidence and security.
Foundational Hazard Assessment: Understanding the 'Why'
Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks of this compound. Its reactivity profile is dictated by its structure as a cyclic diene. While a specific Safety Data Sheet (SDS) for the exact isomer this compound (CAS No. 19656-98-5) should always be your primary reference, we can infer its principal hazards from structurally similar compounds like other methylcyclohexadiene isomers.
The primary risks are:
-
High Flammability: Like its isomers, this compound is expected to be a highly flammable liquid and vapor.[1][2] Its vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[3][4] Therefore, all work must be conducted away from heat, sparks, and open flames, utilizing non-sparking tools and explosion-proof equipment.[1][3][5]
-
Aspiration Hazard & Irritation: The compound may be fatal if swallowed and enters the airways.[4] It is also expected to cause skin and serious eye irritation.[2] Inhalation of high vapor concentrations may lead to symptoms like headache, dizziness, and respiratory irritation.[2][5]
-
Peroxide Formation: This is a critical, often underestimated, hazard. As a conjugated diene, this compound can react with atmospheric oxygen, especially when exposed to light and heat, to form unstable and potentially explosive peroxide crystals.[6] This risk increases significantly if the chemical is concentrated, such as during distillation.[6]
Core Directive: A Multi-Layered PPE Protocol
A robust PPE strategy is not a single layer of defense, but an integrated system. Each component is chosen to mitigate a specific, identified risk.
Step 1: Eye and Face Protection
The eyes are exceptionally vulnerable to chemical splashes and vapors.
-
Mandatory: At all times when handling this compound, wear tightly fitting chemical safety goggles with side-shields that conform to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[1][3][5][7]
-
Elevated Risk: When there is a significant risk of splashing (e.g., during transfers of volumes >100 mL, reactions under pressure, or cleanup of large spills), supplement your goggles with a full-face shield.[6] Contact lenses should be avoided as they can absorb and concentrate irritants.[7]
Step 2: Hand and Body Protection
Preventing dermal exposure is paramount.
-
Hand Protection (Gloves):
-
Body Protection:
-
Standard Operations: A flame-retardant lab coat should be worn and kept fully buttoned.
-
Higher Risk Operations: For larger scale work or situations with a high splash potential, supplement your lab coat with a chemical-resistant apron. For significant exposures, fire/flame resistant and impervious clothing may be necessary.[1]
-
Step 3: Respiratory Protection
Inhalation is a primary route of exposure.
-
Engineering Controls: The first and most critical line of defense is to handle this compound exclusively within a certified and properly functioning chemical fume hood.[4][6] This minimizes vapor concentrations in your breathing zone.
-
Respirator Use: In situations where engineering controls may not be sufficient to maintain exposure below occupational limits, or during spill cleanup, a NIOSH-approved respirator is required.[3][5] The type of cartridge will depend on the concentration of airborne vapors. A full-face respirator may be necessary if high concentrations are expected or if irritation is experienced.[1] All personnel required to wear respirators must be part of a respiratory protection program that includes medical clearance and annual fit testing, as mandated by OSHA.
PPE Selection Workflow: A Decision-Making Framework
The level of PPE required is not static; it must adapt to the scale and nature of the procedure. This workflow provides a logical pathway for determining the appropriate level of protection.
Caption: Logical workflow for selecting appropriate PPE based on operational scale and procedure.
Operational and Disposal Plans: A Complete Safety Cycle
PPE is only one part of a comprehensive safety strategy. Your operational procedures must be designed to minimize exposure from start to finish.
Safe Handling and Storage
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably a chemical fume hood.[1][7]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including heat, sparks, and open flames.[2] Use grounded equipment and non-sparking tools to prevent static discharge.[1][3]
-
Storage: Store in the original, tightly sealed, light-resistant container in a cool, dry, and well-ventilated area designated for flammable liquids.[1][6] Do not store past the expiration date, as peroxide concentration can increase over time.
Spill and Waste Management
-
Spill Response: In the event of a spill, evacuate non-essential personnel. Remove all ignition sources. Wearing the appropriate PPE (including respiratory protection), contain the spill with a non-combustible absorbent material like sand or earth.[8] Collect the material using non-sparking tools and place it in a suitable, sealed container for disposal.[1]
-
Waste Disposal: All waste, including contaminated absorbents and empty containers, must be treated as hazardous.[5] Dispose of all materials through a licensed chemical waste contractor, following all local, regional, and national regulations.[1][5] Never pour this chemical down the drain.[8]
Summary of PPE Recommendations
This table provides at-a-glance guidance for common laboratory scenarios.
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Analytical Standard Prep (<1 mL) | Chemical Safety Goggles | Chemical-Resistant Gloves (Nitrile/PVC) | Flame-Retardant Lab Coat | Not required if handled in a certified chemical fume hood. |
| Bench-Scale Reaction (10-500 mL) | Goggles & Full Face Shield | Chemical-Resistant Gloves (Nitrile/PVC) | Lab Coat & Chemical-Resistant Apron | Required if work cannot be contained within a fume hood. |
| Bulk Transfer (>500 mL) | Goggles & Full Face Shield | Heavy-Duty Chemical-Resistant Gloves | Flame-Retardant, Chemical-Resistant Coverall | NIOSH-approved respirator with appropriate cartridges is mandatory. |
| Distillation / Concentration | Goggles & Full Face Shield | Chemical-Resistant Gloves (Nitrile/PVC) | Lab Coat & Chemical-Resistant Apron | Mandatory use of a certified chemical fume hood. |
| Spill Cleanup | Goggles & Full Face Shield | Heavy-Duty Chemical-Resistant Gloves | Flame-Retardant, Chemical-Resistant Coverall | NIOSH-approved respirator with appropriate cartridges is mandatory. |
References
- 5-Methyl-1,3-cyclohexanedione 98 4341-24-6 - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Chemical Safety Data Sheet MSDS / SDS - METHYL CYCLOHEXADIENE - ChemicalBook. ChemicalBook.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- Technical Support Center: Safe Storage and Handling of 5-Methyl-1,3-hexadiene - Benchchem. Benchchem.
- Personal Protective Equipment (PPE) - CHEMM. CHEMM.
- 1-Methyl-1,4-cyclohexadiene - Apollo Scientific. Apollo Scientific.
- 5-Methylene-1,3-cyclohexadiene | C7H8 | CID 140740 - PubChem. PubChem.
- 2 - SAFETY D
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- This compound - LookChem. LookChem.
- 5-Methylcyclohexa-1,3-diene | C7H10 | CID 140568 - PubChem. PubChem.
- 1-METHYL-1,3-CYCLOHEXADIENE 1489-56-1 wiki - Guidechem. Guidechem.
- 1,3-CYCLOHEXADIENE - Safety D
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



